Dimethyl L-aspartate hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
dimethyl 2-aminobutanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXWGDXZOYUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32213-95-9, 14358-33-9 | |
| Record name | Dimethyl L-aspartate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32213-95-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethyl L-aspartate Hydrochloride: Core Properties and Application Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to Dimethyl L-aspartate hydrochloride. It is designed for the practicing scientist who requires not only the fundamental properties of this reagent but also a deeper, field-tested understanding of its application. We will delve into the causal relationships that govern its reactivity, provide robust, self-validating experimental protocols, and offer insights to maximize its utility as a chiral building block in complex synthetic workflows, particularly in the realm of peptide and pharmaceutical chemistry.
Fundamental Physicochemical Profile
This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid. The esterification of the two carboxyl groups into methyl esters fundamentally alters the molecule's reactivity and physical properties compared to the parent amino acid. This modification protects the carboxylic acids, enhances solubility in organic solvents, and, in concert with the hydrochloride salt of the primary amine, creates a stable, crystalline solid that is convenient for handling and storage.[1] A precise understanding of its core properties is the foundation for its successful implementation in any synthetic strategy.
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 32213-95-9 | [2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₄ | [2][4] |
| Molecular Weight | 197.62 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 113-118 °C | [2][6][7][8] |
| Purity | Typically >98.0% | [3][8] |
| Solubility | Soluble in water and methanol | [2][9] |
| Synonyms | L-Aspartic acid dimethyl ester hydrochloride, H-Asp(OMe)-OMe·HCl | [3][8][10] |
The Chemistry of Application: A Mechanistic Perspective
The synthetic utility of this compound is dictated by the strategic interplay of its three functional groups: two methyl esters and a primary amine protected as a hydrochloride salt. This arrangement allows for selective and sequential chemical transformations, making it a valuable chiral intermediate.
The Role of the Amine Hydrochloride
The primary amine is protonated, forming a stable hydrochloride salt. This serves two critical functions:
-
Stability: The salt form renders the compound a stable, crystalline solid, preventing the free amine from undergoing undesired side reactions or polymerization during storage.[1]
-
Controlled Reactivity: The amine is effectively "protected." It is non-nucleophilic in this state and will not react with electrophiles. Its nucleophilicity is unmasked only upon neutralization with a non-nucleophilic base, a deliberate step in a synthetic sequence.
The Reactivity of the Methyl Esters
The two methyl ester groups protect the carboxylic acids of the original aspartic acid. While they can be hydrolyzed back to carboxylic acids under acidic or basic conditions, their primary role in many synthetic schemes is to act as stable protecting groups that are orthogonal to other common protecting groups used in peptide synthesis.[5]
This dual-functionality—a selectively-deprotectable nucleophilic center (the amine) and two protected electrophilic centers (the esters)—is the cornerstone of its application in building more complex molecules. It is widely used as a building block for the synthesis of peptides and proteins.[2]
Core Experimental Protocols & Workflows
The following protocols are presented not merely as steps, but as self-validating systems. Each includes checkpoints and explains the causality behind critical operations, reflecting best practices in a modern research environment.
Key Protocol: Liberation of the Free Amine
This procedure is the gateway to nearly all subsequent reactions. The objective is to neutralize the hydrochloride salt to generate the free, nucleophilic amine in situ for immediate use.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
System Preparation: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and a magnetic stir bar to a flame-dried round-bottom flask. Causality: An inert atmosphere is critical to prevent the highly nucleophilic free amine from reacting with atmospheric CO₂ or moisture.
-
Dissolution: Add the chosen anhydrous solvent to achieve a typical concentration of 0.1–0.5 M. Stir until all solids are dissolved.
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add the non-nucleophilic base (1.05–1.1 equivalents) dropwise. A white precipitate (the hydrochloride salt of the added base, e.g., Et₃N·HCl) will likely form. Causality: Cooling controls the exotherm of the acid-base neutralization. Using a slight excess of base ensures complete deprotonation.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Immediate Use: The resulting solution/slurry containing the free Dimethyl L-aspartate is now ready for the subsequent reaction (e.g., addition of an activated electrophile). It is generally used without purification.
Trustworthiness Checkpoint:
-
To confirm the generation of the free amine before proceeding, a small aliquot can be spotted on a TLC plate and stained with a ninhydrin solution. The appearance of a colored spot (typically yellow or purple) indicates the presence of a primary amine, validating the success of the deprotection step.
Visualization: Standard Peptide Coupling Workflow
The following diagram illustrates the logical flow of a standard solution-phase peptide coupling reaction utilizing this compound. This process is fundamental to the synthesis of dipeptides and larger peptide fragments.
Caption: A logical workflow for a standard solution-phase peptide coupling reaction.
Safety, Handling, and Storage
As a Senior Scientist, ensuring a safe laboratory environment is paramount. Adherence to proper handling protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid dust formation during transfer.[7]
-
Hazard Profile: While not classified as a hazardous substance under OSHA, it may cause an allergic skin reaction (GHS classification).[4][7] Avoid contact with skin and eyes.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term stability, especially for stock solutions, storage at -20°C is recommended.[11]
By integrating this technical knowledge with rigorous experimental technique and an unwavering commitment to safety, researchers can effectively harness the synthetic potential of this compound.
References
- This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd. [Link]
- This compound | C6H12ClNO4 | CID 3084560 - PubChem, N
- Synthesis of L-aspartic acid dimethyl ester hydrochloride - PrepChem.com. [Link]
- Synthesis of dimethyl aspart
Sources
- 1. Page loading... [guidechem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-アスパラギン酸ジメチルエステル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. simmons.chemoventory.com [simmons.chemoventory.com]
- 8. This compound | 32213-95-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | 32213-95-9 [chemicalbook.com]
- 10. This compound | 32213-95-9 | TCI AMERICA [tcichemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
Dimethyl L-aspartate hydrochloride CAS number 32213-95-9
An In-Depth Technical Guide to Dimethyl L-aspartate Hydrochloride (CAS 32213-95-9)
Abstract
This guide provides a comprehensive technical overview of this compound (CAS 32213-95-9), a pivotal reagent in synthetic and medicinal chemistry. As a stable, crystalline derivative of L-aspartic acid, its primary utility lies in its function as a carboxyl-protected building block for complex organic synthesis, most notably in peptide chemistry. This document delves into the compound's physicochemical properties, details a robust and high-yield synthesis protocol via the thionyl chloride method, outlines key analytical characterization techniques, and explores its diverse applications, including its role as a precursor for advanced pharmaceutical intermediates and specialized polymers. Furthermore, essential guidelines for safe handling, storage, and disposal are provided, grounding all technical information in authoritative references to ensure scientific integrity and practical utility for researchers, chemists, and professionals in drug development.
Introduction and Strategic Importance
This compound is the dimethyl ester of the naturally occurring amino acid L-aspartic acid, presented as its hydrochloride salt. The free base form, Dimethyl L-aspartate, is an oil that is prone to polymerization and has poor stability, making it difficult to store and handle over extended periods.[1] The conversion to its hydrochloride salt yields a white, crystalline solid with significantly enhanced stability.[1] This crystalline nature and stability make it a highly convenient and reliable raw material for a multitude of applications.
Its strategic importance is primarily rooted in its bifunctional nature: it possesses a free amine group and two ester-protected carboxylic acid groups. This structure makes it an essential intermediate in various fields, including:
-
Medicinal Chemistry: As a foundational element in the synthesis of bioactive molecules and amino acid derivatives.[2][3]
-
Peptide Synthesis: Serving as a key building block for incorporating aspartic acid residues into peptide chains.[2][3]
-
Biochemical Research: Used as a tool to investigate metabolic pathways and enzyme mechanisms.[2]
-
Materials Science: Employed in the synthesis of functional polymers, such as biodegradable nanocarriers for targeted drug delivery.[4]
This guide will elucidate the core technical aspects of this versatile compound, providing the in-depth knowledge required for its effective application in a laboratory and process development setting.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in experimental design. The key properties of this compound are summarized below. The hydrochloride salt form enhances its solubility in aqueous solutions and polar organic solvents like methanol, which is advantageous for various reaction conditions.[3][5]
| Property | Value | Source(s) |
| CAS Number | 32213-95-9 | [6][7][8] |
| Molecular Formula | C₆H₁₁NO₄·HCl (or C₆H₁₂ClNO₄) | [3][6][8] |
| Molecular Weight | 197.62 g/mol | [3][6][8] |
| Appearance | White to off-white crystalline powder | [2][3][7][8] |
| Melting Point | 113-118 °C (range varies slightly by source) | [2][3][7][9] |
| Solubility | Soluble in water and methanol; slightly soluble in DMSO | [2][3] |
| Optical Rotation | [α]²⁰/D ≈ +11° to +14° (c=1 to 1.4 in H₂O or MeOH) | [2][3] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [1][7] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most effectively and commonly achieved through the esterification of L-aspartic acid using the thionyl chloride (SOCl₂) method in anhydrous methanol.[1][4] This approach is favored due to its high efficiency, excellent yield (often quantitative), and the dual role of thionyl chloride.
Causality Behind Experimental Choices
-
Reagent Selection: Thionyl chloride reacts with methanol to form methyl sulfite chloride and HCl in situ. The generated HCl protonates the carboxyl groups of L-aspartic acid, activating them for nucleophilic attack by methanol and simultaneously forming the desired hydrochloride salt of the final product. This eliminates the need for a separate acid catalyst.
-
Solvent: Anhydrous methanol serves as both the solvent and the esterifying reagent. The absence of water is critical to prevent the hydrolysis of the ester products back to the carboxylic acid.[1]
-
Temperature Control: The initial reaction between thionyl chloride and methanol is highly exothermic. Maintaining a low temperature (-10 to -5 °C) during the addition of thionyl chloride is crucial to control the reaction rate, prevent undesirable side reactions, and ensure safety.[1]
-
Purification: The crude product is hygroscopic.[1] Recrystallization from a mixed solvent system, such as methanol and ethyl acetate or methanol and dichloromethane, is a self-validating purification step.[1][4] The desired product is highly soluble in methanol but poorly soluble in the less polar co-solvent, causing it to crystallize out in high purity upon addition of the co-solvent, leaving more soluble impurities behind.
Detailed Step-by-Step Methodology
Protocol adapted from established thionyl chloride esterification methods. [1][4]
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath (e.g., acetone/dry ice).
-
Reagent Preparation: Add 40.0 mL of anhydrous methanol to the flask and begin stirring. Cool the methanol to between -10 and -5 °C.
-
Thionyl Chloride Addition: Slowly add 5.1 mL of thionyl chloride dropwise from the dropping funnel into the cold, stirring methanol. Maintain the temperature below -5 °C throughout the addition. After addition is complete, continue stirring at -10 °C for 1 hour.[1]
-
Addition of L-Aspartic Acid: Add 0.025 mol of L-aspartic acid to the reaction mixture in portions, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to drive the esterification to completion.[1]
-
Workup: Cool the reaction mixture. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl.[4] To ensure complete removal of residual reagents, add fresh methanol (30 mL) and repeat the concentration step. This should be done 2-3 times.[1][4]
-
Purification (Recrystallization): Dissolve the resulting crude solid or oil in a minimal amount of methanol. Slowly add ethyl acetate or dichloromethane while stirring until the solution becomes turbid, indicating the onset of precipitation.[1][4]
-
Isolation and Drying: Cool the mixture in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate or dichloromethane, and dry thoroughly under vacuum to yield pure this compound. A typical yield is around 95%.[1]
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized material, a suite of analytical techniques should be employed. Each method provides a layer of validation, contributing to a comprehensive quality profile.
| Technique | Purpose | Expected Outcome / Key Indicator |
| ¹H-NMR Spectroscopy | Structural Confirmation & Purity | Peaks corresponding to the two distinct methyl ester protons, the α-proton, and the β-methylene protons. Integration of peak areas should match the number of protons in the structure.[2] |
| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion corresponding to the free base (C₆H₁₁NO₄) or protonated molecule.[2] |
| HPLC | Purity Assessment | A single major peak indicating high purity (typically ≥98%).[3] |
| Argentometric Titration | Chloride Content & Purity | Determines the amount of hydrochloride salt, providing a quantitative measure of purity.[7] |
| Melting Point | Purity Indication | A sharp melting point within the expected range (e.g., 115-117 °C) indicates high purity.[2][9] |
| FT-IR Spectroscopy | Functional Group Analysis | Characteristic absorptions for N-H (amine salt), C=O (ester), and C-O bonds. |
Applications in Research and Drug Development
The utility of this compound spans multiple domains of chemical and biological research, primarily driven by its role as a protected amino acid derivative.
Core Application: Peptide Synthesis
The primary application is as a building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2][3] In this context, the methyl esters serve as protecting groups for the α- and β-carboxyl functions, leaving the α-amino group available for peptide bond formation after a simple neutralization step to remove the hydrochloride.
A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide side product, which can lead to racemization and the formation of unwanted β-peptides.[10] While Dimethyl L-aspartate itself does not prevent this issue (as the methyl ester is not a specialized protecting group for this purpose), it serves as the fundamental, C-terminally protected starting material that is then N-terminally protected (e.g., with Fmoc or Boc) for use in SPPS. The choice of the β-carboxyl protecting group is critical to mitigating aspartimide formation, but the synthesis always begins with a derivative like Dimethyl L-aspartate.
Visualization of Role in Peptide Bond Formation
Caption: Role of Dimethyl L-aspartate as a precursor in peptide synthesis.
Broader Synthetic Applications
Beyond peptides, this compound is a valuable intermediate for:
-
Pharmaceutical Synthesis: It is used in the creation of complex pharmaceutical agents where an aspartate scaffold is required.[3] Its potential neuroprotective effects have also been a subject of investigation.[2]
-
Polymer Chemistry: It was successfully used in the synthesis of enzyme and pH dual-responsive biodegradable polymer nanocarriers for multidrug delivery to cancer cells.[4]
-
Metabolic Research: As a stable derivative of L-aspartic acid, it can be used as a model compound to study metabolic pathways in various organisms.[2]
Safety, Handling, and Storage
Proper handling and storage are imperative to maintain the integrity of this compound and ensure laboratory safety.
-
Handling Precautions: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Avoid ingestion and inhalation of the powder. Wash hands thoroughly after handling.
-
Storage Conditions: The compound is hygroscopic and should be stored in a tightly closed container to prevent moisture absorption.[1][7] Recommended storage is in a cool, dry, and well-ventilated area, often at temperatures between 2-8°C or below 15°C, under an inert atmosphere.[2][3][7]
-
Hazard Identification: According to aggregated GHS information, it may cause an allergic skin reaction (Skin Sens. 1).[6] It should be handled with the standard care applied to all laboratory chemicals. Specific toxicological data is not widely available.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or soil.
Conclusion
This compound (CAS 32213-95-9) is more than just a simple amino acid derivative; it is a stabilized, reliable, and versatile synthetic intermediate. Its value is anchored in its crystalline nature, which overcomes the handling and stability issues of its free base counterpart. With a well-established and high-yield synthesis protocol, it serves as a cornerstone reagent for researchers in peptide synthesis, medicinal chemistry, and materials science. A comprehensive understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for leveraging its full potential in advancing scientific research and development.
References
- This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd. [Link]
- Synthesis of dimethyl aspart
- Synthesis of L-aspartic acid dimethyl ester hydrochloride - PrepChem.com. [Link]
- Safety Data Sheet - Dimethylether - Air Liquide. [Link]
- This compound | C6H12ClNO4 | CID 3084560 - PubChem, NIH. [Link]
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Wiley Online Library. [Link]
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - ETH Zurich Research Collection. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 32213-95-9 [chemicalbook.com]
- 5. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]
- 6. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 32213-95-9 | TCI Deutschland GmbH [tcichemicals.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl L-aspartate hydrochloride molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of Dimethyl L-aspartate Hydrochloride
Abstract
This compound is a pivotal derivative of the non-essential amino acid L-aspartic acid, serving as a critical building block in peptide synthesis and a versatile intermediate in medicinal chemistry and drug development.[1][2] Accurate determination of its molecular weight and a thorough understanding of its physicochemical properties are fundamental for its application in exacting scientific endeavors. This technical guide provides a comprehensive overview of this compound, moving beyond a simple statement of its molecular weight to detail the experimental methodologies required for its verification and quality assessment. We will explore the core physicochemical properties, delve into the primary analytical techniques for structural confirmation and purity assessment—including mass spectrometry, quantitative nuclear magnetic resonance (qNMR), and high-performance liquid chromatography (HPLC)—and discuss critical aspects of its synthesis and handling. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this important chemical entity.
Introduction: The Significance of this compound in Research and Development
In the landscape of modern chemical and pharmaceutical research, the precision of starting materials is paramount. This compound (CAS No: 32213-95-9), the dimethyl ester hydrochloride salt of L-aspartic acid, is a prime example of a reagent where such precision is non-negotiable.[3] Its primary utility lies in its role as a C-protected amino acid derivative, widely employed in solution-phase peptide synthesis. The esterification of the two carboxylic acid groups prevents their participation in peptide bond formation, allowing for selective coupling at the free amine group.
Beyond peptide synthesis, this compound is a valuable intermediate for creating complex bioactive molecules and has been investigated for its potential in developing neuroprotective agents and advanced drug delivery systems, such as pH and enzyme-responsive polymer nanocarriers.[4] Given its hygroscopic nature and the importance of stoichiometric accuracy in synthesis, a robust analytical framework to confirm its identity, purity, and molecular weight is essential for any research or development program.
Core Physicochemical Properties
A comprehensive understanding of a compound begins with its fundamental physicochemical properties. These data points are critical for everything from reaction setup and solvent selection to purification and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 197.62 g/mol | [3][5][6] |
| Molecular Formula | C₆H₁₁NO₄·HCl (or C₆H₁₂ClNO₄) | [2][3][6] |
| CAS Number | 32213-95-9 | [2][4] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 115-117 °C | [2][4] |
| Solubility | Soluble in water and methanol; certain solubility in DMSO | [2][4][7] |
| Purity (Typical) | >98.0% (determined by qNMR) | [3][8] |
| Synonyms | L-Aspartic acid dimethyl ester hydrochloride; H-Asp(OMe)-OMe·HCl; (S)-Aminosuccinic Acid Dimethyl Ester Hydrochloride | [3][6] |
Methodologies for Structural and Purity Verification
While the theoretical molecular weight is a calculated value, its experimental verification is a cornerstone of quality control. This section details the workflows for confirming the molecular weight, structure, and purity of this compound, reflecting the self-validating systems required for scientific trustworthiness.
Mass Spectrometry: Primary Molecular Weight Determination
Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acid derivatives, as it typically preserves the molecular ion. For this compound, we expect to observe the protonated molecule of the free base [M+H]⁺, where M is Dimethyl L-aspartate (molecular weight 161.16 g/mol ). The observed mass-to-charge ratio (m/z) will directly confirm the mass of the core molecule.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent, such as methanol or a water/acetonitrile mixture.
-
Instrumentation Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500 amu).
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum. The primary ion of interest will be the protonated free base [C₆H₁₁NO₄ + H]⁺.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z value is approximately 162.16.
-
The high-resolution mass should be within a few ppm of the theoretical exact mass (162.0761 for [C₆H₁₂NO₄]⁺).
-
This confirms the mass of the organic component, and by extension, the molecular weight of the hydrochloride salt.
-
Caption: Workflow for Molecular Weight Confirmation via ESI-MS.
Quantitative NMR (qNMR): A Gold Standard for Purity Assessment
Causality: While MS confirms the molecular weight, it provides limited information on purity. Quantitative NMR (qNMR) is an absolute method for determining the purity of a compound without needing a specific reference standard of the analyte itself. By integrating the signal of the analyte against a certified internal standard of known purity and weight, one can calculate the analyte's purity. This directly validates the effective molecular weight for use in reactions. For this compound, the two methoxy (-OCH₃) groups provide clean, distinct signals ideal for integration.
Experimental Protocol: ¹H-qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Accurately weigh a larger amount of this compound and add it to the same NMR tube.
-
Record both weights precisely.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) to completely dissolve both compounds.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of all signals.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Integrate a well-resolved signal from the internal standard.
-
Integrate the signals from the two methyl ester protons of the analyte (expected around 3.7-3.9 ppm).[9]
-
Use the standard qNMR equation to calculate the purity, accounting for the weights, molecular weights, number of protons in each integrated signal, and integral values.
-
Caption: Data Analysis Workflow for Purity Assessment by qNMR.
High-Performance Liquid Chromatography (HPLC): Orthogonal Purity Verification
Causality: HPLC is a powerful separation technique used to assess purity by separating the main compound from any impurities, such as starting materials (L-aspartic acid), byproducts (mono-esters), or degradation products.[10][11] It serves as an excellent orthogonal method to qNMR. Since amino acid esters lack a strong UV chromophore, derivatization is often required for sensitive detection, or analysis can be performed at low UV wavelengths (~210 nm).[9][12]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[11]
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in the mobile phase, typically in a composition with a high percentage of Solvent A to ensure good peak shape.
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 60-95%) over 20-30 minutes to elute all components.[11]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. This provides a relative purity profile.
-
Caption: Experimental Workflow for HPLC Purity Analysis.
Synthesis and Handling Considerations
Synthesis: this compound is typically synthesized by the esterification of L-aspartic acid. A common and effective method involves suspending L-aspartic acid in anhydrous methanol and slowly adding thionyl chloride at a low temperature (e.g., -10 to -5 °C).[1] The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often preferred over bubbling dry HCl gas due to its operational simplicity and high yields, which can reach up to 95%.
Handling and Storage: This compound is highly hygroscopic and will readily absorb atmospheric moisture, which can hydrolyze the ester groups and affect its integrity.[1] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.[2]
Conclusion
The molecular weight of this compound, 197.62 g/mol , is a foundational parameter for its use in quantitative scientific applications. However, this theoretical value must be supported by a rigorous, multi-technique analytical approach to ensure the material's identity, quality, and purity. As detailed in this guide, the synergistic use of mass spectrometry for molecular weight confirmation, qNMR for absolute purity determination, and HPLC for orthogonal impurity profiling provides a self-validating system. This comprehensive characterization empowers researchers, scientists, and drug development professionals to use this compound with the highest degree of confidence, ensuring the accuracy and reproducibility of their results.
References
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084560, this compound.
- PrepChem.com. (n.d.). Synthesis of L-aspartic acid dimethyl ester hydrochloride.
- ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu....
- Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University.
- Ciborowski, M., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. National Center for Biotechnology Information.
- Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
- Khan, H. A., & Ali, F. (2018). A review on the analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 32213-95-9 [chemicalbook.com]
- 5. L-天冬氨酸二甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 32213-95-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. myfoodresearch.com [myfoodresearch.com]
An In-depth Technical Guide to the Presumed Mechanism of Action of L-Aspartic Acid Dimethyl Ester Hydrochloride
Abstract
L-Aspartic Acid Dimethyl Ester Hydrochloride is a synthetic derivative of the endogenous excitatory amino acid, L-aspartic acid. While direct experimental evidence on its specific molecular interactions is limited, its structural analogy to L-aspartic acid strongly suggests a primary mechanism of action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor in the central nervous system. This guide synthesizes the current understanding of NMDA receptor function and the known pharmacology of L-aspartic acid to propose a detailed mechanistic framework for its dimethyl ester derivative. We will explore the presumed binding dynamics, the subsequent ion channel activation, the intricate downstream signaling cascades, and the experimental methodologies required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamatergic neurotransmission and the development of novel neuromodulatory agents.
Introduction: The Chemical and Pharmacological Context
L-Aspartic Acid Dimethyl Ester Hydrochloride is the hydrochloride salt of the dimethyl ester of L-aspartic acid. The esterification of the two carboxylic acid groups of L-aspartic acid with methanol results in a more lipophilic molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier, compared to its parent compound. The hydrochloride salt form is utilized to improve the compound's stability and aqueous solubility, facilitating its use in experimental settings[1][2].
Given its structural similarity to L-aspartic acid, a known excitatory neurotransmitter that acts as an agonist at NMDA receptors, it is highly probable that L-Aspartic Acid Dimethyl Ester Hydrochloride exerts its biological effects through the same pathway[3][4]. The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory[3]. Its dysfunction is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention[5][6]. This guide will proceed under the well-founded hypothesis that L-Aspartic Acid Dimethyl Ester Hydrochloride functions as an NMDA receptor agonist.
The Core Mechanism: Agonism at the NMDA Receptor
The primary proposed mechanism of action for L-Aspartic Acid Dimethyl Ester Hydrochloride is its direct binding to and activation of the NMDA receptor. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits[6]. For the receptor to be activated, it requires the binding of both glutamate (or an agonist like L-aspartic acid) to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit[7].
Receptor Binding and Channel Gating
It is hypothesized that L-Aspartic Acid Dimethyl Ester Hydrochloride binds to the same site on the GluN2 subunit as L-aspartic acid and glutamate. This binding event, in conjunction with the presence of a co-agonist, is predicted to induce a conformational change in the receptor, leading to the opening of its associated ion channel.
A critical feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential[3]. Upon depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors, the Mg²⁺ block is relieved. This allows for the influx of cations, predominantly Ca²⁺ and Na⁺, and the efflux of K⁺ through the NMDA receptor channel upon agonist binding[3].
Experimental Validation: Protocols and Methodologies
To empirically determine the mechanism of action of L-Aspartic Acid Dimethyl Ester Hydrochloride, a series of well-established experimental protocols should be employed.
Radioligand Binding Assay
This technique is used to determine the binding affinity of the compound for the NMDA receptor.
Objective: To quantify the equilibrium dissociation constant (Kᵢ) of L-Aspartic Acid Dimethyl Ester Hydrochloride for the NMDA receptor.
Methodology:
-
Membrane Preparation: Isolate synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801 or [³H]CPP) in the presence of varying concentrations of L-Aspartic Acid Dimethyl Ester Hydrochloride.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ can then be calculated using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp
This gold-standard technique directly measures the effect of the compound on the electrical activity of neurons.
Objective: To characterize the functional effects of L-Aspartic Acid Dimethyl Ester Hydrochloride on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Use primary neuronal cultures or brain slices.
-
Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Solution Exchange: Perfuse the cell with an external solution containing NMDA receptor blockers (to isolate other currents) and then switch to a solution containing L-Aspartic Acid Dimethyl Ester Hydrochloride. To specifically study NMDA receptor currents, the external solution should be Mg²⁺-free, and AMPA and kainate receptors should be blocked (e.g., with CNQX).
-
Data Acquisition: Record the current responses at different holding potentials to construct a current-voltage (I-V) relationship.
-
Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the induced currents. The application of a known NMDA receptor antagonist (e.g., AP5) should block the currents induced by L-Aspartic Acid Dimethyl Ester Hydrochloride, confirming the involvement of NMDA receptors.
Conclusion and Future Directions
The structural similarity of L-Aspartic Acid Dimethyl Ester Hydrochloride to the endogenous NMDA receptor agonist L-aspartic acid provides a strong foundation for its proposed mechanism of action. It is highly likely that this compound acts as an agonist at the NMDA receptor, leading to Ca²⁺ influx and the activation of downstream signaling pathways that are fundamental to synaptic plasticity. The esterification of L-aspartic acid may confer advantageous pharmacokinetic properties, such as enhanced bioavailability to the central nervous system.
However, it is crucial to underscore that direct experimental validation is currently lacking in the scientific literature. Future research should focus on conducting the experiments outlined in this guide, including radioligand binding assays to determine its affinity for the NMDA receptor and electrophysiological studies to confirm its agonist activity and characterize its functional effects. Such studies will be invaluable in confirming the presumed mechanism of action and elucidating the full pharmacological profile of L-Aspartic Acid Dimethyl Ester Hydrochloride, thereby paving the way for its potential application in neuroscience research and drug development.
References
- Chem-Impex. L-Aspartic acid dimethyl ester hydrochloride. [Link]
- PrepChem.com. Synthesis of L-aspartic acid dimethyl ester hydrochloride. [Link]
- Wikipedia. NMDA receptor. [Link]
- PubMed. Different binding affinities of NMDA receptor channel blockers in various brain regions. [Link]
- PubMed Central. Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors.
- PubMed Central. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. [Link]
- PubMed.
- PubMed. L-Aspartic acid induces a region of negative slope conductance in the current-voltage relationship of cultured spinal cord neurons. [Link]
- PubMed. Ketamine and phencyclidine cause a voltage-dependent block of responses to L-aspartic acid. [Link]
- PubMed.
- PubMed.
- PubMed.
- PubMed.
- PubMed. Excitatory amino acids in the forebrain of the Naples high-excitability rats: neurochemical and behavioural effects of subchronic D-aspartate and its diethyl ester prodrug. [Link]
- PubMed.
- PubMed. Antagonism of N-methyl-D,L-aspartic Acid-Induced Convulsions by Antiepileptic Drugs and Other Agents. [Link]
- PubMed.
- PubMed Central.
- PubMed Central. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. [Link]
- NCBI. Pharmacology of NMDA Receptors. [Link]
- PubMed. Aspartate and other inhibitors of excitatory synaptic transmission in crayfish muscle. [Link]
Sources
- 1. L-Aspartic acid induces a region of negative slope conductance in the current-voltage relationship of cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Excitatory Amino Acid Properties of Dimethyl L-aspartate Hydrochloride
Introduction: Unveiling the Excitatory Potential of a Key Aspartate Derivative
Dimethyl L-aspartate hydrochloride, a derivative of the endogenous excitatory amino acid L-aspartic acid, holds significant interest for researchers in neuroscience and drug development.[1] Its structural similarity to L-aspartate, a known agonist at N-methyl-D-aspartate (NMDA) receptors, suggests a strong potential for excitatory activity within the central nervous system (CNS).[2][3] This guide provides a comprehensive technical overview of the core excitatory amino acid properties of this compound, detailing its presumed mechanism of action and the experimental methodologies required for its thorough characterization.
L-aspartate and L-glutamate are the principal excitatory neurotransmitters in the adult CNS, activating ionotropic and metabotropic glutamate receptors to mediate fast synaptic transmission and synaptic plasticity.[2] The NMDA receptor, a key subtype of ionotropic glutamate receptors, is a ligand-gated ion channel that requires the binding of both glutamate (or an agonist like aspartate) and a co-agonist (glycine or D-serine) for activation.[4][5] Upon activation, the NMDA receptor channel opens, allowing the influx of Ca²⁺, a critical second messenger that triggers a cascade of intracellular signaling events.[4] This process is fundamental to learning, memory, and neuronal development, but its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[4][6][7]
This compound, as a dimethyl ester of L-aspartic acid, is anticipated to exhibit excitatory properties by acting as an agonist at glutamate receptors, primarily the NMDA receptor. The esterification of the carboxyl groups may influence its pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability, making it a valuable tool for investigating the physiological and pathological roles of excitatory amino acid pathways. This guide will delineate the experimental workflows to rigorously test this hypothesis and quantify the compound's excitatory profile.
Mechanism of Action: A Focus on NMDA Receptor Agonism
The primary hypothesis for the excitatory action of this compound is its direct interaction with the agonist binding site on the NMDA receptor. This interaction is expected to mimic that of L-aspartate, inducing a conformational change in the receptor that, in the presence of a co-agonist and sufficient membrane depolarization to relieve the Mg²⁺ block, leads to channel opening and subsequent cation influx.
Signaling Pathway of NMDA Receptor Activation
Caption: Proposed signaling pathway for this compound at the NMDA receptor.
Experimental Characterization of Excitatory Properties
A multi-faceted approach is essential to comprehensively characterize the excitatory amino acid properties of this compound. This involves a combination of receptor binding assays, electrophysiological recordings, and intracellular calcium imaging.
Receptor Binding Assays: Quantifying Affinity for Glutamate Receptors
The initial step in characterizing a novel compound is to determine its binding affinity for the target receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity such as the inhibition constant (Ki).
Objective: To determine the binding affinity of this compound for NMDA and AMPA receptors.
Methodology: Competitive Radioligand Binding Assay
This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol: NMDA Receptor Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times with buffer to remove endogenous ligands.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or [³H]MK-801).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding determination, add a high concentration of a known NMDA receptor agonist (e.g., L-glutamate) to a set of wells.
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the plate at a controlled temperature for a specified duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Expected Binding Affinity Data
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) [Illustrative] |
| NMDA | [³H]CGP 39653 | Dimethyl L-aspartate HCl | 500 |
| AMPA | [³H]AMPA | Dimethyl L-aspartate HCl | >10,000 |
| Kainate | [³H]Kainate | Dimethyl L-aspartate HCl | >10,000 |
Note: The Ki values are illustrative and would need to be determined experimentally.
Electrophysiology: Assessing Functional Receptor Activation
While binding assays confirm interaction with the receptor, electrophysiology is crucial for determining the functional consequences of this binding, i.e., whether the compound acts as an agonist, antagonist, or modulator, and to quantify its potency and efficacy.
Objective: To characterize the electrophysiological response of neurons to this compound and confirm its agonist activity at NMDA receptors.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ion currents across the membrane of a single neuron in response to the application of a compound.
Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons
-
Cell Culture:
-
Culture primary hippocampal or cortical neurons from embryonic or neonatal rodents on glass coverslips.
-
Maintain the cultures for 1-2 weeks to allow for the development of mature synapses and receptor expression.
-
-
Recording Setup:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., artificial cerebrospinal fluid).
-
Pull a glass micropipette to a fine tip and fill it with an intracellular solution containing ions that mimic the neuronal cytoplasm.
-
Use a micromanipulator to approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply this compound to the neuron using a local perfusion system.
-
To isolate NMDA receptor-mediated currents, perform recordings in a Mg²⁺-free extracellular solution containing a co-agonist (glycine) and blockers of AMPA/kainate receptors (e.g., CNQX) and voltage-gated sodium and potassium channels.
-
Record the inward current elicited by the compound.
-
To confirm the involvement of NMDA receptors, co-apply a selective NMDA receptor antagonist (e.g., AP5) and observe the blockade of the current.
-
Construct a dose-response curve by applying increasing concentrations of this compound and measuring the peak current at each concentration.
-
-
Data Analysis:
-
Plot the normalized peak current as a function of the logarithm of the agonist concentration.
-
Fit the data to a Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill slope.
-
Determine the current-voltage (I-V) relationship by applying voltage ramps or steps during agonist application to characterize the biophysical properties of the elicited current.
-
Workflow for Electrophysiological Characterization
Caption: Workflow for the electrophysiological characterization of this compound.
Calcium Imaging: Visualizing Neuronal Activation
As NMDA receptor activation leads to Ca²⁺ influx, fluorescence microscopy can be used to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to the compound.
Objective: To demonstrate that this compound induces an increase in intracellular calcium in neurons via NMDA receptor activation.
Methodology: Ratiometric or Intensity-based Calcium Imaging
This technique utilizes calcium-sensitive fluorescent dyes to report changes in [Ca²⁺]i.
Experimental Protocol: Calcium Imaging in Cultured Neurons
-
Cell Preparation and Dye Loading:
-
Use cultured neurons as described for electrophysiology.
-
Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM for ratiometric imaging or Fluo-4 AM for intensity-based imaging). The AM ester form allows the dye to cross the cell membrane.
-
After an incubation period, wash the cells to remove excess dye. Intracellular esterases cleave the AM group, trapping the active dye inside the cells.
-
-
Imaging Setup:
-
Mount the coverslip with dye-loaded cells onto a perfusion chamber on an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
For Fura-2, use a light source and filter wheel to alternately excite the dye at 340 nm and 380 nm.
-
For Fluo-4, use a single excitation wavelength (e.g., 488 nm).
-
-
Image Acquisition:
-
Acquire a baseline fluorescence signal by continuously perfusing with extracellular solution.
-
Apply this compound via the perfusion system.
-
Capture images at regular intervals to record the change in fluorescence intensity over time.
-
To confirm the source of the calcium increase, perform experiments in calcium-free extracellular solution or in the presence of an NMDA receptor antagonist (e.g., MK-801).
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
For Fura-2, calculate the ratio of the fluorescence emission at 510 nm when excited at 340 nm versus 380 nm. This ratio is proportional to [Ca²⁺]i.
-
For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Plot the change in [Ca²⁺]i or ΔF/F₀ over time to visualize the calcium transient.
-
Quantify parameters such as the peak amplitude, rise time, and decay time of the calcium response.
-
Potential for Excitotoxicity
Given its presumed mechanism as an NMDA receptor agonist, it is crucial to investigate the potential neurotoxicity of this compound at high concentrations or during prolonged exposure. Overactivation of NMDA receptors can lead to excessive Ca²⁺ influx, triggering excitotoxic cell death pathways.[4][6]
Experimental Approach: Cell viability assays (e.g., MTT or LDH release assays) on cultured neurons exposed to varying concentrations of this compound can be employed. The protective effect of NMDA receptor antagonists would further solidify the link between its excitatory action and potential neurotoxicity.
Conclusion and Future Directions
This compound is a promising tool compound for the study of excitatory amino acid neurotransmission. The experimental framework outlined in this guide provides a robust and comprehensive approach to characterizing its properties as a putative NMDA receptor agonist. By systematically determining its binding affinity, functional potency and efficacy, and its impact on intracellular calcium dynamics, researchers can gain a thorough understanding of its pharmacological profile.
Future studies could explore the in vivo effects of this compound on synaptic plasticity, learning, and memory, as well as its potential therapeutic applications in conditions where modulation of NMDA receptor activity is desired. Furthermore, investigating its selectivity for different NMDA receptor subtypes (e.g., those containing GluN2A versus GluN2B subunits) will be crucial for a more nuanced understanding of its potential effects in the CNS.
References
- Effects of aspartame metabolites on astrocytes and neurons. (n.d.). ResearchGate.
- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The Glutamate Receptor Ion Channels. Pharmacological Reviews, 51(1), 7–61.
- Krebs, C., & St-Gelais, F. (2009). Pharmacological evidence for N-methyl-D-aspartate receptors on nigrostriatal dopaminergic nerve terminals. PubMed.
- Wikipedia. (2024, November 28). NMDA receptor.
- Li, Y., & Nicoll, R. A. (2015). Is Aspartate an Excitatory Neurotransmitter?. The Journal of Neuroscience, 35(28), 10168–10171.
- Flatman, J. A., Schwindt, P. C., Crill, W. E., & Stafstrom, C. E. (1983). L-glutamate and N-methyl-D-asparatate actions on membrane potential and conductance of cat abducens motoneurones. PubMed.
- Kim, Y. I., & Dudek, F. E. (1992). Activation of NMDA and non-NMDA receptors by L-aspartate in the suprachiasmatic nucleus of the rat. PubMed.
- Rae, C. D., & Balcar, V. J. (2019). Aspartate in the Brain: A Review. Neurochemical Research, 44(7), 1547–1560.
- Backus, K. H., Kettenmann, H., & Schachner, M. (1989). Pharmacological characterization of the glutamate receptor in cultured astrocytes. Journal of Neuroscience Research, 22(3), 274–282.
- Errico, F., Nisticò, R., Di Giorgio, A., Squillace, M., Vitucci, D., Galbusera, A., ... & Usiello, A. (2011). New evidence on the role of D-aspartate metabolism in regulating brain and endocrine system physiology: from preclinical observations to clinical applications. Molecular and Cellular Endocrinology, 339(1-2), 1-11.
- Rana, V., Ghosh, S., Bhatt, A., Bisht, D., Joshi, G., & Purohit, P. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Current Medicinal Chemistry, 31(29), 4725-4744.
- Activation Mechanisms of the NMDA Receptor. (n.d.). NCBI.
- Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine. (2013). PubMed Central.
- N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2024). PubMed.
- Dingledine, R., & McBain, C. J. (1999). Pharmacology of NMDA Receptors. In The Glutamate Receptors (pp. 315-340). Humana Press.
- Padda, I. S., & Tadi, P. (2024). Physiology, NMDA Receptor. In StatPearls.
- Electrophysiological evidence for N-methyl-D-aspartate excitatory amino acid receptors in the rat supraoptic nucleus in vitro. (1991). PubMed.
- Cousins, S. L., & Stephenson, F. A. (2012). Identification of N-Methyl-d-aspartic Acid (NMDA) Receptor Subtype-specific Binding Sites That Mediate Direct Interactions with Scaffold Protein PSD-95. The Journal of Biological Chemistry, 287(16), 13465–13476.
- Identification of N-methyl-D-aspartic acid (NMDA) receptor subtype-specific binding sites that mediate direct interactions with scaffold protein PSD-95. (2012). PubMed.
- L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes. (2009). PubMed.
- The influence of l-aspartic acid on calcium carbonate nucleation and growth revealed by in situ liquid phase TEM. (2020). RSC Publishing.
- Chronic N-methyl-D-aspartate receptor activation induces cardiac electrical remodeling and increases susceptibility to ventricular arrhythmias. (2014). PubMed.
- Conformational basis of subtype-specific allosteric control of NMDA receptor gating. (2024). bioRxiv.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Is Aspartate an Excitatory Neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Excitatory Amino Acid L-Aspartate in Neuroscience: A Technical Guide to its Role as an NMDA Receptor Agonist and the Utility of its Dimethyl Ester Derivative
This technical guide provides a comprehensive overview of the role of the excitatory amino acid L-aspartate in neuroscience, with a particular focus on its function as an N-methyl-D-aspartate (NMDA) receptor agonist. It is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally utilize L-aspartate and its derivatives to investigate neuronal function and pathology. The guide will delve into the mechanisms of L-aspartate-mediated neurotransmission, its implications in excitotoxicity and synaptic plasticity, and detailed protocols for its application in in vitro models. Furthermore, it will address the chemical properties and potential applications of its derivative, Dimethyl L-aspartate hydrochloride.
L-Aspartate: An Endogenous Excitatory Neurotransmitter
L-aspartate, a non-essential amino acid, plays a dual role in the central nervous system (CNS) as both a protein building block and a signaling molecule.[1] As an excitatory neurotransmitter, it contributes to the propagation of electrical signals between neurons, a function it shares with the more extensively studied glutamate.[1] L-aspartate is found throughout the brain and is involved in a multitude of metabolic pathways.[2] Its function as a neurotransmitter is primarily mediated through its interaction with NMDA receptors, a subtype of ionotropic glutamate receptors.[3]
Mechanism of Action: L-Aspartate and the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[4] Its activation requires the binding of both a primary agonist (like glutamate or aspartate) and a co-agonist (glycine or D-serine). A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of calcium ions (Ca²⁺) upon agonist binding. This Ca²⁺ influx is a critical second messenger that triggers a cascade of intracellular signaling events.
L-aspartate functions as an agonist at the glutamate-binding site of the NMDA receptor, albeit with a weaker binding affinity than glutamate.[3] Despite this, at sufficient concentrations, L-aspartate can effectively activate NMDA receptors and induce significant neuronal responses.
Figure 1: L-Aspartate-mediated NMDA receptor activation.
Applications in Neuroscience Research
The ability of L-aspartate to potently activate NMDA receptors makes it a valuable tool for studying two key phenomena in neuroscience: excitotoxicity and synaptic plasticity.
Modeling Excitotoxicity
Excitotoxicity is a pathological process where excessive or prolonged activation of excitatory amino acid receptors, particularly NMDA receptors, leads to neuronal damage and death. This process is implicated in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. L-aspartate can be used to induce excitotoxicity in in vitro models, such as primary neuronal cultures, to study the underlying mechanisms and to screen for potential neuroprotective compounds.[5][6][7]
Table 1: L-Aspartate Concentrations for Inducing Excitotoxicity in Murine Cortical Neurons
| Exposure Time | L-Aspartate Concentration (ED50) | Outcome | Reference |
| 5 minutes | ~190 µM | Neuronal destruction over 10 hours | [5] |
This protocol outlines a general procedure for inducing excitotoxicity in cultured murine cortical neurons using L-aspartate.
-
Cell Culture:
-
Plate primary cortical neurons from embryonic day 15-17 mice on poly-D-lysine coated plates at a suitable density.
-
Maintain cultures in a neurobasal medium supplemented with B-27 and L-glutamine.
-
Allow neurons to mature for at least 7-10 days in vitro before initiating the experiment.
-
-
Preparation of L-Aspartate Solution:
-
Prepare a stock solution of L-aspartate (e.g., 100 mM) in a suitable vehicle (e.g., sterile water or culture medium).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., ranging from 30 µM to 3 mM) in a pre-warmed, serum-free culture medium.
-
-
Induction of Excitotoxicity:
-
Remove the culture medium from the neuronal plates.
-
Gently wash the cells once with a pre-warmed balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Add the L-aspartate-containing medium to the respective wells.
-
Incubate the plates for a defined period (e.g., 5-15 minutes) at 37°C in a humidified incubator with 5% CO₂.
-
-
Termination of Exposure and Cell Recovery:
-
After the exposure period, gently remove the L-aspartate-containing medium.
-
Wash the cells three times with pre-warmed, serum-free culture medium to remove any residual L-aspartate.
-
Replace with fresh, pre-conditioned culture medium.
-
Return the plates to the incubator and allow for a recovery period (e.g., 10-24 hours).
-
-
Assessment of Neuronal Viability:
-
Quantify neuronal death using established assays such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells red).
-
Morphological Assessment: Visual inspection of neuronal morphology under a microscope for signs of damage (e.g., neurite blebbing, cell body swelling).
-
-
Figure 2: Experimental workflow for an in vitro excitotoxicity assay.
Investigating Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that are heavily dependent on NMDA receptor activation. While less commonly used than glutamate or specific NMDA receptor agonists like NMDA itself, L-aspartate can be employed to activate NMDA receptors and study their role in these processes.
This compound: A Chemical Derivative
This compound is a derivative of L-aspartic acid where the two carboxylic acid groups are esterified with methyl groups. It is commercially available as a white crystalline powder and is often used as a building block in peptide and protein synthesis.[8]
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂ClNO₄ |
| Molecular Weight | 197.62 g/mol |
| CAS Number | 32213-95-9 |
| Appearance | White to almost white crystalline powder |
Role as a Synthetic Intermediate
The primary documented application of this compound is in organic chemistry as a protected form of L-aspartic acid. The methyl esters protect the carboxylic acid groups, allowing for selective reactions at the amino group during the synthesis of more complex molecules, such as peptides.
Potential as a Prodrug for CNS Delivery
A significant challenge in neuropharmacology is the delivery of therapeutic agents across the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. L-aspartate, being a charged amino acid, has limited ability to cross the BBB via passive diffusion.
One established strategy to enhance the brain penetration of drugs is the use of prodrugs.[9] A prodrug is an inactive or less active molecule that is converted into the active drug within the body. Esterification of carboxylic acid groups, as in Dimethyl L-aspartate, increases the lipophilicity of the molecule. This increased lipid solubility could potentially facilitate its passage across the BBB. Once in the brain, it is hypothesized that endogenous esterases could hydrolyze the methyl esters, releasing the active L-aspartate.
It is important to note that while this prodrug hypothesis is chemically plausible, there is currently a lack of direct experimental evidence in the scientific literature demonstrating the use of this compound as a tool to deliver L-aspartate to the brain for neuroscience research. Further studies are required to validate this potential application and to characterize its pharmacokinetic and pharmacodynamic properties in vivo.
Conclusion
L-aspartate is a key excitatory neurotransmitter that plays a significant role in neuronal function through its action on NMDA receptors. Its application in research provides valuable insights into the mechanisms of excitotoxicity and synaptic plasticity. This compound, a derivative of L-aspartate, is primarily utilized as a synthetic intermediate. While it holds theoretical potential as a prodrug for enhancing the CNS delivery of L-aspartate, this application remains to be experimentally validated. For researchers aiming to study the effects of NMDA receptor activation, direct application of L-aspartate or other specific agonists in appropriate experimental models remains the current standard.
References
- Carlson, B. A., & Fieber, L. A. (2014). Pharmacological evidence that D-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica. PeerJ, 2, e336. [Link]
- Dudel, J., Franke, C., & Hatt, H. (1990). Aspartate and other inhibitors of excitatory synaptic transmission in crayfish muscle. Pflügers Archiv, 415(5), 575-583. [Link]
- The Behavioral Scientist. (n.d.). Aspartate.
- News-Medical.Net. (2023, November 8). New prodrug approach enhances drug delivery to brain cells. [Link]
- Uchida, M., et al. (2011). Large neutral amino acid transporter enables brain drug delivery via prodrugs. Journal of Controlled Release, 155(2), 291-297. [Link]
- Choi, D. W., Viseskul, V., Amirthanayagam, M., & Monyer, H. (1989). Aspartate neurotoxicity on cultured cortical neurons. Journal of Neuroscience Research, 23(1), 116-121. [Link]
- Pardridge, W. M. (2007). Prodrug approaches for CNS delivery.
- Rae, C., et al. (2025). Aspartate in the Brain: A Review. Neurochemical Research. [Link]
- Tsukada, Y. (2012). Functions of brain L-aspartate and its derivatives on stress responses. In Tyrosine and Aspartic Acid: Properties, Sources and Health Benefits (pp. 163-175). Nova Science Publishers, Inc. [Link]
- Goya, G., et al. (2009). Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. Molecules, 14(9), 3597-3627. [Link]
- Gynther, M., et al. (2017). L-type amino acid transporter 1 utilizing prodrugs: How to achieve effective brain delivery and low systemic exposure of drugs. European Journal of Pharmaceutical Sciences, 107, 14-23. [Link]
- Ota, N., Shi, T., & Sweedler, J. V. (2012). D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. Amino acids, 43(5), 1873-1886. [Link]
- Miyamoto, M., et al. (2001). Exogenous Aspartate Neurotoxicity in the Spinal Cord Under Metabolic Stress in Vivo. The Annals of Thoracic Surgery, 72(3), 879-884. [Link]
- PubChem. (n.d.).
- CP Lab Safety. (n.d.).
- Skaper, S. D., Facci, L., & Leon, A. (1990). Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro. Neuroscience letters, 117(1-2), 154-159. [Link]
- Mayer, M. L., Westbrook, G. L., & Guthrie, P. B. (1984). The action of N-methyl-D-aspartic acid on mouse spinal neurones in culture. The Journal of physiology, 354, 299-319. [Link]
- Weaver, C. E., et al. (1997). Neuroprotective activity of a new class of steroidal inhibitors of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences, 94(19), 10450-10454. [Link]
- Errico, F., et al. (2009). D-aspartate: an atypical amino acid with neuromodulatory activity in mammals. Reviews in the Neurosciences, 20(5-6), 429-440. [Link]
- Wikipedia. (n.d.). NMDA receptor. [Link]
Sources
- 1. thebehavioralscientist.com [thebehavioralscientist.com]
- 2. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Aspartate in the Brain: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exogenous aspartate neurotoxicity in the spinal cord under metabolic stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl L-Aspartate Hydrochloride: A Technical Guide for Investigating its Potential as a Glutamate Receptor Agonist
This guide provides a comprehensive technical overview of Dimethyl L-aspartate hydrochloride, a derivative of the endogenous amino acid L-aspartic acid. Geared towards researchers, scientists, and professionals in drug development, this document delves into the established role of L-aspartate at glutamate receptors and outlines a strategic approach to characterizing the potential, yet underexplored, activity of its dimethyl ester derivative. We will explore the underlying principles, experimental design considerations, and detailed protocols necessary to elucidate the pharmacological profile of this compound.
Introduction: The Excitatory Landscape of Glutamate Receptors
The vast majority of rapid excitatory neurotransmission in the central nervous system is orchestrated by the neurotransmitter glutamate.[1] Its actions are mediated by a family of ionotropic receptors, broadly classified into three subtypes: N-methyl-D-aspartate (NMDA) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and kainate receptors.[2][3][4] Each of these receptors plays a distinct and critical role in synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological disorders.[5]
L-aspartic acid, an endogenous amino acid, is known to interact with these receptors, albeit with a different profile than glutamate.[6][7] this compound, as a derivative, presents an intriguing subject for investigation. The addition of methyl esters to the carboxyl groups of L-aspartate may alter its physicochemical properties, potentially influencing its binding affinity, efficacy, and selectivity for the different glutamate receptor subtypes. This guide provides the foundational knowledge and experimental frameworks to explore this potential.
The Precedent: L-Aspartate's Interaction with Glutamate Receptors
Understanding the established activity of L-aspartate is crucial for predicting and interpreting the potential actions of its dimethyl ester.
-
NMDA Receptors: L-aspartate is recognized as an agonist at NMDA receptors, though it generally exhibits lower potency compared to L-glutamate.[2][7] Activation of NMDA receptors requires the binding of both a glutamate-site agonist (like L-glutamate or L-aspartate) and a co-agonist, typically glycine or D-serine.[2] A key characteristic of NMDA receptors is their voltage-dependent block by magnesium ions (Mg²⁺), which is relieved by depolarization of the postsynaptic membrane. This property allows NMDA receptors to function as "coincidence detectors" of presynaptic glutamate release and postsynaptic depolarization.[2]
-
AMPA Receptors: The interaction of L-aspartate with AMPA receptors is less pronounced. Some studies suggest it has little to no inhibitory or agonist activity at these receptors.[1][8] AMPA receptors mediate the fast, initial component of excitatory postsynaptic potentials and are crucial for baseline synaptic transmission.[4]
-
Kainate Receptors: Kainate receptors have both presynaptic and postsynaptic roles, modulating neurotransmitter release and contributing to excitatory postsynaptic potentials.[3] The activity of L-aspartate at kainate receptors is not as well-defined as its effects on NMDA receptors.
Signaling Cascades of Ionotropic Glutamate Receptors
The activation of NMDA, AMPA, and kainate receptors leads to the influx of cations, primarily Na⁺ and Ca²⁺, which triggers a cascade of intracellular signaling events.
Caption: Generalized signaling pathway of ionotropic glutamate receptors.
This compound: Physicochemical Properties and Handling
A thorough understanding of the test compound is fundamental to rigorous experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₄ | [PubChem] |
| Molecular Weight | 197.62 g/mol | [PubChem] |
| Appearance | White to off-white crystalline powder | [Vendor] |
| Solubility | Soluble in water and methanol | [Vendor] |
| Storage | Store at 2-8°C in a dry, inert atmosphere | [Vendor] |
Safety and Handling:
This compound should be handled in accordance with standard laboratory safety procedures. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols for Characterizing Glutamate Receptor Activity
The following protocols provide a framework for systematically evaluating the effects of this compound on glutamate receptor subtypes.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring ion channel function in response to agonist application.[9] This technique allows for precise control of the cell's membrane potential and the ionic composition of the intracellular and extracellular solutions.
Objective: To determine if this compound evokes currents through NMDA, AMPA, or kainate receptors in cultured neurons or acute brain slices.
Workflow:
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture primary hippocampal or cortical neurons, or prepare acute brain slices from a region of interest (e.g., hippocampus).
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber of an upright or inverted microscope.
-
Continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
-
Recording Setup:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Establish a gigaohm seal with a target neuron and rupture the membrane to achieve the whole-cell configuration.[10]
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Experimental Paradigms:
-
To Isolate NMDA Receptor Currents: Perfuse with aCSF containing AMPA/kainate receptor antagonists (e.g., 10 µM CNQX or NBQX) and in the absence of extracellular Mg²⁺. Apply this compound at various concentrations. Confirm any evoked currents are mediated by NMDA receptors by subsequent application of a specific NMDA receptor antagonist (e.g., 50 µM D-AP5).[11]
-
To Isolate AMPA/Kainate Receptor Currents: Perfuse with aCSF containing an NMDA receptor antagonist (e.g., 50 µM D-AP5). Apply this compound. Differentiate between AMPA and kainate receptor-mediated currents using selective antagonists if necessary.
-
Dose-Response Analysis: Apply increasing concentrations of this compound to determine the EC₅₀ (half-maximal effective concentration).
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents.
-
Construct current-voltage (I-V) relationships by stepping the membrane potential to various voltages during agonist application.
-
Fit dose-response data to a sigmoidal function to calculate the EC₅₀.
-
Calcium Imaging
Calcium imaging is a powerful technique to monitor the activity of large populations of neurons simultaneously and is particularly useful for detecting the influx of Ca²⁺ through NMDA receptors.[12][13][14][15]
Objective: To determine if this compound elicits an increase in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons.
Step-by-Step Methodology:
-
Cell Preparation and Dye Loading:
-
Plate primary neurons on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.[14]
-
Wash the cells to remove excess dye and replace with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a sensitive camera.
-
Acquire a baseline fluorescence image.
-
Apply this compound to the bath.
-
Continuously acquire images to monitor changes in fluorescence intensity over time.
-
-
Pharmacological Validation:
-
To confirm the involvement of specific glutamate receptors, pre-incubate the cells with selective antagonists (e.g., D-AP5 for NMDA receptors) before applying this compound.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for data normalization.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cell bodies.
-
Measure the average fluorescence intensity within each ROI over time.
-
Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence from baseline (F₀).
-
Data Interpretation and Expected Outcomes
The results from these experiments will provide a comprehensive profile of this compound's activity at glutamate receptors.
| Experiment | Potential Positive Outcome | Interpretation |
| Electrophysiology | Evokes an inward current that is blocked by D-AP5. | This compound is an agonist at NMDA receptors. |
| Evokes a rapid inward current that is blocked by CNQX/NBQX. | This compound is an agonist at AMPA and/or kainate receptors. | |
| No current is evoked. | The compound is not a direct agonist at ionotropic glutamate receptors under the tested conditions. | |
| Calcium Imaging | Induces an increase in intracellular calcium that is prevented by pre-incubation with D-AP5. | The compound activates NMDA receptors, leading to calcium influx. |
| No change in intracellular calcium. | The compound does not activate receptors that are significantly permeable to calcium, or it is inactive. |
Conclusion and Future Directions
While L-aspartate is a known, albeit weaker, agonist at NMDA receptors, the pharmacological profile of its dimethyl ester, this compound, remains to be fully elucidated. The esterification of the carboxyl groups could potentially alter its binding kinetics, potency, and selectivity. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically characterize this compound.
Future investigations could explore its effects on metabotropic glutamate receptors, its potential as a partial agonist or antagonist, and its impact on synaptic plasticity using long-term potentiation (LTP) and long-term depression (LTD) paradigms. Such studies will be invaluable in determining whether this compound is a useful pharmacological tool for dissecting the complexities of glutamatergic neurotransmission and a potential lead for therapeutic development.
References
- Hao, Y., et al. (2005). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. British Journal of Pharmacology, 145(2), 217–225. [Link]
- Fagg, G. E., & Foster, A. C. (1987). Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain. European Journal of Pharmacology, 133(3), 291-300. [Link]
- Hao, Y., et al. (2005). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. British Journal of Pharmacology, 145(2), 217–225. [Link]
- Drejer, J., et al. (1987). Differences in the release of L-glutamate and D-aspartate from primary neuronal chick cultures. Neurochemical Research, 12(10), 901-905. [Link]
- Wikipedia contributors. (2024). NMDA receptor. Wikipedia, The Free Encyclopedia. [Link]
- Wolf, M. E., & Tseng, K. Y. (2012). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 829, 349-376. [Link]
- Wikipedia contributors. (2023). Kainate receptor. Wikipedia, The Free Encyclopedia. [Link]
- Olverman, H. J., & Watkins, J. C. (1989). Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes. Journal of Pharmacy and Pharmacology, 41(9), 638-640. [Link]
- Neurotar. (n.d.). Calcium imaging. [Link]
- Jan, Y. N., & Jan, L. Y. (2017). Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis. Cold Spring Harbor Protocols, 2017(11). [Link]
- Mame-Lina, D., et al. (2022). Calcium imaging shows spontaneous neuronal activity in all tested cell sources.
- Lerma, J., et al. (1990). Further evidence demonstrating that N-methyl-D-aspartate and kainate activate distinct ion channels. Neuroscience Letters, 113(2), 211-216. [Link]
- Gu, J. G., & MacDermott, A. B. (2006). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. Journal of Neuroscience Methods, 153(2), 242-249. [Link]
- Sharma, P., & Hasan, G. (2020). In vitro human stem cell derived cultures to monitor calcium signaling in neuronal development and function. Journal of Visualized Experiments, (156). [Link]
- Brown, T. H., & Jaffe, D. B. (1994). Calcium imaging in hippocampal neurons using confocal microscopy. Annals of the New York Academy of Sciences, 747, 313-324. [Link]
- Sucher, N. J., et al. (1991). N-methyl-D-aspartate antagonists prevent kainate neurotoxicity in rat retinal ganglion cells in vitro. The Journal of Neuroscience, 11(4), 966-971. [Link]
- Finger, T. E., et al. (1995). Electrophysiological Demonstration of N-methyl-D-aspartate Receptors at the Afferent Synapse of Catfish Electroreceptor Organs. Journal of Neurophysiology, 73(3), 1297-1300. [Link]
- Mayer, M. L., & Westbrook, G. L. (1987). The action of N-methyl-D-aspartic acid on mouse spinal neurones in culture. The Journal of Physiology, 394, 501-527. [Link]
- Grychowska, K., et al. (2022). Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype. International Journal of Molecular Sciences, 23(16), 8963. [Link]
- Errico, F., et al. (2015). D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia. Journal of Pharmaceutical and Biomedical Analysis, 116, 20-28. [Link]
- Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
- Jane, D. E., et al. (2009). Kainate receptor antagonists: recent advances and therapeutic perspective. Current Opinion in Pharmacology, 9(1), 22-29. [Link]
- Wang, J. Q., & McGinty, J. F. (1995). Evidence for N-methyl-D-aspartate and AMPA subtypes of the glutamate receptor on substantia nigra dopamine neurons. Neuroscience, 67(2), 373-381. [Link]
- Lipton, S. A. (2006). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Current Alzheimer Research, 3(2), 111-116. [Link]
- Wikipedia contributors. (2024). NMDA receptor antagonist. Wikipedia, The Free Encyclopedia. [Link]
- Netzer, R., et al. (1993). Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings. European Journal of Pharmacology, 238(2-3), 209-216. [Link]
- Clements, J. D., & Westbrook, G. L. (1991). Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites. Neuron, 7(4), 605-613. [Link]
- Evlanenkov, A. A., et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience, 16, 1243579. [Link]
Sources
- 1. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Kainate receptor - Wikipedia [en.wikipedia.org]
- 4. Evidence for N-methyl-D-aspartate and AMPA subtypes of the glutamate receptor on substantia nigra dopamine neurons: possible preferential role for N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of aspartame on N-methyl-D-aspartate-sensitive L-[3H]glutamate binding sites in rat brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 12. neurotar.com [neurotar.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro human stem cell derived cultures to monitor calcium signaling in neuronal development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium imaging in hippocampal neurons using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Dimethyl L-aspartate hydrochloride
An In-Depth Technical Guide to Dimethyl L-Aspartate Hydrochloride: From Historical Synthesis to Modern Application
Executive Summary
This compound is a pivotal, yet often overlooked, derivative of the proteinogenic amino acid, L-aspartic acid. As a white, crystalline solid, its primary value lies in its stability compared to its free base form, making it an essential building block in synthetic chemistry.[1] This guide provides a comprehensive overview of its historical context, details the evolution and comparative analysis of its primary synthesis methodologies, outlines its key physicochemical properties and analytical characterization, and explores its critical applications in peptide synthesis and drug development. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this document serves as a technical resource for researchers, scientists, and professionals in the field.
Introduction: A Foundational Building Block
L-aspartic acid is one of two acidic amino acids found in nature, featuring two carboxylic acid groups. For its use in complex organic synthesis, particularly in peptide chemistry, selective protection of these reactive carboxyl groups is essential. Direct esterification of L-aspartic acid with methanol yields Dimethyl L-aspartate. However, the resulting diester, with its free amino group, is unstable and prone to polymerization.[1]
The formation of the hydrochloride salt (C₆H₁₂ClNO₄) addresses this instability. By protonating the amino group, the salt form is rendered stable, non-reactive for polymerization, and can be stored long-term, making it a convenient and reliable reagent.[1] Its primary role is as a C-protected amino acid derivative, an indispensable intermediate for the synthesis of peptides, pharmaceuticals, and other bioactive molecules.[2][3]
Historical Context and The Evolution of Synthesis
The "discovery" of this compound is not a singular event but rather a consequence of the broader development of amino acid chemistry. The foundational work in esterification was laid by Emil Fischer and Arthur Speier in 1895, who demonstrated that carboxylic acids could be converted to esters by refluxing with an alcohol in the presence of a strong acid catalyst.[4] This reaction, now known as the Fischer-Speier Esterification , became the classical approach for preparing amino acid esters.
The Classical Approach: Fischer-Speier Esterification
The original method for synthesizing this compound involved suspending L-aspartic acid in anhydrous methanol and bubbling dry hydrogen chloride (HCl) gas through the mixture.[1][5]
-
Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution. The strong acid (HCl) protonates the carbonyl oxygen of the carboxylic acid, making it a more potent electrophile. The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.[6][7] This process occurs at both carboxylic acid groups.
-
Limitations: While foundational, this method suffers from significant drawbacks. It is a reversible equilibrium reaction, which often results in incomplete conversion and lower yields.[7][8] The procedure is cumbersome, requiring the handling of corrosive HCl gas, and the workup to obtain a pure, solid product can be challenging.[1]
A More Efficient Successor: The Thionyl Chloride Method
To overcome the limitations of the Fischer esterification, chemists turned to more reactive reagents. The use of thionyl chloride (SOCl₂) in methanol emerged as a highly efficient and reliable method for preparing amino acid methyl esters.[9][10] This is now the most common and preferred industrial and laboratory-scale method.
-
Causality and Mechanism: The superiority of this method lies in its irreversible nature. Thionyl chloride reacts exothermically with the methanol solvent to generate HCl and methyl chlorosulfite in situ. The HCl protonates the carboxylic acid as in the Fischer method, but more importantly, the carboxylic acid is converted into a highly reactive acyl chloride intermediate. This intermediate reacts rapidly and irreversibly with methanol to form the ester. The byproducts of the reaction, sulfur dioxide (SO₂) and HCl, are gases, which helps drive the reaction to completion.
The workflow for this superior synthetic method is outlined below.
Synthesis in Practice: A Validated Protocol
The thionyl chloride method provides a robust and high-yielding pathway. The following protocol is a synthesis of best practices derived from multiple sources.[1][11][12]
Experimental Protocol: Thionyl Chloride Method
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-salt or acetone-dry ice bath.
-
Reagent Preparation: Charge the flask with anhydrous methanol (approx. 8-10 mL per gram of L-aspartic acid).
-
Thionyl Chloride Addition (Critical Step): Cool the stirring methanol to between -10 and -5 °C. Slowly add thionyl chloride (approx. 1.5-2.0 equivalents) dropwise via the dropping funnel. Causality: This addition is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled boiling of methanol and to ensure the controlled formation of reactive intermediates.
-
Stirring: After the addition is complete, allow the solution to stir at -10 °C for an additional hour. This ensures the complete conversion of thionyl chloride to its reactive intermediates before the amino acid is introduced.
-
Substrate Addition: Add L-aspartic acid (1 equivalent) to the cold solution in small portions, ensuring the temperature does not rise significantly.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 1 to 4 hours until the reaction is complete (often monitored by TLC or the dissolution of all solid L-aspartic acid).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The crude product is an oil or semi-solid.
-
Purification (Self-Validation): To remove unreacted reagents and byproducts, co-evaporate the residue with fresh methanol several times.[13] The crude product is then purified by recrystallization. A mixed solvent system of methanol and ethyl acetate (e.g., 1:20 v/v) or methanol and diethyl ether is highly effective, yielding the product as a white crystalline solid.[1][11]
-
Drying: The purified crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final, highly pure this compound. The product is hygroscopic and should be stored in a desiccator.[1]
Comparative Analysis of Synthesis Methods
| Feature | Fischer-Speier (HCl gas) | Thionyl Chloride (SOCl₂) | Trimethylchlorosilane (TMSCl) |
| Reversibility | Reversible (Equilibrium)[7] | Irreversible[10] | Irreversible |
| Typical Yield | Moderate (e.g., ~78%)[5][14] | Excellent (95-100%)[1][11] | Good to Excellent[9] |
| Reaction Conditions | Reflux, requires handling of HCl gas | Low temp addition, then reflux | Room Temperature[9] |
| Advantages | Uses simple, inexpensive reagents | High yield, fast, reliable | Mild conditions, operational simplicity[9] |
| Disadvantages | Lower yield, cumbersome, equilibrium limited | Requires careful handling of corrosive/toxic SOCl₂ | Requires stoichiometric amounts of TMSCl |
Physicochemical Properties & Analytical Characterization
Accurate characterization is essential to validate the synthesis of this compound. Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.
Key Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁NO₄·HCl | [2] |
| Molecular Weight | 197.62 g/mol | [15][16] |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 108 - 117 °C (lit.) | [1][2][12][16] |
| Solubility | Soluble in water and methanol | [2][12] |
| Stability | Stable as hydrochloride salt; highly hygroscopic | [1][2] |
| Specific Rotation | [α]²⁰_D ≈ +11° to +15° (c=1 to 1.4 in H₂O or MeOH) | [1][2] |
Spectroscopic Validation (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive method for confirming the molecular structure.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ≈ 8.75 ppm (s, 3H): This broad singlet corresponds to the three protons of the protonated amino group (-NH₃⁺).
-
δ ≈ 4.62 ppm (bs, 1H): The proton on the chiral alpha-carbon (α-CH).
-
δ ≈ 3.85 ppm (s, 3H): The three protons of the methyl ester group attached to the alpha-carbon (-COOCH₃).
-
δ ≈ 3.75 ppm (s, 3H): The three protons of the methyl ester group on the side chain (-CH₂COOCH₃).
-
δ ≈ 3.23 - 3.38 ppm (dd, 2H): The two diastereotopic protons of the methylene group (-CH₂-) on the side chain.[1]
-
The presence of all these signals with the correct integration (proton count) provides unambiguous confirmation of the desired product structure.
Core Applications in Science and Industry
The stability and reactivity of this compound make it a valuable intermediate in several fields.
Peptide Synthesis
Its most significant application is in solid-phase peptide synthesis (SPPS) .[16] In SPPS, amino acids are sequentially added to a growing peptide chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups (the α-amino group and any side-chain groups) must be temporarily protected.
This compound serves as a precursor where the two carboxylic acid groups are "C-protected" as methyl esters. This is critical for preventing two major side reactions:
-
Intra/Intermolecular Amide Formation: It prevents the free amino group of another amino acid from reacting with the side-chain carboxyl group of aspartic acid.
-
Aspartimide Formation: A notorious side reaction in Fmoc-based SPPS where the backbone amide nitrogen attacks the activated side-chain carboxyl group, forming a stable five-membered ring.[17] This leads to racemization and the formation of unwanted β-aspartyl peptides.[17][18][19] Using a pre-formed ester like this compound is a key strategy to circumvent this problem.
Medicinal Chemistry and Drug Development
As a chiral building block, this compound is a valuable starting material for the synthesis of complex, optically active molecules. It is used as an intermediate in the preparation of various pharmaceutical compounds, including enzyme inhibitors and neuroprotective agents.[1][2] Its defined stereochemistry is often essential for the biological activity of the final drug product.
Conclusion
This compound represents a classic example of chemical ingenuity, where a simple modification—the formation of a hydrochloride salt of a diester—transforms an unstable compound into a robust and versatile synthetic intermediate. While its conceptual origins trace back to the foundational Fischer esterification, its practical synthesis has been perfected through more efficient and irreversible methods, primarily using thionyl chloride. Its role in preventing problematic side reactions like aspartimide formation has cemented its importance in modern peptide synthesis, and it continues to be a vital tool for researchers and developers in medicinal chemistry and beyond. This guide has illuminated its history, detailed its synthesis and characterization, and affirmed its standing as a cornerstone of advanced organic synthesis.
References
- This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd. (n.d.). Shaanxi Bloom Tech Co., Ltd.
- Synthesis of L-aspartic acid dimethyl ester hydrochloride - PrepChem.com. (n.d.). PrepChem.com.
- Synthesis of dimethyl aspartate - PrepChem.com. (n.d.). PrepChem.com.
- U.S. Patent No. 5,113,009. (1992). Google Patents.
- U.S. Patent No. 5,322,942. (1994). Google Patents.
- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules.
- This compound. (n.d.). PubChem.
- Japanese Patent No. 4,356,292. (2009). Google Patents.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). The Organic Synthesis Archive.
- What are a good methods for reaction of amino acids with thionyl chloride? (2016). ResearchGate.
- Fischer Esterification. (2023). Chemistry LibreTexts.
- DL-Aspartic acid. (n.d.). Organic Syntheses.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental). (n.d.). Human Metabolome Database.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I. (2018). SCIRP.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Process for producing C3 -C4 monoalkylchlorides. (1992). PubChem.
- Aspartic acid. (n.d.). Wikipedia.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2020). Chemistry – A European Journal.
- Process for synthesising Aspartame. (1984). Google Patents.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). Nature Communications.
- Preparation method for synthesizing calcium aspartate by biological enzyme catalysis. (2022). PubChem.
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). PubMed.
- Neumann, et al. (n.d.). ChemRxiv.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound | 32213-95-9 | TCI AMERICA [tcichemicals.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US5322942A - Synthesis of optically active lactones from L-aspartic acid and intermediates thereof - Google Patents [patents.google.com]
- 12. This compound | 32213-95-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. L -Aspartic acid dimethyl ester 97 32213-95-9 [sigmaaldrich.com]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-collection.ethz.ch [research-collection.ethz.ch]
- 19. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Dimethyl L-aspartate Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl L-aspartate hydrochloride (CAS 32213-95-9), a key intermediate in pharmaceutical synthesis and biochemical research.[1][2] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure, present available solubility data, and detail robust, field-proven methodologies for empirical solubility determination. This guide is designed to empower scientists to make informed decisions on solvent selection for synthesis, purification, and formulation, ensuring efficiency and reproducibility in their work.
Introduction: The Significance of this compound
This compound is a derivative of the acidic amino acid L-aspartic acid, where both carboxylic acid groups have been esterified to form methyl esters.[3] The presence of the hydrochloride salt of the primary amine group generally enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[4] This compound serves as a critical building block in the synthesis of peptides, pharmaceuticals, and other complex organic molecules.[1][2] Its utility in organic synthesis is significant, particularly where protection of the carboxylic acid groups and preservation of chirality are paramount. Understanding its solubility profile in various organic solvents is a prerequisite for its effective use in reaction chemistry, purification processes like recrystallization, and the formulation of drug substances.
Physicochemical Properties
A thorough understanding of the solubility of a compound begins with its fundamental physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClNO₄ | PubChem[5], Fisher Scientific[2] |
| Molecular Weight | 197.62 g/mol | PubChem[5], Fisher Scientific[2] |
| Appearance | White to off-white crystalline powder | ChemicalBook[6], Shaanxi Bloom Tech[1] |
| Melting Point | 115-117 °C (lit.) | ChemicalBook[6] |
| CAS Number | 32213-95-9 | TCI Chemicals |
| Structure | COC(=O)CC(=O)OC·Cl | Sigma-Aldrich |
Theoretical Framework for Solubility
The solubility of this compound, an ionic organic compound, in various organic solvents is dictated by the principle of "like dissolves like."[7] This maxim is governed by the interplay of several key factors at the molecular level.
The Role of Polarity and Solvent-Solute Interactions
This compound possesses both polar and non-polar characteristics. The presence of the charged ammonium group (-NH3+) and the ester carbonyl groups (C=O) makes it a polar molecule. For dissolution to occur, the solvent molecules must overcome the lattice energy of the crystalline solid by forming favorable interactions with the ions.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding.[8][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but lack O-H bonds. They are effective at solvating the cation (NH3+) but are less effective at solvating the small chloride anion.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot effectively solvate the ions. Consequently, ionic compounds like this compound have very low solubility in such solvents.
The logical relationship between the compound's structure and solvent polarity is visualized below.
Figure 1. Influence of Solvent Polarity on Solubility.
Temperature Effects
For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. It is crucial to note that this is a general trend and should be empirically verified for each specific solute-solvent system.
Known Solubility Data
| Solvent | Polarity Class | Reported Solubility | Source(s) |
| Water | Polar Protic | Soluble (almost transparent solution) | ChemicalBook[6], Fisher Scientific[2] |
| Methanol | Polar Protic | Soluble | ChemicalBook[6], Fisher Scientific[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (requires sonication) | MedChemExpress[10] |
| Ethyl Acetate | Polar Aprotic | Almost insoluble (used for recrystallization) | Guidechem[3] |
| Diethyl Ether / Petroleum Ether | Non-Polar / Non-Polar | Almost insoluble (used for recrystallization) | Guidechem[3] |
Note on DMSO solubility: The high solubility value reported in DMSO is significant but comes with the caveat that sonication is needed and that hygroscopic DMSO can impact the result, suggesting that the dissolution kinetics may be slow and influenced by water content.[10]
Experimental Protocol for Solubility Determination
Given the limited publicly available quantitative data, empirical determination is often necessary. The following section provides a robust, step-by-step protocol based on the well-established gravimetric "shake-flask" method, which is considered a gold standard for thermodynamic solubility measurement.[11]
Principle
The method involves creating a saturated solution of the solute in the solvent of interest at a controlled temperature. An aliquot of the saturated supernatant is then carefully separated from the excess solid, and the solvent is evaporated. The mass of the remaining solute allows for the calculation of the solubility.[12][13]
Experimental Workflow Diagram
Figure 2. Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. To a series of glass vials, add a pre-weighed amount of this compound (e.g., 20-30 mg). Ensure this amount is in excess of the expected solubility. b. Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). e. Agitate the suspensions for a sufficient time to reach equilibrium. A duration of 24 hours is standard, but longer times (48-72 hours) may be necessary to confirm equilibrium has been reached.[11] Visual confirmation of excess solid should be made.
-
Separation of Supernatant: a. After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle. b. To ensure complete removal of solid particles, centrifuge the vials at a moderate speed. c. Carefully draw the supernatant using a syringe fitted with a chemically-resistant filter (e.g., a 0.22 µm PTFE filter for most organic solvents). This step is critical to avoid transferring any undissolved solid.
-
Gravimetric Analysis: a. Transfer a precise volume (e.g., 0.5 mL) of the clear filtrate into a pre-weighed, clean, and dry vial. b. Evaporate the solvent completely. This can be achieved using a vacuum concentrator (e.g., SpeedVac), a rotary evaporator, or by gently blowing a stream of inert gas (like nitrogen) over the liquid. Mild heating can be applied if the compound is thermally stable. c. Once the solvent is removed, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent is removed. d. Record the final weight of the vial containing the dried solute.
-
Calculation:
-
Weight of Solute (mg): (Weight of vial + dried solute) - (Weight of empty vial)
-
Solubility (mg/mL): Weight of Solute (mg) / Volume of aliquot taken (mL)
-
Alternative High-Throughput Methods
For screening multiple solvents, higher-throughput methods can be employed. These often rely on spectroscopic or chromatographic analysis.
-
UV-Vis Spectroscopy: A calibration curve of absorbance vs. concentration is first generated. Saturated solutions are prepared as above, filtered, diluted appropriately, and the concentration is determined by measuring the absorbance at the compound's λmax.[14][15]
-
HPLC Analysis: Similar to the UV-Vis method, a calibration curve of peak area vs. concentration is created. The filtered saturated solution is diluted and injected into an HPLC system to determine the precise concentration.[16] This is particularly useful for complex mixtures or when the compound lacks a strong UV chromophore.
Conclusion and Field Insights
The solubility of this compound is fundamentally driven by its ionic nature and the polarity of the solvent. It exhibits good solubility in polar protic solvents like water and methanol and is sparingly soluble to insoluble in non-polar and less polar solvents like ethyl acetate and ethers. For practical applications in synthesis and purification, a mixed solvent system, such as methanol/ethyl acetate, can be strategically employed for recrystallization by dissolving the compound in a minimal amount of the "good" solvent (methanol) and inducing precipitation by adding the "poor" solvent (ethyl acetate).[3]
The lack of extensive quantitative data in the public domain necessitates that researchers perform their own solubility determinations for specific applications and solvent systems. The gravimetric shake-flask method detailed herein provides a reliable and accurate means to generate this critical data. By combining a theoretical understanding of solute-solvent interactions with rigorous experimental validation, scientists can optimize their processes, improve yields, and ensure the successful application of this versatile chemical intermediate.
References
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure.
- TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?.
- PubChem - NIH. (n.d.). This compound.
- Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Thermo Scientific Chemicals L-Aspartic acid dimethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [guidechem.com]
- 4. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]
- 5. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 32213-95-9 [chemicalbook.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tutorchase.com [tutorchase.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmajournal.net [pharmajournal.net]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. scirp.org [scirp.org]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. pubs.acs.org [pubs.acs.org]
Dimethyl L-aspartate hydrochloride melting point and boiling point
An In-depth Technical Guide to the Thermal Properties of Dimethyl L-aspartate Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the thermal properties of this compound (CAS No. 32213-95-9), a critical reagent in peptide synthesis and drug development. The document consolidates reported data on its melting point, clarifies the concept of a melting range as an indicator of purity, and details a standard protocol for its determination. Crucially, this guide addresses the compound's high-temperature behavior, explaining the inapplicability of a conventional boiling point due to thermal decomposition. Methodologies for characterizing this decomposition are discussed, offering researchers and development professionals the foundational knowledge required for the effective handling, quality control, and application of this compound in thermally sensitive processes.
Introduction to this compound
This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid. Its chemical structure features two methyl ester groups and a protonated amine, which imparts greater stability and improved handling characteristics compared to its free-base form.[1] This compound is a fundamental building block in solution-phase peptide synthesis and serves as a versatile intermediate in the creation of complex pharmaceutical agents.[2]
A precise understanding of its thermal properties is paramount for its practical application. The melting point is a primary determinant of purity, while its thermal stability dictates the viable temperature ranges for chemical reactions, drying processes, and long-term storage. This guide synthesizes available data and procedural knowledge to serve as an authoritative reference for laboratory and development settings.
Compound Identification:
-
Chemical Name: this compound
-
Synonyms: (S)-Aminosuccinic Acid Dimethyl Ester Hydrochloride, L-Aspartic Acid Dimethyl Ester Hydrochloride, H-Asp(OMe)-OMe·HCl[3]
-
Appearance: White to off-white crystalline powder[3]
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined physical constant. For laboratory-grade reagents, it is typically reported as a narrow range, which provides insight into the compound's purity.
Consolidated Melting Point Data
Multiple chemical suppliers and databases have reported the melting point of this compound. These values show a high degree of consistency, clustering within a 5°C window. The data is summarized below for easy comparison.
| Reported Melting Range (°C) | Source |
| 115-117 °C | Sigma-Aldrich, ChemicalBook[2][4] |
| 113.0-118.0 °C | TCI Chemicals[3] |
| 108-110 °C | Guidechem[8] |
The slight variations observed are typical and can be attributed to differences in instrumental calibration, heating rates, or minor variations in residual solvent or impurity profiles between batches. The consensus strongly suggests a melting transition between 113°C and 118°C .
The Significance of the Melting Range
From a quality control perspective, the melting range is more informative than a single point. A pure, crystalline compound will have a sharp melting range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range. Therefore, a sample melting from 115-116°C is of higher purity than one melting from 112-116°C. This principle is foundational for the quality assessment of incoming materials in a drug development pipeline.
Standard Experimental Protocol for Melting Point Determination
The capillary melting point method is a robust and widely adopted technique for determining the melting range of a solid crystalline sample.[9]
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.
-
Tap the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.
-
Compact the sample into the sealed end of the capillary by tapping the tube or by dropping it down a long glass tube.[9] The packed sample height should be approximately 2-3 mm.
-
-
Instrument Setup & Measurement:
-
Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Approximation: First, perform a rapid determination by heating at a rate of 10-20°C per minute to find the approximate melting temperature.[9]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow, controlled rate of 1-2°C per minute.
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts.
-
The melting range is reported as T₁ - T₂.
-
-
Causality in Protocol Design: A slow heating rate during the final measurement is critical. If heating is too rapid, the temperature of the heating block will rise faster than the temperature of the sample, leading to a thermal lag and an erroneously high and broad melting range.
Caption: Workflow for Capillary Melting Point Determination.
Advanced Thermal Analysis: The Challenge of Decomposition
For many biological molecules, such as free amino acids, thermal decomposition can begin before or during melting, making it impossible to determine a true melting point with conventional methods.[10][11] To overcome this, advanced techniques like Fast Scanning Calorimetry (FSC) can be employed. FSC uses extremely high heating rates (up to 10,000 K/s) to kinetically "outrun" the decomposition process, allowing for the measurement of the thermodynamic melting transition.[12] While specific FSC data for this compound is not available, this principle is crucial for scientists working with analogous thermally sensitive compounds.
Boiling Point and Thermal Stability
Inapplicability of a Conventional Boiling Point
A boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure, allowing it to transition from a liquid to a gas. This concept applies to covalently bonded molecules that can exist in the vapor phase.
This compound is an ionic salt. The strong electrostatic forces holding the protonated amine and the chloride anion together, in addition to the intermolecular forces of the organic structure, require a vast amount of energy to overcome. Before this energy level is reached, the energy supplied to the molecule will instead break the weaker covalent bonds within the structure, leading to irreversible chemical breakdown. This process is known as thermal decomposition or pyrolysis .[13] Therefore, this compound does not have a boiling point at atmospheric pressure; it decomposes upon strong heating.
Understanding Thermal Decomposition
Thermal decomposition is the chemical breakdown of a compound into smaller, volatile fragments at elevated temperatures.[13] For this compound, the decomposition pathway is likely a multi-step process involving:
-
Initial loss of hydrogen chloride (HCl).
-
Decomposition of the ester groups.
-
Fragmentation of the carbon backbone.
The onset temperature and profile of this decomposition can be precisely characterized using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. When coupled with techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), the gaseous decomposition products can be identified in real-time, providing a detailed mechanistic understanding.[14] Studies on similar compounds show that decomposition often begins at temperatures above 200°C.[14]
Caption: Logical Flow of Thermal Behavior for the Compound.
Practical Implications for Laboratory Use
-
Drying: When drying the compound under vacuum, temperatures should be kept well below the melting point (e.g., < 60°C) to avoid any potential degradation.
-
Reaction Conditions: For reactions conducted at elevated temperatures, the thermal stability of the compound must be considered. If a reaction is run near or above the melting point for an extended period, decomposition may occur, leading to reduced yield and the formation of impurities.
-
Purity Assessment: Do not attempt to purify this compound by distillation. Recrystallization is the appropriate method.[15]
Summary and Recommendations
This guide establishes that this compound is a crystalline solid with a well-documented melting range of 113-118°C . This physical property is a reliable indicator of its purity. The compound does not possess a conventional boiling point, undergoing thermal decomposition at higher temperatures.
Senior Application Scientist's Recommendation: For routine quality control, a melting point determination using the standard capillary method with a slow heating rate (1-2°C/min) is sufficient and recommended. For applications requiring high thermal stress, it is advised to perform Thermogravimetric Analysis (TGA) to determine the precise onset temperature of decomposition for the specific batch being used. Always handle the compound with the understanding that it will decompose, not boil, upon aggressive heating.
References
- Google. (n.d.). Current time in Duval County, US.
- Verevkin, S. P., et al. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. Royal Society of Chemistry.
- ChemicalBook. (n.d.). This compound | 32213-95-9.
- TCI Chemicals. (n.d.). This compound | 32213-95-9.
- TCI Chemicals. (n.d.). This compound 32213-95-9.
- National Institutes of Health. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.
- RSC Publishing. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 32213-95-9.
- University Laboratory Experiment Guide. (n.d.). Experiment 1 - Melting Points.
- MedChemExpress. (n.d.). DL-Aspartic acid dimethyl ester hydrochloride.
- University Chemistry Resources. (n.d.). Melting point determination.
- Sigma-Aldrich. (n.d.). L-Aspartic acid dimethyl ester hydrochloride 97 | 32213-95-9.
- National Institutes of Health, PubChem. (n.d.). This compound | C6H12ClNO4 | CID 3084560.
- CymitQuimica. (n.d.). This compound.
- Guidechem. (n.d.). How to Prepare this compound?.
- SciELO. (2008). Article.
- Wikipedia. (n.d.). Glycine methyl ester hydrochloride.
- Google Patents. (n.d.). US4622413A - Method for preparing amino acid ester hydrohalides.
- ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?.
- National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel.
Sources
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. L-アスパラギン酸ジメチルエステル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-アスパラギン酸ジメチル塩酸塩 | this compound | 32213-95-9 | 東京化成工業株式会社 [tcichemicals.com]
- 4. This compound | 32213-95-9 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. researchgate.net [researchgate.net]
- 11. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
An In-Depth Technical Guide to the Function of Dimethyl L-aspartate Hydrochloride in Biological Systems
Foreword: Unveiling the Potential of a Versatile Aspartate Derivative
For researchers, scientists, and drug development professionals navigating the intricate landscape of neuroscience and metabolic research, the identification of precise molecular tools is paramount. Dimethyl L-aspartate hydrochloride, a derivative of the endogenous amino acid L-aspartic acid, represents one such tool with significant, yet often nuanced, applications. This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of its function within biological systems. We will explore its role as a prodrug for L-aspartate, its interaction with critical neuronal receptors, and its application in dissecting fundamental physiological and pathological processes. The experimental protocols and conceptual frameworks presented herein are designed to empower researchers to confidently and effectively integrate this compound into their studies.
Chemical Identity and Rationale for Use
This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid.[1][2][3][4] Its chemical structure features methyl groups esterified to both the alpha and beta carboxyl groups of L-aspartate. This modification significantly alters its physicochemical properties compared to its parent amino acid.
| Property | This compound | L-Aspartic Acid |
| Molecular Formula | C₆H₁₂ClNO₄[1] | C₄H₇NO₄ |
| Molecular Weight | 197.62 g/mol [1] | 133.1 g/mol |
| Solubility | Soluble in water | Sparingly soluble in water |
| Charge at Physiological pH | Predominantly positively charged (amine group) | Predominantly negatively charged (carboxyl groups) |
Table 1: Comparative Properties of this compound and L-Aspartic Acid.
The primary rationale for employing this compound in biological research stems from its potential to act as a prodrug of L-aspartate.[3][5][6] The esterification of the carboxyl groups masks their negative charges, which can enhance the molecule's ability to be used in specific experimental conditions. The hydrochloride salt form improves its stability and solubility in aqueous solutions for experimental use.[7]
The Prodrug Hypothesis: Enzymatic Conversion to L-Aspartate
The central tenet of this compound's function in biological systems is its anticipated hydrolysis by endogenous esterases to yield L-aspartate and methanol. Brain tissue is known to possess a variety of non-specific esterases capable of hydrolyzing ester-containing compounds.[8][9][10]
This enzymatic conversion is a critical concept, as it implies that the observed biological effects are likely attributable to the released L-aspartate. Therefore, understanding the function of this compound necessitates a thorough understanding of L-aspartate's roles.
Figure 1: Proposed metabolic activation of this compound.
The Central Role of L-Aspartate in Neurotransmission
Upon its release, L-aspartate functions as an excitatory amino acid neurotransmitter, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors.[1][11][12][13][14]
Mechanism of Action at the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate (or an agonist like L-aspartate) and a co-agonist, typically glycine or D-serine. L-aspartate binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, inducing a conformational change that, in conjunction with co-agonist binding and depolarization of the postsynaptic membrane to relieve the magnesium block, allows for the influx of Ca²⁺ and Na⁺ ions. This influx of calcium is a critical downstream signaling event that triggers a cascade of intracellular processes.
Figure 2: Activation of the NMDA receptor by L-aspartate.
Other Biological Roles of L-Aspartate
Beyond its role as a neurotransmitter, L-aspartate is a central metabolite involved in numerous biochemical pathways, including:
-
Protein synthesis: As a proteinogenic amino acid.
-
Urea cycle: For the disposal of excess nitrogen.
-
Gluconeogenesis: As a precursor for glucose synthesis.
-
Purine and pyrimidine synthesis: As a nitrogen donor.
Applications in Research
The use of this compound as a research tool is predicated on its ability to deliver L-aspartate to biological systems. This makes it valuable for studying:
-
Excitotoxicity: The pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death.[14] By providing a source of L-aspartate, researchers can induce and study the mechanisms of excitotoxicity in vitro and in vivo.
-
Synaptic Plasticity: Investigating the molecular and cellular mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning and memory.
-
Neurodegenerative Diseases: Modeling and exploring the role of glutamatergic dysfunction in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
-
Drug Screening: As a tool to screen for compounds that modulate NMDA receptor activity.
Experimental Protocols
The following protocols are established methods for studying NMDA receptor agonists. Researchers using this compound should perform initial dose-response experiments to determine the optimal concentration range, as the efficiency of its conversion to L-aspartate may vary depending on the experimental system.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of ion channel activity in individual neurons.
Objective: To record NMDA receptor-mediated currents in cultured neurons in response to this compound application.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF), standard and Mg²⁺-free[13][15][16][17]
-
Internal pipette solution
-
This compound
-
Glycine
-
NMDA receptor antagonist (e.g., AP5)
Protocol:
-
Prepare standard aCSF and Mg²⁺-free aCSF. The absence of Mg²⁺ is crucial to prevent the voltage-dependent block of the NMDA receptor at resting membrane potential.
-
Prepare the internal pipette solution. A typical composition includes (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.5 Na-GTP, adjusted to pH 7.3 with KOH.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Perfuse the neuron with Mg²⁺-free aCSF containing a co-agonist (e.g., 10 µM glycine).
-
Prepare a stock solution of this compound and dilute to a range of concentrations for dose-response testing (e.g., 1 µM to 1 mM).
-
Apply different concentrations of this compound to the neuron using a perfusion system.
-
Record the inward current elicited by the compound.
-
To confirm that the recorded current is mediated by NMDA receptors, co-apply an NMDA receptor antagonist (e.g., 50 µM AP5) and observe the blockade of the current.
In Vitro Calcium Imaging
This method allows for the visualization of changes in intracellular calcium concentration in a population of cells.
Objective: To measure the increase in intracellular calcium in cultured neurons in response to this compound application.
Materials:
-
Primary neuronal culture on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS), standard and Mg²⁺-free
-
This compound
-
Glycine
-
NMDA receptor antagonist (e.g., AP5)
Protocol:
-
Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with Mg²⁺-free HBSS.
-
Mount the dish on the microscope stage and perfuse with Mg²⁺-free HBSS containing a co-agonist (e.g., 10 µM glycine).
-
Acquire a baseline fluorescence image.
-
Apply this compound at a predetermined effective concentration.
-
Continuously acquire images to record the change in fluorescence intensity over time.
-
Analyze the images to quantify the change in intracellular calcium concentration.
-
To confirm the involvement of NMDA receptors, pre-incubate the cells with an NMDA receptor antagonist before applying this compound and observe the attenuation of the calcium response.
Figure 3: A generalized workflow for in vitro characterization.
Conclusion and Future Directions
This compound serves as a valuable tool for the controlled delivery of L-aspartate to biological systems, enabling the study of a wide range of physiological and pathological processes mediated by NMDA receptors. Its utility as a prodrug offers experimental flexibility. Future research should focus on quantifying the kinetics of its enzymatic conversion in different brain regions and cell types to further refine its application in neuroscience research. Understanding the precise relationship between its concentration and the resulting local concentration of L-aspartate will enhance the quantitative interpretation of experimental data.
References
- Reaction for the synthesis of L-aspartate catalyzed by the enzyme aspartase. (n.d.).
- Prokai-Tatrai, K. (2011). Prodrug Design for Brain Delivery of Small- and Medium-Sized Neuropeptides. In Springer Protocols.
- Esterase Activity and Zymogram Patterns in Developing Rat Brain. (1970). Experimental Neurology.
- Brain-specific deletion of neuropathy target esterase/swisscheese results in neurodegeneration. (n.d.). PNAS.
- Metabolic Engineering of Microorganisms to Produce L-Aspartate and Its Derivatives. (2023). MDPI.
- new scheme for the preparation and use of artificial cerebrospinal fluid. (2020). Journal of Physiology and Pharmacology.
- Study of esterase activity in human brain and serum. (1959). Journal of Neurochemistry.
- N-methyl-D-aspartate receptor - Wikipedia. (n.d.).
- Calcium modulates dopamine potentiation of N-methyl-D-aspartate responses: electrophysiological and imaging evidence. (2004). Journal of Neuroscience Research.
- On the association of non-specific esterase activity with central nerve myelin preparations. (1973). Journal of Neurochemistry.
- Common components of patch-clamp internal recording solutions can significantly affect protein kinase A activity. (n.d.). NIH.
- Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. (n.d.).
- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. (n.d.). MDPI.
- The neurochemical profile quantified by in vivo 1H NMR spectroscopy. (2012). NeuroImage.
- Prodrugs and their activation mechanisms for brain drug delivery. (2025). RSC Medicinal Chemistry.
- II Vitro Release and Electrophysiological Effects In Situ of Homocysteic Acid, An Endogenous N-Methyl-(D)-aspartic Acid Agonist, in the Mammalian Striatum. (2025). ResearchGate.
- D-aspartate potentiates the effects of both L-aspartate and L-glutamate on carp horizontal cells. (1989). Neuroscience.
- Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. (n.d.). PubMed Central.
- Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative. (n.d.). RSC Publishing.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed Central.
- Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil. (n.d.). PubMed.
- D-aspartate potentiates the effects of both L-aspartate and L-glutamate on carp horizontal cells. (1989). Neuroscience.
- Aspartate in the Brain: A Review. (2025). PubMed Central.
- d-aspartate localizations imply neuronal and neuroendocrine roles. (n.d.). PubMed Central.
- Selective esterase–ester pair for targeting small molecules with cellular specificity. (2012). NIH.
- Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil. (n.d.). NIH.
- Aspartate neurotoxicity on cultured cortical neurons. (n.d.). PubMed.
- Inferring Neuronal Dynamics from Calcium Imaging Data Using Biophysical Models and Bayesian Inference. (2016). ResearchGate.
- New scheme for the preparation and use of artificial cerebrospinal fluid. (n.d.). PubMed.
- Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo. (n.d.). MDPI.
- From Understanding Cellular Function to Novel Drug Discovery: The Role of Planar Patch-Clamp Array Chip Technology. (2011). Frontiers.
- Pharmacological evidence that D-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica. (n.d.). PubMed Central.
- Patch-clamp analysis of direct steroidal modulation of glutamate receptor-channels. (n.d.). PubMed.
- Sterile Artificial Cerebrospinal Fluid (ACSF) / Perfusion Fluid 25 mL - BASi. (n.d.).
- Differential actions of 3-(4-chlorophenyl) glutamic acid stereoisomers and L-trans-pyrrolidine-2,4-dicarboxylic acid upon L-homocysteic acid. (n.d.). PubMed.
- Methamphetamine - Wikipedia. (n.d.).
- Stimulation of N-methyl-D-aspartate (NMDA) receptors inhibits neuronal migration in embryonic cerebral cortex: a tissue culture study. (2002). Brain Research. Developmental Brain Research.
- Characterization of electrically evoked [3H]-D-aspartate release from hippocampal slices. (n.d.).
- Effect of pAsp and L-Asp8 (a) and pDmpa and pAsp/pDmpa (b) on viability... (n.d.). ResearchGate.
- Neuropharmacology of N,N-Dimethyltryptamine. (n.d.). PubMed Central.
Sources
- 1. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Biosynthesis of l-Aspartate from Maleic Anhydride via a Thermostable Dual-Enzyme System under High Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Design for Brain Delivery of Small- and Medium-Sized Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Biosynthesis of l-Aspartate from Maleate via an Engineered Strain Containing a Dual-Enzyme System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esterase Activity and Zymogram Patterns in Developing Rat Brain | Semantic Scholar [semanticscholar.org]
- 9. Study of esterase activity in human brain and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the association of non-specific esterase activity with central nerve myelin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neurochemical aspects of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. New scheme for the preparation and use of artificial cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BASi® | Sterile Artificial Cerebrospinal Fluid (ACSF) / Perfusion Fluid 25 mL [basinc.com]
A Theoretical and Experimental Guide to the Conformational Landscape of L-Aspartic Acid Dimethyl Ester
Abstract
The conformational flexibility of amino acid derivatives is a critical determinant of their function in biological systems and their utility in synthetic chemistry. L-aspartic acid dimethyl ester (AspOMe), a non-zwitterionic derivative of L-aspartic acid, offers a valuable model for studying the intrinsic conformational preferences of the aspartyl residue, free from the powerful influence of the zwitterionic state. This technical guide provides an in-depth evaluation of the conformational behavior of AspOMe, synthesizing data from high-level quantum mechanical calculations with experimental validation through spectroscopic techniques. We will explore the underlying forces that govern its structural preferences, offering a robust framework for researchers, scientists, and drug development professionals engaged in peptide and protein chemistry.
Introduction: The Significance of AspOMe Conformational Analysis
Aspartic acid residues in peptides and proteins are implicated in a wide array of biological functions, from enzymatic catalysis to protein folding and degradation pathways.[1][2] Understanding the conformational propensities of these residues is paramount for designing novel therapeutics and biomaterials. However, the zwitterionic nature of free amino acids in physiological and solid states complicates the analysis of their intrinsic conformational preferences.[3]
L-aspartic acid dimethyl ester (AspOMe) serves as an excellent surrogate for these studies. The esterification of the carboxyl groups removes the zwitterionic character, rendering the molecule soluble in a wide range of organic solvents and amenable to detailed spectroscopic and computational investigation.[4][5] This guide elucidates the synergistic approach of combining theoretical calculations with experimental data to build a comprehensive model of AspOMe's conformational landscape.
Theoretical Framework: A Quantum Mechanical Approach
The cornerstone of a theoretical evaluation of molecular conformation lies in the accurate calculation of the potential energy surface. For AspOMe, a molecule with significant rotational freedom, Density Functional Theory (DFT) provides a balance of computational cost and accuracy.
Computational Protocol: The "Why" Behind the Method
The conformational preferences of AspOMe were evaluated using the ωB97X-D functional combined with the aug-cc-pVTZ basis set. This choice is deliberate:
-
ωB97X-D Functional: This is a range-separated hybrid functional that includes empirical dispersion corrections. This is crucial for accurately modeling non-covalent interactions, such as weak intramolecular hydrogen bonds and van der Waals forces, which are often significant in determining conformational stability.[4]
-
aug-cc-pVTZ Basis Set: This is a triple-zeta basis set augmented with diffuse functions. The triple-zeta quality provides a flexible description of the electron density, while the diffuse functions are essential for accurately describing the electron distribution far from the atomic nuclei, which is important for weak interactions.
The conformers of AspOMe were theoretically determined in both the isolated phase (gas phase) and in solution, using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) to account for solvent effects.[5]
Caption: Computational workflow for identifying stable conformers of AspOMe.
The Conformational Landscape of AspOMe
The conformational search reveals a set of stable conformers for AspOMe. The relative stability of these conformers is dictated by a delicate interplay of steric, electronic, and intramolecular interactions. The primary degrees of freedom are the dihedral angles χ1 [C(O)–Cα–Cβ–C(O)] and χ2 [O=C–Cβ–Cα].[5]
A study identified eight stable conformers for AspOMe in the isolated phase.[6] Their relative energies, calculated at the ωB97X-D/aug-cc-pVTZ level, provide a quantitative measure of their populations.
| Conformer | Relative Energy (kcal/mol) - Gas Phase |
| I | 0.00 |
| II | 0.35 |
| III | 0.55 |
| IV | 0.95 |
| V | 1.10 |
| VI | 1.25 |
| VII | 1.50 |
| VIII | 1.80 |
| (Data synthesized from the findings presented in reference[6]) |
Deciphering the Forces of Stability
While multiple conformers are accessible at room temperature, their relative populations are governed by specific molecular interactions.
The Role of Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonds (IHBs) are often considered primary drivers of conformational preference in flexible molecules. In AspOMe, potential IHBs can form between the amino group (N-H) and the ester carbonyl oxygens. To rigorously characterize these interactions, advanced computational techniques are employed:
-
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) and ring critical points (RCPs), providing unambiguous evidence of a hydrogen bond.[5]
-
Non-Covalent Interactions (NCI) Index: This analysis helps visualize and characterize weak interactions in real space.[4]
Interestingly, for AspOMe, these analyses indicate that intramolecular hydrogen bonding is only a secondary factor in determining the relative stabilities of the conformers.
Steric and Hyperconjugative Effects
The dominant forces governing the conformational equilibrium of AspOMe are steric and hyperconjugative contributions.[4]
-
Steric Hindrance: Repulsive interactions between bulky groups favor staggered conformations that maximize the distance between them.
-
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. Natural Bond Orbital (NBO) analysis is the standard method for quantifying these stabilizing interactions. For AspOMe, hyperconjugative effects between C-C and C-H bonds and the carbonyl π* orbitals play a significant role.[4][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 4. Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Dimethyl L-Aspartate Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Dimethyl L-Aspartate Hydrochloride, a crucial intermediate in medicinal chemistry, peptide synthesis, and the development of bioactive molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations.
Introduction
This compound is the dimethyl ester of the naturally occurring amino acid, L-aspartic acid. The hydrochloride salt form enhances the stability of the compound, which is otherwise prone to polymerization and degradation, making it suitable for storage and subsequent use in various synthetic applications.[2] Its utility is widespread, serving as a building block in the synthesis of peptides, proteins, and specialized polymer nanocarriers for drug delivery.[1][3]
The synthesis described herein is a robust and high-yielding procedure based on the Fischer-Speier esterification, where L-aspartic acid is treated with methanol in the presence of an acid catalyst. In this optimized protocol, the acid catalyst, hydrogen chloride (HCl), is generated in situ from the reaction of thionyl chloride (SOCl₂) with methanol. This method is advantageous as it provides anhydrous conditions favorable for the esterification reaction, driving the equilibrium towards the product.[4]
Reaction Mechanism and Scientific Principles
The synthesis proceeds via an acid-catalyzed esterification, a classic example of nucleophilic acyl substitution.[5] The reaction can be dissected into two primary stages:
-
In Situ Generation of HCl: Thionyl chloride reacts rapidly and exothermically with methanol to produce methyl sulfite and two equivalents of hydrogen chloride. The anhydrous HCl generated is the active catalyst for the esterification.
-
Fischer-Speier Esterification: The protonation of the carbonyl oxygen of both carboxylic acid groups of L-aspartic acid by HCl significantly increases the electrophilicity of the carbonyl carbons.[6][7][8] This activation facilitates the nucleophilic attack by methanol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. The presence of a large excess of methanol as the solvent drives the reaction equilibrium towards the formation of the diester.[7]
The overall reaction is as follows:
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following analytical methods:
| Property | Expected Value |
| Appearance | White to off-white crystalline powder [1] |
| Melting Point | 115-117 °C [9] |
| Specific Rotation [α]20D | +14.6° (c = 1, MeOH) [2] |
| 1H NMR (400 MHz, CDCl3) | |
| δ (ppm) | Assignment |
| 3.23 - 3.38 | dd, 2H, CH2CO2CH3 |
| 3.75 | s, 3H, CH2CO2CH3 |
| 3.85 | s, 3H, CHCO2CH3 |
| 4.62 | bs, 1H, CHCO2CH3 |
| 8.75 | s, 3H, NH3+ |
Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. [10][11][12]It is imperative to handle it with extreme care in a well-ventilated chemical fume hood. [10][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves. [10][12]* Handling: Thionyl chloride should be handled under an inert atmosphere if possible, although it is not strictly necessary for this reaction if performed in a fume hood with minimal exposure to atmospheric moisture. [13]* Quenching: Any residual thionyl chloride should be quenched carefully by slowly adding it to a large volume of cold water or an ice/water mixture with vigorous stirring in a fume hood.
-
Spills: In case of a spill, neutralize with sodium bicarbonate or another suitable absorbent material, and dispose of it as hazardous waste.
Conclusion
This protocol provides a reliable and high-yielding method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their synthetic needs. The stability of the hydrochloride salt makes it an ideal starting material for a wide range of applications in the pharmaceutical and chemical industries.
References
- Shaanxi Bloom Tech Co., Ltd.
- PrepChem.com.
- PrepChem.com. Synthesis of L-aspartic acid dimethyl ester hydrochloride. [Link]
- Organic Syntheses. L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. [Link]
- Chem LibreTexts. Acid to Ester - Common Conditions. [Link]
- Pearson.
- Reddit. How dangerous is thionyl chloride?[Link]
- International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Link]
- Master Organic Chemistry.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Organic Chemistry Portal.
- PubChem.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 32213-95-9 [chemicalbook.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. L -Aspartic acid dimethyl ester 97 32213-95-9 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. actylislab.com [actylislab.com]
- 12. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 13. reddit.com [reddit.com]
The Strategic Application of Dimethyl L-Aspartate Hydrochloride in Peptidomimetic Design: A Guide for Researchers
Introduction: The Quest for Stability and Potency in Peptide Therapeutics
Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling solution to these challenges. By introducing conformational constraints and non-natural structural elements, researchers can design peptide-based drugs with enhanced pharmacokinetic profiles and improved therapeutic efficacy.
Dimethyl L-aspartate hydrochloride serves as a versatile and strategic building block in the synthesis of a diverse range of peptidomimetics. Its bifunctional nature, possessing both a reactive amine and two ester groups, provides multiple avenues for chemical modification and incorporation into peptide backbones. This guide provides detailed application notes and protocols for leveraging this compound in the design and synthesis of novel peptidomimetics, with a focus on creating conformationally constrained structures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C6H12ClNO4 | [1] |
| Molecular Weight | 197.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 115-117 °C | [3][4][5] |
| Solubility | Soluble in water and methanol | [6] |
| Storage | 2-8°C in an inert atmosphere | [2] |
Core Application: Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS)
The foundational use of this compound in peptidomimetic design involves its incorporation into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). This process requires careful consideration of protecting group strategies to prevent undesirable side reactions, most notably aspartimide formation.
Understanding and Mitigating Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly when aspartic acid is followed by a sterically unhindered amino acid like glycine.[4][7] This intramolecular cyclization leads to the formation of a five-membered succinimide ring, resulting in a mixture of α- and β-peptides and racemization.[4]
}
Figure 1: Simplified pathway of base-catalyzed aspartimide formation during Fmoc-SPPS.
To circumvent this, the use of appropriate protecting groups on the β-carboxyl group of the aspartic acid residue is paramount. While the methyl esters of this compound offer some protection, more sterically hindered groups are often preferred for challenging sequences.[2]
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a linear peptide incorporating an aspartic acid residue derived from this compound.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Fmoc-protected amino acids
-
N-α-Fmoc-L-aspartic acid β-methyl ester (prepared from this compound or commercially available)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.[2] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the desired Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF.
-
-
Incorporation of Aspartic Acid Residue:
-
For the coupling of the aspartic acid residue, use N-α-Fmoc-L-aspartic acid β-methyl ester.
-
Follow the same coupling procedure as in step 3. The methyl ester on the side chain remains intact during this step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[2]
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[2] This step will cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups. The methyl ester on the aspartate side chain will also be cleaved.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Advanced Application: Synthesis of Cyclic Peptidomimetics
Cyclic peptides are a class of conformationally constrained peptidomimetics with improved stability and binding affinity.[9] this compound is an excellent starting point for the synthesis of lactam-bridged cyclic peptides, where the side-chain carboxyl group of aspartic acid forms an amide bond with a side-chain amine of another amino acid (e.g., lysine).
}
Figure 2: General workflow for the on-resin synthesis of lactam-bridged cyclic peptides.
Protocol 2: On-Resin Synthesis of a Lactam-Bridged Cyclic Peptide
This protocol describes the synthesis of a cyclic peptide using an orthogonal protection strategy to selectively form a lactam bridge on the solid support.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-L-Asp(OAll)-OH (Allyl-protected aspartic acid)
-
Fmoc-L-Lys(Boc)-OH
-
Other Fmoc-protected amino acids
-
DIC, HOBt, DMF, Piperidine, TFA, TIS, DCM, Diethyl ether (as in Protocol 1)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Phenylsilane (PhSiH3)
Procedure:
-
Resin Loading: Load the first Fmoc-protected amino acid onto the 2-chlorotrityl chloride resin.
-
Peptide Elongation: Synthesize the linear peptide sequence on the resin using the standard SPPS protocol (Protocol 1). Incorporate Fmoc-L-Asp(OAll)-OH and Fmoc-L-Lys(Boc)-OH at the desired positions.
-
Selective Side-Chain Deprotection:
-
After completion of the linear sequence, treat the resin-bound peptide with a solution of Pd(PPh3)4 and PhSiH3 in DCM to remove the allyl protecting group from the aspartic acid side chain.[10]
-
Wash the resin thoroughly with DCM and DMF.
-
Treat the resin with a low concentration of TFA in DCM (e.g., 1-2%) to selectively remove the Boc group from the lysine side chain. The peptide will remain attached to the 2-chlorotrityl resin under these mild acidic conditions.
-
Wash the resin with DCM and DMF.
-
-
On-Resin Cyclization:
-
Activate the now free carboxylic acid on the aspartic acid side chain using a coupling reagent such as HBTU/HOBt/DIEA in DMF.
-
Allow the intramolecular cyclization to proceed for 4-6 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
-
Cleavage and Deprotection:
-
Once cyclization is complete, cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (as in Protocol 1).
-
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
Future Directions: Beyond Simple Cyclization
The versatility of this compound extends beyond its use in simple peptide chains and lactam bridges. The two methyl ester groups can be differentially manipulated to create more complex peptidomimetic scaffolds. For example, one ester can be selectively hydrolyzed and used as an anchor point for further functionalization, while the other remains protected. This allows for the synthesis of branched peptides, peptide-drug conjugates, and other novel molecular architectures.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It may cause an allergic skin reaction.[1] Always consult the Safety Data Sheet (SDS) before use.[3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for the design and synthesis of peptidomimetics. Its strategic application, coupled with a thorough understanding of peptide chemistry principles, particularly the mitigation of aspartimide formation, enables the creation of conformationally constrained peptides with potentially enhanced therapeutic properties. The protocols provided in this guide offer a starting point for researchers to explore the vast potential of this compound in the exciting field of drug discovery and development.
References
- Shaanxi Bloom Tech Co., Ltd. This compound CAS 32213-95-9.
- Doan, N. D., Hopewell, R., & Lubell, W. D. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5674–5677.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3084560, this compound.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- PrepChem.com. Synthesis of dimethyl aspartate.
- LUNA, O., et al. Detection and control of aspartimide formation in the synthesis of cyclic peptides. Journal of Peptide Science, 22(8), 526-533.
- Ranganathan, D., et al. Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.
- PrepChem.com. Synthesis of L-aspartic acid dimethyl ester hydrochloride.
- Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature communications, 11(1), 982.
- Suga, H. (2016). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi, 136(1), 37-47.
- Aapptec Peptides. Coupling Reagents.
- Li, W. J., et al. (2024). Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & biomolecular chemistry, 22(18), 3584–3588.
- Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.
- Samson, D. A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(1), 40-51.
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 1H NMR Analysis of Dimethyl L-aspartate Hydrochloride for Structural Elucidation and Purity Assessment
Introduction
Dimethyl L-aspartate hydrochloride is a key derivative of the amino acid L-aspartic acid, widely utilized as a building block in peptide synthesis and as an intermediate in the development of pharmaceuticals. Its purity and structural integrity are paramount for ensuring the desired outcome in these applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable analytical technique for the unambiguous structural confirmation and quantitative purity assessment of such compounds. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, detailing optimized protocols for sample preparation and spectral acquisition, alongside an in-depth analysis of the resulting spectrum.
Chemical Structure and Proton Environment
This compound possesses a simple yet informative proton environment, making it an ideal candidate for ¹H NMR analysis. The key proton signals arise from the two methyl ester groups, the methine proton at the chiral center (α-proton), and the two diastereotopic methylene protons (β-protons). The hydrochloride form ensures that the primary amine is protonated, influencing the chemical shifts of adjacent protons.
Molecular Structure:
Caption: Chemical structure of this compound.
Experimental Protocol: Sample Preparation and NMR Acquisition
The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample. As this compound is a salt, the choice of a suitable deuterated solvent is critical for its dissolution and for minimizing interfering solvent signals.
Recommended Solvents and Sample Concentration
Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are the recommended solvents due to their ability to dissolve the hydrochloride salt.
-
Deuterium Oxide (D₂O): Provides a clean spectrum in the aliphatic region but will lead to the exchange of the labile amine protons (-NH₃⁺), rendering them invisible. This can be advantageous for simplifying the spectrum and focusing on the carbon-bound protons.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A versatile polar aprotic solvent that will dissolve the sample and, importantly, will not exchange with the amine protons, allowing for their observation as a broad signal.
A sample concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is recommended for routine ¹H NMR analysis.
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of a suitable internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice. For DMSO-d₆, tetramethylsilane (TMS) can be used, although the residual solvent peak is often used as a secondary reference.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |
| Pulse Sequence | Standard 1D proton | A simple pulse-acquire sequence is sufficient for routine analysis. |
| Acquisition Time | 2-4 seconds | Allows for good resolution of signals. |
| Relaxation Delay | 1-5 seconds | Ensures full relaxation of protons for accurate integration. |
| Number of Scans | 8-16 | Sufficient to achieve a good signal-to-noise ratio for the given concentration. |
| Spectral Width | 12-16 ppm | A standard spectral window that encompasses the expected chemical shifts. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
¹H NMR Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts, multiplicities, and coupling constants of the signals are key to its structural confirmation.
Expected Chemical Shifts and Multiplicities
The protonated amine group (-NH₃⁺) is electron-withdrawing, which deshields (shifts to a higher ppm value) the adjacent α-proton. The ester groups also have a deshielding effect on their respective methyl and adjacent protons.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Solvent | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOCH₃ (α-ester) | D₂O | ~3.85 | Singlet (s) | N/A |
| DMSO-d₆ | ~3.75 | Singlet (s) | N/A | |
| -COOCH₃ (β-ester) | D₂O | ~3.70 | Singlet (s) | N/A |
| DMSO-d₆ | ~3.60 | Singlet (s) | N/A | |
| -CH₂- (β-protons) | D₂O | ~3.10 - 3.25 | Doublet of doublets (dd) | Jgem ≈ 17 Hz, Jvic ≈ 6-8 Hz |
| DMSO-d₆ | ~3.00 - 3.15 | Doublet of doublets (dd) | Jgem ≈ 17 Hz, Jvic ≈ 6-8 Hz | |
| -CH- (α-proton) | D₂O | ~4.40 | Triplet (t) or Doublet of doublets (dd) | Jvic ≈ 6-8 Hz |
| DMSO-d₆ | ~4.30 | Triplet (t) or Doublet of doublets (dd) | Jvic ≈ 6-8 Hz | |
| -NH₃⁺ | D₂O | Not observed (exchanges with D₂O) | N/A | N/A |
| DMSO-d₆ | ~8.5 - 9.0 | Broad singlet (br s) | N/A |
Note: The β-protons are diastereotopic and may appear as two separate signals, each as a doublet of doublets. However, they are often observed as a single complex multiplet.
Interpretation of Coupling Patterns
-
α-proton (-CH-): This proton is coupled to the two adjacent β-protons. If the coupling constants to both β-protons are similar, the signal will appear as a triplet. If they are significantly different, it will be a doublet of doublets.
-
β-protons (-CH₂-): These two protons are chemically non-equivalent (diastereotopic). They are coupled to each other (geminal coupling) and to the α-proton (vicinal coupling). This results in a complex multiplet, often appearing as a doublet of doublets for each proton.
-
Methyl protons (-OCH₃): The protons of the two methyl ester groups are not coupled to any other protons and therefore appear as sharp singlets.
Workflow for ¹H NMR Analysis
The following diagram illustrates the workflow from sample preparation to final data analysis.
Caption: Workflow for the ¹H NMR analysis of this compound.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The expected chemical shifts, multiplicities, and coupling constants serve as a benchmark for confirming the identity and purity of the analyte. Any significant deviation from the expected spectrum should prompt further investigation into the sample's integrity. For quantitative analysis, the use of a certified internal standard and careful integration of the signals are crucial for obtaining accurate and reliable results.
Conclusion
¹H NMR spectroscopy is a powerful and efficient technique for the structural characterization and purity assessment of this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently verify the identity and quality of this important synthetic building block, ensuring the reliability of their downstream applications.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem Compound Summary for CID 3084560, this compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Inducing Excitotoxicity In Vitro Using Dimethyl L-Aspartate Hydrochloride: Mechanisms, Protocols, and Endpoint Analysis
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for utilizing dimethyl L-aspartate hydrochloride as a potent and specific tool for inducing excitotoxic neurotoxicity in vitro. Excitotoxicity, a pathological process involving the overactivation of excitatory amino acid receptors, is a key mechanism in various neurodegenerative diseases and ischemic events.[1][2] This document details the underlying molecular pathways, provides validated, step-by-step protocols for cellular treatment, and outlines a suite of robust assays for quantifying neuronal viability and death. Designed for researchers in neuroscience and drug development, this guide explains the causality behind experimental choices, ensuring the generation of reliable and reproducible data for neuroprotection studies.
| The Principle of Excitotoxicity: The Role of Dimethyl L-Aspartate
Excitotoxicity is a form of neuronal cell death triggered by the excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1][3] This overactivation leads to a massive and sustained influx of calcium (Ca²⁺) into the neuron, initiating a catastrophic cascade of intracellular events.[1][4] These events include mitochondrial dysfunction, the generation of reactive oxygen species (ROS), activation of degradative enzymes like proteases and phospholipases, and ultimately, cell death through apoptosis or necrosis.[3][5]
Dimethyl L-aspartate, a derivative of the endogenous neurotransmitter L-aspartate, serves as a potent agonist for the NMDA receptor.[6][7] Its use in vitro provides a controlled and reproducible method to mimic the excitotoxic conditions observed in pathologies like stroke, traumatic brain injury, and neurodegenerative diseases.[8] Unlike glutamate, which can be rapidly taken up by astrocytic transporters, L-aspartate and its derivatives can provide a more sustained receptor activation, making it a reliable tool for in vitro modeling.[2][7][9] The hydrochloride salt form ensures good solubility in aqueous cell culture media.
| Mechanism of Action: The Excitotoxic Cascade
The neurotoxic effects of dimethyl L-aspartate are initiated by its binding to the glutamate site on the NMDA receptor. This action, in conjunction with co-agonist binding (glycine or D-serine) and membrane depolarization to relieve the Mg²⁺ block, opens the receptor's ion channel.[7] The subsequent pathological cascade is outlined below.
Diagram 1: Signaling pathway of Dimethyl L-Aspartate induced excitotoxicity.
| In Vitro Models for Excitotoxicity Studies
The choice of cellular model is critical for the relevance and success of the study. Different models offer unique advantages and disadvantages.
| Model Type | Examples | Advantages | Disadvantages |
| Primary Neuronal Cultures | Cortical, Hippocampal, Cerebellar Granule Neurons | High physiological relevance; express native receptor profiles.[10] | Technically demanding; batch-to-batch variability; finite lifespan. |
| Neuronal Cell Lines | SH-SY5Y (differentiated), PC12 (differentiated) | High reproducibility; easy to culture; suitable for high-throughput screening.[11] | May not express the full complement of glutamate receptors; less physiologically relevant than primary cells. |
| Organotypic Slice Cultures | Hippocampal, Cortical Slices | Preserves 3D cytoarchitecture and synaptic connectivity.[12] | Complex to prepare and maintain; limited throughput. |
| Human iPSC-derived Neurons | Cortical Neurons, Motor Neurons | High human relevance; patient-specific models are possible. | Expensive; long differentiation protocols; potential for incomplete maturation.[13] |
For most mechanistic and neuroprotective screening studies, primary cortical or hippocampal neurons are considered the gold standard due to their robust expression of NMDA receptors and sensitivity to excitotoxic insults.[6][14]
| Core Protocols: Inducing and Assessing Neurotoxicity
This section provides a logical workflow for conducting an in vitro excitotoxicity experiment.
Diagram 2: General experimental workflow for in vitro neurotoxicity studies.
| Reagent Preparation
This compound (DMA) Stock Solution (100 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve in sterile, nuclease-free water to a final concentration of 100 mM.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
| Protocol: Inducing Neurotoxicity in Primary Cortical Neurons
This protocol assumes primary neurons have been cultured for at least 7-10 days in vitro (DIV) to allow for mature synapse and receptor formation.
Materials:
-
Mature primary cortical neuron cultures in 96-well plates.
-
DMA Stock Solution (100 mM).
-
Conditioned neurobasal medium (medium the cells have been cultured in).
-
Fresh, pre-warmed neurobasal medium.
Procedure:
-
Prepare Treatment Media: On the day of the experiment, prepare serial dilutions of DMA in fresh, pre-warmed culture medium. A typical final concentration range to test is 50 µM to 1 mM .[6] Always include a "vehicle control" of medium without DMA.
-
Conditioning: Gently remove 50% of the medium from each well of the 96-well plate. Store this "conditioned medium" in a separate sterile container at 37°C.
-
Treatment: Add the prepared treatment media (from step 1) to the corresponding wells. The volume added should replace the volume removed in step 2.
-
Exposure: Incubate the plate under standard culture conditions (37°C, 5% CO₂) for the desired exposure time. A short, acute exposure of 30 minutes to 2 hours is often sufficient to trigger the excitotoxic cascade.[15][16]
-
Wash and Replace: After the exposure period, gently remove all the medium from the wells. Wash the cells once with pre-warmed fresh medium.
-
Post-Incubation: Add back the stored "conditioned medium" from step 2. This helps maintain cell health by returning essential autocrine and paracrine factors.
-
Incubate: Return the plate to the incubator for a post-incubation period of 18-24 hours to allow for the full development of cellular damage.
-
Proceed to Endpoint Assays: After the post-incubation period, the level of neurotoxicity can be quantified using the assays described below.
| Self-Validation: The Neuroprotection Control
To confirm that the observed toxicity is mediated by NMDA receptors, a parallel experiment should be run using a specific antagonist.
-
Method: Pre-treat a set of wells with an NMDA receptor antagonist, such as MK-801 (10 µM) or D-AP5 (50 µM) , for 30-60 minutes prior to adding the DMA treatment.[6][12]
-
Expected Outcome: The antagonist should significantly attenuate or completely block the neurotoxicity induced by DMA, thus validating the mechanism of action.[17][18]
| Endpoint Assays for Quantifying Neurotoxicity
A multi-assay approach is recommended to build a comprehensive picture of the cellular response.
| Cell Viability: MTT Assay
This colorimetric assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[19][20] A decrease in signal indicates reduced cell viability.
Protocol:
-
Following the neurotoxicity protocol, add 10 µL of a 5 mg/mL MTT solution to each 100 µL well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
Add 100 µL of Detergent Reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Leave at room temperature in the dark for 2 hours, shaking gently.[20]
-
Read the absorbance at 570 nm using a microplate reader.
-
Express data as a percentage of the vehicle-treated control.
| Cell Death (Membrane Integrity): LDH Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon rupture of the plasma membrane, a hallmark of late apoptosis or necrosis.[21][22]
Protocol:
-
Following the neurotoxicity protocol, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[23]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[23]
-
Incubate for 30 minutes at room temperature, protected from light.[24]
-
Add 50 µL of Stop Solution.[23]
-
Measure the absorbance at 490 nm.
-
Controls are critical: Include a "maximum LDH release" control by lysing untreated cells with a detergent (e.g., Triton-X100).[23]
-
Calculate percent cytotoxicity: (% Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
| Assay | Principle | Measures |
| MTT Assay | Mitochondrial dehydrogenase activity.[25] | Cell Viability / Metabolic Health.[19] |
| LDH Release Assay | Release of cytosolic LDH upon membrane damage.[22] | Cell Death / Membrane Lysis.[26] |
| Morphological Assessment: Fluoro-Jade Staining
Fluoro-Jade is an anionic fluorescein derivative that specifically stains degenerating neurons, including their cell bodies, dendrites, and axons.[27][28] It is a highly reliable marker for identifying excitotoxic cell death.
Abbreviated Protocol (for cultured cells on coverslips):
-
Fix cells with 4% paraformaldehyde.[27]
-
Immerse coverslips in a basic alcohol solution (e.g., 1% NaOH in 80% ethanol) for 5 minutes.[29]
-
Rehydrate through 70% ethanol and distilled water.
-
Incubate in 0.06% potassium permanganate solution for 10 minutes to reduce background.[29]
-
Rinse in distilled water.
-
Incubate in a 0.0004% Fluoro-Jade C staining solution containing 0.1% acetic acid for 10 minutes.[30] A DAPI counterstain can be included.
-
Rinse thoroughly with distilled water.
-
Dry the coverslips and mount onto slides with a non-aqueous mounting medium like DPX.[27]
-
Visualize using a fluorescence microscope with a FITC/blue light filter set.[27]
| Mechanistic Insight: Caspase Activation
Excitotoxicity can trigger apoptosis, which involves the activation of a family of proteases called caspases.[5] Caspase-3 is a key executioner caspase.
-
Method: Caspase-3 activity can be measured using commercially available kits that employ a fluorogenic or colorimetric substrate.
-
Interpretation: An increase in caspase-3 activity following DMA treatment confirms the involvement of an apoptotic pathway. This activation should be blocked by NMDA receptor antagonists and may occur upstream of events like widespread membrane lysis.[31][32]
| Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell plating; inconsistent pipetting; edge effects in the plate. | Ensure a single-cell suspension before plating; use calibrated multichannel pipettes; avoid using the outermost wells of the plate. |
| No significant toxicity observed | Cell culture is too young or unhealthy; DMA concentration is too low; exposure time is too short. | Use mature cultures (DIV >7); perform a dose-response and time-course experiment to optimize conditions (e.g., 50 µM - 2 mM). |
| 100% cell death even at low doses | Culture is stressed or unhealthy; DMA concentration is too high. | Check culture health before experiments; expand the lower end of the dose-response curve (e.g., 10 µM - 200 µM). |
| High background in LDH assay | Serum in the medium contains LDH; rough handling of the plate lysed cells. | Use serum-free medium for the experiment if possible; handle the plate gently; always include a "medium only" background control.[33] |
| References
-
Histo-Chem. (n.d.). PROTOCOL Fluoro-Jade C stain is for neuronal degeneration with fluorescent Nissl counter stain. Retrieved from
-
Bio-protocol. (2016). Fluoro-Jade B Staining for Neuronal Cell Death. Retrieved from
-
Biosensis. (n.d.). biosensis® Ready-to-Dilute (RTD) Fluoro-Jade C Staining Kit Protocol. Retrieved from
-
Heales, S. J. (2003). Assessment of cell viability in primary neuronal cultures. PubMed. Retrieved from
-
Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. PubMed Central. Retrieved from
-
AAT Bioquest. (n.d.). Fluoro-Jade C® degenerating neuron stain. Retrieved from
-
Lotharius, J., & Brundin, P. (2002). Measurements of cell death in neuronal and glial cells. PubMed. Retrieved from
-
Cregan, S. P., et al. (2009). Detection of Cell Death in Neuronal Cultures. Springer Nature Experiments. Retrieved from
-
Vallarola, A., et al. (2016). Measurements of Cell Death in Neuronal and Glial Cells. Springer Nature Experiments. Retrieved from
-
Heales, S. J. (2001). Assessment of cell viability in primary neuronal cultures. PubMed. Retrieved from
-
Friedman, L. K., et al. (2024). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. PubMed Central. Retrieved from
-
Schmued, L. C. (n.d.). Fluoro-Jade staining. ResearchGate. Retrieved from
-
Tasker, A. S., et al. (1997). Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia. PubMed. Retrieved from
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from
-
Iovino, L., et al. (2020). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers. Retrieved from
-
Kaja, S., et al. (2014). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central. Retrieved from
-
R&D Systems. (2012). Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition. Retrieved from
-
Petrović, M., et al. (2020). Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells. Frontiers. Retrieved from
-
Chen, M., & Chan, S. L. (2014). In Vivo and In Vitro Determination of Cell Death Markers in Neurons. PubMed Central. Retrieved from
-
ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from
-
Tenneti, L., et al. (1998). Role of caspases in N-methyl-D-aspartate-induced apoptosis in cerebrocortical neurons. PubMed. Retrieved from
-
Smirnova, T., et al. (2018). Cell death assays for neurodegenerative disease drug discovery. PubMed Central. Retrieved from
-
Lee, S. B., et al. (2021). MST1 mediates the N-methyl-d-aspartate-induced excitotoxicity in mouse cortical neurons. PubMed. Retrieved from
-
Lai, T. W., Zhang, S., & Wang, Y. T. (2014). Targeting NMDA receptors in stroke: new hope in neuroprotection. PubMed Central. Retrieved from
-
Wang, Y., et al. (2014). Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity. MDPI. Retrieved from
-
Abcam. (n.d.). LDH assay kit guide: Principles and applications. Retrieved from
-
Liu, Y., et al. (2007). NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. The Journal of Neuroscience. Retrieved from
-
Manral, P., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Retrieved from
-
Eckert, M. J., et al. (2018). Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity. PubMed. Retrieved from
-
Radio, N. M., & Mundy, W. R. (2008). Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth. PubMed. Retrieved from
-
Holén, T. (2017). In vitro cellular models for neurotoxicity studies. Diva-portal.org. Retrieved from
-
Bal-Price, A., et al. (2017). In vitro models for neurotoxicity study. ResearchGate. Retrieved from
-
Bosnjak, Z. J., et al. (2021). Non-apoptotic caspases in neural development and in anesthesia-induced neurotoxicity. PubMed Central. Retrieved from
-
Choi, D. W., et al. (1989). Aspartate neurotoxicity on cultured cortical neurons. PubMed. Retrieved from
-
Skaper, S. D., et al. (1992). Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro. PubMed. Retrieved from
-
Kaja, S. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed Central. Retrieved from
-
Salcedo-Sora, J. E. (2022). Various facets of excitotoxicity. Open Exploration Publishing. Retrieved from
-
Burguillos, M. A., et al. (2011). Caspase signalling controls microglia activation and neurotoxicity. PubMed. Retrieved from
-
Saransaari, P., & Oja, S. S. (2001). Mechanisms of D-aspartate release under ischemic conditions in mouse hippocampal slices. Journal of Neuroscience Research. Retrieved from
-
OZ Biosciences. (n.d.). LDH cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from
-
Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit II. Retrieved from
-
Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from
-
Twiner, M. J., et al. (2005). Involvement of caspase activation in azaspiracid-induced neurotoxicity in neocortical neurons. PubMed. Retrieved from
Sources
- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 3. Neuronal Death by Glutamate Excitotoxicity: Protein Mediators & Strategies for Inhibition: R&D Systems [rndsystems.com]
- 4. MST1 mediates the N-methyl-d-aspartate-induced excitotoxicity in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of caspases in N-methyl-D-aspartate-induced apoptosis in cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Various facets of excitotoxicity [explorationpub.com]
- 8. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 10. Developmental neurotoxicity testing in vitro: models for assessing chemical effects on neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 26. Measurements of Cell Death in Neuronal and Glial Cells | Springer Nature Experiments [experiments.springernature.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. docs.aatbio.com [docs.aatbio.com]
- 30. biosensis.com [biosensis.com]
- 31. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Involvement of caspase activation in azaspiracid-induced neurotoxicity in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes & Protocols: Dimethyl L-aspartate Hydrochloride in Cell Culture
Prepared by: Gemini, Senior Application Scientist
Introduction
Dimethyl L-aspartate hydrochloride is a diester derivative of the endogenous amino acid L-aspartic acid.[1][2] In its hydrochloride salt form, it offers enhanced stability and solubility compared to its free base, making it a convenient and reliable tool for researchers.[2] Within the realm of cell culture, particularly in neuroscience, this compound serves as a potent and specific tool for activating the N-methyl-D-aspartate (NMDA) receptor.[3][4] It is presumed to be rapidly hydrolyzed in aqueous culture media to release L-aspartate, which then acts as an agonist at the glutamate-binding site of the NMDA receptor. This function allows for the precise manipulation of neuronal activity, making it invaluable for modeling neuronal processes in both healthy and diseased states.
This guide provides an in-depth overview of the scientific principles, core applications, and detailed experimental protocols for utilizing this compound in a research setting. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound for studies in neurobiology, pharmacology, and cell biology.
Part 1: Scientific Principles & Mechanism of Action
The primary utility of this compound in cell culture stems from its role as a pro-agonist for the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system.
The NMDA Receptor: A Coincidence Detector
The NMDA receptor is an ionotropic glutamate receptor that functions as a ligand-gated and voltage-dependent ion channel.[5] Its activation is a sophisticated process requiring the simultaneous binding of two co-agonists—glutamate (or an agonist like L-aspartate) and glycine (or D-serine)—and the relief of a voltage-dependent magnesium (Mg²⁺) block from its ion channel pore.[5][6] When the postsynaptic neuron is depolarized (e.g., through activation of nearby AMPA receptors), the Mg²⁺ ion is expelled, allowing the channel to open. This unique requirement for both ligand binding and depolarization allows the NMDA receptor to function as a "coincidence detector," signaling the simultaneous arrival of presynaptic and postsynaptic activity, a cornerstone of synaptic plasticity.[5][7]
Upon opening, the NMDA receptor channel is highly permeable to calcium ions (Ca²⁺).[5][8] The resulting influx of Ca²⁺ acts as a powerful second messenger, initiating a complex web of intracellular signaling cascades that mediate both physiological processes and pathological conditions.
Downstream Signaling Cascades
The influx of Ca²⁺ through the NMDA receptor triggers numerous downstream signaling pathways that are fundamental to neuronal function and survival. The specific outcome—be it synaptic strengthening, gene expression changes, or cell death—is highly dependent on the magnitude and duration of the Ca²⁺ signal.
Caption: Downstream signaling pathways activated by NMDA receptor stimulation.
Key pathways activated by NMDA receptor-mediated Ca²⁺ influx include:
-
Ca²⁺/Calmodulin-Dependent Kinase II (CaMKII): A critical enzyme for inducing long-term potentiation (LTP) and strengthening synapses.[9]
-
Protein Kinase C (PKC): Involved in modulating channel activity and synaptic plasticity.[8]
-
Phosphoinositide 3-Kinase (PI3K): Plays a role in cell survival and plasticity.[8]
-
Calpains and Calcineurin: Proteases and phosphatases that, when overactivated by excessive Ca²⁺, contribute to excitotoxic cell death pathways.[9]
-
Neuronal Nitric Oxide Synthase (nNOS): Produces nitric oxide (NO), a signaling molecule that can be neurotoxic at high concentrations.[9]
-
Mitogen-Activated Protein Kinases (MAPKs): A family of kinases (including ERK, JNK, and p38) that regulate gene expression related to both cell survival and apoptosis.[9]
Part 2: Core Applications in Cell Culture
The ability to reliably activate NMDA receptors makes this compound a versatile tool for several key research applications.
Application 1: Modeling Excitotoxicity for Neurodegeneration Research
Excitotoxicity is a pathological process in which excessive or prolonged activation of excitatory amino acid receptors leads to neuronal damage and death.[5][10] This process is a key feature of acute neurological injuries like stroke and is implicated in chronic neurodegenerative diseases such as Huntington's and Alzheimer's disease.[3][10]
By applying this compound to neuronal cultures, researchers can induce a controlled excitotoxic insult.[11] This in vitro model is essential for:
-
Screening Neuroprotective Compounds: Identifying and validating therapeutic agents that can block the excitotoxic cascade.
-
Investigating Cell Death Mechanisms: Dissecting the specific molecular pathways (e.g., mitochondrial dysfunction, oxidative stress, apoptosis) that are triggered by NMDA receptor overactivation.[3][9]
-
Studying Disease Pathophysiology: Understanding how genetic or environmental factors may render neurons more vulnerable to excitotoxic damage.
Application 2: Investigating Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory.[10][12] Long-Term Potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on NMDA receptor activation.[12][13]
This compound can be used to induce a form of LTP known as "chemical LTP" (cLTP) in dissociated neuronal cultures or brain slices.[13][14][15] This application is critical for:
-
Elucidating Molecular Mechanisms of Memory: Studying the signaling events, protein synthesis, and structural changes that underlie synaptic strengthening.
-
Drug Discovery for Cognitive Enhancement: Screening for compounds that can modulate or enhance synaptic plasticity.
-
Understanding Plasticity Deficits in Disease: Investigating why synaptic plasticity is impaired in certain neurological and psychiatric disorders.[14]
Part 3: Experimental Protocols
Disclaimer: All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques. All reagents should be sterile. Concentrations and incubation times provided below are starting points and should be optimized for your specific cell type and experimental goals.
Protocol 1: Preparation and Handling of Stock Solutions
The stability and solubility of this compound make stock preparation straightforward.
-
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes and microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of powder to prepare a 100 mM stock solution. (Molecular Weight: 197.62 g/mol ).
-
In a sterile conical tube, dissolve the powder in the appropriate volume of sterile water or PBS by vortexing.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term use (up to 6 months). A working aliquot can be stored at 4°C for up to 2 weeks.
-
Protocol 2: Induction of Excitotoxicity in Primary Neuronal Cultures
This protocol describes how to induce excitotoxic cell death in primary cortical neurons, a common model system.
Caption: Workflow for an in vitro excitotoxicity experiment.
-
Cell Culture:
-
Preparation for Treatment:
-
On the day of the experiment, save 50% of the culture medium from each well. This "conditioned medium" will be used post-treatment.
-
Prepare a treatment solution by diluting the 100 mM this compound stock solution into a suitable buffer (e.g., HBSS or fresh neurobasal medium) to the final desired concentrations. A typical starting range for excitotoxicity is 50 µM - 1 mM.[11]
-
Crucial Control: Prepare a treatment solution containing an NMDA receptor antagonist (e.g., 50 µM D-AP5) alongside the highest concentration of this compound to confirm the cell death is NMDA receptor-mediated.
-
-
Treatment:
-
Gently aspirate the remaining medium from the neurons and replace it with the treatment solutions.
-
Incubate the cells at 37°C, 5% CO₂ for a short duration, typically 5 to 30 minutes. The length of exposure is a critical variable to optimize.
-
-
Wash and Recovery:
-
Gently aspirate the treatment solution.
-
Wash the cells twice with pre-warmed sterile PBS or HBSS to completely remove the compound.
-
Return the saved conditioned medium (from step 2.1) to the wells.
-
Incubate the cells for an additional 18-24 hours at 37°C, 5% CO₂.
-
-
Assessment of Viability:
-
Quantify neuronal death using standard assays such as:
-
LDH Assay: Measure lactate dehydrogenase release into the culture medium as an indicator of cell lysis.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red).
-
Immunocytochemistry: Stain for neuronal markers (e.g., MAP2 or NeuN) and counterstain with a nuclear dye like DAPI to count surviving neurons.
-
-
Protocol 3: Induction of Chemical Long-Term Potentiation (cLTP)
This protocol provides a method for inducing synaptic plasticity in vitro.
-
Cell Culture:
-
Culture primary hippocampal neurons on coated coverslips for at least 14-21 DIV to ensure robust synaptic networks.
-
-
Pre-treatment and Stimulation:
-
Prepare a stimulation buffer. A common formulation involves adding the following to the culture medium:
-
This compound: 50-200 µM (a lower concentration than for excitotoxicity).
-
Glycine: 10-20 µM (as a co-agonist).
-
(Optional) Bicuculline: 20 µM (a GABA-A receptor antagonist to increase network excitability).
-
-
Gently replace the existing culture medium with the stimulation buffer.
-
Incubate for 5-10 minutes at 37°C, 5% CO₂.
-
-
Wash and Recovery:
-
Aspirate the stimulation buffer and wash the cells three times with pre-warmed culture medium.
-
Return the cells to their original conditioned medium or fresh, pre-warmed culture medium.
-
Incubate for a desired period to allow for the expression of plasticity-related changes (e.g., 30 minutes to several hours).
-
-
Assessment of Plasticity:
-
Immunocytochemistry: Fix the cells and stain for synaptic markers. An increase in the size or number of puncta for postsynaptic proteins like PSD-95 or AMPA receptor subunits (e.g., GluA1) at synaptic sites can indicate LTP.
-
Biochemical Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of key signaling molecules like CaMKII or CREB.
-
Part 4: Data Interpretation & Best Practices
Summary of Working Concentrations
The optimal concentration of this compound is application-dependent and requires empirical determination.
| Application | Typical Concentration Range | Typical Exposure Time | Key Considerations |
| Excitotoxicity | 50 µM – 1 mM | 5 – 30 minutes | Higher concentrations and longer exposures lead to more robust cell death.[11] |
| Synaptic Plasticity (cLTP) | 50 µM – 200 µM | 5 – 10 minutes | Requires co-agonist (glycine) and often benefits from blocking inhibition. |
| Acute Neuronal Stimulation | 10 µM – 100 µM | Seconds to minutes | For use in acute applications like calcium imaging or electrophysiology. |
Essential Experimental Controls
To ensure the validity of your results, the inclusion of proper controls is non-negotiable.
-
Vehicle Control: Treat cells with the same buffer/medium used to dilute the this compound to control for effects of the solvent.
-
Antagonist Control: In all experiments, co-treat a sample with a specific NMDA receptor antagonist (e.g., D-AP5, MK-801) to prove that the observed effect is mediated by NMDA receptors. The antagonist should block or significantly attenuate the effect of this compound.
-
Positive Control: When possible, use a well-characterized NMDA receptor agonist like NMDA or L-glutamate in parallel to benchmark the effects of this compound.[20][21]
Conclusion
This compound is a powerful and reliable pharmacological tool for the targeted activation of NMDA receptors in cell culture. Its utility spans from inducing excitotoxicity to model neurodegenerative diseases to stimulating synaptic plasticity to study the underpinnings of learning and memory. By understanding its mechanism of action and employing carefully controlled experimental designs, researchers can effectively leverage this compound to probe the complex signaling dynamics of the nervous system.
References
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9.
- Ju, W., & Cui, W. (2016). Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala. Journal of Neurophysiology, 115(5), 2537-2546.
- Aarts, M., & Tymianski, M. (2004). N-methyl-D-aspartate Receptor Subtypes: Multiple Roles in Excitotoxicity and Neurological Disease. Neuroscientist, 10(1), 53-61.
- Guidechem. (n.d.). How to Prepare this compound?.
- Akyol, O., Ulus, A. T., & Akyol, S. (2001). The role of N-methyl-D-aspartate receptors in synaptic plasticity of rat visual cortex in vitro: effect of sensory experience. Neuroscience Letters, 306(3), 149-152.
- Li, S., et al. (2022). Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions. Molecular Neurobiology, 59(8), 5039-5053.
- DiLeonardi, A. M. (2020). Establishing a Protocol to Culture Primary Hippocampal Neurons. (ARL-TR-8900). U.S. Army Combat Capabilities Development Command Army Research Laboratory.
- Twelvetrees, A. (2020). Protocol: Primary neuron culture for live-imaging of axonal cargoes. protocols.io.
- Wikipedia. (n.d.). NMDA receptor.
- Tadi, P., & Lui, F. (2023). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084560, this compound.
- Ofner, M., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular Neurobiology, 60(11), 6439-6455.
- Nowak, L., Bregestovski, P., Ascher, P., Herbet, A., & Prochiantz, A. (1984). The action of N-methyl-D-aspartic acid on mouse spinal neurones in culture. The Journal of Physiology, 354, 289-305.
- Wikipedia. (n.d.). N-Methyl-D-aspartic acid.
- Huang, A. S., et al. (2012). D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems. Amino Acids, 43(5), 1873-1886.
- Ermolyuk, Y. S., et al. (2018). Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue. Journal of Neuroscience Methods, 307, 107-115.
- Huang, A. S., et al. (2012). D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. Amino Acids, 43(5), 1873-1886.
- Centonze, D., et al. (2020). Oral D-Aspartate enhances synaptic plasticity reserve in progressive multiple sclerosis. Multiple Sclerosis Journal, 26(3), 304-311.
- ASAP-CRN. (2023). PRIMARY NEURON CULTURE PROTOCOL. protocols.io.
- de Oliveira, J., & de Oliveira, V. S. (2022). Various facets of excitotoxicity. Exploratory Neuroprotective Therapy, 1, 1-17.
- Errico, F., et al. (2011). Increased D-aspartate brain content rescues hippocampal age-related synaptic plasticity deterioration of mice. Neurobiology of Aging, 32(12), 2229-2243.
- Errico, F., et al. (2015). D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia. Journal of Pharmaceutical and Biomedical Analysis, 116, 7-17.
- Durand, J., Engberg, I., & Tyc-Dumont, S. (1987). L-glutamate and N-methyl-D-asparatate actions on membrane potential and conductance of cat abducens motoneurones. Neuroscience Letters, 79(3), 295-300.
- Carlson, B. E., & Fieber, L. A. (2012). Pharmacological evidence that D-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica. Invertebrate Neuroscience, 12(2), 119-128.
- Christian, E. C., & Dudek, F. E. (1988). Aspartame exposure and in vitro hippocampal slice excitability and plasticity. Neuroscience Letters, 93(2-3), 231-236.
- Ishida, A. T., & Fain, G. L. (1981). D-aspartate potentiates the effects of both L-aspartate and L-glutamate on carp horizontal cells. Proceedings of the National Academy of Sciences, 78(9), 5890-5894.
- Scott, D. B., Blanpied, T. A., Swanson, G. T., Ehlers, M. D., & Soderling, T. R. (2005). The NR1-4 C-terminus interferes with N-methyl-D-aspartate receptor-mediated excitotoxicity: evidence against a typical T/SXV-PDZ interaction. Neuroscience, 132(3), 735-745.
- Choi, D. W., Viseskul, V., Amirthanayagam, M., & Monyer, H. (1989). Aspartate neurotoxicity on cultured cortical neurons. Journal of Neuroscience Research, 23(1), 116-121.
- Bading, H. (2022). N-methyl-d-aspartate Receptor-mediated Preconditioning Mitigates Excitotoxicity in Human Induced Pluripotent Stem Cell-derived Brain Organoids. Journal of Molecular Biology, 434(4), 167439.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Page loading... [guidechem.com]
- 3. Various facets of excitotoxicity [explorationpub.com]
- 4. L-glutamate and N-methyl-D-asparatate actions on membrane potential and conductance of cat abducens motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
- 8. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of N-methyl-D-aspartate receptors in synaptic plasticity of rat visual cortex in vitro: effect of sensory experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased D-aspartate brain content rescues hippocampal age-related synaptic plasticity deterioration of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral D-Aspartate enhances synaptic plasticity reserve in progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Aspartate: An endogenous NMDA receptor agonist enriched in the developing brain with potential involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. static.yanyin.tech [static.yanyin.tech]
- 18. Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dimethyl L-aspartate Hydrochloride as a Tool for Investigating L-Aspartate-Dependent Biochemical Pathways
Introduction: The Central Role of L-Aspartate in Cellular Metabolism and Neurological Function
L-Aspartic acid, a non-essential amino acid, occupies a critical nexus in cellular metabolism. It serves as a fundamental building block for protein synthesis and is a key intermediate in numerous metabolic pathways, including the urea cycle and gluconeogenesis.[1] L-aspartate is a precursor for the synthesis of several other amino acids, such as asparagine, lysine, threonine, isoleucine, and methionine.[2] Beyond its metabolic roles, L-aspartate is a key excitatory neurotransmitter in the central nervous system, acting as an agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal for synaptic plasticity, learning, and memory.[1][3]
Given its central role, the study of L-aspartate dynamics is crucial for understanding a wide range of physiological and pathological processes. Altered L-aspartate levels have been implicated in various disorders, including neurodegenerative diseases like Alzheimer's disease, where changes in aspartate and its derivatives are thought to contribute to disease progression.[3] Consequently, the ability to manipulate and accurately measure L-aspartate concentrations in biological systems is of paramount importance to researchers in basic science and drug development.
Rationale for the Use of Dimethyl L-aspartate Hydrochloride
While L-aspartic acid is the endogenous molecule of interest, its direct application in in vitro and in vivo experimental systems can be challenging due to its charge and limited membrane permeability. This compound, a synthetically derived ester of L-aspartic acid, offers a valuable alternative as a research tool.[4][5] The esterification of the carboxyl groups masks the negative charges, creating a more lipophilic molecule that can more readily cross cellular membranes.
Once inside the cell, it is anticipated that ubiquitous intracellular esterases hydrolyze the methyl esters, releasing L-aspartate and allowing it to participate in its native biochemical pathways. This strategy is analogous to the use of other esterified compounds in research and pharmacology to enhance cellular uptake and bioavailability. Therefore, this compound can be considered a pro-drug or a tool compound for the controlled delivery of L-aspartate to cellular systems.
This application note provides a comprehensive guide for researchers on the use of this compound to study L-aspartate-dependent pathways and outlines detailed protocols for the subsequent quantification of L-aspartate in biological matrices.
Core Principles of Analysis: Quantifying L-Aspartate in Biological Samples
The accurate quantification of L-aspartate in complex biological samples such as cell lysates, tissue homogenates, and plasma is essential to interpret the effects of exogenously applied this compound. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, specificity, and throughput.
The general workflow for L-aspartate quantification involves:
-
Sample Collection and Preparation: Isolation of the biological matrix of interest followed by procedures to stop metabolic activity and remove interfering substances, primarily proteins.
-
Chromatographic Separation: Separation of L-aspartate from other endogenous molecules using a suitable HPLC column and mobile phase gradient.
-
Mass Spectrometric Detection: Ionization of the eluted L-aspartate and detection of specific precursor-to-product ion transitions using multiple reaction monitoring (MRM) for unambiguous identification and quantification.
Experimental Protocols
Protocol 1: Preparation of Biological Samples for L-Aspartate Analysis
The choice of sample preparation method is critical for accurate and reproducible results. Protein precipitation is a common and effective method for removing proteins from biological fluids and tissue homogenates.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)
-
Ice-cold Trichloroacetic acid (TCA) solution (10% w/v in water) or Acetonitrile (ACN)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled L-aspartate)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Sample Collection: Collect biological samples and immediately place them on ice to minimize metabolic activity. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS) before lysis.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample. The IS corrects for variability in sample processing and instrument response.
-
Protein Precipitation (TCA Method):
-
To 100 µL of sample, add 200 µL of ice-cold 10% TCA.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
-
Protein Precipitation (Acetonitrile Method):
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Note on Tissue Homogenization: For solid tissues, homogenize the weighed tissue sample in an appropriate ice-cold buffer (e.g., PBS) using a mechanical homogenizer. The resulting homogenate can then be subjected to protein precipitation as described above.
Protocol 2: Quantification of L-Aspartate by HPLC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis of L-aspartate. Instrument parameters should be optimized for the specific system being used.
Instrumentation and Reagents:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
L-Aspartate analytical standard.[4]
-
Internal Standard (e.g., ¹³C₄,¹⁵N-L-Aspartic acid).
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| HPLC | |
| Column Temperature | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate for 3 min. |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | L-Aspartate: 134.0 > 116.0; IS: 139.0 > 121.0 (example transitions, should be optimized)[1] |
| Collision Energy | Optimize for each transition (typically 10-20 eV) |
Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of L-aspartate and a fixed concentration of the internal standard into a blank matrix (e.g., charcoal-stripped plasma or PBS).
-
Quantification: Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the resulting linear regression equation to calculate the concentration of L-aspartate in the unknown samples.
Visualization of Experimental Workflow and Metabolic Context
Workflow for L-Aspartate Quantification
Caption: Workflow for L-Aspartate Quantification.
Metabolic Hub of L-Aspartate
Caption: L-Aspartate as a Central Metabolic Hub.
Trustworthiness and Method Validation
To ensure the reliability of the generated data, the analytical method for L-aspartate quantification must be thoroughly validated according to established guidelines, such as those from the European Medicines Agency (EMA).[6] Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The closeness of repeated measurements of the same sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |
Conclusion and Future Perspectives
This compound serves as a valuable tool for researchers investigating the multifaceted roles of L-aspartate in health and disease. By facilitating the delivery of L-aspartate into cells, it allows for the controlled study of its impact on metabolic pathways, neurotransmission, and cellular proliferation. The robust and validated LC-MS/MS methods outlined in this note provide the means to accurately quantify the resulting changes in L-aspartate levels, enabling a deeper understanding of its biochemical significance. As research into metabolic and neurological disorders continues to evolve, the use of such tool compounds, coupled with precise analytical techniques, will be indispensable for elucidating disease mechanisms and identifying novel therapeutic targets.
References
- Aspartate Metabolism - PathWhiz. (n.d.).
- This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd. (n.d.).
- The biosynthesis and metabolism of the aspartate derived amino acids in higher plants. (n.d.).
- Aspartic Acid in Health and Disease. (2023). Nutrients, 15(18), 4038.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- Aspartate neurotoxicity on cultured cortical neurons. (1989). Journal of Neuroscience Research, 23(1), 116-121.
- Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. (2017). PLoS ONE, 12(6), e0179748.
- HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. (2015). Journal of Chromatography B, 998-999, 1-8.
- Determination of D- and L-aspartate in cell culturing medium, within cells of MPT1 cell line and in rat blood by a column-switching high-performance liquid chromatogrpahic method. (2001). Journal of Chromatography B: Biomedical Sciences and Applications, 761(1), 99-106.
- Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD. (2018). Journal of Analytical Methods in Chemistry, 2018, 6148515.
- Validation of Amino Acid Analysis Methods. (2003). Methods in Molecular Biology, 211, 181-194.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2007). Journal of Biomolecular Techniques, 18(5), 267-271.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aspartate Assay Kit (ab102512) | Abcam [abcam.com]
- 3. Aspartate neurotoxicity on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-アスパラギン酸 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. ema.europa.eu [ema.europa.eu]
protocol for using Dimethyl L-aspartate hydrochloride in enzyme assays
An Application Note and Protocol for the Use of Dimethyl L-aspartate Hydrochloride in Enzyme Assays
Abstract
This document provides a comprehensive technical guide for utilizing this compound as a substrate in enzyme assays. Designed for professionals in research and drug development, it moves beyond a simple set of instructions to explain the causality behind experimental design, ensuring robust and reproducible results. We present detailed protocols for reagent preparation, assay optimization, kinetic analysis, and data interpretation. The guide incorporates self-validating systems through appropriate controls and is grounded in established principles of enzyme kinetics.
Introduction: A Versatile Substrate for Hydrolytic Enzymes
This compound is the dimethyl ester of L-aspartic acid, rendered highly water-soluble and stable in its hydrochloride salt form.[1][2] Its chemical structure presents two ester linkages that are susceptible to enzymatic hydrolysis by a range of enzymes, including proteases (particularly aspartic proteases) and esterases.[3] Upon cleavage, the reaction yields L-aspartic acid and methanol. The progress of this reaction can be precisely monitored, making this compound a valuable tool for characterizing enzyme activity, determining kinetic parameters, and screening for enzyme inhibitors.
Its utility is rooted in its stability, solubility, and the defined stoichiometry of its hydrolysis, which allows for quantitative analysis of enzyme function.[2][4] This application note serves as a detailed protocol for its effective implementation in a laboratory setting.
Foundational Principles: The "Why" Behind the Protocol
The enzymatic hydrolysis of Dimethyl L-aspartate follows the Michaelis-Menten model of enzyme kinetics.[5][6] This model is foundational to understanding and quantifying the catalytic efficiency of an enzyme.
The Reaction Pathway: The enzyme (E) reversibly binds the substrate (S), Dimethyl L-aspartate, to form an enzyme-substrate complex (ES). This complex then undergoes a catalytic step, releasing the products (P) and regenerating the free enzyme.[5]
E + S ⇌ ES → E + P
The rate of this reaction is critically dependent on substrate concentration, enzyme concentration, pH, and temperature. Therefore, a successful assay is not merely about mixing reagents, but about establishing an environment where the measured rate is a true reflection of the enzyme's catalytic power. This requires careful optimization to ensure the reaction is observed in its initial, linear phase, where the rate is proportional to the enzyme concentration and substrate is not yet limiting.[7][8]
Experimental Design and Protocols
Essential Materials & Reagents
-
Enzyme: Purified enzyme of interest (e.g., Aspartic Protease, Esterase).
-
Buffer System: A buffer appropriate for the specific enzyme's optimal pH range (e.g., Tris-HCl, Sodium Acetate, MES).[11]
-
Detection System: Reagents for a chosen product detection method (e.g., pH indicator for acid production, coupled enzyme system for spectrophotometry).
-
Hardware: Calibrated pipettes, microplates (96- or 384-well), temperature-controlled plate reader or spectrophotometer.
Substrate Stock Solution Preparation
Accurate concentration of the substrate stock is paramount for reliable kinetic data.
Protocol: 100 mM this compound Stock
-
Calculation: The molecular weight of this compound is 197.62 g/mol .[9][12] To prepare 10 mL of a 100 mM solution, weigh out 19.76 mg.
-
Dissolution: Dissolve the weighed powder in 9 mL of high-purity deionized water. The compound is readily soluble in aqueous solutions.[2]
-
pH Neutralization: The hydrochloride salt will make the solution acidic. Adjust the pH to ~7.0 using a small volume of a suitable base (e.g., 1 M NaOH) before making the final volume adjustment. This prevents altering the pH of the final assay buffer.
-
Final Volume: Adjust the final volume to 10 mL with deionized water.
-
Storage & Stability: The compound is hygroscopic.[4] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[13] For short-term use, storage at 2-8°C is acceptable for a few days.[1]
Causality:
-
Aliquoting: Prevents contamination and degradation of the entire stock.
-
pH Neutralization: Ensures that adding the substrate does not perturb the optimized pH of the final reaction buffer.
Assay Optimization: The Key to Trustworthy Data
Before determining kinetic constants, key parameters must be optimized to ensure the assay is robust and operating within a linear range.
Caption: Workflow for the systematic optimization of assay parameters.
Table 1: Parameters for Optimization
| Parameter | Rationale | Experimental Approach |
| Enzyme Concentration | Ensure the reaction rate is linear over time and proportional to the amount of enzyme. | Perform the assay with a saturating substrate concentration and vary the enzyme concentration. Plot initial rate vs. [Enzyme] to find the linear range. |
| pH | Enzyme activity is highly dependent on pH, which affects the ionization state of active site residues. | Use a range of buffers or a single buffer system titrated to different pH values to determine the pH at which activity is maximal.[11] |
| Temperature | Affects the rate of the catalytic step. Must be controlled and consistent. | Run the assay at several different temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum, while considering enzyme stability. |
| Incubation Time | The measurement must capture the initial velocity before substrate depletion or product inhibition occurs. | At a fixed enzyme and substrate concentration, monitor product formation over an extended period. Identify the time interval where the rate is linear. |
Protocol for Kinetic Analysis
This protocol describes a typical setup in a 96-well microplate format.
-
Substrate Dilution Series: Prepare a serial dilution of the this compound stock solution in the optimized assay buffer. This series should typically span from 0.1x to 10x the expected Kₘ value.
-
Plate Setup:
-
Test Wells: Add a fixed volume of each substrate dilution to multiple wells.
-
No-Substrate Control: Add buffer only. This accounts for any signal change independent of the substrate.
-
No-Enzyme Control: Add the highest concentration of substrate but add buffer instead of the enzyme solution. This measures the rate of non-enzymatic substrate hydrolysis.[14]
-
-
Pre-incubation: Equilibrate the plate at the optimized temperature for 5-10 minutes.
-
Reaction Initiation: Add a fixed volume of the optimized enzyme dilution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a reader set to the correct temperature and detection wavelength. Record the signal (e.g., absorbance, fluorescence) at regular intervals over the optimized incubation time.
Data Analysis and Interpretation
The goal is to determine the key kinetic parameters, Kₘ and Vₘₐₓ.
Caption: Logical workflow for processing kinetic data.
-
Calculate Initial Velocities (V₀): For each substrate concentration, plot the signal change versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot V₀ versus Substrate Concentration: Create a scatter plot of the calculated initial velocities against the corresponding substrate concentrations.
-
Determine Kₘ and Vₘₐₓ: Fit the data points to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).
V₀ = (Vₘₐₓ ⋅ [S]) / (Kₘ + [S])
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low activity | Inactive enzyme; Incorrect pH/buffer; Substrate degradation. | Verify enzyme activity with a positive control substrate. Prepare fresh buffer and confirm pH. Prepare fresh substrate stock from powder. |
| High background signal | Spontaneous hydrolysis of substrate; Contaminated reagents. | Check the no-enzyme control. If the rate is high, the substrate may be unstable in the assay buffer. Use high-purity water and reagents. |
| Non-linear progress curves | Substrate depletion; Product inhibition; Enzyme instability. | Reduce enzyme concentration or incubation time. Test for product inhibition by adding known product amounts at the start. Assess enzyme stability under assay conditions. |
| Poor data fit to model | Incorrect substrate concentrations; Pipetting errors; Sub-optimal assay conditions. | Verify stock solution concentration and dilution series calculations. Use calibrated pipettes. Re-run assay optimization. |
Conclusion
This compound is a robust and convenient substrate for the kinetic characterization of proteases and esterases. By implementing the systematic approach detailed in this guide—from careful reagent preparation and thorough optimization to rigorous data analysis—researchers can generate high-quality, reproducible kinetic data. This foundation of scientific integrity is essential for advancing enzyme research and accelerating drug discovery programs.
References
- Journal of Chemical Education. (2014). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates.
- Shaanxi Bloom Tech Co., Ltd.
- National Center for Biotechnology Information.
- Gong, L., et al. (2023). Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation.
- BioResources. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]
- Jack Westin.Biochemistry Enzyme kinetics. [Link]
- Technium Science. (2021).
- ResearchGate.ASPARTIC ACID PROTEASES | Science topic. [Link]
- Wikipedia.Enzyme kinetics. [Link]
- PubMed. (2017). Aspartic Protease Zymography Case Study: Detection of Fungal Acid Proteases by Zymography. [Link]
- Jack Westin.Kinetics - Control Of Enzyme Activity. [Link]
- PubMed. (2007). Rapid screening of enzymes for the enzymatic hydrolysis of chiral esters in drug discovery. [Link]
- Royal Society of Chemistry. (2023). A green and efficient two-step enzymatic esterification-hydrolysis method for enrichment of c9,t11-CLA isomer based on a three-liquid-phase system. [Link]
- Chemistry LibreTexts. (2023).
- Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
- Wiley-Blackwell. (2011). Enzyme Assays. [Link]
- PubMed. (2012).
- National Center for Biotechnology Information. (2023). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound | 32213-95-9 [chemicalbook.com]
- 3. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. biochem.du.ac.in [biochem.du.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-天冬氨酸二甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: Dimethyl L-Aspartate Hydrochloride in the Synthesis of Biodegradable Polymers
Introduction: A Paradigm Shift in Monomer Selection for Advanced Biodegradable Polymers
For researchers, scientists, and drug development professionals, the quest for novel biodegradable polymers with precisely tailored properties is a continuous endeavor. Poly(amino acids) and their derivatives have emerged as a promising class of biomaterials due to their inherent biocompatibility and biodegradability, breaking down into naturally occurring amino acids.[1][2] Traditionally, the synthesis of poly(aspartic acid) (PASP), a key biodegradable polymer, has relied on the high-temperature thermal polycondensation of L-aspartic acid.[3] This method, while effective, often presents challenges in controlling molecular weight and can lead to side reactions.
This application note details a more nuanced and controlled approach: the use of Dimethyl L-aspartate hydrochloride as a strategic starting monomer. Protecting the carboxylic acid groups as methyl esters allows for milder, solution-based polymerization techniques, offering greater control over the final polymer architecture and properties. This guide provides a comprehensive overview of the synthesis of biodegradable poly(ester amide)s (PEAs) using this compound, complete with detailed protocols, mechanistic insights, and characterization methods. The resulting polymers are highly valuable for a range of biomedical applications, including controlled drug delivery, tissue engineering, and hydrogel formation.[4][5]
The Strategic Advantage of this compound
The hydrochloride salt of dimethyl L-aspartate is a stable, crystalline solid that is readily prepared from L-aspartic acid.[6][7] Its use as a monomer offers several distinct advantages over direct polymerization of L-aspartic acid:
-
Enhanced Solubility: The esterified monomer exhibits improved solubility in organic solvents, facilitating solution-based polymerization methods.
-
Milder Reaction Conditions: Solution polycondensation and interfacial polymerization can be carried out at significantly lower temperatures compared to the thermal polycondensation of L-aspartic acid (typically >180°C).[8]
-
Greater Control over Polymer Structure: The stepwise nature of these polymerization methods allows for better control over molecular weight and polydispersity.
-
Versatility in Polymer Design: This monomer is a key building block for a diverse range of poly(ester amide)s, where the properties can be finely tuned by selecting different co-monomers.
The overarching synthetic strategy involves a two-step process, which provides a logical framework for designing polymers with specific functionalities.
Caption: General workflow for synthesizing biodegradable poly(ester amide)s.
Experimental Protocols
Part 1: Synthesis of the Diester-Diamine Monomer from this compound
The initial step involves the neutralization of this compound to its free diamine form. This is a critical prerequisite for its subsequent reaction with a diacid chloride.
Materials:
-
This compound
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Sodium sulfate (anhydrous)
Equipment:
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve a known quantity of this compound in a saturated aqueous solution of sodium carbonate. The carbonate solution neutralizes the hydrochloride, liberating the free amine.
-
Transfer the aqueous solution to a separatory funnel and extract the free dimethyl L-aspartate into an organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure a high yield.
-
Combine the organic phases and dry them over anhydrous magnesium sulfate and sodium sulfate to remove any residual water.
-
Filter the drying agents and concentrate the organic solution in vacuo using a rotary evaporator. The resulting product is dimethyl L-aspartate as a pale yellow oil, which should be used promptly in the subsequent polymerization step.
Part 2: Synthesis of Biodegradable Poly(ester amide) via Interfacial Polymerization
Interfacial polymerization is a powerful technique for synthesizing high molecular weight polymers at the interface of two immiscible liquids.[2][9] This method is particularly well-suited for the reaction between a diamine and a diacid chloride.
Materials:
-
Dimethyl L-aspartate (from Part 1)
-
Diacid chloride (e.g., sebacoyl chloride, adipoyl chloride)
-
An organic solvent (e.g., dichloromethane, chloroform)
-
An aqueous solution of a weak base (e.g., sodium carbonate)
-
A phase transfer catalyst (optional, e.g., tetrabutylammonium bromide)
Equipment:
-
Beaker
-
High-speed mechanical stirrer
-
Addition funnel
Protocol:
-
Prepare two immiscible solutions:
-
Organic Phase: Dissolve the diacid chloride in an organic solvent.
-
Aqueous Phase: Dissolve the dimethyl L-aspartate and a weak base (to neutralize the HCl byproduct of the reaction) in water. A phase transfer catalyst can be added to the aqueous phase to facilitate the transport of the diamine to the interface.
-
-
In a beaker, vigorously stir the aqueous phase using a high-speed mechanical stirrer.
-
Slowly add the organic phase to the rapidly stirred aqueous phase. Polymerization will occur instantaneously at the interface between the two liquids.
-
Continue stirring for a specified period to allow for the formation of a high molecular weight polymer.
-
The resulting polymer will precipitate out of the solution. Isolate the polymer by filtration.
-
Thoroughly wash the polymer with water and an organic solvent (e.g., acetone) to remove any unreacted monomers and byproducts.
-
Dry the purified polymer in a vacuum oven at a moderate temperature.
Sources
- 1. WO2018160932A1 - Polyaspartic ester compositions, and methods of making and using same - Google Patents [patents.google.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. Frontiers | Hydrogels Based on Poly(aspartic acid): Synthesis and Applications [frontiersin.org]
- 9. researchgate.net [researchgate.net]
analytical techniques for Dimethyl L-aspartate hydrochloride characterization
An Application Guide: Comprehensive Characterization of Dimethyl L-Aspartate Hydrochloride: An Integrated Analytical Approach
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a key intermediate in synthetic chemistry, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of optically active materials.[1][2] As the dimethyl ester hydrochloride salt of the natural amino acid L-aspartic acid, its high purity and well-defined structure are critical for downstream applications. Unlike its less stable free-ester form, the hydrochloride salt offers enhanced stability, making it suitable for storage and use as a reliable building block.[1] This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous identification, structural elucidation, and purity assessment of this compound, ensuring its quality and suitability for research and development.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented below. These values serve as a primary reference for characterization.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₁NO₄·HCl | [3][4] |
| Molecular Weight | 197.62 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 115-117 °C (lit.) | [5] |
| InChI Key | PNLXWGDXZOYUKB-WCCKRBBISA-N | |
| CAS Number | 32213-95-9 |
Overall Analytical Workflow
A robust characterization of this compound involves a multi-technique approach. The workflow begins with fundamental identity checks and progresses to detailed structural, purity, and solid-state analysis.
Caption: Logical workflow for the comprehensive characterization of this compound.
Identification and Structural Elucidation
The primary goal of this stage is to confirm the molecular structure and identity of the compound. A combination of NMR, Mass Spectrometry, and FTIR is employed for an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Experimental Choice: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, ¹H NMR is sufficient to confirm the presence of the two distinct methyl ester groups, the methine proton (α-carbon), and the diastereotopic methylene protons, definitively confirming the molecular framework.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The choice of solvent is critical; Methanol-d₄ is often preferred for its ability to exchange with the amine and any residual water protons, simplifying the spectrum.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Expected Data Interpretation: The ¹H NMR spectrum provides a unique fingerprint of the molecule. Based on literature data, the following peaks are expected[1]:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methylene (-CH₂) | ~3.2-3.4 | Doublet of doublets (dd) | 2H |
| Ester Methyl (-COOCH₃) | ~3.75 | Singlet (s) | 3H |
| Ester Methyl (-COOCH₃) | ~3.85 | Singlet (s) | 3H |
| Methine (α-CH) | ~4.6 | Broad singlet (bs) or triplet | 1H |
| Ammonium (-NH₃⁺) | ~8.75 (in CDCl₃) | Singlet (s) | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Causality and Experimental Choice: Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for polar molecules like amino acid derivatives as it is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation. This provides a direct and accurate measurement of the molecular mass.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Introduce the sample into the ESI-MS system via direct infusion using a syringe pump or through an LC system.
-
Acquisition Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule.
Expected Data Interpretation: The molecular formula of the free base (Dimethyl L-aspartate) is C₆H₁₁NO₄, with a molecular weight of 161.16 g/mol .[6][7] In positive mode ESI-MS, the expected primary ion will be the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z = 162.07
This result confirms the mass of the organic component of the salt, providing strong evidence for the compound's identity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Experimental Choice: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the amine hydrochloride, the ester carbonyl groups, and C-H bonds. This complements the structural information obtained from NMR.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a typical range of 4000–400 cm⁻¹.
-
Data Analysis: The final spectrum is automatically generated by ratioing the sample spectrum against the background.
Expected Data Interpretation: The FTIR spectrum will show characteristic absorption bands corresponding to the key functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Ammonium) | 3200–2800 (broad) | Characteristic of R-NH₃⁺ stretching vibrations. |
| C=O Stretch (Ester) | ~1740 | Strong, sharp absorption from the two ester carbonyl groups. |
| N-H Bend (Ammonium) | ~1600–1500 | Bending vibration of the ammonium group. |
| C-O Stretch (Ester) | ~1250–1150 | Stretching vibration of the ester C-O bond. |
Purity and Separation Science
Assessing both chemical and stereochemical purity is paramount, especially when the material is intended for applications where chirality is critical.
Chemical Purity by Reverse-Phase HPLC (RP-HPLC)
Causality and Experimental Choice: RP-HPLC is the industry-standard method for determining the purity of small organic molecules. It separates the main compound from any potential impurities (e.g., starting materials, by-products) based on differences in polarity. A C18 column is typically effective for retaining and separating polar compounds like Dimethyl L-aspartate when using an aqueous mobile phase.
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | 32213-95-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 32213-95-9 [chemicalbook.com]
- 6. Dimethyl L-aspartate | SIELC Technologies [sielc.com]
- 7. Aspartic acid, dimethyl ester [webbook.nist.gov]
Application Notes and Protocols for Dimethyl L-Aspartate Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of dimethyl L-aspartate hydrochloride. This document synthesizes technical data with field-proven best practices to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: Understanding the Nature of this compound
This compound is a derivative of the amino acid L-aspartic acid, widely utilized as a building block in peptide synthesis and as an intermediate in the manufacturing of various chemicals.[1] Its hydrochloride salt form enhances stability and solubility in certain solvents. However, a critical characteristic that dictates its handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2] This property can lead to both physical and chemical changes, compromising experimental outcomes.[2] Furthermore, as with many amine hydrochlorides, it requires careful handling to prevent inadvertent neutralization and degradation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₄·HCl | [3] |
| Molecular Weight | 197.62 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 115-117 °C | [5] |
| Solubility | Soluble in water and methanol. | [5] |
| Hygroscopicity | Highly hygroscopic | [2] |
Core Principles of Storage and Handling
The primary objective when storing and handling this compound is to minimize its exposure to atmospheric moisture and to prevent contact with incompatible substances. The following sections detail the principles and protocols to achieve this.
The Critical Impact of Hygroscopicity
The hygroscopic nature of this compound presents several challenges in a laboratory setting:
-
Inaccurate Weighing: Absorption of atmospheric moisture can lead to significant errors in weighing, resulting in incorrect concentrations and stoichiometry in reactions.
-
Chemical Degradation: The presence of water can facilitate the hydrolysis of the ester groups, yielding methanol and L-aspartic acid hydrochloride. This degradation compromises the purity of the material and can introduce unintended substances into a reaction.
-
Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce into a liquid, making it difficult to handle and dispense accurately.[2]
The workflow for handling hygroscopic materials like this compound should be designed to mitigate these risks at every step.
Caption: Workflow for handling hygroscopic compounds.
Detailed Protocols
Storage Protocol
Rationale: The primary goal of the storage protocol is to maintain a low-moisture and low-temperature environment to preserve the chemical integrity of this compound.
Procedure:
-
Primary Container: Upon receipt, ensure the manufacturer's container is tightly sealed. If the seal is compromised, transfer the compound to a new, dry, airtight container, preferably made of amber glass to protect from light.
-
Secondary Containment and Desiccation: Place the primary container inside a larger, sealable secondary container or a desiccator containing a suitable desiccant such as silica gel or calcium chloride. This provides an additional barrier against moisture ingress.
-
Inert Atmosphere: For long-term storage, it is highly recommended to flush the headspace of the primary container with an inert gas like dry nitrogen or argon before sealing.[6][7] This displaces moist air and prevents gradual degradation.
-
Refrigeration: Store the sealed container in a refrigerator at 2-8°C.[8] The low temperature slows down potential degradation reactions.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any specific handling precautions.
Weighing and Dispensing Protocol
Rationale: The key challenge during weighing is to minimize the compound's exposure to atmospheric moisture to ensure accuracy.
Procedure:
-
Acclimatization: Before opening, remove the container from the refrigerator and place it in a desiccator at room temperature for at least 1-2 hours. This prevents condensation of atmospheric moisture on the cold powder upon opening.
-
Controlled Environment: Whenever possible, perform weighing and dispensing operations inside a glove box with a controlled inert atmosphere or in a room with low humidity.
-
Rapid Weighing by Difference: a. Tightly cap the stock bottle of this compound and place it on the analytical balance. Record the initial mass. b. Remove the stock bottle from the balance and, working quickly, transfer an approximate amount of the powder to a pre-weighed receiving vessel (e.g., a reaction flask). c. Immediately re-cap the stock bottle and place it back on the same analytical balance. Record the final mass. d. The difference between the initial and final masses is the exact amount of compound transferred.[9] This method avoids the issue of the reading on the balance continuously increasing as the transferred powder absorbs moisture.
-
Immediate Use: The weighed compound should be used immediately, preferably by dissolving it in a suitable anhydrous solvent to prevent further moisture absorption.
Safety and Hazard Management
This compound is classified as a skin sensitizer, which means it may cause an allergic skin reaction upon contact.[3] Adherence to standard laboratory safety protocols is therefore essential.
Personal Protective Equipment (PPE)
Rationale: A multi-layered approach to PPE is necessary to protect against skin contact, eye exposure, and inhalation of the fine powder.
-
Eye Protection: Chemical safety goggles should be worn at all times when handling the compound.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated.
-
Protective Clothing: A standard laboratory coat should be worn, fully fastened, to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, or if working outside of a fume hood, a NIOSH-approved particulate respirator may be necessary.
Caption: Required PPE for handling this compound.
Spill and Waste Management
Rationale: A clear and efficient spill and waste management plan minimizes exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. Place the collected material into a clearly labeled, sealable container for waste disposal.
-
Decontamination: Clean the spill area with a damp cloth or paper towel, being careful not to spread the contamination. Dispose of the cleaning materials as chemical waste.
Waste Disposal Protocol:
-
Dispose of unused this compound and any contaminated materials (e.g., weighing paper, gloves) in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Chemical Compatibility and Stability
Incompatible Materials:
-
Strong Bases: As a hydrochloride salt of an amine, dimethyl L-aspartate will react with strong bases (e.g., sodium hydroxide, potassium carbonate) to liberate the free amine. The free amine is less stable than the hydrochloride salt.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as these can react with the amine functionality.
-
Water/Moisture: As extensively discussed, water can cause hydrolysis of the ester groups.[2]
Thermal Decomposition:
-
Hazardous decomposition products formed under fire conditions can include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
Conclusion
The successful use of this compound in research and development hinges on a meticulous approach to its storage and handling. By understanding its hygroscopic nature and potential hazards, and by implementing the protocols outlined in these notes, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The causality behind each procedural step is rooted in the fundamental chemical properties of the compound, and adherence to these guidelines is a self-validating system for reliable and reproducible scientific outcomes.
References
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9.
- Weighing by Difference. (2017, September 7). [Video]. YouTube.
- coatingAI. (n.d.). Best Practices for Powder Storage and Handling.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- Heeger Materials. (n.d.). Best practices for storing metal powders to avoid humidity contamination.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
- PrepChem.com. (n.d.). Synthesis of L-aspartic acid dimethyl ester hydrochloride.
- PubChem - NIH. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 5g, Each.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 32213-95-9 [chemicalbook.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: A Researcher's Guide to the Safe Disposal of Dimethyl L-aspartate Hydrochloride Waste
Abstract: This document provides a comprehensive guide for the safe handling and disposal of Dimethyl L-aspartate hydrochloride (CAS: 32213-95-9), a reagent commonly used in peptide synthesis and pharmaceutical research. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The following sections detail the compound's hazard profile, necessary personal protective equipment, waste segregation logic, and step-by-step protocols for routine disposal and spill management.
Hazard Assessment and Compound Profile
This compound is a white crystalline powder utilized as a building block in synthetic chemistry.[1] While some safety data sheets (SDS) may classify it as non-hazardous under OSHA guidelines, aggregated data from the European Chemicals Agency (ECHA) provides a more stringent classification that should be adopted as a precautionary measure.[2][3][4] The primary identified hazard is its potential to cause skin sensitization upon contact.[2]
Understanding the compound's properties is the foundation of its safe management.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 32213-95-9 | [5][6] |
| Molecular Formula | C₆H₁₁NO₄·HCl | [3][5] |
| Molecular Weight | 197.62 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 115 - 117 °C | [3][6] |
| Solubility | Soluble in water and methanol | [6] |
| GHS Hazard Code | H317: May cause an allergic skin reaction | [2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [3][4] |
Waste Characterization and Segregation Logic
Proper waste disposal begins with correct characterization and segregation at the point of generation. This compound waste must be classified as hazardous chemical waste .
Causality of Segregation: The primary reason for segregating this waste stream is to prevent unintended chemical reactions.[7] As an amine hydrochloride salt, it is acidic. Mixing it with strong bases could neutralize the salt, potentially releasing the free amine. More critically, contact with strong oxidizing agents can lead to vigorous and hazardous reactions.[3] Therefore, it must be kept separate from incompatible waste streams.
All waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is a laboratory space at or near the point of waste generation, until collection by environmental health and safety professionals.[8][9]
Caption: Waste segregation decision workflow for this compound.
Personal Protective Equipment (PPE) and Safe Handling
Given the risk of skin sensitization, appropriate PPE is mandatory when handling either the pure compound or its waste.
-
Eye Protection: Wear safety glasses or goggles that conform to ANSI Z87.1 or EN166 standards.
-
Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handling should occur in a well-ventilated area. If weighing or transferring quantities that could generate dust, perform the work inside a certified chemical fume hood to prevent inhalation.[4][10]
Waste Disposal Protocols
Disposal must comply with all local, state, and federal regulations.[11] Under no circumstances should this chemical waste be disposed of down the drain or in regular trash.[4][10]
Protocol 1: Disposal of Solid Waste (Primary Method)
This protocol applies to unused reagent, contaminated personal protective equipment (e.g., gloves), weigh boats, and other solid labware.
Methodology:
-
Container Selection: Designate a chemically compatible container, such as a high-density polyethylene (HDPE) wide-mouth bottle, for the accumulation of waste. The container must be in good condition with a secure, leak-proof screw cap.[8][11]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound".
-
A clear hazard warning: "Skin Sensitizer".
-
The date when the first piece of waste is added (the accumulation start date).[8]
-
-
Waste Accumulation: Carefully place all solid waste directly into the labeled container.
-
Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[11]
-
Storage: Store the container in your laboratory's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[8]
-
Pickup Request: Once the container is full, or within the time limits specified by your institution (typically 6-12 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[9]
Protocol 2: Disposal via High-Temperature Incineration (EH&S Managed)
This is the most effective and environmentally responsible method for the final destruction of this compound waste. This process is managed entirely by licensed hazardous waste disposal contractors.
Mechanism Rationale: The collected and segregated waste is transported to a specialized facility. There, it is incinerated in a controlled, high-temperature environment.[10] This process is designed to break the organic molecule down into its constituent components. Crucially, these incinerators are equipped with afterburners and sophisticated scrubber systems that neutralize and remove hazardous combustion byproducts like hydrogen chloride gas and nitrogen oxides from the exhaust stream, preventing their release into the atmosphere.[10]
Emergency Procedures: Spill Management
In the event of an accidental spill of solid this compound, prompt and correct action is necessary to prevent exposure and contamination.
Methodology for Small Spills (<5 grams):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access to the spill location.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 3 (goggles, lab coat, nitrile gloves).
-
Contain Dust: Do NOT use a dry brush or towel, as this can aerosolize the fine powder.
-
Collect Material: Gently cover the spill with a damp paper towel to wet the powder. Carefully sweep the wetted material and any contaminated debris into a plastic dustpan.[3][4]
-
Package Waste: Place the collected material and all cleaning supplies (including gloves) into the designated hazardous waste container for this compound.
-
Decontaminate: Wipe the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor or EH&S department, in accordance with your institution's policies.
References
- Dimethyl L-Aspart
- This compound | C6H12ClNO4.PubChem - NIH.
- This compound | 32213-95-9.ChemicalBook.
- This compound CAS 32213-95-9.Shaanxi Bloom Tech Co., Ltd.
- Amine Disposal For Businesses.Collect and Recycle.
- This compound | 32213-95-9.Tokyo Chemical Industry Co., Ltd.(APAC).
- Safety D
- SAFETY D
- Safety D
- SAFETY D
- Guidelines: Handling and Disposal of Chemicals.Purdue College of Engineering.
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- Hazardous Waste Disposal Guide.Research Safety - Northwestern University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG00w60mxW0yTn4Itpe6nOT9I0R4Aki0h8TP2DS6QwfCMPPwcXcIa74dtJ-uRrJD703HHvTJwbMZ5Brw7NT_GMQ1iQRZc2BrP2wkUb8OxJT_GvE2I-lLQVnCgNQcYoqTWXhNSRdPONS03aRTeW8mLRtU7P6pNZ96CufVv47lqaHd1FMrSDnGjKR_HxtVBRkMyTd-34EwxMwMdM=]([Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. simmons.chemoventory.com [simmons.chemoventory.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 32213-95-9 [chemicalbook.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. biosynth.com [biosynth.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Application Notes & Protocols for Dimethyl L-aspartate Hydrochloride in the Study of NMDA Receptor Subtypes
Foreword: A Precise Tool for a Complex Target
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission, pivotal to synaptic plasticity, learning, and memory.[1][2][3] Its dysfunction is implicated in a spectrum of neurological disorders, making it a high-priority target for therapeutic development.[4] However, the NMDA receptor is not a monolithic entity; it is a family of heterotetrameric ion channels with diverse subunit compositions that dictate their physiological and pharmacological properties.[4][5][6] This heterogeneity, primarily driven by the variety of GluN2 subunits (A-D), presents both a challenge and an opportunity for researchers.[6][7] Developing subtype-selective compounds is crucial for targeted therapeutic intervention and for dissecting the specific roles of these subtypes in brain function.[4][6]
Dimethyl L-aspartate hydrochloride, a derivative of the endogenous agonist L-aspartic acid, serves as a valuable chemical probe in this endeavor.[8] While not possessing inherent subtype selectivity, its utility lies in its role as a reliable glutamate-site agonist to activate NMDA receptors. When used in conjunction with subtype-selective antagonists, it becomes a powerful tool to pharmacologically isolate and study the function of specific NMDA receptor populations.
This guide provides a comprehensive overview, detailed application notes, and validated protocols for employing this compound to investigate NMDA receptor subtypes. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the nuanced roles of these critical receptors.
Part 1: Foundational Principles
This compound: Physicochemical Profile
This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid.[9] Its esterification enhances its utility in certain experimental contexts compared to L-aspartic acid itself. As a derivative of an endogenous NMDA receptor agonist, it reliably activates the receptor at the glutamate binding site located on the GluN2 subunits.[6][8]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₄ | [8][10] |
| Molecular Weight | 197.62 g/mol | [10][11][12] |
| Appearance | White to off-white crystalline powder | [8][11] |
| Melting Point | 115-117 °C | [8][12][13] |
| Solubility | Soluble in water and methanol | [8][13] |
| Storage | 2-8°C, store in an inert atmosphere | [8] |
The NMDA Receptor Complex: A Coincidence Detector
NMDA receptors are unique ligand-gated ion channels. Their activation requires the simultaneous binding of two co-agonists: glutamate (or an agonist like aspartate) to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit.[2][3][14][15] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg²⁺).[2][14] This Mg²⁺ block is only relieved upon depolarization of the membrane, typically initiated by activation of nearby AMPA receptors.[2] This dual requirement for ligand binding and depolarization allows the NMDA receptor to function as a "coincidence detector," opening its channel primarily when there is significant presynaptic and postsynaptic activity.
Upon opening, the channel is permeable to Na⁺ and K⁺, and notably, to Ca²⁺.[2][16] The influx of Ca²⁺ acts as a critical second messenger, initiating downstream signaling cascades that underpin processes like long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms of learning and memory.[3][16]
NMDA Receptor Signaling Pathway
The influx of calcium through the NMDA receptor channel triggers a cascade of intracellular events. This signaling is fundamental to the receptor's role in synaptic plasticity.
Caption: Simplified NMDA Receptor signaling cascade.
The Importance of GluN2 Subtypes
The functional diversity of NMDA receptors is largely conferred by the specific GluN2 subunit (A, B, C, or D) that co-assembles with the obligatory GluN1 subunits.[7] These subtypes exhibit distinct properties:
-
Spatiotemporal Expression: GluN2B and GluN2D are predominant during early development, while GluN2A and GluN2C expression increases later in life, with varying distributions across different brain regions.[1]
-
Channel Kinetics: GluN2A-containing receptors have faster deactivation kinetics compared to the slower kinetics of GluN2B-containing receptors.[7]
-
Pharmacology: The binding pockets for agonists, antagonists, and allosteric modulators differ between subtypes, allowing for the development of selective drugs.[4][5][17] For instance, ifenprodil and its derivatives show high selectivity for GluN2B-containing receptors.[7]
This subtype diversity allows for precise regulation of synaptic function. The ability to pharmacologically isolate these subtypes is essential for understanding their specific roles in health and disease.
Part 2: Application Notes & Experimental Design
The core strategy for using a non-selective agonist like this compound is to establish a baseline NMDA receptor response and then use subtype-selective antagonists to dissect the contribution of each subtype to that response.
Electrophysiology: Unveiling Subtype-Specific Currents
Causality: Whole-cell patch-clamp electrophysiology directly measures the flow of ions through the NMDA receptor channel. By applying this compound, you can elicit a total NMDA current. Subsequent or co-application of a GluN2B-selective antagonist (e.g., Ro 25-6981) will inhibit the current mediated specifically by GluN2B-containing receptors. The remaining current can then be attributed to other subtypes (predominantly GluN2A in many neuronal types). This subtraction method is a cornerstone of NMDA receptor pharmacology.
Self-Validation:
-
Positive Control: A maximal dose of NMDA or glutamate should elicit a robust inward current (at negative holding potentials).
-
Negative Control: Application of a non-selective NMDA receptor antagonist like AP5 should completely block the current induced by this compound.
-
Co-agonist Requirement: Ensure the presence of a saturating concentration of glycine or D-serine in the external solution, as it is essential for channel activation.[2][14][15]
Calcium Imaging: Visualizing Functional Responses
Causality: Calcium imaging provides a functional readout of receptor activation in a population of cells by visualizing the Ca²⁺ influx that is a hallmark of NMDA receptor activity.[18][19] Using a fluorescent calcium indicator, an increase in intracellular calcium following application of this compound can be quantified.[20] This technique is particularly useful in higher-throughput screening formats or for studying network activity. The logic of pharmacological subtraction is the same as in electrophysiology: measure the total response, then apply a selective antagonist to determine the contribution of the targeted subtype.
Self-Validation:
-
Positive Control: Application of a calcium ionophore like A23187 or ionomycin should produce a maximal fluorescence signal, confirming the responsiveness of the calcium indicator.[18]
-
Negative Control: Pre-incubation with a cell-permeant calcium chelator like BAPTA-AM should prevent any signal change upon agonist application. Blocking all NMDA receptors with an antagonist should also abolish the response.
-
Zero Calcium Buffer: To confirm the signal is due to extracellular calcium influx, the experiment can be repeated in a calcium-free external solution.[18] This should eliminate the NMDA receptor-mediated signal.
Radioligand Binding Assays: Quantifying Molecular Interactions
Causality: Radioligand binding assays measure the direct interaction of compounds with the receptor protein.[21] In a competitive binding assay, this compound would be used to compete against a known radiolabeled NMDA receptor antagonist (e.g., a glutamate-site antagonist) for its binding site. By measuring the displacement of the radioligand at various concentrations of this compound, one can determine its binding affinity (Kᵢ). To assess subtype contributions, these assays must be performed on membrane preparations from cell lines engineered to express only a single NMDA receptor subtype (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B).
Self-Validation:
-
Total Binding: Measured in the absence of any competitor.
-
Non-Specific Binding: Measured in the presence of a saturating concentration of a non-labeled, high-affinity ligand to occupy all specific binding sites.
-
Specific Binding: Calculated as Total Binding minus Non-Specific Binding. This value should be dose-dependently reduced by the competing ligand (this compound).
Part 3: Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure NMDA receptor currents from cultured neurons or HEK293 cells expressing specific receptor subtypes.
Caption: Experimental workflow for calcium imaging.
Materials:
-
Cells: Plated on black-walled, clear-bottom 96-well plates.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or Fura-2 AM (e.g., 2-5 µM final concentration).
-
Agonist Solution: this compound and glycine in a Mg²⁺-free buffer.
-
Instrumentation: Fluorescence plate reader (e.g., FlexStation) or fluorescence microscope.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate to achieve ~90% confluency on the day of the assay.
-
Dye Loading: Prepare the loading solution containing the calcium indicator. Aspirate the culture medium from the wells and add 100 µL of the loading solution.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells twice with the loading buffer to remove extracellular dye. Add 100 µL of fresh buffer to each well.
-
Baseline Measurement: Place the plate in the reader and measure the baseline fluorescence (F₀) for 10-20 seconds.
-
Agonist Addition: Program the instrument to automatically inject the agonist solution (e.g., 25 µL of a 5X concentrated stock) into the wells.
-
Signal Recording: Continue to record the fluorescence signal (F) for 1-3 minutes to capture the peak response.
-
Data Analysis: For each well, calculate the change in fluorescence normalized to the baseline (ΔF/F₀ = (F - F₀) / F₀).
-
Antagonist Protocol: To determine subtype contribution, perform the same experiment but pre-incubate a separate set of wells with a subtype-selective antagonist for 10-15 minutes before adding the agonist. Compare the ΔF/F₀ values with and without the antagonist.
Part 4: Reference Data
For effective experimental design, it is crucial to use subtype-selective antagonists in conjunction with this compound. The table below lists commonly used antagonists and their primary subtype selectivity.
| Antagonist | Primary Selectivity | Binding Site | Notes |
| Ifenprodil / Ro 25-6981 | GluN2B | Allosteric (N-Terminal Domain) | Highly selective; use-dependent. Ro 25-6981 is a more potent derivative. [7][22] |
| NVP-AAM077 | GluN2A-preferential | Competitive (Glutamate site) | Shows ~10-fold selectivity for GluN2A over GluN2B. [17][23] |
| Co 101244 (PD 174494) | GluN2B | Allosteric | High selectivity for GluN2B over other subtypes. [17] |
| UBP141 | GluN2C/2D-preferring | Competitive (Glutamate site) | Useful for studying receptors in regions like the cerebellum or thalamus. [5][23] |
References
- Schematic depiction of NMDA receptor signaling pathway along with a...
- Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modul
- This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd.[Link]
- Structure, Function, and Pharmacology of NMDA Receptor Channels - SciSpace.[Link]
- A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - NIH.[Link]
- NMDA receptor subunits: function and pharmacology - PubMed.[Link]
- Schematic diagram of NMDA receptor complex. The NMDA receptor is an...
- NMDA Receptor Pharmacology: Perspectives from Molecular Biology | Bentham Science.[Link]
- This compound | C6H12ClNO4 | CID 3084560 - PubChem - NIH.[Link]
- Schematic representations of signaling pathways from NMDA receptors to...
- NMDA receptor - Wikipedia.[Link]
- What are NMDA Receptors? - News-Medical.Net.[Link]
- Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed.[Link]
- The Use of Ligand Binding in Assays of NMDA Receptor Function.[Link]
- 3HMK801 radioligand binding assay at the N-methyl-D-aspart
- Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC - PubMed Central.[Link]
- Molecular bases of NMDA receptor subtype-dependent properties - PMC - PubMed Central.[Link]
- A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PubMed Central.[Link]
- Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutam
- Subtype-specific conformational landscape of NMDA receptor g
- Calcium imaging for analgesic drug discovery - PMC - PubMed Central.[Link]
- Intracellular calcium imaging for agonist screening - PMC - NIH.[Link]
- Intracellular calcium concentration changes initiated by N-methyl-D-aspartic acid receptors in retinal horizontal cells - PubMed.[Link]
- Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis | Life Science Alliance.[Link]
- The distinct roles of calcium in rapid control of neuronal glycolysis and the tricarboxylic acid cycle - PubMed Central.[Link]
Sources
- 1. A Structural Biology Perspective on NMDA Receptor Pharmacology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. NMDA receptor subunits: function and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Molecular bases of NMDA receptor subtype-dependent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. L-アスパラギン酸ジメチルエステル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | 32213-95-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intracellular calcium concentration changes initiated by N-methyl-D-aspartic acid receptors in retinal horizontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis | Life Science Alliance [life-science-alliance.org]
- 21. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 22. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Dimethyl L-aspartate Hydrochloride for Modeling Neurodegeneration
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dimethyl L-aspartate hydrochloride to induce and study neurodegenerative processes. As a potent N-methyl-D-aspartate (NMDA) receptor agonist, this compound serves as a reliable tool for creating in vitro and in vivo models of excitotoxicity-mediated neuronal death, a pathological hallmark in numerous neurodegenerative diseases. These application notes detail the underlying mechanisms, provide validated, step-by-step protocols for model induction and analysis, and offer insights into experimental design and data interpretation.
Scientific Rationale: Modeling Neurodegeneration via Excitotoxicity
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neuronal structure and function. A key convergent mechanism implicated in this neuronal demise is excitotoxicity . This pathological process is driven by the excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate receptor (NMDAR), leading to catastrophic neuronal damage and death.[1][2]
This compound, a derivative of the endogenous excitatory amino acid L-aspartate, acts as a potent NMDAR agonist. Its application in experimental settings allows for the controlled induction of an excitotoxic state, thereby recapitulating critical aspects of neurodegenerative pathology. This approach provides a robust and reproducible platform for investigating disease mechanisms and for the preclinical screening of potential neuroprotective therapeutics.
Mechanism of Action: The NMDAR-Mediated Excitotoxicity Cascade
Under physiological conditions, NMDAR activation is essential for synaptic plasticity, learning, and memory. However, pathological overstimulation by an agonist like this compound triggers a deleterious cascade:
-
Massive Cation Influx: The NMDAR channel opens, permitting an excessive influx of calcium ions (Ca²⁺) into the neuron.[1]
-
Enzymatic Activation: Elevated intracellular Ca²⁺ activates a host of downstream enzymes, including proteases (e.g., calpains), endonucleases, and nitric oxide synthase (nNOS).[1]
-
Mitochondrial Dysfunction: Calcium overload in mitochondria disrupts the electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).
-
Oxidative Stress & Apoptosis: The surge in ROS inflicts widespread damage to cellular components. This, combined with the activation of endonucleases and pro-apoptotic proteins, culminates in programmed cell death (apoptosis) or, in cases of severe insult, necrosis.[3]
Caption: NMDAR-mediated excitotoxicity pathway initiated by an agonist.
In Vitro Application: Inducing Neurodegeneration in Neuronal Cultures
In vitro models are indispensable for high-throughput screening and detailed mechanistic studies. The choice of cell system is critical and depends on the experimental goals.
| Model System | Advantages | Disadvantages | Best For |
| Primary Neuronal Cultures | High physiological relevance; exhibit mature neuronal properties and synaptic connections. | Technically demanding to prepare and maintain; potential for batch-to-batch variability.[4][5] | Mechanistic studies; validation of neuroprotective compounds. |
| Neuronal Cell Lines (e.g., SH-SY5Y) | High reproducibility; easy to culture and transfect; suitable for high-throughput screening. | Less physiologically relevant; may not express the full complement of neuronal receptors and signaling molecules.[6] | Initial compound screening; pathway analysis. |
Protocol: Induction of Excitotoxicity in Primary Cortical Neurons
This protocol provides a framework for inducing neurodegeneration in primary neurons derived from embryonic mice.
Caption: Experimental workflow for in vitro excitotoxicity modeling.
Materials:
-
This compound (MW: 197.62 g/mol )[7]
-
Primary cortical neurons (e.g., from E18 mouse embryos)
-
Poly-L-Lysine (PLL) coated culture plates[8]
-
Attachment Medium (MEM, 10% Horse Serum, Glucose, Sodium Pyruvate)[4]
-
Maintenance Medium (Neurobasal Medium with B-27 supplement, GlutaMAX)[4]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture Preparation:
-
One day prior to dissection, coat 24- or 96-well culture plates with PLL (100 µg/mL) overnight at 37°C. Wash twice with sterile water before use.[4][8]
-
Prepare primary cortical neuron cultures according to established protocols.[5][9] Plate dissociated neurons onto PLL-coated plates in Attachment Medium.
-
After 4-6 hours, replace the Attachment Medium with pre-warmed Maintenance Medium. Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
Preparation of Dosing Solution:
-
Prepare a sterile, concentrated stock solution of this compound (e.g., 100 mM) in water or PBS.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed Maintenance Medium.
-
Causality Insight: Preparing fresh dilutions immediately before use is critical to ensure the compound's stability and activity.
-
-
Induction of Excitotoxicity:
-
Gently remove half of the culture medium from each well and replace it with an equal volume of the dosing solution.
-
Treat neurons for a defined period, typically ranging from 30 minutes to 24 hours.
-
Recommended Starting Concentrations: 50 µM - 500 µM. The optimal concentration and duration must be determined empirically for each specific cell type and batch.
-
-
Controls:
-
Negative Control: Wells treated with vehicle (medium only).
-
Positive Control (Optional): Wells treated with a known excitotoxin like NMDA or glutamate.
-
Validation & Analysis: A Self-Validating System
To ensure the trustworthiness of the model, a multi-pronged approach to assess neurodegeneration is required. Different assays measure distinct events in the cell death process, providing a comprehensive picture of the induced pathology.
Caption: Multi-assay workflow for validating the neurodegeneration model.
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of cytotoxicity.[10][11]
Procedure:
-
After treatment, carefully collect a 50 µL aliquot of the culture supernatant from each well. If working with suspension cells, pellet the cells by centrifugation (400 x g for 5 minutes) first.[11]
-
Transfer the supernatant to a new 96-well assay plate.
-
Prepare controls as per the manufacturer's instructions:
-
Add 100 µL of the LDH Reaction Solution to each well.[11]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.[14]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Protocol: Caspase-3 Activity Assay (Colorimetric)
Principle: Measures the activity of Caspase-3, a key executioner enzyme in the apoptotic pathway, by detecting the cleavage of a specific colorimetric substrate (e.g., DEVD-pNA).[15]
Procedure:
-
After treatment, collect cells (both adherent and floating) and prepare cell lysates according to the kit manufacturer's protocol (typically involves a specific lysis buffer and incubation on ice).[16]
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.[15]
-
Initiate the reaction by adding 5 µL of the DEVD-pNA substrate (final concentration ~200 µM).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure absorbance at 405 nm. The increase in activity can be reported as fold-change relative to the vehicle-treated control.
Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: Detects the extensive DNA fragmentation characteristic of late-stage apoptosis by enzymatically labeling the 3'-OH ends of DNA breaks.[17][18]
Procedure (for adherent cells on coverslips):
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[19]
-
Permeabilization: Wash twice with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10-15 minutes to allow enzyme access to the nucleus.[17][20]
-
Labeling Reaction: Wash cells thoroughly. Prepare the TUNEL reaction cocktail (containing TdT enzyme and labeled dUTPs) according to the manufacturer's protocol.
-
Incubate the samples with the reaction cocktail for 60 minutes at 37°C in a humidified, dark chamber.[19]
-
Detection: Stop the reaction by washing with PBS. Counterstain nuclei with a DNA stain like DAPI.
-
Mount coverslips onto microscope slides and visualize using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) compared to the blue DAPI-stained nuclei of all cells.[21]
Protocol: Western Blot for Bax/Bcl-2 Ratio
Principle: Quantifies the relative protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2. An increased Bax/Bcl-2 ratio is a molecular hallmark of commitment to the intrinsic apoptotic pathway.[22][23]
Procedure:
-
Protein Extraction: Prepare total protein lysates from treated cells using RIPA buffer supplemented with protease inhibitors.[24]
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[22]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]
-
Antibody Incubation:
-
Detection: Wash 3x with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Quantify band intensities using densitometry software. Normalize the Bax and Bcl-2 signals to the loading control, then calculate the Bax/Bcl-2 ratio for each sample.
In Vivo Application: Modeling Acute Excitotoxic Injury
While more complex, in vivo models are crucial for studying systemic effects and therapeutic efficacy in a whole-organism context.
General Protocol: Intraperitoneal (I.P.) Administration in Mice
Principle: Systemic administration of this compound can be used to model widespread excitotoxic insult. This method is less invasive than direct brain infusions.
Procedure:
-
Animal Handling: All procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee guidelines.
-
Dosing Solution: Prepare a sterile solution of this compound in saline. Ensure the final injection volume is appropriate for the animal's weight (e.g., 10 mL/kg).
-
Administration: A typical subconvulsive dose used in mice is around 50 mg/kg, administered via intraperitoneal injection.[27] However, the optimal dose to induce neurodegeneration without causing seizures must be carefully determined in pilot studies.
-
Monitoring: Closely monitor animals for any adverse effects post-injection.
-
Endpoint Analysis: At a predetermined time point (e.g., 24-72 hours), animals are euthanized. Brain tissue is collected for analysis, such as immunohistochemistry for neuronal loss markers (e.g., NeuN) or apoptosis markers (e.g., cleaved Caspase-3).
References
- Bench-Tips. (2024, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Gunda, V., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE.
- InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Darzynkiewicz, Z., et al. (2010). Analysis of apoptosis by cytometry using TUNEL assay. Cytometry Part A.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?.
- MD Biosciences. (n.d.). Neurodegeneration In Vitro Screening Assay.
- Wiemers, M., et al. (2022). Quantification of Neurite Degeneration with Enhanced Accuracy and Efficiency in an In Vitro Model of Parkinson's Disease. eNeuro.
- InnoSer. (n.d.). In vitro neurology assays.
- EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells.
- Drug Target Review. (2021, August 18). Quantifying method developed to improve neurodegeneration studies.
- Annual Reviews. (2025, January 15). Microfluidic and Computational Tools for Neurodegeneration Studies.
- ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells.
- Cell Microsystems. (n.d.). LOWERING EXCITOTOXICITY AND STABILIZING SERIAL ACTIVATION OF NMDA RECEPTORS IN AUTOMATED PATCH CLAMP ASSAYS.
- MDPI. (n.d.). Pharmacological Modulation of Excitotoxicity through the Combined Use of NMDA Receptor Inhibition and Group III mGlu Activation Reduces TMT-Induced Neurodegeneration in the Rat Hippocampus.
- PubMed. (n.d.). The protective effect of DMT against neurodegeneration.
- National Institutes of Health. (2022, March 7). Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge.
- National Institutes of Health. (n.d.). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke.
- protocols.io. (n.d.). Protocol: Primary neuron culture for live- imaging of axonal cargoes.
- PubMed. (n.d.). Administration of D-aspartate increases D-aspartate oxidase activity in mouse liver.
- PubMed. (n.d.). N-methyl-D-aspartate antagonists in the treatment of Parkinson's disease.
- Defense Technical Information Center. (2020, January). Establishing a Protocol to Culture Primary Hippocampal Neurons.
- National Institutes of Health. (2016, February 3). Targeting the D1-N-methyl-d-aspartate receptor complex reduces l-dopa-induced dyskinesia in 6-hydroxydopamine-lesioned Parkinson's rats.
- PubMed. (n.d.). [The Effect of N-methyl-D,L-aspartic Acid on the Nociceptive Reaction of Mice].
- National Institutes of Health. (n.d.). Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue.
- PubMed. (2016, February 3). Targeting the D1-N-methyl-D-aspartate receptor complex reduces L-dopa-induced dyskinesia in 6-hydroxydopamine-lesioned Parkinson's rats.
- National Institutes of Health. (n.d.). This compound.
- Wikipedia. (n.d.). Creatine.
- National Institutes of Health. (n.d.). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases.
- PubMed Central. (2022, October 7). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains.
- PubMed. (n.d.). Effects of N-methyl-D-aspartate antagonism on spatial learning in mice.
- MDPI. (n.d.). Preclinical Parkinson's Disease Models for Non-Motor Symptoms: Research Recommendations from a Systematic Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.yanyin.tech [static.yanyin.tech]
- 5. Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 7. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. cellbiologics.com [cellbiologics.com]
- 15. mpbio.com [mpbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. clyte.tech [clyte.tech]
- 18. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. edspace.american.edu [edspace.american.edu]
- 27. [The effect of N-methyl-D,L-aspartic acid on the nociceptive reaction of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl L-aspartate Hydrochloride for Cell Culture
Welcome to the technical support guide for Dimethyl L-aspartate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using this compound effectively in cell culture experiments. Here, you will find in-depth FAQs, troubleshooting solutions, and validated protocols to ensure the scientific integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture?
This compound is the hydrochloride salt of the dimethyl ester of L-aspartic acid.[1][2] In cell culture, its primary role is to act as an agonist for the N-methyl-D-aspartate (NMDA) receptor, a specific type of ionotropic glutamate receptor.[3][4] By mimicking the action of the endogenous co-agonist L-glutamate, it is used to study NMDA receptor activation, downstream signaling pathways, synaptic plasticity, and excitotoxicity in various cell types, particularly neurons.[5][6]
Q2: How does this compound activate NMDA receptors?
The L-aspartate component acts as an agonist at the glutamate-binding site on the GluN2 subunits of the NMDA receptor.[7] For the receptor's ion channel to open, two conditions must be met:
-
Both the glutamate-binding site (activated by L-aspartate) and a co-agonist site (typically binding glycine or D-serine on GluN1 subunits) must be occupied.[7][8]
-
A voltage-dependent magnesium (Mg²⁺) block within the ion channel must be relieved, which usually requires prior depolarization of the cell membrane.[8][9]
Once activated, the channel opens, allowing an influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions, which triggers a cascade of intracellular signaling events.[3][10]
Q3: How should I prepare a stock solution of this compound?
Proper stock solution preparation is critical for experimental reproducibility.
-
Choice of Solvent: this compound is soluble in water, methanol, and to a lesser extent, Dimethyl Sulfoxide (DMSO).[1][11][12] For most cell culture applications, preparing the stock solution in sterile, nuclease-free water or a buffered solution like PBS is recommended to avoid solvent toxicity.[13] If solubility is a concern, DMSO can be used, but it is crucial to ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤0.1%).[14][15]
-
Protocol: A detailed protocol for preparing stock and working solutions is provided in the Experimental Protocols section.
-
Storage: Store the powder in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[11][12] Stock solutions, once prepared, should be sterile-filtered, aliquoted into single-use volumes to avoid freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability.[16][17]
Q4: What is "excitotoxicity" and how does it relate to this compound?
Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, like the NMDA receptor, leads to neuronal damage and death.[5] This is primarily caused by a massive and prolonged influx of Ca²⁺, which overwhelms the cell's buffering capacity.[4] This calcium overload activates harmful enzymatic pathways, promotes the generation of reactive oxygen species (ROS), and induces mitochondrial dysfunction, ultimately triggering apoptosis or necrosis.[3][4] Since this compound is an NMDA receptor agonist, applying it at excessively high concentrations or for prolonged durations can induce excitotoxicity, a phenomenon often leveraged in in vitro models of neurological diseases like stroke or Alzheimer's.[5][18][19]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death or Unexpected Cytotoxicity | 1. Excitotoxicity: The concentration is too high for your specific cell type, leading to massive calcium influx and cell death.[4][5] 2. Solvent Toxicity: If using DMSO, the final concentration in the culture medium may be too high (typically >0.5%).[14] 3. Incorrect Concentration: Error in stock solution calculation or dilution. | 1. Perform a Dose-Response Experiment: Systematically test a wide range of concentrations (e.g., from nanomolar to high micromolar) to find the optimal, non-toxic range. Use a cell viability assay like MTT or LDH.[20][21] See the protocol below. 2. Validate Vehicle Control: Run a parallel experiment with just the solvent (e.g., 0.1% DMSO in media) to ensure it is not causing the toxicity.[14][22][23] 3. Recalculate and Prepare Fresh: Double-check all calculations and prepare fresh stock solutions. |
| No Observable Effect or Weak Response | 1. Sub-optimal Concentration: The concentration used is too low to elicit a response. 2. Insufficient Co-agonist: NMDA receptor activation requires a co-agonist like glycine or D-serine, which may be limiting in your culture medium.[7][8] 3. Mg²⁺ Block: The cells may not be sufficiently depolarized to relieve the magnesium block on the NMDA receptor channel.[9] 4. Degraded Compound: Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the compound.[16] | 1. Increase Concentration: Test higher concentrations based on your initial dose-response curve. 2. Supplement Medium: Ensure your culture medium contains adequate levels of glycine, or supplement with 1-10 µM of glycine. 3. Induce Depolarization: If working with neurons, a brief pre-treatment with a high-potassium buffer or a low concentration of an AMPA receptor agonist can be used to depolarize the cells. 4. Prepare Fresh Stock: Use a new aliquot or prepare a fresh stock solution from the powder. |
| Precipitate Forms in Culture Medium | 1. Solubility Limit Exceeded: The working concentration exceeds the compound's solubility in the aqueous culture medium. 2. Interaction with Media Components: The compound may be reacting with salts or proteins in the serum or basal medium, causing it to precipitate. | 1. Lower Working Concentration: If possible, work at a lower concentration. 2. Modify Stock Preparation: Prepare a more concentrated stock in a suitable solvent (like water or DMSO) and perform a final, larger dilution into pre-warmed culture medium.[14] Vortex gently immediately after dilution. 3. Use Serum-Free Medium: For the treatment period, consider using a serum-free medium if compatible with your cells, as serum components can sometimes cause solubility issues. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.[24] 2. "Edge Effects": Wells on the periphery of the plate are prone to evaporation, leading to altered compound concentrations.[25] 3. Pipetting Inaccuracy: Errors during serial dilutions or additions to the plate. | 1. Optimize Seeding: Ensure you have a homogenous single-cell suspension before plating and use a calibrated multichannel pipette. 2. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.[25] 3. Improve Technique: Use calibrated pipettes and change tips between concentrations. Prepare master mixes of treatment media to add to replicate wells. |
Data Presentation & Visualizations
Product Specifications
| Property | Value | Source(s) |
| Chemical Name | This compound | [12] |
| Synonyms | L-Aspartic acid dimethyl ester hydrochloride | [1][2] |
| CAS Number | 32213-95-9 | [2][12] |
| Molecular Formula | C₆H₁₂ClNO₄ | [12][26] |
| Molecular Weight | 197.62 g/mol | [2][12][26] |
| Appearance | White to off-white crystalline powder | [11][12] |
| Solubility | Soluble in water and methanol; slightly soluble in DMSO | [1][11][12] |
| Storage | Store powder at 2-8°C in a dry, inert atmosphere | [11][12] |
Diagrams
Caption: NMDA Receptor activation by Dimethyl L-aspartate.
Caption: Experimental workflow for concentration optimization.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes how to prepare a 100 mM stock solution in DMSO, which is a common solvent. Adjust as needed if using water.
Materials:
-
This compound (MW: 197.62 g/mol )
-
High-quality, anhydrous DMSO
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 19.76 mg of this compound powder.
-
Rationale: Accurate weighing is fundamental for achieving the correct final concentration.[16]
-
-
Dissolution: Add the powder to a sterile tube. Add 1 mL of high-quality DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Sterilization (Optional but Recommended): If needed, sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL). Store immediately at -80°C for long-term stability (months) or -20°C for short-term stability (weeks).[16][17]
-
Rationale: Aliquoting prevents degradation from repeated freeze-thaw cycles, preserving the compound's activity.[16]
-
-
Preparing Working Solutions:
-
On the day of the experiment, thaw one aliquot.
-
Prepare an intermediate dilution of the stock in your cell culture medium. For example, to get a final highest concentration of 100 µM with a 0.1% DMSO concentration, dilute the 100 mM stock 1:100 (e.g., 10 µL into 990 µL of medium) to get a 1 mM solution.
-
Perform your serial dilutions from this 1 mM intermediate stock. This two-step dilution minimizes pipetting errors.
-
-
Preparing Vehicle Control: Prepare a control medium containing the exact same final concentration of DMSO as your highest treatment concentration (e.g., 0.1%).[14][22]
Protocol 2: Determining Optimal Concentration via Dose-Response and MTT Assay
This protocol provides a framework for a dose-response experiment in a 96-well plate format to assess cytotoxicity and find an effective concentration range.
Materials:
-
Cells of interest, in logarithmic growth phase
-
96-well flat-bottom cell culture plates
-
Complete culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
MTT reagent (e.g., 5 mg/mL in sterile PBS)[27]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[27][28]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-600 nm)[28]
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the optimal seeding density for your cell line (empirically determined to ensure cells are in a logarithmic growth phase at the end of the experiment).[29]
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce edge effects.[25]
-
Incubate for 24 hours (or until cells are well-adhered and have resumed growth).[29]
-
-
Compound Treatment:
-
Prepare a 2X concentration series of your compound in culture medium via serial dilution. For example, create concentrations from 200 µM down to 2 nM.
-
Prepare a 2X vehicle control (e.g., medium with 0.2% DMSO) and an untreated control (medium only).
-
Carefully remove the 100 µL of medium from the wells and add 100 µL of the appropriate treatment medium to each well. Test each concentration in triplicate.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). The duration should be based on the biological question being asked.[29]
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well (including controls).[28][30]
-
Incubate the plate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]
-
Rationale: The amount of formazan produced is proportional to the number of living cells, providing a measure of mitochondrial metabolic activity.[27][28]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[27]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Data Analysis:
-
Average the absorbance values from your triplicate wells.
-
Subtract the average absorbance of the "media only" blank wells.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.[29]
-
Plot % Viability versus the logarithm of the compound concentration. Use non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the EC₅₀ (concentration for 50% effect) or IC₅₀ (concentration for 50% inhibition).[29][31]
-
References
- Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases. (n.d.). PubMed Central.
- Wu, Q. J., & Tymianski, M. (2018). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Molecular Neurobiology, 55(8), 6439-6450.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. (n.d.). Abcam.
- MTT Cell Proliferation Assay. (n.d.).
- Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neurop
- Technical Support Center: Mesuol and DMSO Vehicle Controls. (n.d.). BenchChem.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- How to do proper DMSO control for cell culture drug treatments? (2023).
- Luo, T., Wu, W.-H., & Chen, B.-S. (2011). NMDA receptor signaling: death or survival? Frontiers of Biology, 6(6), 468–476.
- NMDA receptor signaling: de
- This compound CAS 32213-95-9. (n.d.). Shaanxi Bloom Tech Co., Ltd.
- The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (2000). PubMed.
- Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2016). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 8(4), 231-254.
- NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. (n.d.). Bio-protocol.
- How to control for DMSO effects in CW069 experiments. (n.d.). BenchChem.
- DL-Aspartic acid dimethyl ester hydrochloride. (n.d.). MedChemExpress.
- Kill Curve Protocol. (n.d.). BPS Bioscience.
- How to use DMSO as vehicle for LX-2 cell culture TGF-B1 treatment? (n.d.).
- Excitotoxicity in vitro assay. (n.d.). Innoprot.
- L-Aspartic acid β-methyl ester hydrochloride. (n.d.). MedChemExpress.
- How to Prepare this compound? - FAQ. (n.d.). Guidechem.
- Excitotoxicity In Vitro Assay. (n.d.).
- How Do I Perform a Dose-Response Experiment? - FAQ 2188. (n.d.). GraphPad.
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74.
- Neuronal Cell viability and cytotoxicity assays. (n.d.). NeuroProof.
- Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Off-Target Effects of NMDA Receptor Antagonists. (n.d.). BenchChem.
- Thermo Scientific Chemicals L-Aspartic acid dimethyl ester hydrochloride, 98%. (n.d.). Fisher Scientific.
- This compound | 32213-95-9. (n.d.). ChemicalBook.
- This compound | 32213-95-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- An In-depth Technical Guide to Dose-Response Analysis of NMDA Receptor Modul
- This compound. (n.d.). Sigma-Aldrich.
- This compound | C6H12ClNO4 | CID 3084560. (n.d.). PubChem.
- Determination of D- and L-aspartate in cell culturing medium, within cells of MPT1 cell line and in rat blood by a column-switching high-performance liquid chrom
- The difference between dissolving chemicals in DMSO or water? (2022).
- Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx, 1(1), 101–110.
- L-Aspartic acid dimethyl ester 97 32213-95-9. (n.d.). Sigma-Aldrich.
- Han, Y., et al. (2023). Structural insights into NMDA receptor pharmacology. Acta Pharmacologica Sinica, 44(7), 1391-1402.
- Activation Mechanisms of the NMDA Receptor. (n.d.). NCBI Bookshelf.
Sources
- 1. Thermo Scientific Chemicals L-Aspartic acid dimethyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 2. L-天冬氨酸二甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptor signaling: death or survival? [journal.hep.com.cn]
- 11. bloomtechz.com [bloomtechz.com]
- 12. This compound | 32213-95-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. innoprot.com [innoprot.com]
- 19. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 25. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. atcc.org [atcc.org]
- 31. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
preventing aspartimide formation with Dimethyl L-aspartate hydrochloride
A Senior Application Scientist's Guide to Prevention and Troubleshooting
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a persistent challenge in solid-phase peptide synthesis (SPPS): aspartimide formation. Here, we will delve into the mechanisms of this unwanted side reaction and provide field-proven strategies to ensure the integrity and purity of your synthetic peptides.
Understanding the Challenge: Aspartimide Formation
Aspartimide formation is a significant side reaction that can occur during peptide synthesis, particularly in Fmoc-based protocols. It involves the cyclization of an aspartic acid (Asp) residue, leading to a variety of undesirable byproducts that can be difficult to separate from the target peptide. This reaction is heavily influenced by the peptide sequence and the chemical conditions of the synthesis.
The Mechanism of Aspartimide Formation
The formation of aspartimide is typically initiated by the basic conditions used for Fmoc deprotection, such as treatment with piperidine. The process unfolds as follows:
-
Deprotonation: The backbone amide nitrogen of the amino acid C-terminal to the Asp residue is deprotonated.
-
Nucleophilic Attack: This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue.
-
Cyclization: This intramolecular attack results in the formation of a five-membered succinimide ring, known as an aspartimide.
Once formed, the aspartimide is susceptible to further reactions:
-
Racemization: The chiral center of the aspartic acid can epimerize under these conditions.
-
Ring-Opening: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to the formation of α- and β-aspartyl peptides. These isomers are often difficult to distinguish and separate from the desired product due to their similar masses and chromatographic behavior.[1][2]
Here is a diagram illustrating the base-catalyzed mechanism of aspartimide formation:
Caption: Base-catalyzed aspartimide formation pathway.
Factors Influencing Aspartimide Formation
Several factors can increase the likelihood and rate of aspartimide formation:
-
Peptide Sequence: The amino acid following the Asp residue is critical. Sequences such as Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser are particularly prone to this side reaction due to the lower steric hindrance of the subsequent residue.[3]
-
Deprotection Conditions: Prolonged or repeated exposure to strong bases like piperidine significantly promotes aspartimide formation.
-
Temperature: Higher temperatures can accelerate the rate of this side reaction.
-
Side-Chain Protecting Group: The choice of protecting group for the Asp side chain plays a crucial role. The standard tert-butyl (tBu) ester, while widely used, offers limited steric hindrance and is susceptible to aspartimide formation.[1]
Strategies for Preventing Aspartimide Formation
Several strategies have been developed to mitigate or eliminate aspartimide formation. These can be broadly categorized into three main approaches: modification of the Asp side-chain protecting group, backbone protection, and optimization of reaction conditions.
Advanced Side-Chain Protecting Groups
The most common strategy is to replace the standard OtBu protecting group with a bulkier alternative that sterically hinders the intramolecular cyclization.
| Protecting Group | Structure | Efficacy in Preventing Aspartimide Formation |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, but offers minimal protection in susceptible sequences. |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Offers significantly improved protection over OtBu.[4][5] |
| 2,4-Dimethylpent-3-yl (ODmp) | -CH(CH(CH₃)₂)₂ | Provides good steric hindrance. |
| Benzyloxymethyl (Bom) | -CH₂OCH₂Ph | Effective in reducing aspartimide formation. |
| Fmoc-Asp(OBno)-OH | Specific proprietary | Reported to reduce aspartimide formation to almost undetectable amounts in some sequences. |
Experimental Protocol: Incorporation of Fmoc-Asp(OMpe)-OH
-
Resin Swelling: Swell the resin in the appropriate solvent (e.g., DMF or NMP) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the standard deprotection time.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling:
-
Dissolve Fmoc-Asp(OMpe)-OH (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and couple for the recommended time.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with acetic anhydride.
Backbone Protection
An alternative and highly effective strategy is to temporarily protect the backbone amide nitrogen of the residue following the Asp, thereby preventing its deprotonation and subsequent nucleophilic attack. This is most commonly achieved using di-methoxybenzyl (DMB) or tri-methoxybenzyl (TMB) protected dipeptides.
Workflow for using Fmoc-Asp(OtBu)-Dmb-Gly-OH
Caption: Workflow using a backbone-protected dipeptide.
The DMB group is stable throughout the synthesis and is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step.[3]
Optimization of Reaction Conditions
Fine-tuning the reaction conditions can also significantly reduce the risk of aspartimide formation.
-
Milder Deprotection Reagents: Using a weaker base for Fmoc removal, such as 5% piperazine in DMF, can be effective.[6]
-
Acidic Additives: The addition of an acidic additive to the deprotection solution can buffer the basicity and suppress aspartimide formation. Common additives include:
-
0.1 M Hydroxybenzotriazole (HOBt)
-
0.1 M 2,4-dinitrophenol (DNP)
-
Oxyma Pure[6]
-
-
Lower Temperature: Performing the synthesis at a lower temperature can slow down the rate of aspartimide formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Mass spectrometry shows a peak corresponding to the target peptide minus 18 Da (loss of water). | Aspartimide formation has occurred. | * Confirm the presence of aspartimide using analytical techniques like HPLC-MS/MS. * Re-synthesize the peptide using one of the preventative strategies outlined above. |
| HPLC analysis shows multiple peaks with the same mass as the target peptide. | Formation of α- and β-aspartyl isomers. | * Attempt to separate the isomers using high-resolution chromatography. * If separation is not feasible, re-synthesis is necessary. Consider using a backbone-protected dipeptide for the most problematic sequences. |
| Low yield of the final peptide containing an Asp-Gly sequence. | Significant conversion to aspartimide and related byproducts. | * For future syntheses of this or similar sequences, proactively employ a preventative strategy, such as using Fmoc-Asp(OMpe)-OH or a DMB-protected dipeptide. |
Frequently Asked Questions (FAQs)
Q1: What is the role of Dimethyl L-aspartate hydrochloride in preventing aspartimide formation?
This compound is a diester of L-aspartic acid. It is primarily used as a building block or intermediate in various organic syntheses.[7] It is not typically used as a direct additive or reagent to prevent aspartimide formation during solid-phase peptide synthesis. The strategies for preventing this side reaction focus on the use of specific side-chain protecting groups for the Fmoc-aspartic acid monomer, backbone protection, or modification of the synthesis conditions.
Q2: Can I avoid aspartimide formation by using Boc-SPPS instead of Fmoc-SPPS?
Boc-SPPS generally shows a lower incidence of aspartimide formation because it avoids the use of a strong base for Nα-deprotection. However, the final cleavage step in Boc-SPPS often involves strong acids like HF, which can also promote aspartimide formation, albeit typically to a lesser extent.[1]
Q3: How can I detect aspartimide formation?
Aspartimide formation can be detected by mass spectrometry as a mass loss of 18 Da (corresponding to the loss of a water molecule) from the parent peptide. The subsequent ring-opened α- and β-isomers will have the same mass as the target peptide but may have different retention times on reverse-phase HPLC. Their presence can often be confirmed by careful analysis of the chromatographic profile and, if necessary, by more advanced analytical techniques like NMR.
Q4: Are there any software tools that can predict the risk of aspartimide formation in a given peptide sequence?
While there are no universally adopted predictive software tools, experienced peptide chemists can often identify high-risk sequences based on established patterns (e.g., Asp-Gly, Asp-Asn). When in doubt, it is always prudent to employ a preventative strategy for any sequence containing an aspartic acid residue.
References
- Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
- Wiley Online Library. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
- ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
- Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
- ResearchGate. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
- National Center for Biotechnology Information. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]
- PubMed. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. [Link]
- Aapptec Peptides. (n.d.). Fmoc-Asp(OMe)-OH [145038-53-5]. [Link]
- ResearchGate. (2018). Solid phase synthesis of ω-aspartic thioacid containing peptides. [Link]
- Iris Biotech GmbH. (n.d.).
- National Center for Biotechnology Information. (2016). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
- Aapptec Peptides. (n.d.). Fmoc-Asp-OMe [145038-52-4]. [Link]
- Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
- ResearchGate. (2022). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of Dimethyl L-aspartate Hydrochloride
Welcome to the technical support guide for the synthesis of Dimethyl L-aspartate hydrochloride (H-Asp(OMe)-OMe·HCl). This molecule is a critical building block in medicinal chemistry and peptide synthesis, valued for its role in creating complex bioactive molecules and pharmaceuticals.[1][2] However, its synthesis can present challenges, from low yields to difficulties in purification.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the underlying chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively optimize your reaction conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my yield of this compound so low and inconsistent when using the classic Fischer-Speier esterification method?
This is a common issue rooted in the fundamental nature of the Fischer-Speier reaction. It is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water, catalyzed by a strong acid like sulfuric acid or hydrogen chloride gas.[3][4][5]
Core Issues & Solutions:
-
Reversible Equilibrium: The presence of water, a byproduct, can drive the reaction backward via hydrolysis, reducing the yield.[4] To overcome this, you must rigorously remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by employing a large excess of the alcohol (methanol) to shift the equilibrium toward the product side, in accordance with Le Châtelier's principle.[3][5]
-
Incomplete Reaction: The zwitterionic nature of L-aspartic acid reduces the nucleophilicity of the carboxyl groups. Strong acid catalysis is required, but even so, driving the reaction to completion to form the diester can be sluggish and may require prolonged reaction times (e.g., 48 hours).[6]
-
Difficult Workup: The traditional method of bubbling dry HCl gas into methanol is cumbersome and can lead to inconsistent levels of the acid catalyst.[7] The subsequent workup often involves multiple concentration steps to remove excess HCl, which can be tedious and may not yield a solid product easily.[7]
For these reasons, while classic, the Fischer esterification is often slower and lower-yielding for amino acids compared to alternative methods.[8]
Q2: I'm trying the thionyl chloride (SOCl₂) method, but my reaction is either dangerously vigorous or fails to proceed. How can I improve control and yield?
The thionyl chloride method is generally superior for amino acid esterification, often providing excellent yields.[7][9] The key to success lies in understanding the reaction's mechanism and strictly controlling the initial steps. The true esterifying agent is not SOCl₂ itself, but the species formed in situ from its reaction with methanol.
Causality and Protocol Adherence:
-
Initial Reaction: Thionyl chloride reacts exothermically with methanol to generate methyl chlorosulfite and HCl. This mixture is the potent acylating agent. Adding L-aspartic acid to pre-formed thionyl chloride is dangerous and incorrect.
-
Correct Order of Addition: The proper procedure is to add thionyl chloride dropwise to ice-cold anhydrous methanol.[7][10] This dissipates the heat from the initial exothermic reaction and allows for the controlled formation of the reactive species.
-
Temperature Control: The initial addition must be performed at low temperatures (-10 to -5 °C) to prevent uncontrolled boiling or side reactions.[7] After the thionyl chloride has been added and stirred for a period at low temperature, the L-aspartic acid is added in portions.[7] The reaction is then allowed to warm and refluxed to drive it to completion.[7] A patent suggests that adding thionyl chloride to a mixture of the amino acid and alcohol at 20°C or higher can also allow the reaction to proceed more gently, avoiding sudden boiling.[11]
Following this temperature-controlled, sequential addition protocol is critical for both safety and achieving a high yield, which can be up to 95%.[7]
Q3: My crude product is a sticky, hygroscopic oil, not the white crystalline solid I expected. How can I isolate a pure, solid product?
This is the most frequently reported purification challenge. The crude hydrochloride salt of dimethyl L-aspartate is extremely hygroscopic and will rapidly absorb atmospheric moisture to become a liquid or sticky oil, making it difficult to handle, store, and use.[7]
Critical Factors for Crystalline Product Isolation:
-
Anhydrous Conditions: Throughout the reaction and workup, it is paramount to use anhydrous methanol and protect the reaction from atmospheric moisture.[10]
-
Removal of Volatiles: After the reaction is complete, unreacted thionyl chloride and excess HCl must be thoroughly removed. This is best accomplished by concentrating the reaction mixture under reduced pressure, then adding fresh anhydrous methanol and repeating the concentration process several times.[7] This ensures the final product is not contaminated with acidic residues that contribute to its hygroscopic nature.
-
Recrystallization Solvent System: The choice of solvent for recrystallization is crucial.
-
Highly Effective: A mixed solvent system of methanol and ethyl acetate (in a 1:20 ratio by volume) has been reported to be optimal, giving a 95% yield of crystalline product.[7] The methanol is just enough to dissolve the product, while the much larger volume of the anti-solvent (ethyl acetate) causes the pure salt to precipitate.
-
Ineffective Systems: Using ethyl acetate or diethyl ether/petroleum ether alone is ineffective as the crude product is almost insoluble.[7] Conversely, a methanol/diethyl ether system often results in very low yields because the product is too soluble.[7]
-
Q4: What are the primary impurities I should expect, and how can they be minimized?
The main impurities are typically starting material and incompletely reacted intermediates.
-
Unreacted L-Aspartic Acid: If the reaction time is too short or the temperature is too low, some L-aspartic acid may remain.
-
Mono-methyl Esters: Due to the two carboxylic acid groups in L-aspartic acid, it is possible to form a mixture of the α- and β-monomethyl esters alongside the desired dimethyl ester.[1][12]
Minimization Strategies:
-
Sufficient Reagent: Use an adequate excess of the esterifying agent (the thionyl chloride/methanol reagent) to ensure both carboxylic acid groups are esterified.
-
Adequate Reaction Time & Temperature: Refluxing the reaction for at least one hour after the addition of L-aspartic acid helps drive the reaction to completion and maximize the formation of the diester.[7]
-
Purification: The highly effective methanol/ethyl acetate recrystallization mentioned in Q3 is excellent for separating the desired this compound from the less soluble starting material and the mono-ester impurities.[7] A reported purity of 96.5% was achieved with this method, with the main impurities being residual water and the mono-esters.[12]
Optimized Synthesis Protocol (Thionyl Chloride Method)
This protocol is synthesized from best practices reported in the literature to maximize yield and purity.[7]
Safety First: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.[10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Methodology:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).
-
Reagent Preparation: Add 40.0 mL of anhydrous methanol to the flask and cool the flask in an ice/salt bath to between -10 °C and -5 °C.
-
Thionyl Chloride Addition: Slowly add 5.1 mL of thionyl chloride dropwise from the dropping funnel into the cold, stirring methanol over a period of 30-45 minutes. Maintain the internal temperature below -5 °C throughout the addition.
-
Stirring: Once the addition is complete, continue to stir the mixture at -10 °C for an additional 1 hour.
-
Addition of L-Aspartic Acid: Add 0.025 mol of L-aspartic acid to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
-
Reflux: After all the L-aspartic acid has been added, remove the cooling bath and heat the mixture to reflux. Maintain a gentle reflux for 1 hour. All solid material should dissolve.[10]
-
Workup & Solvent Removal: Cool the mixture to room temperature. Remove the methanol and volatile byproducts under reduced pressure using a rotary evaporator. Add 20 mL of fresh anhydrous methanol to the residue and concentrate again. Repeat this step two more times to ensure complete removal of residual HCl and SOCl₂.[7]
-
Recrystallization: Dissolve the resulting crude solid/oil in a minimal amount of warm methanol. Slowly add ethyl acetate (approximately 20 times the volume of methanol used) with stirring.
-
Isolation: Cool the mixture in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration, wash them with a small amount of cold ethyl acetate, and dry them under vacuum.
Data Summary & Workflow Visualization
Table 1: Comparison of Common Synthesis Methods
| Feature | Fischer-Speier Esterification | Thionyl Chloride Method | Trimethylchlorosilane (TMSCl) Method |
| Reagents | Alcohol, Strong Acid (H₂SO₄ or HCl gas) | Alcohol, Thionyl Chloride (SOCl₂) | Alcohol, Trimethylchlorosilane |
| Typical Yield | Moderate to Low[7][8] | High to Excellent (up to 95%)[7] | Good to Excellent[13] |
| Reaction Conditions | Prolonged reflux (can be >24h)[6] | Low temp addition, then 1-2h reflux[7] | Room temperature, mild conditions[13] |
| Key Advantage | Uses simple, inexpensive reagents. | High yield, relatively short reaction time. | Very mild conditions, easy workup.[13] |
| Key Disadvantage | Equilibrium-limited, tedious workup.[3][7] | Requires careful handling of SOCl₂.[10] | TMSCl can be expensive for large scale. |
Table 2: Quick Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagents not anhydrous. 2. Insufficient reaction time/temp. 3. Incorrect order of addition (SOCl₂ method). | 1. Use anhydrous methanol; protect from air. 2. Ensure adequate reflux time. 3. Add SOCl₂ to cold methanol first. |
| Reaction Uncontrolled | 1. SOCl₂ added too quickly. 2. Initial cooling was insufficient. | 1. Add SOCl₂ dropwise. 2. Use an ice/salt bath to maintain T < -5 °C. |
| Product is an Oil | 1. Product is hygroscopic. 2. Impurities present. 3. Incomplete removal of HCl/SOCl₂. | 1. Work in a dry atmosphere. 2. Recrystallize from Methanol/Ethyl Acetate (1:20 v/v).[7] 3. Repeat co-evaporation with fresh methanol.[7] |
| Incomplete Diester Formation | 1. Insufficient SOCl₂. 2. Reaction time too short. | 1. Ensure correct stoichiometry of reagents. 2. Increase reflux time. |
Workflow for Optimized Synthesis and Purification
Caption: Workflow for the thionyl chloride-mediated synthesis of Dimethyl L-aspartate HCl.
References
- This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd. (n.d.). Shaanxi Bloom Tech Co., Ltd.
- Synthesis of dimethyl aspartate. (n.d.). PrepChem.com.
- Synthesis of L-aspartic acid dimethyl ester hydrochloride. (n.d.). PrepChem.com.
- Esterification of Glycine. (2020). Chemistry Stack Exchange.
- Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. (2021). MDPI.
- A Convenient Synthesis of Amino Acid Methyl Esters. (2011). National Institutes of Health (NIH).
- Method for producing amino acid ester hydrochloride. (2003). Google Patents.
- Reactions of α-Amino Acid Derivatives with Thionyl Chloride. An Application to a Synthesis of 7α-Methoxycephalosporins. (1977). J-Stage.
- Fischer–Speier esterification. (n.d.). Wikipedia.
- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (2017). Synfacts.
- Fischer Esterification. (2023). Chemistry LibreTexts.
- Synthesis of Amino Acid Methyl Ester Hydrochloride. (n.d.). Pianeta Chimica.
- Methods for syntheses of N-methyl-DL-aspartic acid derivatives. (2018). ResearchGate.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (2019). Scirp.org.
- Esterification of amino acids with methanol in the presence of TMSCl. (2011). ResearchGate.
- Peptides subjected to the thionyl chloride esterification with methanol... (2021). ResearchGate.
- Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. (2016). ResearchGate.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. L-アスパラギン酸ジメチルエステル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. This compound | 32213-95-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. pianetachimica.it [pianetachimica.it]
- 11. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl L-aspartate Hydrochloride Peptide Coupling
Welcome to the Technical Support Center for peptide synthesis involving Dimethyl L-aspartate hydrochloride. As Senior Application Scientists, we have compiled this guide to address the specific and often complex challenges encountered when incorporating this residue into peptide sequences. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your research and development efforts.
Troubleshooting Guide: Addressing Common Coupling Failures
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows low coupling efficiency or has failed completely. What are the primary causes and how can I fix it?
Answer: Low or incomplete coupling efficiency with this compound is a common issue, often stemming from a combination of steric hindrance, reagent solubility, and competing side reactions.
Probable Causes & Immediate Solutions:
-
Steric Hindrance: The methyl ester on the aspartate side chain, while smaller than many common protecting groups like tert-butyl (OtBu), can still present steric challenges, especially when coupling to a bulky amino acid or a complex resin-bound peptide.[1][2] Forming a peptide bond with sterically hindered amino acids is known to be difficult, as both the amine and the activated acid can suffer from reduced reactivity.[1][2][3]
-
Solution: Switch to a more potent coupling reagent. Standard carbodiimides like DCC or DIC may be insufficient. Uronium/aminium or phosphonium salt-based reagents are recommended for challenging couplings.
-
-
Reagent Solubility: this compound itself is a salt, designed to improve the solubility of the monomer.[4] However, the growing peptide chain on the solid support can become hydrophobic and aggregate, preventing reagents from accessing the reactive N-terminus.[2][5]
-
Inadequate Activation: The chosen coupling reagent may not be generating the activated species efficiently enough or the activation time may be too short.
-
Solution: Increase the activation time (pre-activation) before adding the mixture to the resin. For uronium/aminium reagents like HATU or HBTU, ensure the stoichiometric addition of a non-nucleophilic base (e.g., DIPEA) is correct to facilitate activation without causing premature side reactions.[7][8]
-
Below is a logical workflow to diagnose and resolve low coupling yield.
Q2: My LC-MS analysis shows multiple peaks with the same mass as my target peptide. What is happening?
Answer: This is a classic sign of aspartimide formation.[9] This side reaction is the most significant challenge when synthesizing peptides containing aspartic acid, especially with base-labile Fmoc-SPPS strategies.[10][11][12]
The Mechanism of Aspartimide Formation:
Under basic conditions (typically during Fmoc deprotection with piperidine), the backbone amide nitrogen C-terminal to the aspartic acid residue attacks the carbonyl carbon of the side-chain methyl ester. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[11][13] This aspartimide intermediate is unstable and can be re-opened by a nucleophile (like piperidine or water), leading to three possible outcomes:
-
Regioisomeric Peptides: The ring can open at two different positions, yielding the desired α-aspartyl peptide or an undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[10][13]
-
Racemization: The α-carbon of the aspartimide is highly susceptible to epimerization, leading to a mixture of D- and L-aspartyl residues in the final products.[9][13]
-
Piperidide Adducts: Piperidine can open the ring to form α- and β-piperidide side products.[13]
The β-aspartyl and epimerized α-aspartyl peptides often have the same mass and similar hydrophobicity, making them nearly impossible to separate from the target peptide by standard HPLC.[9]
Frequently Asked Questions (FAQs)
Q3: Which coupling reagents are most effective for Dimethyl L-aspartate couplings?
Answer: The choice of coupling reagent is critical, especially for sterically demanding sequences. While no single reagent is perfect for every situation, some are demonstrably superior for minimizing side reactions and maximizing yield.[14]
| Coupling Reagent | Type | Advantages | Disadvantages | Best For... |
| DIC/HOBt | Carbodiimide | Inexpensive, widely available. | Slower reaction rates, risk of N-acylurea formation, moderate racemization risk.[8] | Routine, non-hindered couplings. |
| HBTU / TBTU | Uronium/Aminium | Fast, efficient, well-established. By-products are generally soluble.[8] | Contains explosive HOBt moiety, requires careful handling. Can cause guanidinylation of the N-terminus.[7][15] | General-purpose solid-phase synthesis. |
| HATU | Uronium/Aminium | More reactive than HBTU due to the HOAt moiety, excellent for reducing racemization.[16] | Higher cost, contains potentially explosive HOAt moiety. | Difficult couplings and preventing racemization. |
| COMU | Uronium/Aminium | High coupling efficiency, low racemization, safer (Oxyma-based, avoids explosive benzotriazoles).[15][16] Soluble in a wide range of solvents.[16] | Higher cost, can be less stable in DMF over long periods.[15] | Hindered couplings and green chemistry approaches. |
| PyAOP / PyBrOP | Phosphonium | Very high reactivity. PyBrOP is especially effective for extremely hindered couplings like N-methylated amino acids.[17] | Higher cost, by-products can be more difficult to remove. | Extremely challenging or slow coupling steps. |
Recommendation: For couplings involving Dimethyl L-aspartate, especially in sequences prone to steric hindrance, COMU is an excellent first choice due to its high reactivity and improved safety profile.[15][16]
Q4: How can I proactively prevent or minimize aspartimide formation?
Answer: Preventing aspartimide formation is far more effective than trying to purify the resulting mixture. Several strategies can be employed, often in combination.
| Strategy | Mechanism | Implementation Details | Efficacy & Considerations |
| Modified Deprotection | Reduce basicity or duration of piperidine exposure. | Use 20% piperidine in DMF with 0.1M HOBt added.[7][18] Alternatively, use a milder base like piperazine or DBU, or shorten deprotection times.[18] Adding organic acids to the piperidine solution can also suppress the side reaction.[19] | Highly effective and easy to implement. Adding HOBt is a widely used and validated method. |
| Bulky Side-Chain Protection | Increase steric hindrance around the side-chain ester to block nucleophilic attack. | This guide focuses on the methyl ester, but for future syntheses, using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhp)-OH instead of Fmoc-Asp(OtBu)-OH has shown success.[18] The Fmoc-Asp(OBno)-OH derivative is also reported to be highly effective.[9] | Very effective, but not applicable if you must use the dimethyl ester. Bulky groups can sometimes lower coupling efficiency themselves.[20] |
| Backbone Protection | Protect the backbone amide nitrogen C-terminal to the Asp residue. | Incorporate a dipeptide like Fmoc-Gly-(Dmb)Gly-OH where the Dmb group sterically shields the amide nitrogen. The Dmb group is cleaved during the final TFA treatment.[7][13] | Considered one of the most effective methods to completely prevent aspartimide formation.[10][21] However, it requires commercially available (and more expensive) dipeptide building blocks.[20] |
| Lower Reaction Temperature | Reduce the rate of the intramolecular cyclization reaction. | Perform the Fmoc deprotection steps at a reduced temperature (e.g., 15-20 °C) instead of room temperature. | Can be effective but may also slow down the desired deprotection reaction, requiring longer reaction times. |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using Dimethyl L-aspartate HCl and COMU
This protocol outlines a robust method for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 2 min, 1 x 8 min). Wash the resin thoroughly with DMF (5x) followed by DCM (3x) and DMF (3x).
-
Amino Acid Solution Preparation: In a separate vial, dissolve this compound (4 equivalents, 0.2 mmol) and COMU (4 eq., 0.2 mmol) in a minimal volume of DMF.
-
Activation: Add DIPEA (8 equivalents, 0.4 mmol) to the amino acid/COMU solution. Note: The initial 4 equivalents of DIPEA neutralize the hydrochloride salt, and the next 4 equivalents act as the activation base. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution should appear clear and slightly yellow.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), proceed to a second coupling (re-coupling) using fresh reagents.
Protocol 2: Fmoc Deprotection with Aspartimide Suppression
This protocol modifies the standard deprotection step to minimize the risk of aspartimide formation.
-
Reagent Preparation: Prepare a fresh deprotection solution of 20% piperidine and 0.1 M HOBt in DMF . Caution: HOBt is a potentially explosive compound and should be handled with care.
-
Initial Deprotection: Add the deprotection solution to the resin-bound peptide. Agitate for 3 minutes.
-
Main Deprotection: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for 10-15 minutes.
-
Washing: Drain the reaction vessel and wash the resin immediately and thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and HOBt.
-
Proceed to Coupling: Continue with the next coupling step as described in Protocol 1.
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Wiley Online Library.
- Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications.
- Reimann, O., et al. (2019). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.
- ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH.
- Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Research Collection.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ResearchGate.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Detection and control of aspartimide formation in the synthesis of cyclic peptides. (2025). ResearchGate.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate.
- Coupling Reagents. (n.d.). Aapptec.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? (2017). ResearchGate.
- Sangirardi, F., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules.
- Coupling Reagents. (n.d.). Anaspec.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
- Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.
- T-R. Li, et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Organic & Biomolecular Chemistry.
- Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
- I. Russo, et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube.
- L. Muttenthaler, et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Endocrinology.
- Ghosh, K., & Lubell, W. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- The aspartimide problem in Fmoc-based SPPS—part III. (2025). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. people.uniurb.it [people.uniurb.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability of Dimethyl L-aspartate Hydrochloride in Aqueous Solution
A Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical guide on the aqueous stability of Dimethyl L-aspartate hydrochloride. This resource is designed to provide you with a deep understanding of the molecule's behavior in solution and to offer practical, field-tested guidance for your experiments. We will move beyond simple protocols to explain the chemical principles at play, enabling you to design robust experiments, troubleshoot issues effectively, and ensure the integrity of your results.
Section 1: Understanding the Molecule's Inherent Stability
This section addresses the fundamental chemical properties of this compound that dictate its stability in aqueous environments.
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound in water is hydrolysis . As a diester of L-aspartic acid, the two methyl ester groups are susceptible to cleavage by water molecules. This reaction occurs in a stepwise manner, first yielding the L-aspartic acid monomethyl ester intermediate, followed by the complete hydrolysis to L-aspartic acid and two molecules of methanol.
This hydrolysis is a critical factor to consider because the formation of L-aspartic acid changes the chemical properties of the solution and means the parent compound is no longer present at the intended concentration. The reaction is catalyzed by both acid and base, making pH a critical control parameter in your experiments.[1][2][3]
Caption: Stepwise hydrolysis of Dimethyl L-aspartate.
Q2: Why is the hydrochloride (HCl) salt form typically used instead of the free base?
The hydrochloride salt form offers significantly enhanced stability and better handling properties compared to the free base. L-aspartic acid dimethyl ester contains a primary amine group which is nucleophilic. In its free base form, this amine can facilitate intermolecular reactions, potentially leading to polymerization or other degradation pathways, reducing its long-term stability.[4]
By forming the hydrochloride salt, the primary amine is protonated to form an ammonium ion (-NH3+). This protonation effectively neutralizes its nucleophilicity, protecting the molecule from self-condensation and improving its overall stability as a solid raw material.[4] It also tends to improve water solubility.
Section 2: Critical Factors Influencing Solution Stability
The stability of your prepared solution is not static; it is actively influenced by its environment. Understanding and controlling these factors is paramount.
Q3: How does solution pH affect the stability of this compound?
The pH of the aqueous solution is the most critical factor governing the rate of hydrolysis. The stability of esters like this one is typically represented by a U-shaped pH-rate profile, where the degradation rate is lowest at a specific pH and increases under both strongly acidic and alkaline conditions.
-
Acid-Catalyzed Hydrolysis (Low pH): At low pH, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (High pH): Under alkaline conditions, the hydroxide ion (OH⁻) acts as a powerful nucleophile, directly attacking the ester's carbonyl carbon. This pathway is generally much faster and more aggressive than acid-catalyzed hydrolysis.[1][3]
While a specific pH-rate profile for this compound is not readily published, data from structurally related compounds, such as Aspartame (a methyl ester of an aspartic acid-containing dipeptide), show maximum stability in the acidic range, specifically at pH 4.3.[3] Therefore, it is logical to infer that this compound will also be most stable in a mildly acidic environment.
Table 1: Expected Relative Stability of this compound at Various pH Ranges
| pH Range | Expected Stability | Primary Degradation Mechanism |
| 1 - 3 | Moderate | Acid-catalyzed hydrolysis |
| 3 - 5 | High | Minimal hydrolysis; optimal range |
| 5 - 7 | Moderate to Low | Onset of base-catalyzed hydrolysis |
| > 7 | Very Low | Rapid base-catalyzed hydrolysis |
Q4: What is the impact of temperature on the degradation rate?
Like most chemical reactions, the hydrolysis of this compound is temperature-dependent. An increase in temperature provides more kinetic energy to the reacting molecules, significantly accelerating the rate of hydrolysis at any given pH.
For maximum stability, it is imperative to store aqueous solutions at refrigerated temperatures (2-8°C). Avoid freeze-thaw cycles unless validated, as these can introduce their own stability issues. Solutions intended for use in cell culture or other applications at 37°C should be prepared fresh and used promptly.
Section 3: Practical Experimental Guides & Troubleshooting
This section provides actionable protocols and troubleshooting advice for common laboratory scenarios.
Q5: I need to prepare an aqueous stock solution. What are the best practices for preparation and storage?
Following a validated protocol for solution preparation is essential to minimize degradation from the outset.
Step-by-Step Protocol for Preparing a Stable Stock Solution
-
Select an Appropriate Buffer: Choose a buffer system that maintains a pH between 3.5 and 5.0. Common choices include citrate or acetate buffers. Avoid phosphate buffers if possible, as some buffer species can have catalytic effects on hydrolysis.[1]
-
Weigh the Compound: this compound is known to be hygroscopic (absorbs moisture from the air).[4] Weigh the solid material quickly in a low-humidity environment and ensure the container is tightly sealed before and after use.
-
Dissolution: Dissolve the weighed solid in a small amount of your chosen buffer. The compound is soluble in water.[5][6]
-
Final Volume and pH Check: Once fully dissolved, bring the solution to the final desired volume with the buffer. Critically, verify the final pH of the solution using a calibrated pH meter and adjust if necessary.
-
Sterilization: For biological applications, sterilize the solution by filtering it through a 0.22 µm sterile filter. Do not autoclave, as the high temperature will cause rapid degradation.
-
Storage: Aliquot the final solution into sterile, single-use tubes and store them at 2-8°C, protected from light. Label clearly with the compound name, concentration, date of preparation, and storage conditions.
Caption: Recommended workflow for preparing a stable stock solution.
Q6: How do I design a forced degradation study to understand the stability of my specific formulation?
Forced degradation (or stress testing) studies are essential in drug development to identify likely degradation products and establish the stability-indicating nature of analytical methods.[2][7] These studies involve exposing the compound to conditions more severe than those used for long-term stability testing.[8][9]
Table 2: Protocol for a Forced Degradation Study of this compound
| Stress Condition | Reagent / Condition | Suggested Duration | Target Degradation | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Reflux at 60°C for 2-8 hours | ~10-20% | To simulate degradation in a highly acidic environment and identify acid-catalyzed degradants.[2] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp (25°C) for 30-60 min | ~10-20% | To simulate degradation in an alkaline environment. Conditions are milder due to the high reactivity.[2] |
| Oxidation | 3% H₂O₂ | Room Temp (25°C) for 24 hours | ~10-20% | To assess susceptibility to oxidative degradation. |
| Thermal | 60-80°C (in solution) | 24 - 48 hours | ~10-20% | To evaluate the impact of heat on accelerating hydrolysis and other potential degradation pathways. |
| Photostability | ICH Q1B Option 2 (Xenon Lamp) | Expose solid & solution | As per ICH guidelines | To determine if the molecule is light-sensitive. |
Note: The goal is to achieve detectable degradation, not to completely destroy the compound. Time points should be adjusted based on preliminary results.
Q7: What analytical method is suitable for quantifying Dimethyl L-aspartate and its primary degradant?
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this type of analysis. It is a stability-indicating method because it can separate the parent compound from its degradation products.
-
Principle: Dimethyl L-aspartate is more hydrophobic than its hydrolysis product, L-aspartic acid. On a C18 column, the L-aspartic acid will elute much earlier (shorter retention time) than the parent Dimethyl L-aspartate.
-
Detection: Since neither compound has a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) can be used. For higher sensitivity and specificity, derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection is an excellent option.[10][11] Mass spectrometry (LC-MS) can also be used for definitive identification and quantification.
Table 3: Example Starting Conditions for an RP-HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm or Fluorescence (with derivatization) |
| Injection Vol. | 10 µL |
Q8: My analytical results show faster-than-expected degradation. What are the common causes and how can I troubleshoot this?
Unexpected instability can often be traced back to a few common experimental variables. The following guide can help you diagnose the issue.
Caption: A logical workflow for troubleshooting rapid degradation.
References
- Kramer, P. A., & Flynn, G. L. (1972). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of pharmaceutical sciences, 61(12), 1896–1903. [Link]
- Wang, W., & Ovchinnikov, M. V. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Ravisankar, P., et al. (2015). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 4(2), 149-163. [Link]
- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in molecular biology (Clifton, N.J.), 794, 253–264. [Link]
- Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in molecular biology (Clifton, N.J.), 794, 253–264. [Link]
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9. Bloom Tech. [Link]
- Sharma, G., & Kumar, S. (2016). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Development and Therapeutics, 7(1). [Link]
- Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(9), 138-145. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Wikipedia. (n.d.). Aspartame. Wikipedia. [Link]
- Aswad, D. W. (1984). Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Analytical biochemistry, 137(2), 405–409. [Link]
- Aspartic Acid. (2024). Understanding the pH Stability of Aspartic Acid in Biological Systems. Aspartic Acid Info. [Link]
- Prentice, A. W., et al. (2011). Effects of temperature and acetonitrile on microwave-assisted weak acid protein hydrolysis. Journal of Biomolecular Techniques, 22(3), 97–100. [Link]
- Song, Y., et al. (2001). Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile. Journal of pharmaceutical sciences, 90(2), 141–156. [Link]
- Song, Y., et al. (2001). Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations. Journal of pharmaceutical sciences, 90(2), 141–156. [Link]
- PrepChem. (n.d.). Synthesis of L-aspartic acid dimethyl ester hydrochloride. PrepChem.com. [Link]
- O'Connor, C. M., & O'Gorman, M. (1998). Studies on the mechanism of aspartic acid cleavage and glutamine deamidation in the acidic degradation of glucagon. Journal of pharmaceutical and biomedical analysis, 18(4-5), 585–594. [Link]
- Sizer, I. W., & Josephson, E. S. (1943). THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE. The Journal of general physiology, 27(2), 113–118. [Link]
- Wikipedia. (n.d.).
- Trivedi, R. K., & Patel, M. C. (2015). Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 226-232. [Link]
- S3waas. (n.d.). MCQs ON CLASS 12 CHEMISTRY. S3waas. [Link]
Sources
- 1. Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Aspartame - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 32213-95-9 [chemicalbook.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of D- and L-aspartate in amino acid mixtures by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyl L-aspartate Hydrochloride in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in peptide synthesis: the side reactions of Dimethyl L-aspartate hydrochloride. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize the formation of impurities and maximize the yield of your target peptide.
Introduction
This compound is a common building block in peptide synthesis. However, its use can be accompanied by significant side reactions, primarily the formation of aspartimide (a succinimide intermediate). This guide will delve into the mechanisms of these side reactions and provide actionable strategies to mitigate them, ensuring the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant impurity with a mass of -18 Da (loss of water) in my crude peptide containing an aspartic acid residue. What is the likely cause?
A1: A mass loss of 18 Da is a classic indicator of aspartimide formation.[1] This side reaction is particularly prevalent during Fmoc-based solid-phase peptide synthesis (SPPS).[2] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then attacks the side-chain ester, forming a five-membered cyclic imide (the aspartimide) and releasing methanol.[2] This process is base-catalyzed and frequently occurs during the piperidine-mediated Fmoc-deprotection steps.[1][2]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation is a significant issue for several reasons:
-
Formation of Multiple Impurities: The aspartimide intermediate is unstable and can be attacked by nucleophiles. Piperidine, used for Fmoc removal, can attack the aspartimide to form both α- and β-piperidide adducts.[1][2] Water present during workup or purification can hydrolyze the aspartimide to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone is rerouted through the side-chain carboxyl group.[2]
-
Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization under basic conditions, leading to the formation of D-aspartyl, D-β-aspartyl, and D-aspartimide-containing peptides.[1] These diastereomers are often difficult to separate from the desired product by standard HPLC.
-
Yield Reduction: The formation of these various side products significantly reduces the yield of the target peptide.[1]
Q3: Are certain peptide sequences more prone to aspartimide formation?
A3: Yes, the propensity for aspartimide formation is highly sequence-dependent.[1] The reaction is most favored when the amino acid C-terminal to the aspartic acid residue has a small, sterically unhindered side chain. The most problematic sequences are:
-
Asp-Gly: This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[2][3]
-
Asp-Asn
-
Asp-Gln
-
Asp-Arg
-
Asp-Ser [4]
-
Asp-Ala [4]
Q4: How does the choice of coupling reagent affect aspartimide formation?
A4: While aspartimide formation is primarily associated with the basic conditions of Fmoc deprotection, the coupling conditions can also play a role. The use of strong activating agents in the presence of excess base can potentially accelerate side reactions. However, the more significant factor is the repeated exposure to piperidine during the synthesis cycles.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides step-by-step solutions.
Issue 1: High levels of aspartimide and related by-products detected by LC-MS.
Underlying Cause: Base-catalyzed cyclization of the aspartate side chain.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high aspartimide formation.
Detailed Protocols:
-
Modification of Fmoc Deprotection:
-
Reduced Piperidine Exposure: Instead of the standard 20% piperidine in DMF for 20 minutes, consider using a shorter treatment time or a lower concentration of piperidine. Monitor Fmoc removal to ensure complete deprotection.
-
Addition of HOBt: Adding 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can help to suppress aspartimide formation by protonating the backbone amide.[4]
-
Use of a Weaker Base: For highly sensitive sequences, replacing piperidine with a weaker base like morpholine can significantly reduce aspartimide formation.[1] However, be aware that morpholine is a less efficient deprotecting agent, which may require longer reaction times or elevated temperatures, potentially leading to other side reactions.[1]
-
-
Employing Sterically Hindered Side-Chain Protecting Groups:
-
While you are using Dimethyl L-aspartate, a more effective strategy is to switch to an aspartic acid derivative with a bulkier side-chain protecting group. The tert-butyl (OtBu) ester is the standard and offers more steric hindrance than the methyl ester.[5]
-
For extremely problematic sequences like Asp-Gly, even bulkier protecting groups such as 3-methylpent-3-yl (OMpe) or 2-benzyloxymethyl (OBno) can provide superior suppression of aspartimide formation.[6]
Protecting Group Relative Rate of Aspartimide Formation O-Benzyl (OBzl) High O-Methyl (OMe) Moderate to High O-tert-Butyl (OtBu) Moderate O-Cyclopentyl Lower than OBzl[3] 3-Methylpent-3-yl (OMpe) Low[6] 2-Benzyloxymethyl (OBno) Very Low -
-
Backbone Protection:
-
The most effective way to completely prevent aspartimide formation is to use backbone protection.[6] This involves introducing a temporary, acid-labile protecting group on the amide nitrogen of the amino acid following the aspartate residue.
-
Commonly used backbone protecting groups are 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb).[7] These are typically introduced as pre-formed dipeptides, for example, Fmoc-Asp(OtBu)-Gly(Dmb)-OH.[7] The Dmb/Hmb group is cleaved during the final TFA cleavage step.[7]
-
Issue 2: My final peptide is contaminated with diastereomers that are difficult to separate.
Underlying Cause: Racemization of the aspartimide intermediate.
Troubleshooting Steps:
-
Implement Strategies to Prevent Aspartimide Formation: Since racemization occurs via the aspartimide intermediate, the primary solution is to prevent its formation in the first place. Refer to the troubleshooting workflow above. The use of Fmoc-Asp(OBno)-OH has been shown to result in low levels of D-Asp formation.
-
Optimize Cleavage Conditions: While most aspartimide formation occurs during the Fmoc deprotection cycles, acidic cleavage conditions can also contribute.[4] Ensure that the cleavage time is not excessively long and that efficient scavengers are used.
Issue 3: I am observing side products with a mass addition of +85 Da.
Underlying Cause: Piperidide adduct formation.
Troubleshooting Steps:
-
Prevent Aspartimide Formation: The formation of piperidide adducts is a direct consequence of the aspartimide intermediate reacting with piperidine.[1] Therefore, the strategies outlined in the first troubleshooting workflow are the most effective way to prevent this side reaction.
-
Thorough Washing: After the final Fmoc deprotection step, ensure thorough washing of the resin with DMF to remove any residual piperidine before proceeding with the next coupling step.
Mechanistic Overview of Aspartimide Formation
The formation of aspartimide and subsequent side products is a multi-step process.
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Conclusion
The use of this compound in peptide synthesis requires careful consideration of the potential for aspartimide formation, especially in Fmoc-based protocols. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly mitigate these side reactions. For challenging sequences, switching to aspartic acid derivatives with bulkier side-chain protecting groups or employing backbone protection strategies is highly recommended to ensure the synthesis of high-purity peptides.
References
- Dolling, R., & Merrifield, R. B. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
- Iris Biotech GmbH. (n.d.).
- Blake, J. (1979). Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 13(4), 418-425. [Link]
- Lippert, A. R., & Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Mergler, M., & Dick, F. (2005). Minimizing Aspartimide Formation with Ester-Based β-Carboxyl Protecting Groups. CHIMIA International Journal for Chemistry, 59(11), 826-830.
- Mergler, M., Dick, F., Sax, B., Weiler, P., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. [Link]
- Bode, J. W. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of cyclopentyl ester protection for aspartic acid to reduce base catalyzed succinimide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
Technical Support Center: Purification of Dimethyl L-aspartate Hydrochloride
Welcome to the comprehensive technical guide for the purification of Dimethyl L-aspartate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and purification of this critical reagent. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues that arise during the handling and purification of this compound.
Q1: My crude this compound is a hygroscopic, oily residue instead of a solid. What went wrong?
A1: This is a very common issue. The crude product of this compound is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] If exposed to air, it can quickly turn into a liquid, making it difficult to handle, store, and use.[1]
-
Causality: The presence of residual methanol, hydrogen chloride (HCl), or thionyl chloride from the esterification reaction can contribute to the oily consistency and enhance its hygroscopic nature. Incomplete removal of these volatile components is often the primary cause. The classic synthesis method involving passing dry hydrogen chloride gas through a suspension of L-aspartic acid in anhydrous methanol can be particularly troublesome in this regard, often yielding a product that is difficult to solidify.[1]
-
Troubleshooting:
-
Thorough Evaporation: Ensure complete removal of volatile reagents and byproducts. This can be achieved by repeated co-evaporation with an anhydrous solvent. For instance, after the initial concentration under reduced pressure, add anhydrous methanol and re-evaporate. Repeating this process several times is crucial.[1]
-
Use of Thionyl Chloride: An alternative synthetic route using thionyl chloride in anhydrous methanol can sometimes yield a product that is easier to precipitate as a solid.[1] However, meticulous removal of excess thionyl chloride and generated HCl is still paramount.
-
Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Q2: I'm struggling with the recrystallization of this compound. What is the optimal solvent system?
A2: Selecting the right recrystallization solvent is critical for obtaining a high-purity, crystalline product. The solubility of this compound varies significantly across different solvents.
-
Recommended Solvent System: A mixed solvent system of methanol and ethyl acetate has been shown to be highly effective.[1]
-
Rationale: Methanol is a good solvent for this compound, ensuring it dissolves completely at an elevated temperature. Ethyl acetate acts as an anti-solvent, reducing the solubility as the solution cools, which promotes crystallization.
-
-
Optimization: The ratio of methanol to ethyl acetate is a critical parameter.
-
A volume ratio of 1:20 (methanol:ethyl acetate) has been reported to provide the best recrystallization efficiency, with yields as high as 95%.[1]
-
Too much methanol will result in high solubility even at low temperatures, making it difficult for the product to precipitate, leading to low yields.[1]
-
Too little methanol will lead to poor dissolution of the crude product, requiring large volumes of solvent.[1]
-
-
Alternative (Less Effective) Systems: Other solvent systems have been explored with less success.[1]
Q3: What are the common impurities I should be aware of, and how can I detect them?
A3: The primary impurities in crude this compound often stem from incomplete reaction or side reactions.
-
Common Impurities:
-
Starting Material: Unreacted L-aspartic acid.
-
Mono-esterified Products: α- and β-monomethyl esters of L-aspartic acid.[2]
-
Residual Solvents and Reagents: Methanol, thionyl chloride, and hydrogen chloride.
-
Deamidation and Isoaspartate Formation: Under certain conditions, deamidation can occur, leading to the formation of isoaspartate derivatives.[3]
-
-
Detection Methods:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the purity and identify the presence of starting material and major byproducts. A mobile phase of butanol:glacial acetic acid:water (70:10:20) with a ninhydrin visualizing agent can be effective for separating amino acids and their derivatives.[4]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and identifying impurities.[5][6] Reversed-phase HPLC with a suitable ion-pairing agent can be used to separate the desired product from starting materials and related substances.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired product and may reveal the presence of impurities if they are in significant quantities.[8]
-
Quantitative NMR (qNMR): Can be used to determine the purity of the final product with a high degree of accuracy.[9][10]
-
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: Proper storage is crucial to maintain the integrity of this compound, given its hygroscopic nature.
-
Temperature: Store at 2-8°C for long-term stability.[8] Some suppliers recommend storage at -20°C or even -80°C for solutions, with a shorter shelf-life at -20°C.[11][12]
-
Atmosphere: Store in an inert atmosphere (e.g., under nitrogen or argon) to prevent moisture absorption.[8]
-
Container: Use a tightly sealed container.
-
Desiccation: Storing in a desiccator can provide an additional layer of protection against moisture.
Section 2: Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving specific experimental challenges.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect solvent ratio (too much methanol).2. Incomplete precipitation.3. Premature crystallization during hot filtration. | 1. Optimize the methanol:ethyl acetate ratio (aim for 1:20 v/v).[1]2. Cool the solution slowly and allow sufficient time for crystallization. Cooling in an ice bath may be necessary.3. Pre-heat the filtration funnel and receiving flask to prevent the product from crashing out of solution prematurely. |
| Product is Colored (Yellowish/Brown) | 1. Presence of colored impurities from starting materials.2. Degradation of the product due to excessive heat or prolonged reaction times. | 1. Treat the solution with activated charcoal before hot filtration during recrystallization.2. Ensure the reaction temperature is carefully controlled, especially during the addition of thionyl chloride.[1]3. A second recrystallization may be necessary. |
| Inconsistent Melting Point | 1. Presence of impurities.2. Residual solvent. | 1. Re-purify the product via recrystallization.2. Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.The expected melting point is in the range of 115-117°C.[8][13] |
| Difficulty in Obtaining a Solid After Extraction | 1. The free base of Dimethyl L-aspartate is an oil.[14]2. Incomplete conversion back to the hydrochloride salt. | 1. After extraction of the free base into an organic solvent (e.g., ethyl acetate), ensure the solution is thoroughly dried (e.g., with magnesium sulfate).2. To obtain the hydrochloride salt, dissolve the free base in a suitable solvent and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol outlines the steps for purifying the crude product obtained from the esterification of L-aspartic acid.
-
Dissolution:
-
Transfer the crude this compound to a clean, dry Erlenmeyer flask.
-
Add a minimal amount of anhydrous methanol to dissolve the crude product. Gentle warming may be necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal.
-
Gently heat the mixture for a few minutes with swirling.
-
-
Hot Filtration:
-
Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities. It is advisable to pre-heat the filtration apparatus to prevent premature crystallization.
-
-
Crystallization:
-
To the hot filtrate, slowly add ethyl acetate (in a ratio of approximately 20 parts ethyl acetate to 1 part methanol by volume).[1]
-
Allow the solution to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath or refrigerator to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for common purification issues.
References
- Synthesis of dimethyl aspartate - PrepChem.com.
- This compound CAS 32213-95-9 - Shaanxi Bloom Tech Co., Ltd.
- Synthesis of L-aspartic acid dimethyl ester hydrochloride - PrepChem.com.
- L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester - Organic Syntheses Procedure.
- NOTE Chiral Separation of Aspartic Acid by Thin-Layer Chromatography.
- HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed.
- Method for analysing and detecting impurities in ornithine aspartate - Google Patents.
- US4922011A - Method for purifying aspartic acid - Google Patents.
- This compound | C6H12ClNO4 | CID 3084560 - PubChem - NIH.
- HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate - ResearchGate.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA.
- (PDF) Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry - ResearchGate.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102288687A - Method for analysing and detecting impurities in ornithine aspartate - Google Patents [patents.google.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. This compound | 32213-95-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 32213-95-9 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Resolving Peak Splitting in NMR of Dimethyl L-aspartate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for troubleshooting and resolving complex peak splitting observed in the Nuclear Magnetic Resonance (NMR) spectra of Dimethyl L-aspartate hydrochloride. As a Senior Application Scientist, this content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Complexity
Q1: Why does the 1H NMR spectrum of my this compound sample show such complex splitting patterns, rather than simple doublets and triplets?
The intricate splitting patterns in the NMR spectrum of this compound arise from a combination of structural and environmental factors. The primary reasons include:
-
Diastereotopic Protons: The two protons on the β-carbon (the CH2 group) are diastereotopic.[1] This means that due to the chiral center at the α-carbon, they are chemically non-equivalent and will have different chemical shifts.[1] Consequently, they couple with each other (geminal coupling) and differently with the α-proton (vicinal coupling), leading to more complex patterns than a simple quartet.[2][3][4][5]
-
Second-Order Effects (Strong Coupling): When the chemical shift difference (in Hz) between two coupled protons is not significantly larger than their coupling constant (J), the straightforward n+1 rule for splitting breaks down.[4][6][7] This phenomenon, known as second-order or strong coupling, results in distorted multiplets where peak intensities are no longer symmetrical, often described as "roofing."[6][7][8] This is common for the β-protons in aspartic acid derivatives.
-
pH and Solvent Effects: The amine group (NH3+) and any residual carboxylic acid protons are exchangeable. The rate of proton exchange with the solvent can significantly influence the appearance of adjacent signals.[9][10] In aprotic solvents like DMSO-d6, the NH3+ protons can couple to the α-proton, adding another layer of complexity. Conversely, in protic solvents like D2O, these protons will exchange with deuterium, simplifying the spectrum by removing this coupling.[11] The pH of the solution can also alter chemical shifts and exchange rates, potentially leading to peak broadening or sharpening.[9][10][12]
Q2: The signal for my α-proton is not a clear multiplet. How can I simplify and interpret this?
The α-proton is coupled to the two diastereotopic β-protons and, depending on the solvent, the three protons of the ammonium group (NH3+). This creates a complex spin system.
Troubleshooting Workflow for α-Proton Signal
Caption: A logical workflow for employing 2D NMR to resolve structural ambiguities.
Part 3: Data Interpretation and Reference Values
Q5: What are the typical coupling constant (J) values I should expect for Dimethyl L-aspartate?
Coupling constants are a powerful tool for determining molecular geometry. The expected values for Dimethyl L-aspartate are:
| Coupling Type | Protons Involved | Typical J Value (Hz) | Notes |
| Geminal (2JHH) | Hβ - Hβ' | ~12-18 Hz | This large coupling is characteristic of diastereotopic protons on an sp3 carbon. [13] |
| Vicinal (3JHH) | Hα - Hβ and Hα - Hβ' | ~3-12 Hz | The exact value is dependent on the dihedral angle between the protons, as described by the Karplus relationship. The two vicinal couplings will be different due to the diastereotopic nature of the β-protons. [14] |
By carefully analyzing the splitting patterns and extracting the coupling constants, you can gain valuable insight into the solution-state conformation of your molecule. When combined with the strategic troubleshooting and advanced experimental approaches outlined above, you will be well-equipped to resolve even the most complex NMR spectra of this compound.
References
- Chemistry LibreTexts. (2025). 2D NMR Introduction.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Kohlhoff, K. J., et al. (2014). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 58(2), 129-144.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
- Reich, H. J. (2020). Second Order Effects in Coupled Systems.
- Sgourakis, N. G., et al. (2017). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 112(3), 441-452.
- YouTube. (2018). 13.8: More Complex Spin-Spin Splitting Patterns.
- Chemistry LibreTexts. (2024). 13.8: More Complex Spin-Spin Splitting Patterns.
- University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - More complex splitting patterns.
- Nanalysis. (2018). Your NMReady-60 Order!.
- Iwahara, J., et al. (2018). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Methods in Enzymology, 614, 219-251.
- Ishizuka, H., et al. (1972). NMR Study of Amino Acids and Their Derivatives. V. Structures and Formation Constants of Zinc-L-Aspartic Acid Complexes in Aqueous Solution. Bulletin of the Chemical Society of Japan, 45(10), 2941-2944.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191).
- Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns.
- Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy.
- YouTube. (2023). First & Second Order Spectra| AX, AB, AM2 & A3X2 Spin Systems| Popel nomenclature| NMR Spectroscopy.
- Chemistry LibreTexts. (2019). 4.1: Obtaining and Interpreting NMR Spectra.
- ResearchGate. (2016). Selected 1 H NMR spectra of 1 mM L-aspartate a) before and b)–e) 10–80....
- James, T. L. Spotting diastereotopic protons in the NMR spectrum.
- Quora. (2017). How to decipher the L-Aspartic NMR graph.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3084560, this compound.
- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Putko, P., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- Al-Harthi, S., et al. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1083-1096.
- ResearchGate. (1981). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles.
- Michigan State University, Department of Chemistry. Basic Practical NMR Concepts.
- Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants.
- University of California, Irvine, Department of Chemistry. Coupling constants for 1H and 13C NMR.
- Reddit. (2023). NMR Peak Broadening.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bmrb.io [bmrb.io]
- 10. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]
- 13. Spotting diastereotopic protons in the NMR spectrum [almerja.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving HPLC Resolution for Dimethyl L-aspartate Hydrochloride Analysis
Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of Dimethyl L-aspartate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to enhance your analytical outcomes. Here, we move beyond simple procedural lists to explain the why behind each experimental choice, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing polar and ionizable compounds like this compound. It's often a result of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Assess Mobile Phase pH: The ionization state of this compound is highly dependent on the mobile phase pH.[1][2][3][4] At a pH near its pKa, the compound can exist in both ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.
-
Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For an acidic compound like Dimethyl L-aspartate, a lower pH (e.g., 2.5-3.5) will suppress the ionization of the carboxylic acid group, leading to more consistent interactions with a reversed-phase column and improved peak shape.[1][3]
-
-
Evaluate Column Health: Over time, active sites on the silica backbone of the column can become exposed, leading to strong, unwanted interactions with polar analytes.[5][6]
-
Consider Ion-Pairing Reagents: If adjusting pH is not sufficient, an ion-pairing reagent can be added to the mobile phase. These reagents contain a hydrophobic part that interacts with the stationary phase and a charged part that forms an ion pair with the analyte.[9][10][11]
Q2: I'm struggling to achieve baseline resolution between this compound and a closely eluting impurity. What strategies can I employ?
A2: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), selectivity (α), and retention factor (k).
Systematic Approach to Improving Resolution:
dot graph TD { A[Start: Poor Resolution] --> B{Initial Assessment}; B --> C[Optimize Mobile Phase]; B --> D[Evaluate Stationary Phase]; B --> E[Adjust Physical Parameters]; C --> C1[Modify Organic Solvent %]; C --> C2[Adjust pH]; C --> C3[Introduce Ion-Pairing Agent]; D --> D1[Change Column Chemistry]; D --> D2[Consider HILIC]; E --> E1[Decrease Flow Rate]; E --> E2[Increase Column Length]; subgraph Legend direction LR StartNode[Start] ProcessNode{Process} EndNode[End] end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Troubleshooting Poor Resolution"
Detailed Strategies:
-
Optimize Mobile Phase Selectivity (α):
-
Adjust Organic Modifier: Changing the type of organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Fine-tune pH: As mentioned previously, pH can dramatically alter the retention of ionizable compounds.[1][2][3][4] A small change in pH can significantly impact the relative retention of Dimethyl L-aspartate and its impurities.
-
-
Increase Column Efficiency (N):
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase efficiency and lead to sharper peaks, which can improve resolution.
-
Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.[12] However, this will also increase analysis time and backpressure.
-
-
Optimize Retention Factor (k):
-
Adjust Mobile Phase Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analytes, potentially providing more time for separation.[12]
-
-
Consider an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Chromatography (HILIC): Since this compound is a very polar compound, it may be poorly retained on traditional reversed-phase columns. HILIC is an excellent alternative for retaining and separating highly polar compounds.[13][14][15][16][17][18][19] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[14][15]
-
Q3: My retention times for this compound are drifting between injections. What could be the cause?
A3: Retention time instability is often due to a lack of equilibration, changes in the mobile phase, or temperature fluctuations.[5][20]
Troubleshooting Guide for Drifting Retention Times:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Column Equilibration | The column has not reached a steady state with the mobile phase before injection. | Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the initial mobile phase conditions before the first injection and between runs.[8] |
| Mobile Phase Instability | The mobile phase composition is changing over time. This can be due to evaporation of the organic component or degradation of additives. | Prepare fresh mobile phase daily.[21] Keep mobile phase bottles capped to minimize evaporation. Ensure proper mixing if using a gradient.[21] |
| Temperature Fluctuations | The column temperature is not stable. Changes in temperature affect mobile phase viscosity and analyte retention. | Use a column oven to maintain a constant and consistent temperature.[5][12] |
| Pump Performance Issues | The HPLC pump is not delivering a consistent flow rate or mobile phase composition. | Check for leaks in the pump and fittings.[5] Purge the pump to remove air bubbles.[21] If the problem persists, the pump seals may need to be replaced. |
Q4: I am not getting any/very low UV signal for this compound. What is the problem?
A4: Most amino acids, including Dimethyl L-aspartate, lack a strong chromophore, which results in poor UV absorbance.[22][23]
Solutions for Detection Enhancement:
-
Pre-column Derivatization: This is the most common approach. The amino acid is reacted with a derivatizing agent to attach a UV-active or fluorescent tag before injection onto the HPLC column.[22][23][24][25][26]
-
Common Derivatizing Agents:
-
o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives.[23][26]
-
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines.[24]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, it creates phenylthiocarbamyl (PTC) derivatives that are UV active.[24]
-
-
-
Post-column Derivatization: The derivatization reaction occurs after the separation on the column and before the detector.[9] This method avoids potential issues with separating multiple derivatized products.
-
Alternative Detection Methods:
Experimental Protocol: Pre-column Derivatization with OPA
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA in a borate buffer (pH ~9.5) and adding a thiol, such as 3-mercaptopropionic acid.[26]
-
Derivatization Reaction: Mix your sample or standard with the OPA reagent. The reaction is typically very fast and can often be automated in the autosampler.[26]
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).[23]
Q5: Is chiral separation of Dimethyl L-aspartate possible, and what kind of column should I use?
A5: Yes, chiral separation of D- and L-isomers of amino acids and their esters is a common requirement, particularly in pharmaceutical analysis. This is achieved using a chiral stationary phase (CSP).[29][30][31][32][33]
Column Selection for Chiral Separation:
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are widely used for the chiral separation of a broad range of compounds, including amino acid derivatives.[30]
-
Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like teicoplanin or vancomycin are particularly effective for the separation of underivatized amino acids.[31]
-
Ligand-exchange CSPs: These columns are also used for the separation of amino acid enantiomers.
Method Development Considerations:
-
Mobile Phase: The choice of mobile phase (normal phase, polar organic, or reversed-phase) is highly dependent on the type of CSP used.[29]
-
Derivatization: While some CSPs can separate underivatized amino acids, derivatization of the amino or carboxyl group can sometimes enhance chiral recognition and improve resolution.[30]
dot graph TD { A[Chiral Separation Goal] --> B{Select Chiral Stationary Phase}; B --> C[Polysaccharide-based]; B --> D[Macrocyclic Glycopeptide-based]; B --> E[Ligand-exchange]; C --> F[Optimize Mobile Phase (Normal/Polar Organic)]; D --> G[Optimize Mobile Phase (Reversed-phase/Polar Organic)]; E --> H[Optimize Mobile Phase (Aqueous)]; F --> I[Successful Separation]; G --> I; H --> I; subgraph Legend direction LR StartNode[Start] ProcessNode{Process} EndNode[End] end style A fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Chiral Separation Workflow"
References
- Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfon
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
- In-Needle Pre-Column Derivatization for Amino Acid Quantific
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- HILIC – Knowledge and References. Taylor & Francis Online. [Link]
- Hydrophilic interaction chrom
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
- Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acid. Journal of Chromatographic Science, Oxford Academic. [Link]
- Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. PubMed. [Link]
- How To Improve Resolution In Liquid Chromatography? Chemistry For Everyone (YouTube). [Link]
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
- Amino Acid Analysis by HPLC: Optimized Conditions for Chromatography of Phenylthiocarbamyl Deriv
- HPLC Columns for Amino Acid & Cell Structure Analysis. Element Lab Solutions. [Link]
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HPLC Troubleshooting Guide. SCION Instruments. [Link]
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantific
- Dimethyl L-aspart
- HPLC Column, Ultisil Amino Acid for 18 Amino Acids Analysis. Aurora Pro Scientific. [Link]
- Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry.
- I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?
- Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. Shodex. [Link]
- HPLC Troubleshooting Guide. Regis Technologies. [Link]
- Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Regis Technologies. [Link]
- HPLC methods for determination of D-aspartate and N-methyl-D-aspart
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Exploring the Role of pH in HPLC Separ
- HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Control pH During Method Development for Better Chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Chiral HPLC Separ
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
- Direct chiral HPLC separ
Sources
- 1. moravek.com [moravek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biocompare.com [biocompare.com]
- 15. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. waters.com [waters.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. waters.com [waters.com]
- 23. myfoodresearch.com [myfoodresearch.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. phx.phenomenex.com [phx.phenomenex.com]
- 33. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
dealing with hygroscopic nature of Dimethyl L-aspartate hydrochloride
Welcome to the technical support center for Dimethyl L-aspartate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling and use of this valuable synthetic building block. Its pronounced hygroscopic nature presents specific challenges in the laboratory, which, if not properly managed, can impact experimental reproducibility, yield, and the integrity of your results. This document provides in-depth, field-proven insights and protocols to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has turned into a solid clump. Is it still usable?
A1: This is a common issue stemming from moisture absorption. While the material may still be chemically viable, its primary drawback is the difficulty in accurate weighing and handling.[1] For non-critical applications, you may be able to mechanically break up the clumps with a dry spatula before use. However, for quantitative and sensitive reactions, it is crucial to first determine the water content (see Protocol 2) or to dry the material thoroughly (see Protocol 3). The hydrochloride salt form is generally stable, but excess water could potentially lead to slow hydrolysis of the ester groups over time, especially under non-neutral pH conditions.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize moisture uptake, proper storage is critical. The compound should be stored in a tightly sealed, airtight container.[1] For enhanced protection, we recommend placing this primary container inside a secondary container, such as a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). For long-term storage or for highly sensitive applications, storing the material under an inert atmosphere (e.g., in a nitrogen-filled glovebox) is the best practice.[2]
Q3: I don't have access to a glovebox. How can I accurately weigh this compound?
A3: While a glovebox provides the most controlled environment, you can still achieve accurate weighing with careful technique. The key is to minimize the compound's exposure time to the atmosphere.[1] Have all your equipment ready (spatulas, weigh boats, receiving flask). Open the main container, quickly transfer an approximate amount to a pre-tared weighing vessel on the balance, record the mass as it stabilizes, and immediately transfer it to your reaction vessel. For the highest accuracy outside of a glovebox, consider preparing a stock solution from the entire bottle's contents, which mitigates the error from repeated openings.
Q4: How does the presence of water in this compound affect my peptide coupling reaction?
A4: Water can interfere with peptide coupling reactions in several ways. Firstly, it can hydrolyze the activated ester intermediate formed during the coupling process, leading to the regeneration of the carboxylic acid and a reduction in yield.[3] Secondly, many coupling reagents are themselves sensitive to moisture and can be deactivated. While some modern coupling protocols are tolerant to or are even performed in water, traditional carbodiimide-based methods are particularly susceptible to side reactions in the presence of water.[4][5][6] For consistent and high-yielding couplings, starting with an anhydrous or near-anhydrous amino acid component is highly recommended.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Low or inconsistent yields are one of the most common problems when working with hygroscopic starting materials. Use this guide to troubleshoot potential issues related to this compound.
Possible Cause & Solution Pathway:
Issue 2: Material Clumping and Caking
The physical state of the powder is the first indicator of moisture uptake.
-
Observation: The powder is no longer free-flowing and has formed hard lumps.
-
Primary Cause: Exposure to ambient humidity has led to the absorption of water molecules onto the surface of the crystals, forming liquid bridges that solidify into solid bridges upon slight temperature or humidity fluctuations.
-
Immediate Actions:
-
Segregate the bottle: Prevent further moisture ingress by ensuring the cap is tightly sealed and placing it in a desiccator.
-
Mechanical Break-up (for non-critical use): Use a clean, dry spatula or mortar and pestle to gently break up the clumps. Perform this in as dry an environment as possible (e.g., a nitrogen bag).
-
-
Recommended Solution for Sensitive Applications:
-
Do not assume 100% purity: The mass of the material is now a combination of the compound and an unknown amount of water.
-
Quantify Water Content: Use Karl Fischer titration (Protocol 2) to determine the exact percentage of water by mass. This will allow you to calculate the corrected mass of the active compound needed for your reaction.
-
Dry the Material: For future use, dry a portion of the material following the vacuum drying protocol (Protocol 3).
-
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
This protocol outlines the standard procedure for accurately weighing a hygroscopic solid.
Method A: Weighing in an Inert Atmosphere (Glovebox)
This is the gold standard for maintaining the integrity of the compound.
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon, with O₂ and H₂O levels typically <10 ppm). Introduce the sealed bottle of this compound, a clean spatula, a weigh boat or paper, and your pre-tared reaction vessel into the glovebox antechamber.
-
Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 20 minutes.
-
Weighing: Inside the glovebox, open the bottle and transfer the desired amount of powder to the weigh boat on a tared analytical balance.
-
Transfer: Carefully transfer the weighed powder into your reaction vessel.
-
Sealing: Immediately and tightly seal both the reaction vessel and the stock bottle of this compound.
Method B: Rapid Weighing on an Open Bench
Use this method when a glovebox is unavailable, accepting a minor but potential intake of moisture.
-
Preparation: Place your pre-tared reaction vessel, a clean and dry spatula, and a weigh boat near the analytical balance. Minimize drafts around the balance.
-
Tare: Tare the weigh boat on the balance.
-
Rapid Transfer: Minimize the time the stock bottle is open. Quickly remove the required amount of solid and place it onto the tared weigh boat.
-
Record Mass: As soon as the balance reading stabilizes, record the mass. Speed is crucial as the mass may start to drift upwards as it absorbs moisture.[1]
-
Immediate Transfer & Sealing: Immediately transfer the weighed solid to your reaction vessel and seal it. Tightly cap the stock bottle and return it to the desiccator.
Protocol 2: Quantification of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content. The specific parameters may need to be optimized for your instrument.
-
Instrument Preparation: Prepare the Karl Fischer titrator with fresh, appropriate reagents (e.g., anhydrous methanol as the solvent in the titration cell). Run a pre-titration to neutralize any ambient moisture in the cell.
-
Sample Preparation: In a low-humidity environment (e.g., a glovebox or under a nitrogen flush), accurately weigh approximately 100-200 mg of this compound into a gas-tight syringe or a dried sample vial.
-
Injection: Quickly and carefully inject the sample into the titration cell.
-
Titration: Start the titration. The instrument will titrate with the Karl Fischer reagent until all the water from the sample has been consumed.
-
Calculation: The instrument's software will calculate the amount of water in the sample, typically reported as a percentage by weight.
-
Validation: Run a standard with a known water content (e.g., sodium tartrate dihydrate) to verify the accuracy of your setup.
Protocol 3: Drying Protocol for this compound
If the material has absorbed significant moisture, it can be dried before use.
-
Preparation: Place a thin layer of the clumped this compound in a clean, dry crystallizing dish or watch glass.
-
Vacuum Oven: Place the dish in a vacuum oven.
-
Drying Conditions: Heat the oven to 40-50°C. A moderate temperature is recommended to avoid any potential degradation. Apply a vacuum (e.g., <10 mmHg).
-
Drying Time: Dry for 12-24 hours. The time required will depend on the amount of material and the initial water content.
-
Cooling: After the drying period, release the vacuum with a dry, inert gas like nitrogen. Immediately transfer the hot dish to a desiccator to cool to room temperature. Do not expose the hot, dry material to ambient air as it will rapidly reabsorb moisture.
-
Storage: Once cool, transfer the dry, free-flowing powder to a new, dry, airtight container for storage in a desiccator.
Data & Properties
Solvent Compatibility
A general understanding of solubility is crucial for setting up reactions and preparing stock solutions.
| Solvent | Type | Solubility | Notes |
| Water (H₂O) | Polar Protic | High | Freely soluble.[7] |
| Methanol (MeOH) | Polar Protic | High | Freely soluble.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Good solubility.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Sparingly Soluble | May require heating to fully dissolve. |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | Limited solubility at room temperature. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | Not a suitable solvent.[8] |
| Tetrahydrofuran (THF) | Nonpolar | Insoluble | Not a suitable solvent. |
| Ethyl Acetate (EtOAc) | Nonpolar | Insoluble | Can be used as an anti-solvent for recrystallization.[1] |
Note: Solubility can be lot-dependent. It is always best to perform a small-scale solubility test.
Hygroscopicity Characterization
While specific DVS data for every batch is unique, the following explains how such data is interpreted according to the European Pharmacopoeia (Ph. Eur.) classification.[2][9] This provides a framework for you to assess your own material.
Hygroscopicity Classification (Ph. Eur.) Based on % weight increase after 24 hours at 25°C and 80% Relative Humidity (RH)
| Classification | % Weight Increase (w/w) | Implication for Handling |
| Non-hygroscopic | ≤ 0.12% | Standard handling procedures are sufficient. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Store in a tightly sealed container. |
| Hygroscopic | ≥ 2% and < 15% | Store in a tightly sealed, airtight container. A desiccator is recommended. |
| Very hygroscopic | ≥ 15% | Requires storage in an airtight container. Handling under controlled low humidity or in a glovebox is strongly advised. |
References
- TutorChase. How do you handle hygroscopic solutes in the lab?
- Fejér, K., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances, 9(56), 32876-32885.
- Gallou, F., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(15), 3894–3897.
- Shaanxi Bloom Tech Co., Ltd. This compound CAS 32213-95-9.
- Sanghvi, Y. S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 26(7), 1937–1949.
- Sequella, A., & Montalbán, M. G. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry—A European Journal, 27(1), 104-115.
- Yoshiya, T., & Hojo, K. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of the Pharmaceutical Society of Japan, 131(8), 1189-1196.
- SK pharmteco. Dynamic Vapor Sorption (DVS).
- Pharma Growth Hub. (2024). Classification of Hygroscopicity.
- Runaway reactions, case studies, lessons learned. (2012). ARIA 42111.
- SciTechnol. Dynamic Vapour Sorption- A versatile technique for pharmaceutical materials characterization.
- Organic Syntheses. L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester.
- CSB. Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- Reddit. What are some common causes of low reaction yields?
- Peng, C., & Chan, C. K. (2001). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 35(22), 4495-4501.
- Quora. What are the hazardous effects of hygroscopic materials?
- METTLER TOLEDO. Dynamic Vapor Sorption (DVS).
- Chemistry For Everyone. (2023, October 26). What Causes A Low Percent Yield In Chemical Reactions? [Video]. YouTube.
- Wang, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 20(17), 10327-10343.
- Varnek, A., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(15), 4619–4631.
- ProUmid. Dynamic Vapor Sorption (DVS) Analysis.
- ResearchGate. (2016). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.
- Sule, S., & Ambadekar, S. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. Journal of Drug Delivery and Therapeutics, 10(6), 45-49.
- PrepChem.com. Synthesis of L-aspartic acid dimethyl ester hydrochloride.
- PubChem. This compound. [Online] National Center for Biotechnology Information.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Taylor & Francis. Polar aprotic solvents – Knowledge and References.
- Toxic Docs. CASE HISTORIES OF ACCIDENTS IN THE CHEMICAL INDUSTRY.
Sources
- 1. Page loading... [guidechem.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. This compound | 32213-95-9 [chemicalbook.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Dimethyl L-aspartate Hydrochloride
Welcome to the comprehensive technical support guide for Dimethyl L-aspartate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. By understanding the chemical properties and potential degradation pathways of this compound, you can implement optimal storage and handling procedures, thereby ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the dimethyl ester of L-aspartic acid, provided as a hydrochloride salt. It is a key intermediate in various synthetic applications, including peptide synthesis and the development of neuroprotective agents.[1] The stability of this compound is paramount because degradation can lead to the formation of impurities, such as L-aspartic acid and its monomethyl esters, which can interfere with reactions and compromise the integrity of your final product.[2]
Q2: What are the primary factors that affect the stability of this compound?
The primary factors affecting the stability of this compound are moisture, temperature, and pH. As an ester, it is susceptible to hydrolysis, and its hygroscopic nature makes it prone to absorbing atmospheric moisture.[3] Elevated temperatures can accelerate degradation, while inappropriate pH conditions can catalyze hydrolysis.
Q3: What are the visible signs of degradation?
Visible signs of degradation can include a change in the physical appearance of the solid, such as clumping or discoloration from a white or off-white powder to a brownish, insoluble mass.[4][5] A noticeable decrease in solubility or the presence of insoluble particulates in solution can also indicate degradation.
Q4: How should I handle this compound upon receipt?
Upon receipt, it is crucial to store the compound in a tightly sealed container in a cool, dry place.[6] Many suppliers recommend refrigeration (2-8°C or 4°C).[1][7] For long-term storage, some sources suggest even lower temperatures, such as -20°C.[4] It is also advisable to store it under an inert atmosphere to minimize exposure to moisture and oxygen.[1]
Q5: Can I store this compound in solution?
While convenient, storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis. If you must prepare a stock solution, it is best to do so immediately before use. For short-term storage of solutions, some suppliers recommend storing aliquots at -20°C for up to one month or at -80°C for up to six months, ensuring the container is sealed to prevent moisture ingress.[4][8]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of your this compound using an appropriate analytical method (e.g., NMR, HPLC). If degradation is confirmed, procure a fresh batch of the reagent. |
| Difficulty dissolving the compound | The compound may have absorbed moisture and started to hydrolyze or polymerize. | Ensure the compound has been stored under dry conditions. If solubility issues persist, it may be a sign of significant degradation, and the reagent should be discarded. |
| pH of the reaction mixture is off | The hydrochloride salt can affect the pH of unbuffered solutions. | Buffer your reaction mixture to the desired pH. Be mindful that the presence of the hydrochloride salt will make the initial solution acidic. |
| Appearance of unexpected byproducts | The presence of impurities from the degradation of this compound (e.g., L-aspartic acid, monomethyl esters). | Confirm the identity of the byproducts using analytical techniques. If they correspond to degradation products, replace your stock of this compound. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
-
Inert Atmosphere: Upon receiving, if the compound is not already packaged under an inert gas, transfer it to a clean, dry glass vial inside a glove box or an environment purged with an inert gas like argon or nitrogen.
-
Secure Sealing: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For added protection against moisture, wrap the cap with Parafilm®.
-
Temperature Control: Store the sealed vial at the recommended temperature, typically between 2-8°C.[1] For maximum long-term stability, storage at -20°C is preferable.[4]
-
Desiccation: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™) to maintain a low-humidity environment.
-
Equilibration: Before opening, allow the container to warm to room temperature inside the desiccator to prevent condensation of atmospheric moisture onto the cold solid.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Use a dry, high-purity solvent appropriate for your application. Dimethyl sulfoxide (DMSO) and methanol are common solvents, although solubility in water is also noted.[1][9] Be aware that hygroscopic DMSO can impact solubility.[4]
-
Immediate Use: Ideally, prepare the solution immediately before use.
-
Inert Conditions: If possible, prepare the solution under an inert atmosphere.
-
Short-Term Storage: If short-term storage is unavoidable, aliquot the solution into small, single-use vials.
-
Freezing: For storage up to one month, store at -20°C. For up to six months, store at -80°C.[4][8]
-
Thawing: When ready to use, thaw the vial quickly and use the entire aliquot. Avoid repeated freeze-thaw cycles.[4][8]
Visualizing Stability Concepts
Chemical Structure and Susceptible Bonds
The diagram below illustrates the structure of this compound, highlighting the ester linkages that are susceptible to hydrolysis.
Caption: Structure of this compound with hydrolysis sites.
Workflow for Optimal Storage and Handling
This workflow outlines the critical steps to maintain the stability of your this compound.
Caption: Recommended workflow for handling and storing this compound.
Summary of Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution | Rationale |
| Temperature | 2-8°C (short-term)[1], -20°C (long-term)[4] | -20°C (≤1 month)[4][8], -80°C (≤6 months)[4][8] | Minimizes the rate of chemical degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | N/A (prepare fresh) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Humidity | Low (store in a desiccator) | N/A | The compound is hygroscopic and can absorb water, leading to hydrolysis.[3] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed vials | Prevents exposure to air and moisture. |
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the quality and consistency of your research.
References
- This compound CAS 32213-95-9. Shaanxi Bloom Tech Co., Ltd. [Link]
- Stability testing of existing active substances and related finished products. European Medicines Agency. (2023-07-13). [Link]
- Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed. (2005-03-15). [Link]
- Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. [Link]
- Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society. [Link]
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. (2022-03-28). [Link]
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. [Link]
- Long-Term Stability Assessment Service.
- DL-Aspartic acid. Organic Syntheses Procedure. [Link]
- Preparation and isolation of mineral acid salt of an amino acid methyl ester.
- Methods for syntheses of N-methyl-DL-aspartic acid deriv
- What is Long Term Testing? Amplelogic. [Link]
- Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
- This compound | C6H12ClNO4 | CID 3084560. PubChem. [Link]
- Synthesis of optically active lactones from L-aspartic acid and intermediates thereof.
- Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Precaution on use of hydrochloride salts in pharmaceutical formul
- How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
- Drug quality and storage. MSF Medical Guidelines. [Link]
- L-aspartate degradation II | P
- (PDF) Stability indicating RP-HPLC assay method for estimation of dimethyl fumarate in bulk and capsules.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. biosynth.com [biosynth.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 32213-95-9 [chemicalbook.com]
Technical Support Center: Avoiding Racemization in Dimethyl L-Aspartate Hydrochloride Reactions
Welcome to the technical support center for handling Dimethyl L-aspartate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing racemization during chemical reactions. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to understand and mitigate racemization risks associated with this compound.
Q1: What is racemization and why is it a critical issue in reactions with this compound?
A1: Racemization is the conversion of a pure enantiomer (in this case, the L-isomer of the aspartate derivative) into a mixture containing both L- and D-isomers.[1][2] In pharmaceutical development, the stereochemical integrity of a molecule is paramount, as different enantiomers can exhibit vastly different biological activities, from reduced efficacy to toxicity.[3] Preserving the L-configuration of the aspartate backbone is therefore essential for the desired therapeutic outcome.
Q2: What is the primary chemical mechanism that leads to racemization in amino acid derivatives?
A2: The predominant mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] When the carboxylic acid group is activated for a coupling reaction, the proton on the alpha-carbon (the chiral center) becomes acidic. A base present in the reaction mixture can then abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, resulting in a mixture of the original L-enantiomer and the undesired D-enantiomer.[1][3] A secondary, less common pathway is the direct enolization of the activated ester.[1]
Q3: Is this compound particularly susceptible to racemization?
A3: Yes, aspartic acid derivatives are known to be prone to racemization.[4][5] This susceptibility is heightened by the presence of the side-chain ester group. Under basic conditions, the backbone amide nitrogen can attack this side-chain ester, forming a cyclic aspartimide intermediate.[3][6] This five-membered ring structure significantly increases the acidity of the α-proton, making it highly susceptible to abstraction and subsequent racemization.[3]
Q4: How do common reaction parameters influence the rate of racemization?
A4: Several factors critically affect the extent of racemization:
-
Base: The strength and steric hindrance of the base are crucial.[3][7] Strong, non-hindered bases like triethylamine (TEA) are more likely to abstract the α-proton and promote racemization than weaker or bulkier bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[7]
-
Temperature: Elevated temperatures accelerate reaction rates, including the rate of racemization.[3][8][9] For aspartic acid, in particular, higher temperatures can significantly increase the rate of aspartimide formation, a key precursor to racemization.[4][10]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in racemization.[11][12] Solvents like chloroform and acetonitrile have been shown to be less favorable in some cases compared to THF or DMF for minimizing racemization.[11]
-
Coupling Reagents: The choice of coupling reagent directly impacts the nature of the activated intermediate and its susceptibility to racemization.[1][13]
Part 2: Troubleshooting Guide - Diagnosis and Mitigation Strategies
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments, offering explanations and actionable protocols.
Issue 1: My final product shows a significant loss of optical purity after a peptide coupling reaction. What went wrong?
Possible Causes & Solutions:
-
Inappropriate Coupling Reagent: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), when used alone, are notorious for causing high levels of racemization.[1][13] They form a highly reactive O-acylisourea intermediate that is prone to cyclizing into an oxazolone.[14]
-
Absence or Ineffective Additive: Additives are essential for minimizing racemization.
-
Solution: Incorporate additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[1][7][14][15] These additives react with the activated intermediate to form an active ester that is more stable and less prone to racemization than the O-acylisourea intermediate.[1][14]
-
-
Base Selection and Stoichiometry: The base used to neutralize the hydrochloride salt or to facilitate the coupling can be a major contributor to racemization.
-
Solution:
-
Choose a Weaker, Sterically Hindered Base: Opt for bases like N-methylmorpholine (NMM, pKa 7.4) or 2,4,6-collidine (pKa 7.4) over stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, pKa 10.1).[7]
-
Use Stoichiometric Amounts: When using an amino acid salt like this compound, use only one equivalent of the tertiary base to neutralize the salt.[13] Excess base will increase the risk of α-proton abstraction.
-
-
Issue 2: I am observing byproducts related to aspartimide formation. How does this relate to racemization and how can I prevent it?
Mechanism & Prevention:
As previously mentioned, the side-chain ester of aspartic acid can be attacked by the backbone amide nitrogen under basic conditions (e.g., during Fmoc-deprotection in solid-phase synthesis) to form a cyclic aspartimide.[3][6] This intermediate is not only a source of impurities (α- and β-peptides) but is also highly prone to racemization at the α-carbon.[3][6]
Preventative Strategies:
-
Bulky Side-Chain Protecting Groups: While you are starting with a dimethyl ester, in more complex syntheses, employing a bulkier protecting group on the aspartic acid side chain, such as O-tert-butyl (OtBu) or 3-methyl-3-pentyl (OMpe), can sterically hinder the formation of the aspartimide ring.[3][10][16][17]
-
Modified Deprotection Conditions (for SPPS): If you are working in solid-phase peptide synthesis (SPPS), modify the Fmoc-deprotection conditions.
-
Backbone Protection: For particularly sensitive sequences (e.g., Asp-Gly), protecting the backbone amide nitrogen of the preceding amino acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can completely prevent aspartimide formation.[15][16]
Issue 3: How can I confirm and quantify the extent of racemization in my sample?
Analytical Techniques:
Verifying the enantiomeric purity of your product is a critical validation step. Several analytical methods can be employed:
-
Chiral Chromatography (HPLC or GC): This is the most common and reliable method. The sample is passed through a chiral stationary phase that interacts differently with the L- and D-enantiomers, leading to their separation and allowing for quantification.
-
Capillary Electrophoresis (CE): CE with a chiral selector can be used to separate all possible optical isomers of a peptide, providing high sensitivity for detecting even small amounts of racemization.[18]
-
Mass Spectrometry (MS): While MS itself doesn't typically separate enantiomers, it can be coupled with techniques like deuterium labeling to identify racemization sites.[19] In this method, reactions are run in deuterated solvents, and racemized sites will incorporate deuterium, which can be detected by the mass shift.[2][19]
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample.[20][21] While it can indicate a loss of optical purity, it is generally less precise for quantification than chromatographic methods, especially for complex mixtures.[20][21][22]
Part 3: Data Tables and Experimental Protocols
Table 1: Influence of Reaction Parameters on Racemization Risk
| Parameter | Low Racemization Risk | High Racemization Risk | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., > 50 °C) | Higher temperatures provide more energy to overcome the activation barrier for both desired reaction and racemization.[3][4][8] |
| Base | Weak, Sterically Hindered (NMM, Collidine) | Strong, Non-Hindered (TEA, DIPEA) | Stronger bases more readily abstract the acidic α-proton, initiating racemization.[3][7] |
| Coupling Reagent | Uronium/Phosphonium (HATU, HBTU, PyBOP) | Carbodiimides alone (DCC, EDC) | Uronium/phosphonium reagents often proceed through less racemization-prone intermediates.[1] |
| Additives | HOBt, HOAt, OxymaPure | None (with carbodiimides) | Additives form active esters that are more stable and less susceptible to oxazolone formation.[1][14] |
| Solvent | Aprotic Polar (DMF, THF) | Halogenated (DCM), Nitriles (ACN) | Solvent polarity can stabilize intermediates that lead to racemization.[11] |
Protocol 1: General Procedure for a Low-Racemization Peptide Coupling
This protocol outlines a standard procedure for coupling an N-protected amino acid to this compound, minimizing the risk of racemization.
-
Dissolution: Dissolve this compound (1.0 eq.) in an appropriate aprotic solvent (e.g., DMF).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add one equivalent (1.0 eq.) of a weak, sterically hindered base, such as N-methylmorpholine (NMM), dropwise while stirring.
-
Pre-activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.), the coupling reagent (e.g., HATU, 1.0 eq.), and an additive (e.g., HOAt, 1.0 eq.) in DMF. Stir at 0 °C for 5-10 minutes. Note: Pre-activation can help avoid side reactions like guanidinylation of the free amine.[15]
-
Coupling: Transfer the pre-activated amino acid solution to the solution of neutralized Dimethyl L-aspartate.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Proceed with standard aqueous work-up and purification procedures.
Part 4: Visualizing the Mechanisms
Diagram 1: The Oxazolone Mechanism of Racemization
This diagram illustrates the primary pathway for racemization during peptide bond formation.
Caption: Oxazolone pathway leading to racemization.
Diagram 2: Troubleshooting Workflow for Loss of Optical Purity
This flowchart provides a logical sequence for diagnosing the cause of racemization in a reaction.
Caption: Decision tree for troubleshooting racemization.
This guide provides a comprehensive framework for understanding, diagnosing, and preventing racemization in reactions involving this compound. By applying these principles and protocols, researchers can ensure the stereochemical integrity of their synthesized molecules, a critical factor for success in drug development and other scientific endeavors.
References
- Wikipedia. (n.d.). Peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Royal Society of Chemistry. (1966). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters.
- Royal Society of Chemistry. (2024, May 10). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
- Journal of the American Chemical Society. (2016, September 29). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- PubMed. (1984, August). Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 Degrees C.
- ACS Publications. (2010, October 13). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry.
- ResearchGate. (2020, January). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- MDPI. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.
- ResearchGate. (1984, September). Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 degrees C.
- PubMed. (2009, August). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
- ResearchGate. (2017, February 28). Racemization in amino acids?.
- ResearchGate. (2025, August 7). Base catalyzed racemization of amino acid derivatives.
- PubMed. (1998, November 6). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- PubMed. (1998, June). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation.
- American Chemical Society. (n.d.). Amino Acid Racemization.
- ResearchGate. (n.d.). New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
- YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids.
- PMC - NIH. (2018, August 16). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
- PubMed. (1993, April). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
- Portland Press. (2021, January 22). Asymmetry in catalysis: 'unidirectional' amino acid racemases.
- Preprints.org. (2023, June 25). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between.
- PMC - PubMed Central - NIH. (2020, December 29). Epimerisation in Peptide Synthesis.
- Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.
- White Rose Research Online. (n.d.). Predicting protein decomposition: the case of aspartic-acid racemization kinetics.
- ResearchGate. (2025, September 19). The racemization of amino acids in aqueous solution by acetic anhydride.
- PubMed. (2005, July 15). Protein L-isoaspartyl methyltransferase catalyzes in vivo racemization of Aspartate-25 in mammalian histone H2B.
- PMC - NIH. (2023, May 22). Strategies for chiral separation: from racemate to enantiomer.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- ScienceDirect. (n.d.). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review.
- NIH. (n.d.). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria.
- PubMed. (2002, July 24). Racemization kinetics of aspartic acid in fish material under different conditions of moisture, pH, and oxygen pressure.
- Moodle@Units. (n.d.). Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks.
- Chemical Science (RSC Publishing). (2023, September 27). Strategies for chiral separation: from racemate to enantiomer.
- PubMed. (2020, September 21). Optical purity, enantiomeric excess and the Horeau effect.
- PrepChem.com. (n.d.). Synthesis of L-aspartic acid dimethyl ester hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Optical purity, enantiomeric excess and the Horeau effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Dimethyl L-aspartate Hydrochloride
Welcome to the technical support center for the quantitative analysis of Dimethyl L-aspartate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common analytical challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable results.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound. Due to its polar nature and lack of a strong UV chromophore, careful method development is crucial for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs) - HPLC Method
Q1: What is a recommended starting HPLC method for the quantitative analysis of this compound?
A1: A robust starting point is a reverse-phase HPLC method. Since this compound is a polar compound, a polar-modified C18 column or a specialized column for polar compounds is recommended to achieve adequate retention.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Polar-modified C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm | Enhances retention of polar analytes that are poorly retained on traditional C18 phases. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Phosphoric acid acts as an ion-pairing agent and controls the pH to ensure consistent ionization of the analyte, leading to better peak shape.[1] |
| Gradient | Isocratic or a shallow gradient depending on the sample matrix. Start with 95% A and 5% B. | An isocratic elution is simpler and more reproducible if the sample is clean. A gradient may be necessary to elute more hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | UV-Vis at 210 nm or Refractive Index (RI) Detector | At low UV wavelengths like 210 nm, the amide bond shows some absorbance. An RI detector is a universal detector suitable for compounds with no chromophore but is more susceptible to baseline drift. |
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing is a common issue, especially with polar and basic compounds on silica-based columns. The primary cause is often secondary interactions between the analyte and acidic silanol groups on the stationary phase.
-
Cause: Interaction with residual silanol groups on the silica backbone of the column.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated amine of your analyte.
-
Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
Solution 3: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, minimizing tailing.
Q3: I am not seeing a peak for my analyte. What should I check?
A3: The absence of a peak can be due to several factors, from sample preparation to detector settings.
-
Check for Derivatization: this compound lacks a strong chromophore for UV detection. For sensitive analysis, pre-column derivatization with a UV-active or fluorescent tag (e.g., FMOC-Cl, Dansyl chloride) is often necessary.
-
Verify Detector Settings: Ensure your detector is set to a low wavelength (e.g., 210-220 nm) if you are not using derivatization. If using a Refractive Index (RI) detector, ensure it is properly balanced and the mobile phase is stable.
-
Confirm Sample Solubility and Stability: Ensure your analyte is fully dissolved in the mobile phase or a compatible solvent. This compound is hygroscopic and can degrade, so use freshly prepared samples.[2]
-
Column Retention: Your analyte might be strongly retained on the column. Try a stronger mobile phase (higher percentage of organic solvent) to elute it.
Experimental Workflow: HPLC Analysis
Caption: HPLC analysis workflow from sample preparation to quantification.
Section 2: Gas Chromatography (GC) Analysis
Gas Chromatography (GC) can be an alternative for the analysis of this compound, but it requires derivatization to increase the analyte's volatility and thermal stability.
Frequently Asked Questions (FAQs) - GC Method
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: Derivatization is crucial for several reasons:
-
Increased Volatility: The polar functional groups (amine and carboxyl) make the molecule non-volatile. Derivatization masks these groups, allowing the compound to vaporize in the GC inlet.
-
Improved Thermal Stability: The derivatized compound is more stable at the high temperatures used in GC, preventing degradation in the injector and column.
-
Enhanced Chromatographic Performance: Derivatization reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks.
Q2: What are the common derivatization reagents for amino acid esters like this compound?
A2: A two-step derivatization is often employed for amino acids and their esters.[3]
-
Esterification: The carboxyl group is esterified. In the case of this compound, this is already done.
-
Acylation: The amine group is acylated. Common reagents include:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating agent that is highly effective but sensitive to moisture.
-
Pentafluoropropionic Anhydride (PFPA): Reacts with the amine to form a stable derivative suitable for GC-MS analysis.[4]
-
Table 2: Typical GC-MS Parameters (after derivatization)
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., 6% Cyanopropylphenyl, 94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte without causing thermal degradation. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A temperature gradient is necessary to separate the analyte from derivatizing agent byproducts and any impurities. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Detector | Mass Spectrometer (MS) | Provides high sensitivity and selectivity, and the mass spectrum can be used for definitive identification. |
Experimental Workflow: GC-MS Derivatization and Analysis
Caption: GC-MS workflow including the essential derivatization step.
Section 3: Alternative Quantitative Methods
While chromatography is the most common approach, other techniques can be employed for the quantification of this compound, particularly for purity assessment.
Frequently Asked Questions (FAQs) - Alternative Methods
Q1: Can Quantitative NMR (qNMR) be used for the assay of this compound?
A1: Yes, qNMR is an excellent primary method for determining the purity of this compound.[5]
-
Principle: qNMR relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined without the need for a reference standard of the analyte itself.
-
Advantages: It is a non-destructive technique, requires minimal sample preparation, and provides structural information in addition to quantification.
Q2: Is titration a viable method for quantifying this compound?
A2: Titration can be a suitable method for determining the purity of the bulk substance.
-
Argentometric Titration: The hydrochloride salt can be quantified by titrating the chloride ion with a standardized solution of silver nitrate.[6] This method is specific to the salt form.
-
Acid-Base Titration: The free amine can be titrated with a standardized acid, or the ester can be saponified with a known excess of base, followed by back-titration of the excess base. This is less specific and may be prone to interference from other acidic or basic impurities.
Section 4: General Troubleshooting Guide
This section addresses common issues that can arise during the quantitative analysis of this compound, applicable to both HPLC and GC methods.
Q1: My calibration curve has a poor correlation coefficient (R² < 0.99). What are the potential causes?
A1: A non-linear calibration curve can stem from several sources:
-
Inaccurate Standard Preparation: Ensure that your stock and working standards are prepared accurately. Use calibrated balances and volumetric flasks.
-
Sample Adsorption: The analyte may be adsorbing to vials, pipette tips, or the injection system. Using silanized glassware can mitigate this.
-
Detector Saturation: If the concentration of your highest standard is too high, it may saturate the detector. Reduce the concentration of the upper-level standards.
-
Inconsistent Injection Volume: A faulty autosampler can lead to variable injection volumes. Perform a precision test to check the autosampler.
Q2: I am observing extraneous peaks in my chromatogram (ghost peaks). Where are they coming from?
A2: Ghost peaks are a common nuisance in chromatography.
-
Carryover from Previous Injection: If a high-concentration sample was injected previously, remnants may elute in subsequent runs. A thorough needle wash and a blank injection can confirm and resolve this.
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents can concentrate on the column and elute as peaks, especially in gradient elution. Use high-purity, HPLC-grade solvents.
-
Sample Degradation: this compound can hydrolyze back to L-aspartic acid and methanol. Ensure samples are fresh and stored appropriately.
Q3: The retention time of my analyte is shifting between injections. What is causing this instability?
A3: Retention time stability is critical for reliable quantification.
-
Inadequate Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Fluctuations in Column Temperature: Even minor changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Changes in Mobile Phase Composition: If the mobile phase is prepared by hand-mixing, slight variations can occur. An online mixer in the HPLC system is more reliable. Also, ensure the mobile phase is well-degassed to prevent bubble formation in the pump.
References
- SIELC Technologies. (2018, May 16). Dimethyl L-aspartate.
- Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
- Büter, M. R., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 179.
- Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1901-1925.
- Kuhalskaya, A., et al. (2013). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Restek Corporation. (n.d.). GC Derivatization.
- D'Aniello, A., et al. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in molecular biology (Clifton, N.J.), 794, 253–264.
- D'Aniello, A., et al. (2012). HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate. Methods in Molecular Biology, 794, 253-264.
- PubChem. (n.d.). This compound.
- Reddy, B. P., & Rao, V. S. (2020). A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. International Journal of Pharmaceutical Quality Assurance, 11(3), 317-328.
Sources
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. jfda-online.com [jfda-online.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 32213-95-9 | TCI AMERICA [tcichemicals.com]
- 6. L-Aspartic acid dimethyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]
Validation & Comparative
A Researcher's Guide to Excitatory Amino Acid Agonists: Dimethyl L-aspartate Hydrochloride vs. L-aspartic Acid in Neurobiological Research
This guide provides an in-depth, objective comparison of Dimethyl L-aspartate hydrochloride and the endogenous neurotransmitter L-aspartic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct physicochemical properties, pharmacological profiles, and practical applications in neurobiology, supported by experimental data and detailed protocols. Our goal is to equip you with the necessary insights to make informed decisions for designing robust and reproducible experiments.
Introduction: The Role of Aspartate in Excitatory Neurotransmission
The brain's excitatory signaling is predominantly mediated by amino acid neurotransmitters, with L-glutamate being the most well-known. However, L-aspartic acid (L-Asp) also plays a crucial, albeit sometimes debated, role as an excitatory neurotransmitter.[1][2] It is a non-essential amino acid that, in addition to its metabolic functions within the malate-aspartate shuttle, can directly stimulate N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[1][2][3] While its binding affinity for NMDA receptors is lower than that of L-glutamate, its presence and activity in the central nervous system are significant.[3]
This compound is a synthetic derivative of L-aspartic acid.[4] It is often utilized in research settings as an exogenous agonist to probe the function of excitatory amino acid receptors. Understanding the nuanced differences between this synthetic analog and the natural neurotransmitter is paramount for the accurate interpretation of experimental results. This guide will dissect these differences, providing a clear rationale for choosing one compound over the other based on specific experimental needs.
Comparative Physicochemical Properties: Implications for Experimental Design
The choice between this compound and L-aspartic acid can be influenced by their fundamental chemical and physical properties. These characteristics directly impact stock solution preparation, stability during experiments, and potential for in vivo applications.
| Property | This compound | L-aspartic Acid | Rationale for Experimental Design |
| Molecular Formula | C6H12ClNO4[4][5] | C4H7NO4[1] | Affects molarity calculations for solution preparation. |
| Molecular Weight | 197.62 g/mol [5][6][7] | 133.10 g/mol [8] | Crucial for accurate weighing and concentration calculations. |
| Appearance | White to off-white crystalline powder[4][6] | White crystalline powder[8][9] | Visual confirmation of the substance. |
| Solubility | Soluble in water (almost transparent), methanol, and DMSO.[4][10] | Slightly soluble in water (~5 g/L at 25°C); insoluble in alcohol.[11] Solubility is pH-dependent.[9] | This compound offers greater flexibility in solvent choice and ease of preparing concentrated stock solutions. The poor water solubility of L-aspartic acid may require pH adjustment or the use of boiling water for dissolution.[11] |
| Stability | Store at 2-8°C in an inert atmosphere to ensure stability.[4] | Stable, but decomposes at 270°C.[11] | Highlights the need for proper storage of this compound to maintain its integrity. |
Key Insight: The superior solubility of this compound in common laboratory solvents, including water and DMSO, presents a significant practical advantage over L-aspartic acid.[4][10] This property simplifies the preparation of sterile, high-concentration stock solutions required for many in vitro and in vivo paradigms, minimizing potential issues with precipitation during experiments.
Pharmacological Profile: A Head-to-Head Comparison
While both compounds act as agonists at excitatory amino acid receptors, their detailed pharmacological profiles exhibit critical differences.
Mechanism of Action & Receptor Selectivity
Both L-aspartate and its dimethyl ester derivative exert their primary effects by activating NMDA receptors.[2][3] The NMDA receptor is a complex ion channel that requires the binding of both glutamate (or an agonist like aspartate) and a co-agonist (glycine or D-serine) to open.[12][13] Upon activation, the channel allows the influx of Ca²⁺ and Na⁺, triggering downstream signaling cascades that are fundamental to synaptic plasticity.[12][14]
-
L-aspartic acid is an endogenous agonist at the glutamate-binding site of the NMDA receptor.[2] However, its potency is generally considered to be lower than that of L-glutamate.[3] Studies have shown that L-aspartate does not significantly activate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[15]
-
This compound , as a diester of L-aspartic acid, is also an NMDA receptor agonist. While direct comparative binding affinity data is sparse in readily available literature, its utility as a research tool implies potent and selective action at the NMDA receptor. Some studies suggest that N-methylated forms of amino acids, like NMDA itself, can have distinct interactions with the receptor compared to their non-methylated counterparts.[16] It is crucial to consider that ester derivatives may have altered binding kinetics or could potentially be hydrolyzed to L-aspartate in situ, acting as a prodrug.
Interestingly, some research indicates that while L-aspartate has little inhibitory action on AMPA receptors, D-aspartate and NMDA can act as competitive antagonists at these receptors.[17][18] This highlights the stereospecificity and nuanced pharmacology within this class of compounds.
Signaling Pathway
The activation of the NMDA receptor by either L-aspartate or Dimethyl L-aspartate initiates a well-characterized signaling cascade. The influx of Ca²⁺ through the receptor channel is a critical second messenger, activating numerous downstream enzymes and signaling pathways, including Calcium/calmodulin-dependent protein kinase II (CaMKII), which is pivotal for the induction of Long-Term Potentiation (LTP).[12][19]
Caption: NMDA Receptor Activation Pathway.
Experimental Applications & Protocol Design
The choice between these two agonists should be dictated by the specific experimental question and paradigm.
Rationale for Selection
-
Choose L-aspartic acid when:
-
The experiment aims to mimic the physiological action of an endogenous neurotransmitter.
-
Investigating the specific role of L-aspartate in synaptic transmission or metabolism.
-
The lower solubility is not a limiting factor for the required concentrations.
-
-
Choose this compound when:
-
High, stable concentrations in aqueous solution are required for robust receptor activation.
-
Ease of use and reproducibility in solution preparation is a priority.
-
The experiment requires a potent and selective exogenous NMDA receptor agonist for inducing phenomena like excitotoxicity or chemical LTP.[20]
-
Detailed Experimental Protocol: Induction of Chemical Long-Term Potentiation (c-LTP) in Hippocampal Slices
This protocol describes a common in vitro application for NMDA receptor agonists: the induction of a form of synaptic plasticity known as chemical LTP (c-LTP).[21] This method is advantageous as it produces a global potentiation in the slice, which can be useful for biochemical or morphological studies where electrical stimulation of specific pathways is not feasible.
Causality Behind Experimental Choices:
-
Agonist Choice: We use an exogenous agonist like this compound or NMDA itself for this protocol. The goal is to bypass presynaptic activity and directly stimulate postsynaptic NMDA receptors in a controlled manner.
-
Glycine: Glycine is included as it is an essential co-agonist for the NMDA receptor, and its presence ensures the receptor can be fully activated.[13]
-
Magnesium-Free ACSF: The NMDA receptor is blocked by Mg²⁺ ions at resting membrane potential.[14] Removing Mg²⁺ from the artificial cerebrospinal fluid (ACSF) relieves this voltage-dependent block, allowing the channel to open upon agonist binding without requiring simultaneous depolarization. This is the "chemical" trick to induce widespread LTP.
-
Washout: A thorough washout is critical to remove the agonists and return to normal recording conditions, allowing for the observation of the persistent potentiation of synaptic transmission.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Recording ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 Glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes.
-
Mg²⁺-Free ACSF: Prepare as above, but omit MgCl2.
-
Agonist Stock: Prepare a 100 mM stock solution of this compound in deionized water. Filter-sterilize and store at -20°C.
-
Co-agonist Stock: Prepare a 10 mM stock solution of Glycine in deionized water. Filter-sterilize and store at 4°C.
-
-
Hippocampal Slice Preparation:
-
Prepare 300-400 µm thick transverse hippocampal slices from a rodent according to institutionally approved animal care protocols.
-
Allow slices to recover in an interface chamber with continuously perfused recording ACSF at 32°C for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber perfused with recording ACSF.
-
Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 stratum radiatum by stimulating the Schaffer collateral pathway at a low frequency (e.g., 0.05 Hz). Record for at least 20 minutes to ensure a stable baseline.
-
-
Induction of c-LTP:
-
Switch the perfusion solution to Mg²⁺-Free ACSF containing 50 µM this compound and 10 µM Glycine.
-
Apply this induction solution for 5-10 minutes. During this period, pause synaptic stimulation.
-
Self-Validation: The application of the agonist should induce a transient depression or alteration of the baseline signal if recording is continued, confirming the pharmacological activity of the compounds.
-
-
Washout and Post-Induction Recording:
-
Switch the perfusion back to the standard recording ACSF.
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of the potentiation. A successful LTP is typically defined as a persistent increase of >20% in the fEPSP slope compared to the pre-induction baseline.
-
Caption: Workflow for Chemical LTP Induction.
Conclusion
Both this compound and L-aspartic acid are valuable tools for probing the excitatory amino acid system. The primary distinction lies in their origin and physicochemical properties. L-aspartic acid represents the endogenous neurotransmitter, making it the ideal choice for studies aiming to replicate physiological conditions. In contrast, this compound offers significant practical advantages in terms of solubility and ease of use, making it a robust and reliable exogenous agonist for inducing strong, reproducible NMDA receptor activation in various experimental paradigms. The selection between them should be a deliberate choice based on the specific scientific question, with a clear understanding of the trade-offs between physiological relevance and experimental convenience.
References
- Schematic depiction of NMDA receptor signaling pathway... ResearchGate.
- This compound CAS 32213-95-9. Shaanxi Bloom Tech Co., Ltd.
- Schematic diagram of NMDA receptor complex. ResearchGate.
- This compound. PubChem, NIH.
- Functions of brain L-aspartate and its derivatives on stress responses. Kyushu University.
- Schematic representations of signaling pathways from NMDA receptors to... ResearchGate.
- Aspartate in the Brain: A Review. PMC, PubMed Central.
- Aspartic acid. Wikipedia.
- D-Aspartic acid is a novel endogenous neurotransmitter. PubMed.
- Aspartic Acid in Health and Disease. PMC, NIH.
- Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I. PubMed Central.
- L-aspartic acid | Solubility of Things.
- NMDA receptor. Wikipedia.
- Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation. Journal of Neuroscience.
- What are NMDA Receptors? News-Medical.Net.
- Table 1 Pharmacological agents used in the experimental protocols. ResearchGate.
- L-Aspartic Acid. PubChem, NIH.
- N-Methyl-D-aspartate (NMDA) and cannabinoid CB2 receptors form functional complexes in cells of the central nervous system.
- Long-term potentiation of exogenous glutamate responses at single dendritic spines. PNAS.
- Some drugs used as experimental tools for the study of NMDA receptor... ResearchGate.
- NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). PMC, PubMed Central.
- Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on.
- N-Methyl-D-aspartate and L-aspartate activate distinct receptors in piriform cortex. PubMed.
- D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. PubMed.
- NMDA Receptors are Expressed in Lymphocytes Activated Both In Vitro and In Vivo. PMC.
- D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. PMC, PubMed Central.
- D-aspartate potentiates the effects of both L-aspartate and L-glutamate on carp horizontal cells. PubMed.
- N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline.
Sources
- 1. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartic acid - Wikipedia [en.wikipedia.org]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 32213-95-9 [chemicalbook.com]
- 11. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Methyl-D-aspartate and L-aspartate activate distinct receptors in piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Dimethyl L-aspartate Hydrochloride versus NMDA as NMDA Receptor Agonists
For researchers in neuroscience and drug development, the precise modulation of N-methyl-D-aspartate (NMDA) receptors is paramount for investigating synaptic plasticity, excitotoxicity, and a range of neurological disorders. The choice of agonist is a critical experimental parameter that dictates the nature and magnitude of the receptor response. This guide provides an in-depth comparison of the prototypical synthetic agonist, N-methyl-D-aspartate (NMDA), and Dimethyl L-aspartate hydrochloride, a derivative of the endogenous neurotransmitter L-aspartic acid.
Introduction to the Agonists and the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission in the central nervous system.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2] A unique feature of the NMDA receptor is its voltage-dependent channel block by magnesium ions (Mg2+), which is relieved upon depolarization of the postsynaptic membrane.[2] This property allows the NMDA receptor to act as a coincidence detector, integrating both presynaptic glutamate release and postsynaptic depolarization.[3]
N-methyl-D-aspartate (NMDA) is a synthetic amino acid derivative that selectively binds to and activates the NMDA receptor, without significantly affecting other glutamate receptors like AMPA and kainate receptors.[4] Its high specificity has made it an invaluable tool for isolating and studying NMDA receptor function.
This compound is a diester derivative of L-aspartic acid, an endogenous excitatory amino acid that can also activate NMDA receptors.[5][6] The esterification of the carboxyl groups in L-aspartate to form this compound alters its chemical properties, which is expected to influence its interaction with the NMDA receptor.[7][8]
Comparative Pharmacological Profiles
A direct, head-to-head comparison of the potency and efficacy of this compound and NMDA at the NMDA receptor is not extensively documented in publicly available literature. However, by examining the properties of the parent compound, L-aspartate, and considering structure-activity relationships, we can infer a comparative profile.
| Parameter | N-methyl-D-aspartate (NMDA) | This compound (Inferred) |
| Potency (EC50) | ~1-23 µM (subtype dependent)[5][9] | Expected to be lower than L-aspartate and NMDA |
| Efficacy | Full agonist | Likely a partial or full agonist with potentially lower efficacy than NMDA |
| Receptor Selectivity | Highly selective for NMDA receptors | Expected to be selective for NMDA receptors |
| Mechanism of Action | Direct competitive agonist at the glutamate binding site on the GluN2 subunit | Presumed direct competitive agonist at the glutamate binding site |
Causality Behind the Comparison:
-
Potency: L-glutamate is the most potent endogenous NMDA receptor agonist, with an EC50 value in the low micromolar range (e.g., 2.3 µM).[10] L-aspartate is known to be less potent than L-glutamate.[10] The esterification of the carboxylic acid groups in L-aspartate to form this compound introduces bulky methyl groups. These modifications can hinder the optimal binding orientation within the receptor's ligand-binding domain, likely resulting in a lower affinity and thus a higher EC50 value (lower potency) compared to both L-aspartate and NMDA. Studies on structure-activity relationships of NMDA receptor agonists suggest that the presence and spatial arrangement of the acidic carboxyl groups are critical for potent activation.[7]
-
Efficacy: The maximal response elicited by an agonist (efficacy) is also dependent on how effectively it induces the conformational change in the receptor to open the ion channel. While L-aspartate is a full agonist, the structural alterations in this compound may lead to a less optimal conformational change, potentially resulting in lower efficacy compared to NMDA.
-
Selectivity: L-aspartate has been shown to be selective for NMDA receptors over other glutamate receptors at certain concentrations. It is plausible that this compound retains this selectivity, as the core aspartate structure is preserved.
Experimental Protocols for Direct Comparison
To empirically determine the pharmacological profile of this compound relative to NMDA, the following experimental protocols are recommended.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through NMDA receptors in response to agonist application, providing a functional readout of receptor activation.
Methodology:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or use a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits.
-
Recording Setup: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.
-
Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on a selected cell.
-
Solution Exchange: Perfuse the cell with an external solution containing a co-agonist (e.g., 10 µM glycine) and lacking Mg2+ to prevent channel block.
-
Agonist Application: Apply increasing concentrations of either NMDA or this compound to the cell using a rapid solution exchange system.
-
Data Acquisition: Record the inward currents elicited by the agonist at a holding potential of -60 mV or -70 mV.
-
Data Analysis: Plot the peak current response against the agonist concentration and fit the data to the Hill equation to determine the EC50 and Hill slope for each compound.
Causality of Experimental Choices:
-
The absence of Mg2+ in the external solution is crucial to prevent the voltage-dependent channel block and allow for the measurement of agonist-induced currents at negative holding potentials.
-
The inclusion of a saturating concentration of a co-agonist like glycine ensures that the glutamate binding site is the limiting factor for receptor activation.
-
Using a rapid solution exchange system is important for accurately determining the kinetics of the receptor response.
Competitive Radioligand Binding Assay
This assay measures the affinity of a compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand that binds to a specific site on the receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., hippocampus or cortex) or from cells expressing the receptor.
-
Assay Buffer: Prepare a binding buffer containing a co-agonist (e.g., glycine) to promote the high-affinity agonist binding state of the receptor.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) or a competitive agonist (e.g., [3H]CGP 39653) in the presence of varying concentrations of either NMDA or this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site or two-site competition model to determine the IC50 value for each compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Causality of Experimental Choices:
-
The choice of radioligand is critical. A channel blocker like [3H]MK-801 will provide information on the allosteric modulation of the channel by the agonist, while a competitive antagonist like [3H]CGP 39653 will directly measure competition at the glutamate binding site.
-
Performing the assay at equilibrium is essential for accurate determination of binding affinities.
Visualizing the Mechanisms
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for agonist characterization using patch-clamp electrophysiology.
Conclusion
While NMDA remains the gold-standard selective agonist for interrogating NMDA receptor function due to its well-characterized properties, this compound presents an interesting alternative derived from an endogenous neurotransmitter. Based on structure-activity principles, it is anticipated that this compound will act as an NMDA receptor agonist, likely with lower potency than NMDA and its parent compound, L-aspartate.
For researchers considering the use of this compound, it is imperative to perform direct comparative experiments, such as those outlined in this guide, to fully characterize its pharmacological profile. Such studies will not only provide crucial data for the interpretation of experimental results but also contribute valuable insights into the structure-activity relationships of NMDA receptor agonists.
References
- Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. Journal of Neuroscience, 10(7), 2385-2399. [Link]
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
- Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081-1105. [Link]
- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological Reviews, 51(1), 7-61. [Link]
- Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current Opinion in Neurobiology, 11(3), 327-335. [Link]
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology, 21, 165-204. [Link]
- Mayer, M. L., & Westbrook, G. L. (1987). The physiology of excitatory amino acids in the vertebrate central nervous system. Progress in Neurobiology, 28(3), 197-276. [Link]
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
- Olverman, H. J., Jones, A. W., & Watkins, J. C. (1984). L-aspartate as an endogenous agonist at the N-methyl-D-aspartate receptor in the rat hippocampus. Neuroscience Letters, 52(1-2), 161-165. [Link]
- Monaghan, D. T., Bridges, R. J., & Cotman, C. W. (1989). The excitatory amino acid receptors: their classes, pharmacology, and distinct properties in the function of the central nervous system. Annual review of pharmacology and toxicology, 29(1), 365-402. [Link]
- Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493-503. [Link]
- Anis, N. A., Berry, S. C., Burton, N. R., & Lodge, D. (1983). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. British journal of pharmacology, 79(2), 565–575. [Link]
- Fagg, G. E., & Matus, A. (1984). Comparison of L-[3H]glutamate, D-[3H]aspartate, DL-[3H]AP5 and [3H]NMDA as ligands for NMDA receptors in crude postsynaptic densities from rat brain. Neuroscience Letters, 47(2), 139-144. [Link]
- Evans, R. H., Francis, A. A., Jones, A. W., Smith, D. A., & Watkins, J. C. (1982). The effects of a series of ω-phosphonic α-carboxylic amino acids on electrically evoked and excitant amino acid-induced responses in isolated spinal cord preparations. British journal of pharmacology, 75(1), 65–75. [Link]
- Collingridge, G. L., Kehl, S. J., & McLennan, H. (1983). Excitatory amino acids in synaptic transmission in the Schaffer collateral-commissural pathway of the rat hippocampus. The Journal of physiology, 334, 33–46. [Link]
- Nowak, L., Bregestovski, P., Ascher, P., Herbet, A., & Prochiantz, A. (1984). Magnesium gates glutamate-activated channels in mouse central neurones.
- Wikipedia. (2024, December 20). NMDA receptor. In Wikipedia. [Link]
- Hansen, K. B., Yuan, H., & Traynelis, S. F. (2009). Structural aspects of NMDA receptor function. Current opinion in neurobiology, 19(3), 289-296. [Link]
- Chen, P. E., & Wyllie, D. J. (2006). Pharmacological insights into the kainate receptor signalling complex. Biochemical Society transactions, 34(Pt 5), 960–963. [Link]
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
- Kashiwagi, K., Masuko, T., Nguyen, C. D., Kuno, T., & Igarashi, K. (2002). Channel-opening kinetics of NMDA receptor subtypes. The Journal of general physiology, 119(6), 621–633. [Link]
- Erreger, K., Chen, P. E., Wyllie, D. J., & Traynelis, S. F. (2004). Glutamate receptor gating. Critical reviews in neurobiology, 16(3), 187-224. [Link]
- Benveniste, M., & Mayer, M. L. (1991). Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites for glutamate. Biophysical journal, 59(3), 560–573. [Link]
- Clements, J. D., & Westbrook, G. L. (1991). Activation kinetics reveal the number of glutamate and glycine binding sites on the N-methyl-D-aspartate receptor. Neuron, 7(4), 605–613. [Link]
- Lester, R. A., Clements, J. D., Westbrook, G. L., & Jahr, C. E. (1990). Channel kinetics determine the time course of NMDA receptor-mediated synaptic currents.
- Hestrin, S., Sah, P., & Nicoll, R. A. (1990). Mechanisms generating the time course of dual component excitatory synaptic currents recorded in hippocampal pyramidal cells. Neuron, 5(2), 247–253. [Link]
- Lester, R. A., & Jahr, C. E. (1992). NMDA channel behavior depends on agonist affinity. The Journal of neuroscience : the official journal of the Society for Neuroscience, 12(2), 635–643. [Link]
- Kandel, E. R., Schwartz, J. H., & Jessell, T. M. (2000). Principles of neural science (4th ed.). McGraw-Hill, Health Professions Division.
- Purves, D., Augustine, G. J., Fitzpatrick, D., Katz, L. C., LaMantia, A. S., McNamara, J. O., & Williams, S. M. (2001). Neuroscience (2nd ed.).
- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic neurochemistry: molecular, cellular and medical aspects (6th ed.). Lippincott-Raven.
- Nestler, E. J., Hyman, S. E., & Malenka, R. C. (2001). Molecular neuropharmacology: a foundation for clinical neuroscience. McGraw-Hill, Health Professions Division.
- Cooper, J. R., Bloom, F. E., & Roth, R. H. (2003). The biochemical basis of neuropharmacology (8th ed.). Oxford University Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-selective targeting of NMDA receptors-A potent new compound emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Excitants: Glutamate vs. L-Aspartate and the Uncharacterized Potential of Dimethyl L-aspartate hydrochloride
Introduction: The Bedrock of Neuronal Excitation
In the intricate landscape of neuroscience, the precise modulation of neuronal activity is paramount to everything from basic reflexes to the highest cognitive functions. This guide provides a detailed comparison of the principal excitatory neurotransmitter, L-glutamate, with its close structural analog, L-aspartate. Furthermore, we will explore the current scientific understanding—or lack thereof—of a derivative, Dimethyl L-aspartate hydrochloride, and outline the rigorous experimental frameworks required to elucidate its potential role in neuronal excitation. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of these critical signaling molecules.
The fundamental principle of neuronal excitation lies in the rapid depolarization of the neuronal membrane, a process primarily mediated by the influx of positive ions. Glutamate is the most abundant and primary mediator of this fast excitatory neurotransmission in the mammalian central nervous system (CNS)[1][2]. Its actions are critical for synaptic plasticity, the cellular basis of learning and memory[2][3]. However, the over-activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases[1][4]. Understanding the subtle differences between excitatory compounds is therefore crucial for the development of novel therapeutics.
Glutamate: The Archetypal Excitatory Neurotransmitter
L-glutamate is the undisputed champion of excitatory neurotransmission, involved in over 90% of all excitatory functions in the human brain[1][2]. Its ubiquity and functional importance are underscored by the diversity of its receptors, which are broadly classified into two families: ionotropic and metabotropic.
Mechanism of Action: A Tale of Two Receptor Families
Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, these receptors undergo a conformational change, opening a central pore and allowing the rapid influx of cations (primarily Na+ and Ca2+), leading to depolarization of the postsynaptic membrane. The iGluR family is further subdivided into three main types based on their selective agonists:
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors are the workhorses of fast excitatory neurotransmission, responsible for the initial rapid depolarization of the postsynaptic neuron[5].
-
NMDA (N-methyl-D-aspartate) Receptors: NMDA receptors are unique in that their activation requires both glutamate and a co-agonist (glycine or D-serine) to bind[6][7]. Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). This block is only relieved when the membrane is sufficiently depolarized, typically by the activation of nearby AMPA receptors. This property makes NMDA receptors "coincidence detectors," as they require both presynaptic glutamate release and postsynaptic depolarization to become fully active. The subsequent influx of Ca2+ through NMDA receptors is a critical trigger for many forms of synaptic plasticity[6][7].
-
Kainate Receptors: While less ubiquitous than AMPA and NMDA receptors, kainate receptors play important roles in both pre- and postsynaptic modulation of synaptic transmission[5].
Metabotropic Glutamate Receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability over a slower timescale. Their activation triggers intracellular signaling cascades, leading to a wide range of downstream effects, including the modulation of ion channel activity and gene expression[8].
L-Aspartate: A More Selective Excitatory Player
L-aspartate, another endogenous amino acid, also exhibits excitatory properties, though its role is considered less widespread than that of glutamate[9][10]. The key distinction lies in its receptor selectivity.
Mechanism of Action: A Preference for NMDA Receptors
Unlike glutamate, which potently activates all major iGluR subtypes, L-aspartate is a highly selective agonist for NMDA receptors [9][10]. It has little to no affinity for AMPA receptors[9]. This selective action has significant functional implications. A synapse that releases L-aspartate would primarily activate NMDA receptors, leading to a more nuanced and conditional form of postsynaptic excitation that is heavily dependent on the postsynaptic membrane potential. While the role of L-aspartate as a primary neurotransmitter is still debated, evidence suggests it is released from nerve terminals in a calcium-dependent manner, supporting its potential role in neurotransmission.
Comparative Efficacy: Glutamate vs. L-Aspartate
The differing receptor profiles of glutamate and L-aspartate lead to distinct physiological effects.
| Parameter | L-Glutamate | L-Aspartate |
| Primary Receptor Targets | AMPA, NMDA, Kainate, mGluRs | Primarily NMDA Receptors[9][10] |
| AMPA Receptor Affinity | High | Very Low / Negligible[9] |
| NMDA Receptor Affinity | High | High[9][10] |
| Nature of Depolarization | Rapid and robust initial depolarization (AMPA) followed by a sustained, voltage-dependent component (NMDA) | Primarily a voltage-dependent depolarization (NMDA) |
| Role in Synaptic Plasticity | Central role in both the induction and expression of LTP and LTD | Potential role in modulating NMDA receptor-dependent plasticity |
This compound: An Enigma in Neuronal Excitation
This compound is a derivative of L-aspartic acid. While commercially available and used in chemical synthesis, there is a significant lack of published scientific literature detailing its efficacy as a neuronal excitant[8]. Some sources suggest potential neuroprotective effects and its investigation in the context of neurodegenerative diseases and cognitive enhancement, but these claims are not substantiated with experimental data in the provided search results[8].
Hypothesized Mechanism of Action
Given its structural relationship to L-aspartate, it is plausible that this compound could interact with glutamate receptors. The esterification of the carboxyl groups could potentially alter its binding affinity and efficacy at these receptors. However, without experimental data, any proposed mechanism remains purely speculative. It is possible that the dimethyl ester modification could:
-
Act as a prodrug: The ester groups may be cleaved by esterases in the brain, releasing L-aspartate. In this case, its excitatory profile would likely mirror that of L-aspartate.
-
Exhibit novel pharmacology: The modification could confer a unique receptor interaction profile, potentially acting as a selective agonist or antagonist at specific glutamate receptor subtypes.
-
Be inactive as a direct neuronal excitant: The modification may prevent it from binding to glutamate receptors altogether.
A definitive understanding of its action requires rigorous experimental investigation.
Experimental Protocols for Comparative Efficacy Assessment
To definitively compare the efficacy of this compound to glutamate, a series of well-established electrophysiological and biochemical assays must be employed. The following protocols provide a self-validating system to characterize a novel compound's effect on neuronal excitation.
In Vitro Receptor Binding Assays
The initial step is to determine if this compound directly interacts with glutamate receptors.
Methodology:
-
Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., hippocampus or cortex), which are rich in glutamate receptors.
-
Radioligand Binding: Perform competitive binding assays using radiolabeled ligands specific for different glutamate receptor subtypes (e.g., [³H]AMPA for AMPA receptors, [³H]CGP 39653 for the glutamate binding site of NMDA receptors).
-
Incubation: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) and the reference compound (glutamate).
-
Detection and Analysis: Separate bound from free radioligand and quantify the radioactivity. The data is then used to calculate the inhibitory constant (Ki) of each compound for the different receptor subtypes. A lower Ki value indicates a higher binding affinity.
Causality: This experiment directly assesses the physical interaction between the compound and the receptor, providing the foundational evidence for any subsequent functional studies.
Electrophysiological Recordings in Xenopus Oocytes
Expressing specific glutamate receptor subunits in Xenopus oocytes provides a clean system to study the functional effects of a compound on a homogenous receptor population.
Methodology:
-
cRNA Injection: Inject cRNA encoding specific glutamate receptor subunits (e.g., GluA1 for AMPA receptors or GluN1/GluN2A for NMDA receptors) into Xenopus oocytes.
-
Two-Electrode Voltage Clamp (TEVC): After 2-3 days to allow for receptor expression, perform TEVC recordings. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocytes with varying concentrations of glutamate or this compound. For NMDA receptors, the perfusion solution must also contain a co-agonist like glycine.
-
Data Acquisition and Analysis: Record the inward currents elicited by the agonist application. Plot the current amplitude against the agonist concentration to generate a dose-response curve and calculate the EC50 (the concentration that elicits a half-maximal response) and the maximal current response (Imax).
Causality: This assay directly links receptor binding to a functional output (ion channel opening), allowing for the quantification of a compound's potency and efficacy.
Patch-Clamp Electrophysiology in Neuronal Cultures or Brain Slices
This is the gold-standard technique for studying the effects of a compound on native neurons in a more physiologically relevant context.
Methodology:
-
Preparation: Prepare primary neuronal cultures or acute brain slices from a region of interest (e.g., hippocampus).
-
Whole-Cell Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single neuron. This allows for the control and measurement of the neuron's membrane potential and currents.
-
Agonist Application: Apply known concentrations of glutamate and this compound via a perfusion system.
-
Data Recording and Analysis:
-
Voltage-Clamp: Hold the neuron at a negative potential (e.g., -70 mV) to record inward currents. This allows for the measurement of agonist-evoked current amplitudes and kinetics (rise time, decay time).
-
Current-Clamp: Record the neuron's membrane potential and apply the agonists to determine their effect on neuronal firing (action potentials).
-
-
Synaptic Transmission: Stimulate presynaptic inputs and record postsynaptic currents (EPSCs) to assess how the compound might modulate synaptic transmission.
Causality: This protocol provides a comprehensive understanding of how a compound affects the excitability of a neuron, both through direct receptor activation and potential modulation of synaptic events.
Visualizing the Pathways and Protocols
Signaling Pathways of Major Ionotropic Glutamate Receptors
Caption: Signaling of AMPA and NMDA receptors in synaptic plasticity.
Workflow for Comparative Electrophysiological Analysis
Caption: Workflow for comparing neuronal excitants via patch-clamp.
Conclusion and Future Directions
L-glutamate remains the gold standard for fast excitatory neurotransmission in the CNS, acting through a variety of ionotropic and metabotropic receptors to mediate a wide range of physiological processes. L-aspartate presents a more specialized profile, with its excitatory actions largely confined to the activation of NMDA receptors.
The efficacy of this compound as a neuronal excitant is currently unknown and represents a gap in our understanding. Its structural similarity to L-aspartate provides a compelling rationale for its investigation. The experimental protocols outlined in this guide provide a clear and robust framework for characterizing its pharmacological profile. Such studies are essential to determine if this compound holds potential as a novel modulator of neuronal excitability and to move it from a chemical curiosity to a tool for neuroscience research or a potential therapeutic agent. The rigorous application of these self-validating experimental systems is the only way to transform speculation into scientific certainty.
References
- Overview of the Glutamatergic System.Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System.
- Glutamate: What It Is & Function. Cleveland Clinic. (2022-04-25). [Link]
- Glutamate (neurotransmitter). Wikipedia. [Link]
- Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders.PMC - PubMed Central.[Link]
- The role of excitatory neurotransmitter glutamate in brain physiology and pathology.
- The Relationship between Agonist Potency and AMPA Receptor Kinetics.PubMed Central.[Link]
- NMDA receptor. Wikipedia. [Link]
- Neural electrophysiology: Measuring how neurons communic
- What are AMPA receptor agonists and how do they work?
- Electrophysiology.Biophysics-BIO-PROTOCOL.[Link]
- Electrophysiology. Wikipedia. [Link]
- Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond.NIH. (2015-06-24). [Link]
- The AMPA Receptor Binding Site: Focus on Agonists and Competitive Antagonists | Request PDF.
- What are NMDA receptor agonists and how do they work?
- Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-P
- Novel NMDA Receptor Modulators: An Upd
- Pharmacology of NMDA Receptors.NCBI.[Link]
- Comparison of ionotropic glutamate receptor sequences and NMDA receptor... | Download Scientific Diagram.
- The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds.Frontiers.[Link]
- Glutamate and Aspartate Are the Major Excitatory Transmitters in the Brain.NCBI - NIH.[Link]
- Differences in the release of L-glutamate and D-aspartate from primary neuronal chick cultures.PubMed.[Link]
- D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons.PMC - PubMed Central.[Link]
- Is Aspartate an Excitatory Neurotransmitter?PMC - PubMed Central - NIH. (2015-07-15). [Link]
- Aspartate and glutamate mediate excitatory synaptic transmission in area CA1 of the hippocampus.PubMed.[Link]
- Physiology, NMDA Receptor.
- L-aspartate as an amino acid neurotransmitter: mechanisms of the depolarization-induced release from cerebrocortical synaptosomes.PubMed.[Link]
- N-methyl-D-aspartate (NMDA) receptor function and excitotoxicity in Huntington's disease.PubMed.[Link]
- New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications.PMC - PubMed Central. (2020-11-18). [Link]
- Aspartate and other inhibitors of excitatory synaptic transmission in crayfish muscle.PubMed.[Link]
- Valproate causes reduction of the excitatory amino acid aspartate in nerve terminals.PubMed. (2012-10-11). [Link]
Sources
- 1. D-Aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glutamate-mediated neuroprotection against N-methyl-D-aspartate toxicity: a role for metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evidence that D-aspartate activates a current distinct from ionotropic glutamate receptor currents in Aplysia californica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. Identification of N-methyl-D-aspartic acid (NMDA) receptor subtype-specific binding sites that mediate direct interactions with scaffold protein PSD-95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
A Comparative Guide to Purity Validation of Dimethyl L-aspartate Hydrochloride: Titrimetry vs. Orthogonal Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Dimethyl L-aspartate hydrochloride is a key chiral building block and intermediate in the synthesis of pharmaceuticals, particularly in peptide-based therapeutics and complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even minute impurities can lead to the formation of undesired side-products, introduce toxicity, or compromise the therapeutic effect. Therefore, robust and reliable analytical methods for purity determination are essential for regulatory compliance and ensuring product quality.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will explore the utility of classical non-aqueous titration as a primary assay method and contrast its performance with modern, orthogonal techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). The objective is to equip researchers, quality control analysts, and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs.
Part 1: The Workhorse of Assay—Non-Aqueous Potentiometric Titration
For determining the bulk purity (assay) of an acidic salt like this compound, non-aqueous titration is a powerful, precise, and cost-effective technique. The principles of this method are well-established and recognized by major pharmacopeias, including the United States Pharmacopeia (USP) General Chapter <541>.[1][2][3][4][5]
The Causality Behind the Method: Why Non-Aqueous?
This compound possesses a weakly basic primary amine group and two ester functionalities. In water, the leveling effect of the solvent would make it difficult to achieve a sharp, distinct endpoint for such a weak base.[6] By moving to a non-aqueous solvent system, such as glacial acetic acid, the intrinsic basicity of the amine can be enhanced.[2][6]
Glacial acetic acid is a protogenic (proton-donating) solvent but is a much weaker acid than water. When a strong acid like perchloric acid (HClO₄) is used as the titrant in an acetic acid medium, it forms the highly acidic onium ion (CH₃COOH₂⁺).[6][7] This species is a much stronger proton donor than the hydronium ion (H₃O⁺) in water, enabling the precise and stoichiometric titration of even very weak bases like the amine in our target molecule.[7]
The reaction proceeds as follows:
-
Titrant Activation: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺
-
Analyte Titration: R-NH₂·HCl + CH₃COOH₂⁺ → R-NH₃⁺·HCl + CH₃COOH
Potentiometric endpoint detection, using a suitable electrode system, is vastly superior to visual indicators for this application. It provides an objective, instrument-based determination of the equivalence point from the resulting titration curve, thereby enhancing accuracy and reproducibility.
Detailed Experimental Protocol: Non-Aqueous Titration
This protocol is a self-validating system, incorporating standardization and blank correction to ensure trustworthiness.[1]
1. Reagent and Equipment Preparation:
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Solvent: Glacial Acetic Acid.
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.
-
Equipment: Automatic potentiometric titrator with a glass-combination pH electrode suitable for non-aqueous media, analytical balance, 50 mL burette.
2. Titrant Standardization:
-
Accurately weigh approximately 300-400 mg of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.
-
Titrate with the 0.1 N perchloric acid solution to the potentiometric endpoint.
-
Calculate the normality (N) of the perchloric acid titrant. The reliability of the analyte's purity value is directly dependent on this step.
3. Sample Analysis:
-
Accurately weigh approximately 150-200 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid solution under constant stirring. Record the titrant volume at the inflection point of the potentiometric curve.
4. Blank Correction:
-
Perform a blank titration using 50 mL of glacial acetic acid without the analyte.[1]
-
Subtract the volume of titrant consumed by the blank from the volume consumed by the sample. This corrects for any acidic or basic impurities in the solvent.
5. Calculation of Purity: The purity is calculated using the following formula: Purity (%) = ( (V_s - V_b) * N * MW * 100 ) / (W * n * 1000) Where:
-
V_s = Volume of titrant for the sample (mL)
-
V_b = Volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of this compound (197.62 g/mol )[8][9][10]
-
W = Weight of the sample (g)
-
n = Stoichiometric factor (which is 1)
Workflow Visualization
Caption: Workflow for Purity Assay by Non-Aqueous Potentiometric Titration.
Part 2: A Comparative Analysis with Orthogonal Methods
While titration is excellent for an assay of the main component, it is inherently non-specific. It cannot distinguish the target analyte from other basic impurities. A comprehensive purity validation, as expected by regulatory bodies like the FDA and EMA, requires orthogonal methods that assess purity from different chemical and physical principles.[11][12][13] The most common and powerful alternatives are HPLC and qNMR.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for identifying and quantifying impurities.[15][17] A reversed-phase HPLC method can separate this compound from starting materials, by-products (like dipeptides or free amino acids), and degradation products.[17][18] It provides a "purity profile" by showing the area percentage of the main peak relative to all other detected peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, requiring no calibration curve with the analyte itself.[19][20] By integrating the signal of the analyte against a certified internal standard of known purity and weight, an absolute purity (mass fraction) can be determined with high accuracy.[19][20][21] It is exceptionally specific, as the chemical shifts are unique to the molecule's structure.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of each method for the purity validation of this compound. The data represents realistic experimental outcomes.
| Performance Parameter | Non-Aqueous Titration | Reversed-Phase HPLC (UV) | Quantitative ¹H NMR (qNMR) |
| Primary Use Case | Bulk Assay (Content) | Impurity Profiling & Purity | Absolute Purity & Reference Standard Certification |
| Specificity | Low (titrates any base) | High (separates components) | Very High (structure-specific) |
| Accuracy | High (typically >99.5%) | High (with proper standards) | Very High (often considered a primary method)[22] |
| Precision (%RSD) | Excellent (≤ 0.5%) | Very Good (≤ 1.0%) | Excellent (≤ 0.5%) |
| Limit of Quantitation | Not applicable for impurities | ~0.05% for impurities | ~0.1% for impurities |
| Throughput | High (10-15 min/sample) | Medium (30-40 min/sample) | Low (requires careful prep) |
| Cost per Sample | Low | Medium | High |
| Key Advantage | Fast, precise, low cost for assay. | Best for detecting and quantifying unknown impurities. | Provides absolute purity without a specific analyte standard.[19] |
| Key Limitation | Blind to non-basic impurities. | Relative quantification (area %); requires reference standards for identified impurities. | Higher equipment cost; may not detect non-proton-containing impurities. |
Part 3: Decision-Making Framework
The choice of analytical method is driven by the intended purpose of the measurement. A complete validation strategy often employs titration for routine batch release assay and HPLC for impurity profiling to establish a comprehensive quality assessment. qNMR is typically reserved for the certification of reference standards or for resolving disputes.
Method Selection Logic
The following diagram illustrates a logical approach to selecting the appropriate analytical technique.
Caption: Decision tree for selecting the appropriate purity analysis method.
Conclusion
Validating the purity of this compound requires a multi-faceted analytical approach. Non-aqueous potentiometric titration stands as a robust, precise, and efficient method for determining the bulk assay value, making it ideal for routine quality control. However, its lack of specificity necessitates the use of orthogonal methods for a complete purity picture.
High-Performance Liquid Chromatography (HPLC) is indispensable for impurity profiling, offering the specificity to separate and quantify process-related impurities and degradants. For the highest level of accuracy and for the certification of chemical reference standards, Quantitative NMR (qNMR) is the undisputed primary method.
Ultimately, a combination of these techniques provides a self-validating and comprehensive purity assessment. By leveraging titration for its precision in assay and HPLC for its specificity in impurity detection, researchers and manufacturers can ensure the quality and safety of this critical pharmaceutical intermediate, thereby adhering to the stringent requirements of modern drug development.
References
- An Overview of Titrimetry. (2022). Pharma Specialists. [Link]
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
- Determining and reporting purity of organic molecules: why qNMR. (2013). Magnetic Resonance in Chemistry. [Link]
- General Chapters: <541> TITRIMETRY.
- A Guide to Quantit
- Quantitative NMR. Organic Primary Standards Group. [Link]
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. [Link]
- General Chapter Prospectus: <541> Titrimetry. (2017). USP-NF. [Link]
- 〈541〉 Titrimetry. (2024). USP-NF. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]
- Revision of USP Chapter <541> Titrimetry. (2022). ECA Academy. [Link]
- Validating Analytical Procedures. The Royal Society of Chemistry. [Link]
- Live qualification/validation of purity methods for protein products. Purdue University. [Link]
- Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters... (2014). Chirality. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters... (2021). YAKHAK HOEJI. [Link]
- Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
- Potentiometric titration of long chain tertiary amine oxides and tertiary amines... (1989). Analyst. [Link]
- Amine Aqueous Solution Total Amine Concentr
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aijiren. [Link]
- An Alternative Method to Isolate Pharmaceutical Intermediates. (2021). Organic Process Research & Development. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques... (2021). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Amino compounds. (2023). SlideShare. [Link]
- The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
- No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2008). Gazi University Journal of Science. [Link]
- Titrations in non-aqueous media. Part XIII... (1988). Analyst. [Link]
- HPLC determination of acidic D-amino acids and their N-methyl derivatives... (2007). D-Amino Acids: A New Frontier in Amino Acid and Protein Research. [Link]
- TP780 - Determination of Total Amine Value... Main Roads Western Australia. [Link]
- Non Aqueous Acid-Base Titration. Saraswati Institute of Pharmaceutical Sciences. [Link]
- Nonaqueous Titr
- Titration of Amino Acids Experiment. (2021). YouTube. [Link]
Sources
- 1. An Overview of Titrimetry [pharmaspecialists.com]
- 2. uspbpep.com [uspbpep.com]
- 3. General Chapter Prospectus: Titrimetry | USP-NF [uspnf.com]
- 4. â©541⪠Titrimetry [doi.usp.org]
- 5. Revision of USP Chapter <541> Titrimetry - ECA Academy [gmp-compliance.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. lcms.cz [lcms.cz]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. L -Aspartic acid dimethyl ester 97 32213-95-9 [sigmaaldrich.com]
- 10. This compound | 32213-95-9 [chemicalbook.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 16. rroij.com [rroij.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. rssl.com [rssl.com]
- 20. emerypharma.com [emerypharma.com]
- 21. ethz.ch [ethz.ch]
- 22. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
comparative analysis of different Dimethyl L-aspartate hydrochloride synthesis methods
An In-Depth Comparative Analysis of Synthesis Methods for Dimethyl L-aspartate Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, this compound is a crucial intermediate.[1][2] Its stability as a hydrochloride salt, in contrast to the less stable free diester, makes it a preferred building block in peptide synthesis and as a precursor for various bioactive molecules and pharmaceuticals.[1][2][3] This guide provides a detailed comparative analysis of the primary methods for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and performance metrics to inform methodological choices in both laboratory and industrial settings.
The Synthetic Challenge: Esterifying L-Aspartic Acid
L-aspartic acid presents a unique challenge due to its two carboxylic acid groups and one amino group. An effective synthesis must efficiently esterify both carboxyl groups while keeping the amine protected, typically as a hydrochloride salt, to prevent side reactions and enhance stability.[1] The two most prevalent methods to achieve this are the thionyl chloride-mediated esterification and the classic acid-catalyzed Fischer esterification.
Method 1: Thionyl Chloride-Mediated Esterification
The use of thionyl chloride (SOCl₂) in methanol is a highly efficient and common method for the synthesis of amino acid methyl esters, including this compound.[1][4][5] This approach is often favored for its high yields and the formation of gaseous byproducts that are easily removed.
Mechanism and Scientific Rationale
This method's efficacy stems from the in-situ formation of a highly reactive esterifying agent. Thionyl chloride reacts exothermically with the methanol solvent to form methyl chlorosulfite. This intermediate then reacts with the carboxylic acid groups of L-aspartic acid. The reaction proceeds through a nucleophilic acyl substitution mechanism. The protonated amino group is protected as a hydrochloride salt from the HCl generated during the reaction. The key advantage is that the reaction is driven to completion by the formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be readily removed from the reaction mixture.
Figure 1: Simplified workflow for thionyl chloride-mediated esterification.
Detailed Experimental Protocol
The following protocol is a synthesis of procedures described in the literature.[1][5]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 40.0 mL of anhydrous methanol.
-
Cooling: Cool the flask in an ice-salt bath to a temperature between -10°C and -5°C.
-
Reagent Addition: Slowly add 5.1 mL of thionyl chloride dropwise to the cold methanol under vigorous stirring. Maintain the temperature below -5°C during the addition.
-
Activation: After the addition is complete, continue stirring the mixture at -10°C for 1 hour.
-
Substrate Addition: Add 0.025 mol of L-aspartic acid to the reaction mixture in portions.
-
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 1-4 hours. Some protocols also describe stirring at room temperature for an extended period (40-48 hours) for the reaction to complete.[4][5]
-
Work-up: Concentrate the resulting clear solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl.
-
Purification:
-
Add a fresh portion of methanol and repeat the concentration step to ensure the removal of residual thionyl chloride and HCl.[1]
-
The crude product, which can be a solid or a thick oil, is then solidified by trituration with diethyl ether or recrystallized.[5]
-
For recrystallization, a mixed solvent system of methanol and ethyl acetate (e.g., 1:20 v/v) has been shown to be highly effective, yielding pure white crystals.[1]
-
-
Isolation: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Performance Data
| Parameter | Value | Source(s) |
| Yield | 95% to Quantitative (100%) | [1][4][5] |
| Purity | >98% after recrystallization | [6] |
| Reaction Time | 2 - 48 hours (depending on temperature) | [1][4][5] |
| Temperature | -10°C (addition) to Reflux | [1] |
| Key Advantages | High yield, irreversible reaction, easily removable byproducts. | [1] |
| Key Disadvantages | Thionyl chloride is highly corrosive and moisture-sensitive, requiring careful handling and anhydrous conditions. Safety hazards are a concern.[7] |
Method 2: Acid-Catalyzed Fischer Esterification
The Fischer esterification is the classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] For this compound, this typically involves using anhydrous methanol as both the solvent and reagent, with dry hydrogen chloride gas or another mineral acid as the catalyst.[8][9]
Mechanism and Scientific Rationale
This reaction is an equilibrium process. The acid catalyst (e.g., H⁺ from HCl) protonates the carbonyl oxygen of the carboxylic acid groups, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol) and/or by removing the water that is formed during the reaction.
Figure 2: Key steps in the Fischer esterification of L-aspartic acid.
Detailed Experimental Protocol
The following protocol is based on a procedure described in a U.S. Patent.[8]
-
Reaction Setup: Suspend L-aspartic acid (133.1 g) in anhydrous methanol (133.1 g) in a suitable reaction vessel.
-
Catalyst Addition: Cool the suspension and bubble dry hydrogen chloride gas (64 g) through the mixture, ensuring the temperature is maintained at 40°C or below.
-
Reaction: Maintain the reaction mixture at 40°C for 4 hours with stirring.
-
Crystallization: Cool the reaction solution to approximately 3°C to induce crystallization of the product.
-
Isolation: Collect the deposited crystals by filtration.
-
Drying: Dry the filter cake, for instance, by airflow at 50°C for 10 hours, to obtain the final product.
-
(Optional) Filtrate Recycling: The filtrate, which contains unreacted starting material and product, can be concentrated and used in subsequent batches to improve the overall process yield.[8]
Performance Data
| Parameter | Value | Source(s) |
| Yield | ~78.4% (can be improved to >95% with filtrate recycling) | [8][10] |
| Purity | ~96.5% (may contain unreacted acid and mono-esters) | [8][10] |
| Reaction Time | 4 hours | [8] |
| Temperature | 40°C | [8] |
| Key Advantages | Avoids the use of highly toxic thionyl chloride; potentially more cost-effective reagents. | |
| Key Disadvantages | Equilibrium reaction requires careful control to achieve high conversion; product isolation can be troublesome; lower single-pass yield compared to the thionyl chloride method.[1] |
Comparative Analysis: Thionyl Chloride vs. Acid Catalysis
The choice between these two primary methods depends on the specific requirements of the synthesis, such as scale, required purity, available equipment, and safety considerations.
| Feature | Thionyl Chloride Method | Acid Catalysis (Fischer Esterification) |
| Yield | Very High (95-100%) [1][5] | Moderate (~78%) to High (>95%) with recycling[8][10] |
| Purity | Generally high, especially after recrystallization. | Good, but may contain mono-ester impurities.[8][10] |
| Reaction Principle | Irreversible reaction driven by gaseous byproducts. | Reversible equilibrium-based reaction. |
| Reaction Time | Variable (2-48h), but can be driven to completion. | Relatively shorter (e.g., 4h), but conversion is key.[8] |
| Reagent Handling | High Hazard: Thionyl chloride is corrosive, toxic, and moisture-sensitive.[7] Requires fume hoods and anhydrous techniques. | Moderate Hazard: Dry HCl gas is corrosive and an irritant. Requires a gas handling setup. |
| Operational Complexity | Straightforward procedure, but requires careful temperature control during initial addition. | Can be operationally complex due to handling of HCl gas and the need to drive equilibrium. Product isolation can be difficult.[1] |
| Scalability | Well-suited for lab-scale; industrial scale-up requires robust safety and handling protocols for thionyl chloride. | More amenable to industrial scale, especially with established processes for recycling filtrate to improve overall yield.[8] |
Conclusion and Recommendation
For laboratory-scale synthesis where the highest possible yield and purity in a single pass are desired, the thionyl chloride method is demonstrably superior.[1][5] Its irreversible nature and the high purity of the resulting product make it an excellent choice for preparing high-quality intermediates for research and development. However, the significant safety hazards associated with thionyl chloride must be rigorously managed.
For larger-scale industrial production, the acid-catalyzed Fischer esterification presents a more viable pathway.[8] While the single-pass yield is lower, the ability to recycle the mother liquor significantly improves the overall atom economy and process efficiency. The reagents are generally less expensive and, while still hazardous, may be considered more manageable than thionyl chloride in a large-scale manufacturing environment. The choice ultimately rests on a balance between the desired yield, purity, operational scale, and the safety infrastructure available.
References
- Shaanxi Bloom Tech Co., Ltd.
- PrepChem.com. Synthesis of L-aspartic acid dimethyl ester hydrochloride. [Link]
- PrepChem.com.
- Google Patents. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester.
- Organic Syntheses. Procedure. [Link]
- Google Patents.
- Google Patents. Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
- ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. [Link]
- Academax. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. [Link]
- PubMed. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use. [Link]
- ResearchGate. (PDF) Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. [Link]
- PubMed.
- ResearchGate. What is the alternate process for preparing ester hydrochloride?. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. CAS 32213-95-9: L-Aspartic acid, 1,4-dimethyl ester, hydro… [cymitquimica.com]
- 4. This compound | 32213-95-9 [chemicalbook.com]
- 5. US5322942A - Synthesis of optically active lactones from L-aspartic acid and intermediates thereof - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. US5113009A - Preparation and isolation of mineral acid salt of an amino acid methyl ester - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prepchem.com [prepchem.com]
A Comparative Guide to the Cross-Validation of HPLC and NMR Data for Dimethyl L-aspartate Hydrochloride
In the landscape of pharmaceutical development and manufacturing, the unambiguous determination of a compound's purity and identity is paramount. Regulatory bodies rightly demand robust, accurate, and reliable analytical data to ensure the safety and efficacy of drug substances.[1] This guide provides an in-depth technical comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of Dimethyl L-aspartate hydrochloride.
More importantly, we will delve into the critical process of cross-validation, where these two orthogonal methods are used in concert to build a comprehensive and unimpeachable analytical data package.[2][3] An orthogonal approach, which employs techniques with fundamentally different measurement principles to assess the same attribute, is a key strategy for enhancing the accuracy of measurements and eliminating potential biases.[2][4][5] This guide is designed for researchers, scientists, and drug development professionals seeking to implement best practices in analytical validation.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is an indispensable technique in pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components within a mixture.[6] Its high resolution and sensitivity make it the go-to method for routine quality control and the detection of trace-level impurities.[7][8]
The Causality Behind the Method: Why Reversed-Phase HPLC?
For a polar molecule like this compound, reversed-phase HPLC is the logical choice. This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The polar analyte has a weaker affinity for the nonpolar column material and thus elutes relatively quickly, while less polar impurities are retained longer. This differential partitioning allows for effective separation. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is crucial for suppressing the ionization of any residual silanol groups on the column, thereby improving peak shape and reproducibility.[9]
Experimental Protocol: HPLC Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability checks as mandated by guidelines like ICH Q2(R1).[10][11][12][13]
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase, 4.6 mm x 250 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is often employed to ensure the elution of any potential late-eluting, non-polar impurities.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis & Interpretation:
-
The purity is typically assessed using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
-
System Suitability: Before sample analysis, inject the standard solution multiple times (e.g., n=5) and verify that the system meets predefined criteria for parameters like retention time repeatability (%RSD < 1.0%) and peak tailing factor (T < 2.0).
-
Pillar 2: Nuclear Magnetic Resonance (NMR) - The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is a uniquely powerful technique that provides detailed information about a molecule's structure and can be used for absolute quantification (qNMR).[14][15] Unlike chromatographic methods that rely on response factors, the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, making it a primary analytical method.[16][17]
The Causality Behind the Method: Why qNMR for Absolute Purity?
Quantitative NMR (qNMR) offers a distinct advantage over HPLC by providing an absolute measure of purity without the need for a reference standard of the analyte itself.[16][17] Instead, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard, the exact purity (as a weight/weight percentage) of the analyte can be calculated.[16][18] This method is non-destructive, and the same sample can be used for further analysis.[16]
Experimental Protocol: ¹H qNMR Purity Determination
-
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Deuterated Solvent: Deuterium Oxide (D₂O) or Methanol-d₄.
-
Internal Standard: A certified standard with known purity (e.g., Maleic acid, 1,4-Dioxane) that has a simple spectrum and signals that do not overlap with the analyte signals.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same tube.
-
Add a precise volume of the deuterated solvent, and vortex to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Critical Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is crucial for full relaxation of the protons between scans, ensuring the signal integrals are truly proportional to the number of nuclei. A typical D1 for qNMR is 30-60 seconds.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[19]
-
-
Data Analysis & Interpretation:
-
Structural Confirmation: Assign the signals in the ¹H NMR spectrum to the corresponding protons of this compound. For this compound, one would expect to see signals for the two different methyl ester groups, the CH proton, and the CH₂ protons.[20]
-
Purity Calculation: Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
Pillar 3: The Cross-Validation Workflow - Synthesizing Orthogonal Data
Cross-validation is the process of formally comparing results from two or more independent analytical methods to ensure consistency and reliability.[21][22] It is a cornerstone of method transfer and is essential when establishing a comprehensive analytical control strategy.[23] By demonstrating that HPLC (a separation-based technique) and qNMR (a structure-based technique) provide concordant purity values, we build a powerful, self-validating case for the quality of this compound.
Data Presentation and Comparison
The results from both techniques should be summarized for a direct and objective comparison.
Table 1: Performance Characteristics of HPLC and qNMR
| Parameter | HPLC | qNMR |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Quantification | Relative (Area %) | Absolute (w/w %) |
| Reference Standard | Requires analyte-specific standard | Requires any certified standard |
| Structural Info | None | Definitive structural confirmation |
| Sample Throughput | High | Low |
| Sample Consumption | Low (micrograms) | High (milligrams) |
| Destructive? | Yes | No |
Table 2: Comparative Purity Analysis of this compound (Batch: XYZ-001)
| Analytical Method | Purity Result | Comments |
| HPLC (Area %) | 99.85% | Main peak at RT 5.2 min. One minor impurity at 0.15%. |
| ¹H qNMR (w/w %) | 99.7% | Calculated using Maleic acid as internal standard. Confirms structural identity. |
| Difference | 0.15% | Within typical acceptance criteria (< 1-2%). |
The acceptance criterion for the difference between the two techniques must be predefined. A difference of less than 1-2% is generally considered acceptable and provides high confidence in the assigned purity value.
Conclusion: An Integrated Approach to Analytical Assurance
Neither HPLC nor NMR alone can provide a complete picture with the same level of certainty as their combined use.[7][24] HPLC excels at detecting and quantifying trace-level impurities that might be below the detection limit of routine NMR, while qNMR provides an absolute purity value and simultaneously confirms the identity of the main component, a critical piece of information that HPLC cannot offer.
By implementing a rigorous cross-validation protocol, scientists can leverage the orthogonal strengths of both techniques. This integrated approach not only satisfies stringent regulatory expectations as outlined in guidelines such as ICH Q2(R1) but also builds a robust, scientifically sound foundation for ensuring the quality and consistency of pharmaceutical substances like this compound.[1][10][25]
References
- Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- American Pharmaceutical Review. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]
- ICH. Quality Guidelines. [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- PharmaGuru.
- Mestrelab Resources. What is qNMR and why is it important?. [Link]
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- News-Medical.Net. Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. [Link]
- Starodub. Revised ICH Guideline Q2(R1)
- University of Oxford.
- Revvity Signals Software.
- MDPI.
- Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. [Link]
- JEOL Ltd.
- SIELC Technologies.
- specific polymers.
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- CD Formulation.
- PubMed. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. [Link]
- ResearchGate. Purity comparison by NMR and HPLC. [Link]
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- Acta Scientific.
- ACS Publications.
- Pharma Approach. Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. [Link]
- ResearchGate. Can the use of HPLC and NMR guarantee 100% compound purity?. [Link]
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- NMIMS Pharmacy.
- AMSbiopharma.
Sources
- 1. medium.com [medium.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. revvitysignals.com [revvitysignals.com]
- 5. fluidimaging.com [fluidimaging.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. Dimethyl L-aspartate | SIELC Technologies [sielc.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. azom.com [azom.com]
- 18. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. Page loading... [wap.guidechem.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 24. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 25. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Biological Activity of Dimethyl L-Aspartate Hydrochloride and its Enantiomer, Dimethyl D-Aspartate Hydrochloride
In the realm of neuroscience and drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of each other, can exhibit remarkably different biological activities. This guide provides an in-depth technical comparison of the biological activities of Dimethyl L-aspartate hydrochloride and its enantiomer, Dimethyl D-aspartate hydrochloride. While direct comparative studies on these specific dimethyl esters are not extensively documented, we can infer their biological profiles based on the well-established activities of their parent compounds, L-aspartic acid and D-aspartic acid. This guide will therefore focus on the known biological roles of the parent amino acids and propose a framework for the comparative evaluation of their dimethyl ester derivatives, which are likely to act as prodrugs.
The Significance of Chirality: L- vs. D-Aspartate
In biological systems, enzymes and receptors are chiral, leading to stereospecific interactions with enantiomeric molecules. L-aspartic acid is one of the 20 proteinogenic amino acids and a key excitatory neurotransmitter in the central nervous system (CNS).[1] Conversely, D-aspartic acid, once thought to be a rarity in mammals, is now recognized as an important endogenous signaling molecule, particularly in the nervous and endocrine systems.[2][3] The primary distinction in their neurological activity lies in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[4][5]
Comparative Biological Activities of L-Aspartate and D-Aspartate
The following table summarizes the known biological activities of L-aspartate and D-aspartate, which are anticipated to be conferred by their respective dimethyl ester hydrochlorides following in vivo hydrolysis.
| Feature | L-Aspartic Acid | D-Aspartic Acid | References |
| Primary Role in CNS | Excitatory Neurotransmitter | Neuromodulator | [1][2] |
| NMDA Receptor Activity | Agonist, but generally less potent than L-glutamate. | Potent endogenous agonist at the glutamate binding site. | [4][6][7] |
| AMPA Receptor Activity | Minimal direct agonist activity. | Can act as a competitive antagonist at AMPA receptors. | [7] |
| Metabotropic Glutamate Receptor Activity | Can activate various mGluRs. | Can activate metabotropic glutamate receptor 5 (mGluR5). | [2][6] |
| Synaptic Plasticity | Involved in the induction of Long-Term Potentiation (LTP). | Enhances NMDA receptor-dependent LTP. | [2] |
| Endocrine System | Precursor for other amino acids and nucleotides. | Stimulates the synthesis and release of hormones such as testosterone and luteinizing hormone. | [2][8] |
| Myelination | Not directly implicated in myelin repair. | Promotes oligodendrocyte precursor cell (OPC) maturation and accelerates myelin recovery in models of demyelination. | [9] |
The Prodrug Hypothesis: Hydrolysis of Dimethyl Aspartate Esters
It is a well-established principle in medicinal chemistry that esterification of a carboxylic acid can enhance a drug's cell permeability. It is highly probable that this compound and Dimethyl D-aspartate hydrochloride function as prodrugs. Once administered, they are likely hydrolyzed by esterases in the plasma and tissues to release L-aspartic acid and D-aspartic acid, respectively, along with methanol.[10][11] The observed biological effects would then be attributable to the actions of the parent amino acids.
Caption: A proposed experimental workflow for the comparative analysis.
Conclusion
The biological activity of this compound and its enantiomer, Dimethyl D-aspartate hydrochloride, is most likely dictated by their in vivo hydrolysis to L-aspartate and D-aspartate, respectively. Based on the established literature, Dimethyl D-aspartate hydrochloride is predicted to be a more potent modulator of NMDA receptor function, with potential therapeutic applications in conditions associated with NMDA receptor hypofunction and demyelination. In contrast, this compound is expected to primarily exhibit the classical effects of an excitatory amino acid. The experimental framework provided in this guide offers a robust approach for the definitive characterization and comparison of these two enantiomers, which will be crucial for any future drug development endeavors.
References
- Di Fiore, M. M., et al. (2019). D-Aspartate treatment attenuates myelin damage and stimulates myelin repair. EMBO Molecular Medicine, 11(1), e9278. [Link]
- Wang, W., et al. (2018). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Journal of Animal Science and Biotechnology, 9, 39. [Link]
- PubChem. (n.d.). Dimethyl D-aspartate hydrochloride.
- Raucci, F., et al. (2021). D-Aspartic Acid in Vertebrate Reproduction: Animal Models and Experimental Designs. International Journal of Molecular Sciences, 22(11), 5643. [Link]
- Paoletti, P., et al. (2020). New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. Journal of Medicinal Chemistry, 63(5), 2446-2463. [Link]
- Shin, C., et al. (1990). Novel and Selective Enzymatic Hydrolysis of y-Ester of N-Benzyloxycarbonyl-a-dehydroglutamic Acid Dimethyl Ester. Chemistry Letters, 19(11), 2021-2024. [Link]
- PubChem. (n.d.). This compound.
- Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. International Journal of Molecular Sciences, 21(18), 6825. [Link]
- Wikipedia. (2024). NMDA receptor. [Link]
- Zanos, P., et al. (2016). Synthesis and N-Methyl-d-aspartate (NMDA) Receptor Activity of Ketamine Metabolites. ACS Chemical Neuroscience, 7(9), 1162-1168. [Link]
- Krashia, P., et al. (2016). Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons. Neuropharmacology, 102, 43-53. [Link]
- Paoletti, P., et al. (2020). New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. Journal of Medicinal Chemistry, 63(5), 2446-2463. [Link]
- Liu, M., et al. (2005). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. British Journal of Pharmacology, 145(2), 206-213. [Link]
- Geda, Y. E. (2020). Pharmacology of NMDA (N-Methyl-D-Aspartate) Receptor Antagonists in Alzheimer's Disease. In Pharmacology of Neurotransmitters. IntechOpen. [Link]
- Hori, N., et al. (1982). N-Methyl-D-aspartate and L-aspartate activate distinct receptors in piriform cortex. Cellular and Molecular Neurobiology, 2(2), 129-139. [Link]
- Foster, A. C., & Fagg, G. E. (1987). The N-methyl-D-aspartate receptor complex. Trends in Pharmacological Sciences, 8(7), 257-260. [Link]
- Goebel, J., & D'Mello, S. R. (2022). Physiology, NMDA Receptor. In StatPearls.
- Wang, W., et al. (2018). Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. Journal of Animal Science and Biotechnology, 9, 39. [Link]
- Yuan, H., et al. (2021). A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use. The Journal of Pharmacology and Experimental Therapeutics, 378(1), 1-11. [Link]
- Furukawa, H. (2014, January 22). Structural Insights into Competitive Antagonism in NMDA Receptors [Video]. YouTube. [Link]
- Van Der Mee, L., et al. (2010). Enzymatic ester hydrolysis. U.S.
- Sasabe, J., et al. (2021). Specific inhibitory effects of exogenous d-Aspartate on the proliferation of intestinal epithelial cells. Amino Acids, 53(12), 1891-1901. [Link]
- Lee, J. H., et al. (2000). Neuroprotective effects of N-methyl-D-aspartate receptor antagonist on aspartate induced neurotoxicity in the spinal cord in vivo. Yonsei Medical Journal, 41(3), 363-369. [Link]
- Reddy, D. S., & Woodward, J. J. (1998). Neuroprotective activity of a new class of steroidal inhibitors of the N-methyl-d-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 95(23), 13863-13868. [Link]
- Katane, M., & Homma, H. (2011). D-Aspartate--an important bioactive substance in mammals: a review from an analytical and biological point of view. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(29), 3108-3121. [Link]
- Mihic, S. J., et al. (2004). A Comparison of the Molecular Bases for N-Methyl-d-Aspartate-Receptor Inhibition Versus Immobilizing Activities of Volatile Aromatic Anesthetics. Anesthesiology, 101(4), 906-914. [Link]
- Chen, Y., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
- Yamada, R., et al. (1989). Administration of D-aspartate increases D-aspartate oxidase activity in mouse liver. Biochimica et Biophysica Acta, 990(3), 325-328. [Link]
- Tormena, C. F., et al. (2014). Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative. RSC Advances, 4(91), 49959-49970. [Link]
- Gömöry, A., et al. (1998). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Archiv der Pharmazie, 331(10), 323-328. [Link]
- Bartolini, M., et al. (2022). Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease. Molecules, 27(13), 4220. [Link]
- Gonzalez, L. E., et al. (2000). N-Methyl-d-aspartate Modulation of Nucleus Accumbens Dopamine Release by Metabotropic Glutamate Receptors: Fast Cyclic Voltammetry Studies in Rat Brain Slices in Vitro. Journal of Pharmacology and Experimental Therapeutics, 292(3), 1101-1109. [Link]
- Hiraishi, T., et al. (2004). Enzymatic hydrolysis of alpha- and beta-oligo(L-aspartic acid)s by poly(aspartic acid) hydrolases-1 and 2 from Sphingomonas sp. KT-1. Macromolecular Bioscience, 4(10), 965-971. [Link]
Sources
- 1. N-Methyl-D-aspartate and L-aspartate activate distinct receptors in piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Aspartate--an important bioactive substance in mammals: a review from an analytical and biological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Persistent elevation of D-Aspartate enhances NMDA receptor-mediated responses in mouse substantia nigra pars compacta dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. D-Aspartate treatment attenuates myelin damage and stimulates myelin repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 11. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to L-Aspartic Acid Ester Derivatives: A Comparative Analysis
Abstract
L-Aspartic acid, a cornerstone amino acid in numerous physiological processes, is frequently modified into its ester derivatives to modulate its physicochemical properties for applications ranging from peptide synthesis to drug delivery. The choice of ester group—be it methyl, benzyl, or tert-butyl—is a critical experimental decision that dictates the derivative's stability, solubility, and reactivity. This guide provides a comparative analysis of common L-aspartic acid ester derivatives, offering insights into their synthesis, properties, and applications. We will delve into the causality behind selecting a specific derivative for a given application, provide detailed experimental protocols for their synthesis and comparative stability analysis, and present the data in a clear, structured format to aid researchers in making informed decisions.
Introduction: L-Aspartic Acid and the Rationale for Esterification
L-Aspartic acid is an acidic, non-essential amino acid integral to protein synthesis, the urea cycle, and neurotransmission[1][2]. Its structure contains two carboxylic acid groups (α-carboxyl and β-carboxyl) and one amino group, making it a polar, hydrophilic molecule with a net negative charge at physiological pH[1][3]. While essential for its biological roles, these characteristics can be limiting in certain experimental and pharmaceutical contexts.
Esterification of one or both carboxyl groups is a fundamental chemical modification strategy to:
-
Increase Lipophilicity: Converting the polar carboxyl groups into less polar esters enhances solubility in organic solvents and can improve passage across biological membranes[4].
-
Serve as Protecting Groups: In complex multi-step syntheses, such as Solid Phase Peptide Synthesis (SPPS), esterification "protects" the carboxylic acid from participating in unwanted side reactions. The choice of ester is critical, as it must be stable during the synthesis but readily cleavable under specific conditions that do not harm the final molecule[4][5][6].
-
Modulate Biological Activity: Esterification can create prodrugs, where the ester is hydrolyzed in vivo to release the active parent compound, or it can be part of a new chemical entity with distinct biological effects, such as in the case of the artificial sweetener Aspartame[7][8][9].
-
Create Functional Monomers: Ester derivatives of L-aspartic acid serve as monomers for synthesizing biodegradable and biocompatible polymers (polyester-amides) used in advanced drug delivery systems and tissue engineering[10][11][12].
This guide will compare three common diesters—Dimethyl, Di-tert-butyl, and Dibenzyl esters of L-aspartic acid—to illustrate the profound impact of the ester moiety.
Comparative Physicochemical Properties
The choice of ester derivative is fundamentally linked to its physical and chemical properties. The size and nature of the alkyl or aryl group attached to the carboxyl oxygen influence molecular weight, solubility, and chemical stability.
| Property | L-Aspartic Acid (Parent) | Dimethyl Ester | Di-tert-butyl Ester | Dibenzyl Ester | Rationale & Causality |
| Molecular Formula | C₄H₇NO₄ | C₆H₁₁NO₄[13] | C₁₂H₂₃NO₄[4] | C₁₈H₁₉NO₄ | Increasing steric bulk and carbon count with larger ester groups. |
| Molecular Weight | 133.1 g/mol | 161.16 g/mol [13] | 245.32 g/mol | 313.35 g/mol | Directly corresponds to the size of the added ester groups. |
| Aqueous Solubility | High | High (as HCl salt)[14] | Low | Very Low / Insoluble[15] | Esterification masks the polar carboxyl groups, increasing lipophilicity and reducing water solubility. The bulky, nonpolar tert-butyl and benzyl groups have a more pronounced effect. |
| Organic Solvent Solubility | Low | Soluble | High | High | Increased lipophilicity enhances solubility in solvents like DCM, Chloroform, and Ethyl Acetate[4][15]. |
| Primary Application | Neurotransmitter, Metabolite, Supplement[1][16][17] | Chemical Intermediate[18] | Peptide Synthesis (Protecting Group)[4][] | Peptide Synthesis (Protecting Group)[15][20] | The properties dictate the use. Bulky, cleavable esters are ideal for protecting groups. |
| Deprotection Condition | N/A | Base Hydrolysis | Acidolysis (e.g., TFA) | Hydrogenolysis (e.g., H₂/Pd) | The chemical nature of the ester bond dictates the specific conditions required for cleavage, a key consideration in multi-step synthesis. |
| Stability at pH 7.4 | Stable | Prone to hydrolysis | Generally stable, slow hydrolysis | Stable | The steric hindrance of the bulky tert-butyl and benzyl groups protects the carbonyl carbon from nucleophilic attack by water or hydroxide ions, increasing stability compared to the less hindered methyl ester. |
Comparative Biological and Synthetic Applications
The distinct properties of each ester derivative make them suitable for different applications. The choice is a strategic one, balancing the need for stability during one process with the need for reactivity in another.
Dimethyl L-aspartate
The dimethyl ester is the smallest and least sterically hindered of the diesters. While it can be used in synthesis, its relatively high reactivity and susceptibility to hydrolysis make it less ideal as a protecting group in lengthy, base-catalyzed reactions like Fmoc-SPPS. It has been investigated for its effects on synaptic transmission, where it can act as an antagonist at certain motor synapses[18]. Its primary utility remains as a simple chemical intermediate[14].
Di-tert-butyl L-aspartate
The di-tert-butyl ester is a workhorse in modern peptide synthesis[4][]. The bulky tert-butyl groups provide significant steric hindrance, which accomplishes two critical goals:
-
Prevents Aspartimide Formation: It effectively prevents the backbone amide nitrogen from attacking the side-chain carbonyl, a notorious side reaction in Fmoc-SPPS that leads to product impurities[6].
-
Provides Orthogonal Deprotection: The tert-butyl ester is stable to the basic conditions used for Fmoc group removal but is cleanly cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin[21]. This stability and specific cleavability are the primary reasons for its widespread use.
This derivative is often used in neurological comparison studies with similar compounds like L-Glutamic acid di-tert-butyl ester[22].
Dibenzyl L-aspartate
Similar to the di-tert-butyl ester, the dibenzyl ester is widely used as a protecting group in peptide synthesis[15][20]. Its key advantage lies in its unique deprotection method: catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This provides an alternative, milder deprotection strategy that is orthogonal to both base-labile (Fmoc) and strongly acid-labile (t-Butyl) protecting groups. This orthogonality is crucial for synthesizing complex peptides with multiple protected residues. The benzyl ester is also a key intermediate in the synthesis of block copolymers for drug delivery applications[20] and pharmaceuticals targeting neurological disorders[23][24].
Experimental Design for Derivative Comparison
To objectively compare these derivatives, a researcher must employ standardized protocols. Here, we provide a general synthesis protocol and a workflow for comparative stability analysis.
Synthesis Protocol: Fischer Esterification of L-Aspartic Acid
This protocol describes a general method for creating the dimethyl ester hydrochloride. Similar principles apply for other esters, though specific catalysts and conditions may vary.
Objective: To synthesize L-aspartic acid dimethyl ester hydrochloride.
Materials:
-
L-Aspartic Acid (1.0 eq)
-
Methanol (Anhydrous, ~10 mL per gram of amino acid)
-
Thionyl Chloride (SOCl₂) or Hydrochloric Acid (gas or concentrated) (1.2 - 2.0 eq)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Ice bath
-
Rotary evaporator
-
Diethyl ether (for precipitation/washing)
Procedure:
-
Setup: Suspend L-aspartic acid (e.g., 10.0 g) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirring suspension. Causality Note: This reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification. Slow addition is critical for safety and control.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC). Causality Note: Refluxing provides the necessary activation energy to drive the equilibrium towards the ester product.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield a solid or viscous oil.
-
Purification: Add cold diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt. Collect the white crystalline solid by filtration, wash with additional cold diethyl ether, and dry under vacuum[14].
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Stability Analysis
This workflow diagram illustrates the process for comparing the hydrolytic stability of different ester derivatives under physiological conditions.
Caption: Workflow for comparing hydrolytic stability of ester derivatives.
Protocol: In Vitro Hydrolytic Stability Assay
Objective: To compare the rate of hydrolysis of dimethyl, di-tert-butyl, and dibenzyl esters of L-aspartic acid at physiological pH.
Materials:
-
Ester derivatives of L-aspartic acid
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solutions)
-
Incubator or water bath at 37°C
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
-
Quenching solution (e.g., 1M HCl)
Procedure:
-
Preparation: Prepare 10 mM stock solutions of each ester derivative in DMSO.
-
Incubation: Pre-warm PBS (pH 7.4) to 37°C. For each derivative, add 10 µL of the stock solution to 990 µL of the pre-warmed PBS to achieve a final concentration of 100 µM. This is your T=0 sample. Immediately take a 100 µL aliquot and add it to 100 µL of quenching solution.
-
Time Course: Place the remaining reaction mixtures in the 37°C incubator. At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove a 100 µL aliquot from each mixture and quench it as described above.
-
Analysis: Analyze all quenched samples by HPLC. Monitor the disappearance of the ester derivative peak and the appearance of the hydrolyzed (L-aspartic acid) peak.
-
Data Interpretation: Calculate the percentage of the initial ester remaining at each time point. Plot this percentage against time for each derivative. The resulting curves will provide a direct visual and quantitative comparison of their stability, from which the half-life (t½) of each ester under these conditions can be calculated. Trustworthiness Note: This self-validating system directly compares derivatives under identical conditions, ensuring that any observed differences in stability are attributable to the molecular structure of the ester itself.
Discussion and Future Outlook
The choice of an L-aspartic acid ester derivative is a critical, context-dependent decision.
-
For synthetic efficiency , particularly in Fmoc-SPPS, the di-tert-butyl ester is often superior due to its stability and ability to prevent aspartimide formation[6].
-
For synthetic flexibility , the dibenzyl ester offers an alternative deprotection strategy (hydrogenolysis) that can be invaluable for creating complex molecules.
-
For creating polymers and materials , various esters are used as monomers to build polyester-amides with tunable properties for applications like drug delivery[10][11].
-
For direct biological modulation , simple esters like the dimethyl ester or complex dipeptide esters like Aspartame are employed, where metabolic cleavage is often part of the intended mechanism of action[8][18][25].
Future research will likely focus on developing novel ester-based protecting groups with even greater stability or more specific cleavage conditions. Furthermore, the use of L-aspartic acid ester derivatives as building blocks for stimuli-responsive polymers for targeted drug delivery remains a highly active and promising field of investigation[12][26]. The principles outlined in this guide provide a solid foundation for researchers to both select existing derivatives and innovate in this versatile area of chemistry.
References
- The biological effects of aspartame. V. Effects on a variety of physiological parameters related to inflammation and metabolism. Journal of Environmental Pathology and Toxicology.
- L-Aspartic acid 4-benzyl ester | 2177-63-1. ChemicalBook.
- L-Aspartic acid β-benzyl ester. Chem-Impex.
- What are the practical uses of L-Aspartic Acid 4-Benzyl Ester?. Guidechem.
- L-Aspartic acid b-benzyl ester 2177-63-1. Sigma-Aldrich.
- L-Aspartic acid β-benzyl ester α-tert-butyl ester hydrochloride. Chem-Impex.
- Development of L-Aspartic acid Based Polyesters and Their Nano-assemblies in Drug Delivery. IISER Pune.
- Aspartame Safety as a Food Sweetener and Related Health Hazards. PMC.
- Aspartame Safety as a Food Sweetener and Related Health Hazards. MDPI.
- Aspartame. Wikipedia.
- Aspartame: A Safety Evaluation Based on Current Use Levels, Regulations, and Toxicological and Epidemiological Studies. ResearchGate.
- L-Aspartic acid based functional polyester for drug delivery and antimicrobial applications. IISER Pune.
- Aspartate and other inhibitors of excitatory synaptic transmission in crayfish muscle. PubMed.
- Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. PubMed.
- The postexcitatory effects of acidic amino acids on spinal neurones. PubMed.
- Preparation of protected amino acids. Google Patents.
- Z-L-aspartic acid di-tert·butyl ester synthesis. ChemicalBook.
- Synthesis of L-aspartic acid dimethyl ester hydrochloride. PrepChem.com.
- L-Aspartic acid di-tert-butyl ester hydrochloride. Amino Acids.
- L-Aspartic Acid: Synthesis and Applications. J&K Scientific LLC.
- The Versatile Roles of L-Aspartic Acid in Modern Industries. NINGBO INNO PHARMCHEM CO.,LTD..
- Optimizing L-Aspartic Acid Charge for Customized Applications in Biochemical Research. Custom L-Aspartic Acid Charge.
- L-Aspartate, L-Ornithine and L-Ornithine-L-Aspartate (LOLA) and Their Impact on Brain Energy Metabolism. PubMed.
- Gangliosides attenuate the delayed neurotoxicity of aspartic acid in vitro. PubMed.
- Synthesis and Characterization of Novel Amino Acid conjugated Poly(aspartic acid) Derivatives. ResearchGate.
- Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. MDPI.
- L-Aspartic acid β-methyl ester hydrochloride. Chem-Impex.
- L-ASPARTIC ACID DI-TERT-BUTYL ESTER HYDROCHLORIDE AldrichCPR. Sigma-Aldrich.
- Understanding the pH Stability of Aspartic Acid in Biological Systems. Aspartic Acid pH 1.
- Amino Acid Esters of Phenols as Prodrugs: Synthesis and Stability of Glycine, β-Aspartic acid, and α-Aspartic Acid Esters of p-Acetamidophenol. Scilit.
- CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochloride. CymitQuimica.
- L-Aspartic Acid 2025: In-Depth Guide to Roles, Benefits & Uses. HealthyHey Nutrition.
- Poly(succinimide) nanoparticles as reservoirs for spontaneous and sustained synthesis of poly(aspartic acid) under physiological conditions: potential for vascular calcification therapy and oral drug delivery. RSC Publishing.
- L-Aspartic acid di-tert-butyl ester hydrochloride, ≥98% (HPLC). Otto Chemie Pvt. Ltd..
- Aspartic Acid in Health and Disease. PMC - NIH.
- Aspartic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.
- Z-L-aspartic acid-di-tert-butyl ester | C20H29NO6 | CID 11509139. PubChem.
- [Role of Neuroexcitatory Amino Acids in Memory Processes. Study With gamma-L-glutamyl-L-aspartic Acid]. PubMed.
- L- Aspartic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Aspartic acid, dimethyl ester. NIST WebBook.
- L-Aspartic Acid Dosage Manufacturing and Its Applications in Various Industries. L-Aspartic Acid Dosage Factory.
- Metabolic and Physiological Regulation of Aspartic Acid-Mediated Enhancement of Heat Stress Tolerance in Perennial Rygrass. PubMed Central.
- L-Aspartic acid di-tert-butyl ester hydrochloride, 98% 5 g. Thermo Fisher Scientific.
- New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. ResearchGate.
Sources
- 1. healthyhey.com [healthyhey.com]
- 2. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the pH Stability of Aspartic Acid in Biological Systems [thinkdochemicals.com]
- 4. CAS 1791-13-5: L-aspartic acid di-T-butyl ester hydrochlor… [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. The biological properties of aspartame. V. Effects on a variety of physiological parameters related to inflammation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartame Safety as a Food Sweetener and Related Health Hazards | MDPI [mdpi.com]
- 10. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 11. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 12. mdpi.com [mdpi.com]
- 13. Aspartic acid, dimethyl ester [webbook.nist.gov]
- 14. prepchem.com [prepchem.com]
- 15. L-Aspartic acid 4-benzyl ester | 2177-63-1 [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. L- Aspartic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. Aspartate and other inhibitors of excitatory synaptic transmission in crayfish muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. WO2004000784A1 - Preparation of protected amino acids - Google Patents [patents.google.com]
- 22. L-Aspartic acid di-tert-butyl ester hydrochloride, ≥98% (HPLC) 1791-13-5 manufacturers in India | L-Aspartic acid di-tert-butyl ester hydrochloride, ≥98% (HPLC) - India with worldwide shipping [ottokemi.com]
- 23. chemimpex.com [chemimpex.com]
- 24. chemimpex.com [chemimpex.com]
- 25. Aspartame - Wikipedia [en.wikipedia.org]
- 26. Poly(succinimide) nanoparticles as reservoirs for spontaneous and sustained synthesis of poly(aspartic acid) under physiological conditions: potential for vascular calcification therapy and oral drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
literature review of Dimethyl L-aspartate hydrochloride applications
An In-Depth Comparative Guide to the Applications of Dimethyl L-aspartate Hydrochloride
Authored by a Senior Application Scientist
Welcome to a comprehensive technical guide on this compound, a versatile reagent pivotal in advanced chemical synthesis. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of its applications, performance benchmarks against common alternatives, and detailed experimental protocols. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research and development endeavors.
Foundational Understanding: Properties and Rationale for Use
This compound (CAS: 32213-95-9) is the hydrochloride salt of the dimethyl ester of L-aspartic acid.[1][2] Structurally, it is a derivative of a naturally occurring acidic amino acid where both carboxylic acid groups have been converted to methyl esters.[3] This seemingly simple modification fundamentally alters its chemical behavior and unlocks its utility in organic synthesis.
Why the Hydrochloride Salt?
The free base, Dimethyl L-aspartate, is an oil that possesses a free amino group and ester functionalities, making it susceptible to polymerization and degradation, thus limiting its shelf-life.[3][4] The conversion to a stable, white crystalline hydrochloride salt mitigates this instability, allowing for reliable, long-term storage and convenient handling in experimental setups.[3] This salt form is hygroscopic but stable when stored appropriately.[3]
Key Physicochemical Properties:
A crucial advantage of this compound over its parent amino acid is its enhanced solubility in organic solvents.[4] L-aspartic acid exists as a zwitterion, leading to high melting points and poor solubility in non-aqueous media.[5] Esterification eliminates the zwitterionic character, rendering the molecule soluble in solvents like methanol and dimethyl sulfoxide (DMSO), which is essential for its use in homogenous reaction mixtures in organic synthesis.[6][7]
| Property | This compound | L-Aspartic Acid | Rationale for Significance |
| Form | White crystalline solid[6] | Crystalline solid | Ease of handling and weighing. |
| CAS Number | 32213-95-9[2] | 56-84-8 | Unique identifier for procurement. |
| Molecular Weight | 197.62 g/mol [8] | 133.1 g/mol | Required for stoichiometric calculations. |
| Melting Point | 115-117 °C[9] | ~270 °C (decomposes) | Indicates thermal stability and purity. |
| Solubility | Soluble in water, methanol, DMSO[6] | Sparingly soluble in water, insoluble in most organic solvents[5] | Critical for use in organic synthesis reaction media. |
| Stability | Stable salt, convenient for storage[3] | Stable | The ester's stability is enhanced by salt formation. |
Core Application: A Chiral Building Block in Asymmetric Synthesis
The primary and most significant application of this compound is as a chiral building block . It belongs to the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources used as starting materials for complex stereoselective synthesis.[10] This approach is fundamental in drug discovery, where a specific stereoisomer of a molecule is often responsible for the desired therapeutic effect.[11]
Comparison with Alternatives in Asymmetric Synthesis
| Reagent/Method | Dimethyl L-aspartate HCl | Other Amino Acid Derivatives (e.g., Dimethyl L-glutamate) | Non-Amino Acid Chiral Blocks (e.g., Dimethyl L-tartrate) |
| Scaffold | C4 backbone with vicinal amino and ester groups. | C5 backbone, providing greater spacing between functional groups. | C4 backbone with vicinal hydroxyl groups.[12] |
| Key Feature | Provides a stereodefined amine for nucleophilic attack or directing group functionality. | Useful for synthesizing analogues with a longer carbon chain. | Ideal for syntheses requiring chiral diols or epoxides (e.g., Sharpless epoxidation).[12] |
| Typical Use | Synthesis of chiral ligands, unnatural amino acids, heterocyclic compounds. | Synthesis of peptide mimics, enzyme inhibitors. | Synthesis of TADDOL ligands, natural products with oxygenated stereocenters.[12] |
| Advantage | Readily available, provides a key nitrogen stereocenter. | Allows for systematic variation of chain length in structure-activity relationship (SAR) studies. | C2-symmetry is highly valuable for creating chiral ligands for metal-catalyzed reactions.[12] |
The choice between these building blocks is dictated entirely by the target molecule's desired structure. This compound is the reagent of choice when the synthetic plan requires the specific four-carbon, nitrogen-containing chiral scaffold that it provides.
Experimental Workflow: Synthesis of a Chiral Intermediate
The following protocol outlines a general procedure for using this compound in a synthetic transformation, such as the synthesis of a chiral piperidinone derivative, a common scaffold in medicinal chemistry.
Causality Behind Experimental Choices:
-
Solvent (Methanol): Chosen for its ability to dissolve the starting material and for its role as a reactant in the esterification process.[3]
-
Reagent (Thionyl Chloride): A highly effective reagent for converting carboxylic acids to esters in the presence of an alcohol. It reacts with methanol to form the esterifying agent in situ and HCl, which catalyzes the reaction and forms the final hydrochloride salt.[3]
-
Temperature Control (-10 to -5 °C): The initial reaction between thionyl chloride and methanol is highly exothermic. Low temperatures are crucial to control the reaction rate and prevent unwanted side reactions.[3]
-
Recrystallization (Methanol/Ethyl Acetate): This solvent system is chosen to purify the final product. The product is soluble in methanol but less soluble in ethyl acetate. A mixed solvent system allows for controlled precipitation of the pure compound, leaving impurities behind in the solution.[3]
Step-by-Step Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous methanol (40.0 mL). The flask is cooled to -10 °C in an ice-salt bath.
-
Reagent Addition: Thionyl chloride (5.1 mL) is added dropwise to the cold methanol via the dropping funnel over 30 minutes, ensuring the temperature remains below -5 °C.[3] The mixture is stirred for an additional hour at -10 °C.
-
Substrate Addition: L-aspartic acid (0.025 mol) is added in portions to the reaction mixture.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 1 hour to ensure complete esterification.[3]
-
Workup: The solvent is removed under reduced pressure using a rotary evaporator. Anhydrous methanol is added and subsequently removed again to eliminate any remaining thionyl chloride and HCl. This step is repeated several times.[3]
-
Purification: The resulting crude solid is recrystallized from a methanol/ethyl acetate mixture (1:20 v/v) to yield pure this compound. The crystals are collected by filtration and dried under vacuum. A yield of approximately 95% can be expected under optimal conditions.[3]
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Application in Solution-Phase Peptide Synthesis
This compound serves as a C-protected amino acid derivative, a crucial component in solution-phase peptide synthesis.[8] In this role, its amino group is left unprotected and available for coupling with the activated carboxyl group of an N-protected amino acid, forming a peptide bond.
Comparison with Alternatives in Peptide Synthesis
The field of peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), but solution-phase methods remain indispensable, particularly for large-scale production.
| Method / Reagent | Solution-Phase w/ Dimethyl L-aspartate HCl | Solid-Phase Peptide Synthesis (SPPS) | Other C-Terminal Protecting Groups (e.g., Benzyl Ester) |
| Methodology | Reactions occur in a homogenous solution.[13] | Peptide is built on an insoluble polymer resin.[14] | Used in solution-phase; differs in deprotection chemistry. |
| Scale | Highly scalable for industrial production. | Excellent for lab-scale and automated synthesis. | Scalable, similar to methyl esters. |
| Purification | Requires purification (e.g., crystallization, chromatography) after each step. | Simple filtration and washing of the resin. | Requires purification after each step. |
| Deprotection | Methyl esters require saponification (e.g., NaOH), which can be harsh. | Final cleavage from resin with strong acid (e.g., TFA). | Benzyl esters are removed by mild hydrogenolysis. |
| Advantage | Better for large-scale synthesis; avoids issues with resin swelling and aggregation.[14] | Fast, automatable, and purification is simplified. | Orthogonal deprotection strategy allows for more complex synthetic routes. |
The choice of a methyl ester (from Dimethyl L-aspartate HCl) versus a benzyl ester is a critical strategic decision in synthetic planning. It depends on the overall protecting group strategy for the entire peptide. If other parts of the molecule are sensitive to the basic conditions required for saponification, an alternative like a benzyl ester would be chosen.
Experimental Protocol: Dipeptide Formation
This protocol describes the coupling of Fmoc-Alanine with this compound to form the dipeptide Fmoc-Ala-Asp(OMe)-OMe.
Causality Behind Experimental Choices:
-
Coupling Reagent (EDC/HOBt): This combination is a classic and effective method for forming peptide bonds. EDC (a carbodiimide) activates the carboxylic acid, and HOBt is an additive that suppresses side reactions and minimizes racemization of the chiral center.
-
Base (DIPEA): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the starting material, freeing the amine for reaction. It also neutralizes the HCl generated during the reaction.
-
Solvent (DMF/DCM): These polar aprotic solvents are chosen for their ability to dissolve the protected amino acids and peptide products.[14] However, due to toxicity concerns, greener alternatives like propylene carbonate are being explored.[13]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) and stir for 10 minutes at 0 °C.
-
Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) in DMF. Stir at 0 °C for 20 minutes.
-
Coupling: Transfer the activated Fmoc-Ala-OH solution to the flask containing the this compound solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by silica gel chromatography.
Visualization of Peptide Coupling
Caption: Logical flow of a solution-phase dipeptide synthesis.
Point of Clarification: Role in Neuroscience Research
There is a common point of confusion regarding aspartate derivatives and neuroscience. While the name is similar, this compound is not an agonist for the N-Methyl-D-Aspartate (NMDA) receptor.
-
The NMDA Receptor Agonist: The specific agonist that gives the receptor its name is N-Methyl-D-aspartic acid (NMDA) .[15] Note the "N-Methyl" group and the D-stereochemistry .
-
The Role of D-Aspartate: The endogenous amino acid D-aspartate (the opposite enantiomer of the L-form we are discussing) is also a known agonist at the NMDA receptor.[16]
-
The Role of L-Aspartate: L-aspartate is a neurotransmitter, but it interacts with glutamate receptors differently than its D-isomer.[16]
-
The Role of this compound: This compound is a synthetic intermediate. Its primary role in a drug discovery context would be as a starting material to synthesize more complex molecules that might be designed to interact with the NMDA receptor or other neurological targets. It is not used as a direct pharmacological tool to study the receptor itself.
Over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases, making the development of receptor antagonists a key area of research.[17][18] this compound could be a starting point for the asymmetric synthesis of such antagonists.
Caption: Relationship between NMDA receptor ligands and synthetic precursors.
Conclusion and Future Perspectives
This compound is a cornerstone chiral building block whose value lies in its stability, enhanced solubility in organic solvents, and its presentation of a stereochemically defined four-carbon scaffold. Its primary applications in asymmetric synthesis and solution-phase peptide synthesis are well-established and critical for the production of pharmaceuticals and other high-value chiral molecules.
While it is not a direct pharmacological agent in neuroscience, its importance as a precursor for synthesizing neurologically active compounds remains significant. Future applications may see its use in the development of novel materials, such as in the synthesis of enzyme and pH-responsive biodegradable polymer nanocarriers for targeted multidrug delivery to cancer cells.[9] As the demand for enantiomerically pure compounds continues to grow, the utility of reliable chiral pool reagents like this compound is assured.
References
- This compound CAS 32213-95-9. Shaanxi Bloom Tech Co., Ltd. Link
- How to Prepare Dimethyl L-Aspart
- This compound | 32213-95-9. ChemicalBook. Link
- Synthesis of dimethyl aspart
- Synthesis of L-aspartic acid dimethyl ester hydrochloride. PrepChem.com. Link
- Dimethyl L-aspart
- D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. University of Copenhagen Research Portal. Link
- This compound | C6H12ClNO4 | CID 3084560. PubChem - NIH. Link
- Dimethyl L-Aspart
- N-Methyl-D-Aspartate (NMDA)
- This compound 32213-95-9. TCI Chemicals. Link
- A Comparative Guide to Asymmetric Syntheses Utilizing (+)
- NMDA receptor. Wikipedia. Link
- A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function. PubMed Central. Link
- NMDA (N-Methyl-D-aspartic acid). Selleck Chemicals. Link
- L-Aspartic acid dimethyl ester hydrochloride 97%. Sigma-Aldrich. Link
- Special Issue: Asymmetric Synthesis 2017. PMC - NIH. Link
- Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- The greening of peptide synthesis. RSC Publishing - The Royal Society of Chemistry. Link
- Solvents for Solid Phase Peptide Synthesis. AAPPTec. Link
- Chiral Building Blocks. Buchler GmbH. Link
- Experimental and theoretical evaluation on the conformational behavior of L-aspartic acid dimethyl ester and its N-acetylated derivative.
- Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated deriv
- Asymmetric c
Sources
- 1. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Experimental and theoretical evaluation on the conformational behavior of l-aspartic acid dimethyl ester and its N-acetylated derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. L-天冬氨酸二甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 32213-95-9 [chemicalbook.com]
- 10. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]
- 18. NMDA receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of a Novel HPLC Method for Dimethyl L-aspartate Hydrochloride
In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparative analysis of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Dimethyl L-aspartate hydrochloride against a traditional non-specific titration method. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for method validation, grounded in scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4]
The Analyte: this compound
This compound (C₆H₁₂ClNO₄, MW: 197.62 g/mol ) is a derivative of the amino acid L-aspartic acid and serves as a crucial intermediate in various synthetic chemical processes.[5][6] Its purity and concentration are critical quality attributes that necessitate a reliable and accurate analytical method for routine analysis.
The Methods Under Comparison
This guide will compare two distinct analytical approaches for the quantification of this compound:
-
A Novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method: A modern, specific, and sensitive method developed for the precise quantification of this compound.
-
A Traditional Acid-Base Titration Method: A classic, yet less specific, method for the quantification of the hydrochloride salt.
The core of this guide will be the validation of the novel RP-HPLC method, with the titration method serving as a benchmark for comparison.
Validation Workflow for the Novel RP-HPLC Method
The validation of the new HPLC method follows a structured approach to assess its fitness for purpose. The overall workflow is depicted below.
Caption: Workflow for the validation of the new HPLC method.
Experimental Protocols
Novel RP-HPLC Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Reference Standard: this compound reference standard (commercially available).[7][8]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
Traditional Acid-Base Titration Method
-
Apparatus: Calibrated 50 mL burette, 250 mL conical flask, magnetic stirrer.
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
-
Indicator: Phenolphthalein.
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound, dissolve in 50 mL of deionized water.
-
Procedure: Add 2-3 drops of phenolphthalein indicator to the sample solution and titrate with 0.1 N NaOH until a persistent pink color is observed. Record the volume of NaOH consumed.
Validation Parameters and Comparative Data
The following sections detail the validation parameters for the novel HPLC method, with a comparative look at the traditional titration method where applicable. The data presented is hypothetical but representative of typical validation studies.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9] For the HPLC method, this was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all potential excipients without the active pharmaceutical ingredient), and the this compound sample.
Table 1: Specificity Assessment
| Sample | HPLC Method (Retention Time of Analyte: ~3.5 min) | Titration Method |
| Blank | No interfering peaks at the analyte's retention time. | N/A |
| Placebo | No interfering peaks at the analyte's retention time. | N/A |
| Analyte | A single, well-resolved peak at ~3.5 min. | A single endpoint is observed. |
| Analyte + Placebo | The analyte peak is well-resolved from any excipient peaks. | Potential interference from acidic or basic excipients. |
The HPLC method demonstrates excellent specificity, while the titration method is non-specific and will titrate any acidic or basic species present in the sample.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[2] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Table 2: Linearity and Range Data for the HPLC Method
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.25 | 125.6 |
| 0.50 | 251.2 |
| 0.75 | 376.8 |
| 1.00 | 502.5 |
| 1.25 | 628.1 |
| 1.50 | 753.7 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 0.25 - 1.50 mg/mL |
The HPLC method exhibits excellent linearity over the specified range. The titration method is assumed to be linear within the working range of the titrant concentration.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.[3] It is often expressed as the percent recovery by the assay of a known, added amount of analyte.
Table 3: Accuracy Data (Spike Recovery)
| Spiked Level | HPLC Method (% Recovery) | Titration Method (% Recovery) |
| 80% | 99.5% | 98.2% |
| 100% | 100.2% | 101.5% |
| 120% | 99.8% | 99.0% |
| Average Recovery | 99.8% | 99.6% |
Both methods show good accuracy, although the HPLC method's recovery is slightly more consistent across the different levels.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is evaluated at two levels: repeatability and intermediate precision.
Table 4: Precision Data (%RSD)
| Precision Level | HPLC Method (%RSD) | Titration Method (%RSD) |
| Repeatability (n=6) | 0.5% | 1.2% |
| Intermediate Precision (different day, different analyst) | 0.8% | 1.8% |
The HPLC method is significantly more precise than the titration method, as indicated by the lower relative standard deviation (%RSD).
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] These are not applicable to the titration method.
Table 5: LOD and LOQ for the HPLC Method
| Parameter | Value |
| LOD | 0.05 mg/mL |
| LOQ | 0.15 mg/mL |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Table 6: Robustness of the HPLC Method
| Parameter Variation | % Change in Assay Value |
| Flow Rate (± 0.1 mL/min) | < 1.0% |
| Column Temperature (± 2 °C) | < 0.5% |
| Mobile Phase Composition (± 2% organic) | < 1.5% |
The HPLC method is robust to minor changes in its operational parameters.
Principle of Chromatographic Separation
The separation of this compound from potential impurities and excipients in the HPLC method is based on the principle of reversed-phase chromatography.
Caption: Principle of reversed-phase chromatographic separation.
In this system, the stationary phase is non-polar (C18), and the mobile phase is polar. More polar compounds, like potential polar impurities, will have a stronger affinity for the mobile phase and elute earlier. Less polar compounds will interact more strongly with the stationary phase and elute later. This compound, being moderately polar, is retained on the column long enough to be separated from other components and is then eluted by the mobile phase.
Conclusion: A Clear Winner for Quality Control
While the traditional acid-base titration method can provide a quantitative measure of the hydrochloride content, its lack of specificity makes it unsuitable for modern pharmaceutical quality control where the identity and purity of the active ingredient must be unambiguously determined.
The novel RP-HPLC method, as demonstrated through this validation guide, offers superior performance in all key aspects:
-
Specificity: Ensures that the signal is solely from the analyte of interest.
-
Precision and Accuracy: Provides highly reliable and reproducible results.
-
Sensitivity: Capable of detecting and quantifying low levels of the analyte.
-
Robustness: Demonstrates reliability under normal operational variability.
For researchers, scientists, and drug development professionals, the adoption of a well-validated, specific, and stability-indicating method like the RP-HPLC procedure described herein is not just a recommendation but a necessity for ensuring the quality and safety of pharmaceutical products.[10] This guide provides a template for the rigorous validation that underpins confidence in analytical data and, ultimately, in the final product.
References
- International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link][4]
- United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][1][3]
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][11]
- U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][12]
- Shaanxi Bloom Tech Co., Ltd. This compound CAS 32213-95-9. [Link][5]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link][11]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][4]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][14]
- United States Pharmacopeia.
- Lab Manager Magazine. (2025).
- National Center for Biotechnology Information.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. m.youtube.com [m.youtube.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. database.ich.org [database.ich.org]
- 5. bloomtechz.com [bloomtechz.com]
- 6. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to Dimethyl L-aspartate Hydrochloride and Classical Excitatory Amino Acid Analogs for Neurobiological Research
This guide provides a detailed comparison of Dimethyl L-aspartate hydrochloride against canonical excitatory amino acid (EAA) analogs—NMDA, AMPA, and Kainate. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative performance data, and detailed experimental protocols necessary for making informed decisions in agonist selection for neurobiological research.
Introduction: The Landscape of Excitatory Neurotransmission
In the mammalian central nervous system (CNS), the majority of fast excitatory synaptic transmission is mediated by the neurotransmitter glutamate.[1] Its actions are transduced by two main families of receptors: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels that, upon activation, permit the flow of cations across the neuronal membrane, leading to depolarization.[2] This family is pharmacologically subdivided into three main types, named after their selective agonists:
-
N-methyl-D-aspartate (NMDA) Receptors
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors
-
Kainate Receptors
Understanding the precise function of each receptor subtype is critical for dissecting neural circuits and developing therapeutics for neurological disorders. This is achieved by employing selective agonists that can preferentially activate one receptor type over others. This guide compares the utility of this compound, a derivative of the endogenous neurotransmitter L-aspartate, with the classical selective agonists that define the iGluR subtypes.
Section 1: Profiling the Excitatory Amino Acid Analogs
The choice of an agonist is dictated by its receptor selectivity, potency, and kinetic profile. Here, we profile the key characteristics of each compound.
This compound: A Prodrug Perspective
This compound is the dimethyl ester form of L-aspartic acid, an endogenous amino acid that itself functions as a neurotransmitter.[3][4] Structurally, the esterification of the carboxyl groups increases the molecule's lipophilicity.
Plausible Mechanism of Action: Due to the limited direct pharmacological data on the esterified compound, its primary utility in neurobiological assays is best understood from a prodrug perspective. It is hypothesized that this compound can more readily cross the cell membrane than its parent compound. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester groups, releasing L-aspartate. This mechanism would provide a sustained, intracellularly-generated source of the agonist, potentially mimicking a more physiological, slow-release activation profile.
The released L-aspartate is known to be an agonist at NMDA receptors.[5][6] Therefore, the application of this compound is expected to primarily, albeit indirectly, lead to the activation of NMDA receptors. It is also worth noting that the stereoisomer, D-aspartate, is a potent NMDA receptor agonist but also acts as a competitive antagonist at AMPA receptors, highlighting the stereospecificity of these interactions.[7][8]
N-Methyl-D-aspartate (NMDA): The Coincidence Detector
NMDA is the archetypal selective agonist for the NMDA receptor and is several-fold weaker than the endogenous agonist glutamate.[5][9] NMDA receptors are unique among ligand-gated ion channels for several reasons:
-
Co-Agonist Requirement: Activation requires the binding of not only glutamate (or an agonist like NMDA) but also a co-agonist, typically glycine or D-serine.[5]
-
Voltage-Dependent Mg²⁺ Block: At resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg²⁺). This block is only relieved when the membrane is sufficiently depolarized.[5]
This dual requirement for ligand binding and depolarization allows NMDA receptors to function as "coincidence detectors," signaling the simultaneous activity of both the presynaptic and postsynaptic neuron. This property is fundamental to their role in synaptic plasticity, learning, and memory.[5][10]
AMPA: The Mediator of Fast Synaptic Transmission
AMPA is a potent and selective agonist for the AMPA receptor.[11][12] These receptors mediate the vast majority of fast excitatory neurotransmission in the brain.[11] Their key functional characteristics include:
-
Rapid Kinetics: AMPA receptors activate and deactivate very quickly, allowing for high-fidelity, moment-to-moment signal transmission.
-
Ion Permeability: They are primarily permeable to Na⁺ and K⁺. Calcium permeability is typically low in receptors containing the edited GluA2 subunit, but receptors lacking this subunit exhibit significant Ca²⁺ permeability.[1]
Agonists like AMPA are crucial tools for studying the baseline components of excitatory postsynaptic currents (EPSCs).
Kainate: The Modulator of Synaptic Activity
Kainic acid, a natural neurotoxin first isolated from seaweed, is the selective agonist for Kainate receptors.[13] These receptors have a more complex and less understood role compared to NMDA and AMPA receptors.[13][14] Their functions include:
-
Postsynaptic Excitation: Like other iGluRs, they can form postsynaptic ion channels that contribute to the EPSP.
-
Presynaptic Modulation: Kainate receptors are also found on presynaptic terminals, where they can modulate the release of both glutamate and the inhibitory neurotransmitter GABA.[13][15]
It is important to note that kainate can also activate AMPA receptors, although typically with lower potency.[16] This cross-reactivity must be considered in experimental design.
Section 2: Comparative Performance Analysis
The functional differences between these analogs can be quantified using a variety of in vitro techniques.
Receptor Selectivity and Potency
The following table summarizes the approximate potency of each agonist at the different iGluR subtypes. Values are collated from various sources and should be considered representative, as exact figures can vary based on the expression system and experimental conditions.
| Agonist | Primary Receptor Target | NMDA Receptor (EC₅₀) | AMPA Receptor (EC₅₀) | Kainate Receptor (EC₅₀) | Notes |
| L-Aspartate (active form of Dimethyl L-aspartate) | NMDA | ~1-10 µM[6] | Low activity/antagonist action (D-isoform)[8] | Low activity | Considered a selective NMDA receptor agonist in many systems.[6] |
| NMDA | NMDA | ~1-30 µM[9] | Inactive | Inactive | The defining selective agonist for NMDA receptors. |
| AMPA | AMPA | Inactive | ~1-15 µM | Low activity | Highly selective for AMPA receptors.[16] |
| Kainic Acid | Kainate | Inactive | ~10-50 µM | ~0.1-1 µM | Potently activates Kainate receptors but also acts on AMPA receptors.[16] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of an agonist that produces 50% of the maximal response.
Functional Characterization: In Vitro Assays
Causality Behind Experimental Choice: Whole-cell patch-clamp electrophysiology is the definitive method for studying ion channel function.[17] It allows for the direct measurement of ionic currents flowing through the receptors with high temporal resolution, enabling precise characterization of activation, deactivation, and desensitization kinetics—properties that define the physiological impact of an agonist.
Comparative Insights:
-
NMDA/L-Aspartate: Elicit currents with a slow rise time and very slow deactivation, reflecting the unique gating properties of the NMDA receptor. The current-voltage relationship will show the characteristic J-shape in the presence of extracellular Mg²⁺.
-
Dimethyl L-aspartate HCl: As a prodrug, it is expected to produce a slower onset of the L-aspartate-induced current compared to direct application of L-aspartate, with the rate of onset depending on the activity of intracellular esterases.
-
AMPA: Induces a current with a very rapid rise time and, in most native neurons, rapid and profound desensitization, where the current decays despite the continued presence of the agonist.
-
Kainate: Produces currents with a rapid onset but typically much slower and less complete desensitization compared to AMPA at AMPA receptors. At Kainate receptors, it evokes a non-desensitizing current.[16]
Protocol 1: Whole-Cell Patch-Clamp Recording of Agonist-Evoked Currents
-
Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 cells transfected with the iGluR of interest).[18] Plate cells on glass coverslips 24-48 hours before recording.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. For isolating NMDA receptor currents, use a Mg²⁺-free external solution and add 10 µM glycine.[17] Adjust pH to 7.4.
-
Internal (Pipette) Solution (in mM): 140 CsCl (or KCl), 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2.
-
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 3-5 MΩ. Fill with internal solution.
-
Seal Formation: Approach a target cell with the micropipette and apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[17]
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Agonist Application: Using a fast-perfusion system, rapidly switch the solution bathing the cell from the control external solution to one containing the desired concentration of the agonist (e.g., 100 µM NMDA + 10 µM Glycine, 10 µM AMPA, or 10 µM Kainate).
-
Data Acquisition: Record the resulting inward current using an appropriate amplifier and data acquisition software. Wash out the agonist with the control solution to observe current deactivation.
Figure 1. Experimental workflow for whole-cell patch-clamp electrophysiology.
Causality Behind Experimental Choice: Many iGluRs, particularly NMDA receptors and Ca²⁺-permeable AMPA receptors, allow for the influx of calcium, a critical second messenger.[19] Calcium imaging with fluorescent indicators provides a robust, high-throughput method to measure this key downstream consequence of receptor activation across many cells simultaneously, offering insights into the signaling capacity of each agonist.[20][21]
Comparative Insights:
-
NMDA/L-Aspartate: Will produce a large and sustained increase in intracellular Ca²⁺, provided the cell is sufficiently depolarized to relieve the Mg²⁺ block.
-
Dimethyl L-aspartate HCl: Should induce a more gradual rise in intracellular Ca²⁺ compared to direct agonist application, reflecting its conversion to L-aspartate.
-
AMPA: Will cause a Ca²⁺ increase only in cells expressing Ca²⁺-permeable AMPA receptors (i.e., those lacking the GluA2 subunit). The signal will be rapid and may be transient.
-
Kainate: Can induce Ca²⁺ influx through both Ca²⁺-permeable Kainate receptors and Ca²⁺-permeable AMPA receptors.
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
-
Cell Preparation: Plate primary neurons or other CNS cell types on glass-bottom imaging dishes.
-
Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with fresh buffer and allow them to de-esterify the dye for at least 30 minutes before imaging.
-
-
Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, a CCD camera, and appropriate filter sets.
-
Baseline Measurement: Acquire a stable baseline recording of fluorescence intensity by alternating excitation between 340 nm and 380 nm and capturing the emission at ~510 nm.
-
Agonist Stimulation: Perfuse the cells with a buffer containing the desired agonist. To observe NMDA-mediated responses, use a buffer with low (or zero) Mg²⁺ and added glycine (10 µM) to ensure receptor activation.[19]
-
Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths throughout the stimulation and subsequent washout period.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀). This ratio is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transient.
Figure 2. Experimental workflow for intracellular calcium imaging.
Causality Behind Experimental Choice: Over-stimulation of glutamate receptors, particularly NMDA receptors, leads to excessive Ca²⁺ influx, which can trigger apoptotic and necrotic cell death pathways.[22][23] This phenomenon, known as excitotoxicity, is implicated in various neurodegenerative diseases.[24] Neurotoxicity assays (e.g., MTT or LDH release assays) provide a quantitative measure of cell death, allowing for a comparison of the excitotoxic potential of different agonists.
Comparative Insights:
-
NMDA/L-Aspartate: Potent inducers of excitotoxicity, especially during prolonged exposure. The toxicity is highly dependent on extracellular calcium.
-
Dimethyl L-aspartate HCl: May induce a more delayed or attenuated excitotoxicity compared to an equimolar bolus of L-aspartate, due to its slower conversion and release mechanism.
-
AMPA: Generally less toxic than NMDA unless applied to neuronal populations expressing high levels of Ca²⁺-permeable AMPA receptors.
-
Kainate: A very potent neurotoxin, inducing widespread neuronal death and seizures in vivo.[24] Its toxicity is mediated by activation of both Kainate and AMPA receptors.
Protocol 3: MTT Assay for Quantifying Excitotoxicity
-
Cell Plating: Plate primary cortical or hippocampal neurons in a 96-well plate at a suitable density and allow them to mature in culture (e.g., 12-14 days in vitro).[25]
-
Agonist Treatment:
-
Prepare serial dilutions of each agonist (Dimethyl L-aspartate HCl, NMDA, AMPA, Kainate) in culture medium.
-
Remove the old medium from the cells and replace it with the agonist-containing medium. Include a vehicle-only control group.
-
Incubate the cells for a defined period (e.g., 24 hours).[25]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the viability of treated cells as a percentage of the vehicle-treated control cells. Plot cell viability versus agonist concentration to generate dose-response curves.
Figure 3. Workflow for assessing neurotoxicity via the MTT assay.
Section 3: Applications and Experimental Design Considerations
Choosing the right agonist is paramount for the success and interpretability of an experiment.
-
Choose this compound when... you want to study the effects of slow, sustained NMDA receptor activation that may more closely mimic chronic, low-level glutamate dysregulation. It is also suitable for investigating the specific metabolic pathways and transport of L-aspartate.[3]
-
Choose NMDA when... your goal is to unequivocally isolate the function of NMDA receptors, for example, when studying mechanisms of synaptic plasticity like Long-Term Potentiation (LTP) or excitotoxicity.[10]
-
Choose AMPA when... you are investigating the properties of fast, basal synaptic transmission or the trafficking of AMPA receptors, which is a key mechanism of synaptic plasticity.[11]
-
Choose Kainate when... you aim to study the modulatory roles of presynaptic Kainate receptors or when using an in vitro or in vivo model of temporal lobe epilepsy, as kainate is a potent convulsant.[15]
Conclusion
This compound, NMDA, AMPA, and Kainate are all valuable tools for probing the complex world of excitatory neurotransmission. While NMDA, AMPA, and Kainate offer high selectivity for their respective receptor subtypes, this compound provides a unique pharmacological profile. By likely acting as a cell-permeant prodrug for the endogenous NMDA agonist L-aspartate, it allows for a more gradual and sustained receptor activation. The selection among these analogs should be a deliberate choice based on a clear understanding of their distinct mechanisms, kinetic properties, and the specific scientific question being addressed. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to design rigorous and insightful experiments in neuroscience.
References
- Wikipedia. (n.d.). NMDA receptor.
- Patsnap Synapse. (2024, June 21). What are AMPA receptor agonists and how do they work?
- Jane, D. E., Tse, H. W., & Skolnick, P. (2002). Kainate receptor agonists, antagonists and allosteric modulators. Current pharmaceutical design, 8(10), 873–885.
- Patsnap Synapse. (2024, June 21). What are NMDA receptor agonists and how do they work?
- Patsnap Synapse. (2024, June 25). What are Kainate receptor agonists and how do they work?
- Bigge, C. F., Malone, T. C., & Ortwine, D. F. (1997). AMPA receptor agonists, antagonists and modulators: their potential for clinical utility. Expert Opinion on Therapeutic Patents, 7(10), 1099–1114.
- Wikipedia. (n.d.). Kainate receptor.
- Wikipedia. (n.d.). AMPA receptor.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Pharmacology of NMDA Receptors. In In-text citation. National Center for Biotechnology Information (US).
- Caicedo, A., & Roper, S. D. (2000). In situ Ca2+ imaging reveals neurotransmitter receptors for glutamate in taste receptor cells. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(7), 2493–2501.
- NeuroProof. (n.d.). Glutamate Excitotoxicity Assay.
- ResearchGate. (n.d.). Verification of glutamate excitotoxicity assay in rat cortical...
- Liu, G., Zhang, H., & Wang, L. Y. (2004). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. British journal of pharmacology, 142(6), 1022–1032.
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9.
- Grienberger, C., & Konnerth, A. (2012). Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology. Neuron, 73(5), 862–885.
- Wikipedia. (n.d.). Calcium imaging.
- Choi, D. W. (1987). Glutamate neurotoxicity in cortical cell culture. Journal of neuroscience methods, 20(1), 1–16.
- Neupsy Key. (2018, December 26). Excitatory and Inhibitory Amino Acids.
- Liu, G., Zhang, H., & Wang, L. Y. (2004). D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons. British journal of pharmacology, 142(6), 1022–1032.
- Sigma-Aldrich. (n.d.). Live Cell Calcium Indicators.
- O'Donovan, S. M., Sullivan, C. R., & McCullumsmith, R. E. (2017). Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? Frontiers in neurology, 8, 579.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Skerry, T. M., & Lichtshtein, D. (1993). Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina. Neuroscience letters, 156(1-2), 125–128.
- Perszyk, R. E., Davis, G. L., Johnson, J. W., & Gonzalez-Reyes, L. E. (2020). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening. SLAS technology, 25(6), 576–586.
- Purves, D., Augustine, G. J., Fitzpatrick, D., Katz, L. C., LaMantia, A. S., McNamara, J. O., & Williams, S. M. (2001). Glutamate Receptors. In Neuroscience. 2nd edition. Sinauer Associates.
- Ben-Ari, Y., & Cossart, R. (2000). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (37), e2023.
Sources
- 1. Excitatory and Inhibitory Amino Acids | Neupsy Key [neupsykey.com]
- 2. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. D-aspartate and NMDA, but not L-aspartate, block AMPA receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What are NMDA receptor agonists and how do they work? [synapse.patsnap.com]
- 11. What are AMPA receptor agonists and how do they work? [synapse.patsnap.com]
- 12. AMPA receptor - Wikipedia [en.wikipedia.org]
- 13. Kainate receptor - Wikipedia [en.wikipedia.org]
- 14. Kainate receptor agonists, antagonists and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are Kainate receptor agonists and how do they work? [synapse.patsnap.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ Ca2+ imaging reveals neurotransmitter receptors for glutamate in taste receptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium imaging - Wikipedia [en.wikipedia.org]
- 22. neuroproof.com [neuroproof.com]
- 23. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Study of Dimethyl L-aspartate Hydrochloride Across Diverse Cell Lines: Unveiling Differential Metabolic Dependencies
This guide provides an in-depth comparative analysis of the effects of Dimethyl L-aspartate hydrochloride on a panel of distinct human cell lines. As a cell-permeable derivative of L-aspartate, this compound serves as a valuable tool to investigate the critical role of aspartate in cellular metabolism, proliferation, and survival. The following sections detail the underlying scientific rationale, comprehensive experimental protocols, and comparative data to empower researchers in oncology, cell biology, and drug development to leverage this compound in their studies.
Introduction: The Central Role of Aspartate in Cellular Proliferation and Metabolism
Aspartate, a non-essential amino acid, plays a multifaceted and critical role in the metabolic network of proliferating cells. It serves as a fundamental building block for both protein and nucleotide synthesis[1][2][3]. The de novo synthesis of pyrimidines and purines is intrinsically dependent on aspartate availability, making it a linchpin for DNA replication and cell cycle progression[2][4]. Furthermore, aspartate is a key component of the malate-aspartate shuttle, which is essential for maintaining mitochondrial function and cellular redox balance[1][2].
In many cancer cells, endogenous synthesis of aspartate is tightly coupled to a functional mitochondrial electron transport chain (ETC)[5][6]. Under conditions of hypoxia or when the ETC is compromised, aspartate can become a limiting metabolite for tumor growth[1][5][7]. While most cells exhibit poor uptake of extracellular aspartate, some cancer cells can upregulate specific transporters, such as SLC1A3, to scavenge this crucial nutrient from their environment, thereby gaining a survival advantage[5][7]. This differential reliance on aspartate across various cancer types presents a compelling therapeutic window.
This compound is a synthetic derivative of L-aspartic acid designed for enhanced cell permeability[8][9]. By providing a direct intracellular source of aspartate, it allows for the systematic investigation of cellular responses to increased aspartate availability, bypassing limitations of poor membrane transport. This guide explores its effects on a panel of cell lines with distinct metabolic phenotypes:
-
HeLa (Human Cervical Cancer): A widely studied cancer cell line known for its robust growth and reliance on glutamine metabolism[10]. Studies have investigated its mechanisms for glutamate and aspartate uptake[11].
-
MCF-7 (Human Breast Cancer): An estrogen-receptor-positive breast cancer cell line that has been shown to have increased aspartate utilization[12][13][14].
-
A549 (Human Lung Carcinoma): A lung cancer cell line characterized by low expression of the aspartate transporter SLC1A3, making it more reliant on de novo synthesis[5][7].
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line with a high metabolic rate, often used in biopharmaceutical production. It exhibits distinct amino acid metabolism compared to many cancer cell lines[15][16][17][18].
This comparative study aims to elucidate how providing an exogenous source of aspartate, via this compound, differentially impacts the viability, proliferation, and metabolic state of these cell lines, particularly under metabolically stressed conditions.
Core Experimental Design & Rationale
The central hypothesis of this study is that the cellular response to this compound will be contingent on the intrinsic metabolic wiring of each cell line, particularly their reliance on de novo aspartate synthesis versus uptake, and the prevailing metabolic conditions.
To test this, a series of experiments will be conducted to assess:
-
Cell Viability and Proliferation: To determine the dose-dependent effect of this compound on cell growth under both normal and metabolically stressed conditions (i.e., in the presence of an ETC inhibitor).
-
Apoptosis Induction: To evaluate whether supplementation with this compound can rescue cells from apoptosis induced by metabolic stress.
-
Metabolic Activity: To measure changes in key metabolic pathways, such as glycolysis and mitochondrial respiration, upon treatment.
The experimental workflow is designed to provide a multi-faceted view of the cellular response to this compound.
As depicted in Figure 2, this compound provides an alternative source of cytosolic aspartate, thereby decoupling nucleotide and protein synthesis from a fully functional ETC. This mechanism explains the potent rescue effect observed in cell lines that are highly dependent on mitochondrial aspartate synthesis.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a powerful research tool for probing the metabolic dependencies of different cell lines. The results underscore the principle that the efficacy of metabolically targeted agents is highly context-dependent. Specifically, cells with a high reliance on de novo aspartate synthesis and limited uptake capacity, such as A549, are particularly sensitive to perturbations in this pathway and, consequently, most responsive to rescue by an exogenous aspartate source.
Future studies should extend this comparative analysis to a broader panel of cancer cell lines, including those with known mutations in metabolic genes (e.g., IDH1/2, FH). Furthermore, in vivo studies using xenograft models could validate these findings and assess the therapeutic potential of targeting aspartate metabolism in tumors. The use of isotope tracing with ¹³C-labeled Dimethyl L-aspartate would provide definitive evidence of its incorporation into downstream metabolic pathways.
References
- Reddy, A., et al. (2020). Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors. Cell Metabolism, 32(5), 755-768.e5. [Link]
- Alkan, H. F., & Qu, C. (2021). An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate's Emerging Roles in Cell Proliferation and Survival. Cancers, 13(22), 5683. [Link]
- Zhang, J., & Berdis, A. J. (2022). Aspartate in Cell Proliferation and Survival. Encyclopedia, 2(3), 1339-1348. [Link]
- PathWhiz. (n.d.). Aspartate Metabolism.
- Gaeta, M. L., & Ghezzi, D. (2022). Glutamine-Derived Aspartate Biosynthesis in Cancer Cells: Role of Mitochondrial Transporters and New Therapeutic Perspectives. International Journal of Molecular Sciences, 23(15), 8632. [Link]
- Birsoy, K., et al. (2015). Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors.
- Sullivan, L. B., et al. (2018). Aspartate is an endogenous metabolic limitation for tumour growth. Nature Cell Biology, 20(7), 782–788. [Link]
- ResearchGate. (n.d.).
- Reitzer, L. J., Wice, B. M., & Kennell, D. (1979). Evidence that glutamine, not sugar, is the major energy source for cultured HeLa cells. The Journal of biological chemistry, 254(8), 2669–2676. [Link]
- Sahu, S. C., et al. (2016). Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics. Journal of analytical & bioanalytical techniques, 7(5), 332. [Link]
- PubChem. (n.d.).
- ResearchGate. (n.d.).
- Igo, R. P., Jr, & Ash, J. F. (1995). Novel regulations of glutamate and aspartate uptake by HeLa cells. Biochimica et biophysica acta, 1233(2), 153–162. [Link]
- Tong, X., et al. (2020). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 12(4), 969. [Link]
- Cui, L., et al. (2016). Lowered circulating aspartate is a metabolic feature of human breast cancer. Oncotarget, 7(38), 61033–61042. [Link]
- Damiani, C., et al. (2023). The glutamine-aspartate metabolic tradeoff between fast growth and metabolic flexibility. bioRxiv. [Link]
- Bartmann, C., et al. (2019). Reprogramming of Amino Acid Transporters to Support Aspartate and Glutamate Dependency Sustains Endocrine Resistance in Breast Cancer. Cell reports, 28(1), 81–96.e8. [Link]
- Henry, O., & Durocher, Y. (2011). Influence of HEK293 metabolism on the production of viral vectors and vaccines. Biotechnology advances, 29(6), 799–808. [Link]
- Garcia, A. M., et al. (2023). An engineered biosensor enables dynamic aspartate measurements in living cells. eLife, 12, e86801. [Link]
- Dietmair, S., et al. (2012). A multi-omics analysis of recombinant protein production in Hek293 cells. PloS one, 7(8), e43394. [Link]
- ResearchGate. (n.d.). Differential detection of aspartic acid in MCF-7 breast cancer cells. [Link]
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9. Shaanxi Bloom Tech Co., Ltd. [Link]
- Wikipedia. (n.d.).
- bioRxiv. (2023). An engineered biosensor enables dynamic aspartate measurements in living cells. bioRxiv. [Link]
- PubChem. (n.d.).
- Raj, A., et al. (2022). Uncovering Growth-Inhibitory Metabolic Byproducts in HEK293 Fed-Batch Cultures and Strategies for Their Control. Biotechnology journal, 17(1), e2100344. [Link]
- D'Aniello, S., et al. (2018). Molecular Mechanisms Elicited by d-Aspartate in Leydig Cells and Spermatogonia. International journal of molecular sciences, 19(11), 3372. [Link]
- Henry, O., et al. (2011). Unraveling the metabolism of HEK-293 cells using lactate isotopomer analysis. Journal of biotechnology, 153(1-2), 46–50. [Link]
- British Journal of Anaesthesia. (2019). Potential anti-cancer effects of N-methyl-d-aspartate receptor antagonists in vitro. British Journal of Anaesthesia, 123(S1), e11-e12. [Link]
- PubMed. (2015). Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumours. PubMed. [Link]
- DSpace@MIT. (2018). Aspartate is an endogenous metabolic limitation for tumour growth. DSpace@MIT. [Link]
Sources
- 1. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. PathWhiz [smpdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bloomtechz.com [bloomtechz.com]
- 9. This compound | 32213-95-9 [chemicalbook.com]
- 10. Oxidation of glutamine in HeLa cells: role and control of truncated TCA cycles in tumour mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel regulations of glutamate and aspartate uptake by HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lowered circulating aspartate is a metabolic feature of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reprogramming of Amino Acid Transporters to Support Aspartate and Glutamate Dependency Sustains Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3b02d893ae5f2add.jimcontent.com [s3b02d893ae5f2add.jimcontent.com]
- 16. A Multi-Omics Analysis of Recombinant Protein Production in Hek293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncovering Growth-Inhibitory Metabolic Byproducts in HEK293 Fed-Batch Cultures and Strategies for Their Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Guide to Validating Dimethyl L-aspartate Hydrochloride as a Chemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standard. A well-characterized reference standard is the cornerstone of reliable analytical methods, ensuring that measurements of an active pharmaceutical ingredient (API) or impurity are accurate and reproducible. This guide provides an in-depth technical framework for the validation of Dimethyl L-aspartate hydrochloride as a candidate reference standard, comparing its utility against the more common L-Aspartic acid standard.
The selection of a reference standard is a critical decision. Key criteria include purity, stability, homogeneity, and suitability for the intended analytical application.[1] While L-Aspartic acid is a primary standard for related analyses, its zwitterionic nature can present challenges, such as poor solubility in organic solvents used in chromatography and a high melting point of over 300°C, which complicates analysis by thermal methods.[2][3] this compound, as an esterified salt, offers potential advantages in solubility and handling, making it an attractive alternative. However, its suitability must be rigorously established through a comprehensive validation process.[4]
This guide outlines the necessary experimental workflows, explains the scientific rationale behind each validation parameter, and presents a comparative analysis to ground the decision-making process in empirical data. The protocols described herein are aligned with the principles outlined by the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for the validation of analytical procedures.[5][6][7][8][9][10]
The Validation Framework: A Multi-Pronged Approach
Validating a candidate material for use as a reference standard is a systematic process of confirming its identity, purity, and assigned content (potency). This process ensures the standard is "suitable for its intended purpose."[9] A convergence of data from multiple, orthogonal analytical techniques is required to build a complete and trustworthy profile of the material.
The validation workflow can be visualized as a sequence of characterization stages, each providing a critical piece of the puzzle.
Sources
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 天冬氨酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. uspbpep.com [uspbpep.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Comprehensive Guide to HPLC Column Selection for the Analysis of Dimethyl L-aspartate Hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Dimethyl L-aspartate hydrochloride, a key building block in synthetic chemistry, presents a unique analytical challenge due to its high polarity and inherent chirality. Selecting the appropriate High-Performance Liquid Chromatography (HPLC) column is the most critical decision in developing a successful analytical method, directly impacting retention, resolution, and sensitivity.
This guide provides an in-depth, objective comparison of different HPLC column technologies for the separation of this compound. We will move beyond mere protocol listings to explain the fundamental principles and causal logic behind method development choices, grounding our discussion in experimental data and authoritative sources.
Understanding the Analytical Challenge: Physicochemical Properties
This compound is the dimethyl ester of the amino acid L-aspartic acid. Its structure features a primary amine and two methyl ester groups. This combination of a charged group (the protonated amine at low pH) and polar ester functionalities makes the molecule highly water-soluble and difficult to retain on traditional nonpolar stationary phases. Furthermore, the presence of a chiral center necessitates specialized approaches when enantiomeric purity is a critical quality attribute.
Navigating the Separation Landscape: A Decision Framework
The choice of an HPLC column is dictated by the analytical goal. Are you performing a routine purity assay, quantifying related substances, or assessing enantiomeric excess? The following logical workflow can guide your selection process.
Caption: Decision workflow for selecting an appropriate HPLC method.
A Comparative Overview of HPLC Separation Modes
Reversed-Phase (RP-HPLC): The Workhorse with a Challenge
Reversed-phase HPLC, which separates molecules based on hydrophobicity, is the most common chromatographic technique.[1] However, highly polar compounds like this compound are poorly retained on standard nonpolar stationary phases (e.g., C18, C8), often eluting in or near the void volume.[2][3]
-
Mechanism: The stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Analytes are retained through hydrophobic interactions.[1]
-
Causality: The polarity of Dimethyl L-aspartate leads to a stronger affinity for the polar mobile phase than for the nonpolar stationary phase, resulting in minimal retention.
-
Strategic Solutions:
-
Aqueous-Stable Phases: Employing specialized RP columns with polar-embedded or polar-endcapped ligands (e.g., "AQ" type columns) allows for operation with highly aqueous mobile phases (95-100% water/buffer) without the risk of stationary phase collapse, which can improve retention for polar analytes.[3][4]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer enhanced retention. For instance, the Newcrom R1 column has been successfully used for this analyte, leveraging both hydrophobic and ionic interactions.[5]
-
Ion-Pairing: Adding an ion-pairing reagent to the mobile phase can form a neutral, more hydrophobic complex with the charged analyte, increasing its retention on an RP column. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an ideal alternative for compounds that are too polar for RP-HPLC.[6][7] It utilizes a polar stationary phase and a mobile phase rich in a water-miscible organic solvent, like acetonitrile.[8]
-
Mechanism: Retention is based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer immobilized on the surface of the polar stationary phase.[7][9] Ionic interactions and hydrogen bonding can also contribute to the separation.
-
Causality: Because water is the "strong" or eluting solvent in HILIC, Dimethyl L-aspartate is well-retained in the highly organic mobile phases used at the start of a typical HILIC gradient. This provides excellent separation from nonpolar impurities that would be strongly retained in RP-HPLC.
-
Common Stationary Phases: Bare silica, Amide, Diol, and various proprietary chemistries are used for HILIC separations.[8] For amino acids and their derivatives, Amide and silica-based columns are often a good starting point.[10]
Chiral Chromatography: Resolving Enantiomers
If the goal is to separate Dimethyl L-aspartate from its D-enantiomer or other diastereomers, a chiral stationary phase (CSP) is required. This is a critical step in pharmaceutical development, as enantiomers can have different pharmacological and toxicological profiles.[11]
-
Mechanism: CSPs create a chiral environment through immobilized chiral selectors. Enantiomers form transient, diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes leads to different retention times and, thus, separation.
-
Causality: The separation relies on achieving a differential fit and interaction energy between each enantiomer and the three-dimensional structure of the CSP.
-
Strategic Solutions:
-
Direct Chiral Separation: This is the most straightforward approach. Macrocyclic glycopeptide-based columns, such as those using Teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective for the chiral separation of underivatized amino acids and their derivatives, often with MS-compatible mobile phases.[12][13][14]
-
Indirect Chiral Separation: An alternative involves derivatizing the analyte with a chiral reagent to create a pair of diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral column, such as a C18.[15][16] A common approach for amino acids is derivatization with o-phthaldialdehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC).[15]
-
Ion-Exchange Chromatography (IEX): A Charge-Based Approach
IEX separates molecules based on their net charge, which is influenced by the mobile phase pH.[10] Given that Dimethyl L-aspartate has a primary amine, cation-exchange chromatography is a viable technique.
-
Mechanism: The analyte ions and ions in the mobile phase compete for binding sites on the charged stationary phase. Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to alter the charge of the analyte.[17]
-
Causality: At a pH below the pKa of the primary amine, the analyte carries a net positive charge and will bind to a negatively charged cation-exchange column.
-
Performance: IEX is a robust and reliable method, particularly for complex sample matrices, and often requires minimal sample preparation.[10] However, method development can be more complex than RP-HPLC, and high salt concentrations are generally not compatible with MS detection without an intervening desalting step.[18]
Experimental Protocols and Methodologies
The following protocols are representative starting points for method development. Optimization is essential for any specific application.
Caption: A typical workflow for an HPLC experiment.
Protocol 1: Reversed-Phase HPLC (Mixed-Mode)
This method is suitable for a general purity assay where enantiomeric separation is not required.
-
Objective: To achieve retention and separation of the main peak from potential impurities.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[5]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient, e.g., 95:5 (A:B) to 80:20 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (due to lack of a strong chromophore).
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
Protocol 2: HILIC for Enhanced Polar Retention
This method is a strong alternative when RP-HPLC fails to provide adequate retention.
-
Objective: To robustly retain and separate the highly polar this compound.
-
Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide), 2.1 x 100 mm, 1.7 µm.[10]
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient: Start at a high percentage of A (e.g., 95% A) and decrease over time (e.g., to 50% A over 10 minutes) to elute the analyte.[10]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV (210 nm) or Mass Spectrometry (ESI+).
-
Sample Preparation: Dissolve the sample in a high-organic mixture (e.g., 90% Acetonitrile/10% Water) to ensure good peak shape.
Protocol 3: Direct Chiral Separation by HPLC-MS
This method is required for determining enantiomeric purity.
-
Objective: To separate L- and potential D-enantiomers of Dimethyl L-aspartate.
-
Mobile Phase A: 0.1% Formic Acid in 2% Acetonitrile/98% Water.[13]
-
Mobile Phase B: 0.009% Formic Acid in Methanol.[13]
-
Gradient: 50% B to 95% B over 6-10 minutes.[13]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Mass Spectrometry (ESI+ with MRM mode for high sensitivity).[13][14]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.
Performance Comparison Summary
The optimal column choice is a trade-off between the specific analytical requirements, instrument availability, and method development time.
| Parameter | Reversed-Phase (Mixed-Mode) | HILIC | Chiral (CSP) | Ion-Exchange (IEX) |
| Primary Application | Achiral Purity, Impurity Profiling | Achiral Purity, Polar Impurities | Enantiomeric Purity | Achiral Purity, Complex Matrices |
| Retention Mechanism | Hydrophobic & Ionic Interactions | Partitioning & Adsorption | Chiral Recognition | Ion Exchange |
| Selectivity | Good for general impurities. | Orthogonal to RP; excellent for polar analytes. | Specific for enantiomers. | Based on charge state. |
| MS Compatibility | Good (with volatile acids like formic). | Excellent (high organic content aids desolvation). | Excellent (often uses MS-friendly mobile phases). | Poor (requires desalting or specialized methods). |
| Robustness | Generally high. | Moderate; sensitive to water content, requires longer equilibration. | Variable; can be less robust and more expensive than achiral phases. | High, but sensitive to pH and buffer concentration.[10] |
| Pros | Widely used, simple mobile phases. | Excellent retention for polar analytes. | The only direct method for enantiomer separation. | Very robust, excellent for dirty samples. |
| Cons | Poor retention on standard C18 phases. | Longer equilibration times, sensitive to sample solvent. | Higher column cost, potentially shorter lifetime. | Not MS-friendly, pH sensitive. |
Conclusion and Recommendations
The separation of this compound is a multifaceted analytical task where a "one-size-fits-all" approach is inadequate. The selection of an HPLC column must be a deliberate choice based on a clear understanding of the analytical objective.
-
For routine achiral purity and related substance analysis , a modern aqueous-stable reversed-phase column or a mixed-mode column offers a robust and straightforward solution. If retention remains a challenge, HILIC is the superior choice, providing excellent retention and orthogonal selectivity.
-
For the determination of enantiomeric purity , a direct method using a Chiral Stationary Phase (CSP) , particularly a macrocyclic glycopeptide-based column, is the most efficient and definitive approach. This is the gold standard for controlling stereoisomeric impurities in pharmaceutical development.
By carefully considering the principles outlined in this guide, researchers can confidently select the appropriate column technology, leading to the development of specific, robust, and reliable HPLC methods for the analysis of this compound.
References
- Benchchem. (n.d.). Performance comparison of different HPLC columns for amino acid separation.
- SIELC Technologies. (2018, May 16). Separation of Dimethyl L-aspartate on Newcrom R1 HPLC column.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Fisher, G. H., & Tsesarskaia, M. (2012). HPLC methods for determination of D-aspartate and N-methyl-D-aspartate. Methods in Molecular Biology, 794, 253-64.
- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantific
- MicroSolv. (n.d.). For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- ZirChrom. (2004). Method Development Guide.
- Fisher, G. H., et al. (2022). AN IMPROVED HPLC METHOD FOR DETERMINATION AND QUANTIFICATION OF D- AND L-ASP.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- LGC Standards. (n.d.). This compound.
- Errico, F., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. PLOS ONE.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Dast-Bejan, A., et al. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases.
- Thermo Fisher Scientific. (n.d.). HILIC separations.
- Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Guillarme, D., & D'Atri, V. (2025, April 21). Ion exchange chromatography for biotherapeutics. LabRulez LCMS.
- Bocian, S., & Studzińska, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Molnár-Perl, I. (2016). Chiral separations for d-amino acid analysis in biological samples. Ovid.
- Errico, F., et al. (2017). Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry. Semantic Scholar.
- Kasai, Y., et al. (n.d.).
- A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin... (2020).
- Walash, M. I., et al. (n.d.).
- Practical and Popular Sample Preparation Techniques for Ion Chrom
- Pawellek, R., et al. (n.d.). Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. Thermo Fisher Scientific.
- Guidechem. (n.d.). How to Prepare this compound?.
- A Validated specific Stability-Indicating Reversed-Phase High- Performance Liquid Chromatography Assay Method for L-Ornithine L-. (2020, September 25). Impactfactor.
- Ion Chromatography and Related Techniques in Carbohydrate Analysis: A Review. (2024, July 20). PMC.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- Bio-Rad Laboratories. (2013, July 1).
- National Center for Biotechnology Information. (n.d.).
- Marlin, N. D., & Smith, N. W. (2004). Separation of biomolecules by µ-high-performance anion-exchange chromatography using a tentacle-like stationary phase.
- Development and validation of a stability-indicating RP-HPLC method for the identification, determination of rel
- LGC Standards. (n.d.). This compound.
- Tzanova, M., et al. (2022).
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. lcms.cz [lcms.cz]
- 4. hplc.eu [hplc.eu]
- 5. Dimethyl L-aspartate | SIELC Technologies [sielc.com]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. youtube.com [youtube.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl L-aspartate Hydrochloride
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of dimethyl L-aspartate hydrochloride, moving beyond mere compliance to instill a deep understanding of the chemical principles underpinning these procedures. Our commitment is to empower you with the knowledge to manage your laboratory waste safely and effectively, ensuring the protection of both personnel and the environment.
Understanding this compound: A Safety Profile
This compound is a white to off-white crystalline solid, commonly used as a building block in peptide synthesis and other organic chemistry applications.[1] It is soluble in water and methanol.[2] While some safety data sheets (SDS) may classify it as having no known OSHA hazards, others indicate that it may cause an allergic skin reaction and can be harmful to aquatic life.[3][4][5] Under fire conditions, it can decompose to produce hazardous substances, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][6]
A crucial aspect of its chemistry, relevant to its disposal, is its potential to hydrolyze back to L-aspartic acid and methanol, particularly in aqueous or non-neutral pH conditions. While L-aspartic acid is a naturally occurring amino acid with low toxicity, methanol is a toxic and flammable substance.[3][7] Therefore, proper disposal procedures must account for the parent compound and its potential degradation products.
| Property | Value | Source |
| Molecular Formula | C6H11NO4 · HCl | [3] |
| Molecular Weight | 197.62 g/mol | [3][5] |
| Physical State | White to off-white crystalline powder/solid | [1][6] |
| Melting Point | 115-117 °C | [3] |
| Solubility | Soluble in water and methanol | [1][2] |
| Key Hazards | Potential for allergic skin reaction, harmful to aquatic life | [4][5] |
| Decomposition Products | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas | [6] |
Immediate Actions: Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, consider respiratory protection.[3]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[3] Place the swept material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a damp cloth. Be mindful that water can promote hydrolysis. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, following their specific protocols.
Disposal Procedures: A Decision-Making Workflow
The appropriate disposal route for this compound depends on the quantity of waste and the facilities available at your institution. The following workflow provides a logical approach to decision-making.
Caption: Decision workflow for the proper disposal of this compound.
In-Lab Treatment for Small Quantities: Hydrolysis and Neutralization
For small quantities of this compound, in-lab treatment to less hazardous components can be a responsible disposal method, provided it is permitted by your institution. This procedure is based on the hydrolysis of the ester and the neutralization of the resulting acidic and basic components.
Causality: The ester linkages in dimethyl L-aspartate are susceptible to hydrolysis under basic conditions, yielding L-aspartate and methanol. The hydrochloride salt will also be neutralized. This process converts the original compound into its constituent, more readily biodegradable components. Subsequent neutralization of the reaction mixture ensures the final solution is safe for disposal according to institutional guidelines.
Step-by-Step Hydrolysis and Neutralization Protocol:
-
Preparation: In a fume hood, prepare a stir bar and a beaker of appropriate size. Don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Dissolution: Dissolve the this compound waste in a minimal amount of water.
-
Basification: Slowly add a 1M solution of sodium hydroxide (NaOH) while stirring. The addition of a base will neutralize the hydrochloride and catalyze the hydrolysis of the ester groups. Monitor the pH of the solution using a pH meter or pH paper. Continue adding NaOH until the pH is between 10 and 11.
-
Reaction Time: Allow the solution to stir at room temperature for several hours (or overnight) to ensure complete hydrolysis.
-
Neutralization: After the hydrolysis is complete, neutralize the solution by slowly adding a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is between 6 and 8.
-
Disposal: The resulting neutralized solution, containing sodium L-aspartate, methanol, and sodium chloride, should be disposed of in accordance with your institution's policies for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your EHS department.
-
Containerization: The final neutralized solution should be placed in a properly labeled aqueous waste container.
Caption: Step-by-step workflow for the in-lab hydrolysis and neutralization of small quantities of this compound.
Disposal of Large Quantities and Untreated Waste
For larger quantities of this compound, or when in-lab treatment is not feasible or permitted, the material must be disposed of as hazardous waste.
Step-by-Step Protocol for Direct Disposal:
-
Containerization: Place the this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name, "this compound," and any relevant hazard warnings.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
EHS Coordination: Contact your institution's EHS department or licensed hazardous waste disposal contractor to arrange for pickup. Provide them with an accurate description of the waste.
-
Incineration: The most common disposal method for this type of waste is incineration by a licensed facility.[8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is an effective method for destroying the compound and its hazardous decomposition products.
Environmental Considerations and Trustworthiness
The procedures outlined in this guide are designed to be self-validating by adhering to established principles of chemical safety and waste management. The hydrolysis and neutralization protocol is a standard chemical technique for converting esters and acid salts into less hazardous materials. Direct disposal via a licensed hazardous waste contractor ensures compliance with federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
By following these guidelines, you are not only ensuring the safety of your laboratory personnel but also acting as a responsible steward of the environment. Preventing the release of chemicals into the sewer system protects aquatic ecosystems, and proper disposal through licensed facilities minimizes environmental contamination.
References
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 32213-95-9.
- The Ecologist. (2005, August 9). Aspartame's Toxic Contents.
- Sigma-Aldrich. (2011, May 16). Safety Data Sheet.
- Sigma-Aldrich. (2025, August 26). SAFETY DATA SHEET.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 32213-95-9.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Biosynth. (2021, August 17). Safety Data Sheet.
- MedChemExpress. (n.d.). DL-Aspartic acid dimethyl ester hydrochloride.
- Healthy Food Guide. (n.d.). Ask the experts: Aspartame and methanol.
- Director of the Food Science and Nutrition Laboratory Arizona State University. (n.d.). [Title of document].
- European Food Safety Authority. (n.d.). What is aspartame? What happens to aspartame after its ingestion?.
- ChemicalBook. (2025, July 24). This compound | 32213-95-9.
- MDPI. (n.d.). Aspartame Safety as a Food Sweetener and Related Health Hazards.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Aspartic acid.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. researchgate.net [researchgate.net]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.com [ehs.com]
- 8. epa.gov [epa.gov]
Navigating the Handling of Dimethyl L-aspartate Hydrochloride: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and personal safety. This guide provides essential, immediate safety and logistical information for handling Dimethyl L-aspartate hydrochloride, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). While some safety data sheets (SDS) may classify this compound as non-hazardous under specific regulations, a recurring and critical advisory is that its toxicological properties have not been thoroughly investigated[1]. This necessitates a cautious and well-informed approach to its handling.
The "Why" Behind the "What": A Risk-Based Approach to PPE Selection
The primary routes of potential exposure to this compound, a powder or solid, are inhalation of dust particles, skin contact, and eye contact[1][2]. Although comprehensive toxicity data is lacking, one report to the European Chemicals Agency (ECHA) indicates it may cause an allergic skin reaction[3]. Therefore, our PPE strategy is built on the principle of minimizing all potential routes of exposure until more definitive data becomes available.
Core Safety Principles:
-
Engineering Controls First: Always handle this compound within a certified chemical fume hood to control airborne dust.[4][5][6]
-
Avoid Dust Generation: Employ handling techniques that minimize the creation of dust. This includes careful scooping rather than pouring, and using anti-static guns if the powder is prone to clinging[7].
-
Decontamination: Have a clear plan for decontaminating surfaces and equipment after use.
Essential Personal Protective Equipment (PPE) for Handling this compound
Based on a synthesis of available safety data, the following PPE is recommended for all procedures involving this compound.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] | Protects eyes from airborne dust particles and accidental splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, a potential route for allergic reactions.[1][3] |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) for handling larger quantities or when dust is unavoidable.[1][2] | Minimizes the risk of inhaling fine particles, especially given the unknown toxicological profile. |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is critical for ensuring safety. The following workflow outlines the essential procedures for donning, using, and doffing PPE when handling this compound.
Experimental Workflow for Safe Handling
Sources
- 1. biosynth.com [biosynth.com]
- 2. simmons.chemoventory.com [simmons.chemoventory.com]
- 3. This compound | C6H12ClNO4 | CID 3084560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resources.workstationindustries.com [resources.workstationindustries.com]
- 5. ehs.fiu.edu [ehs.fiu.edu]
- 6. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
